molecular formula C7H8O4S B1249885 o-Cresol sulfate CAS No. 3233-56-5

o-Cresol sulfate

Número de catálogo: B1249885
Número CAS: 3233-56-5
Peso molecular: 188.20 g/mol
Clave InChI: CYGSXDXRHXMAOV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

O-cresol hydrogen sulfate is an aryl sulfate that is o-cresol in which the phenolic hydrogen has been replaced by a sulfo group. It is functionally related to an o-cresol. It is a conjugate acid of an o-cresol sulfate.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2-methylphenyl) hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O4S/c1-6-4-2-3-5-7(6)11-12(8,9)10/h2-5H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYGSXDXRHXMAOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3233-56-5, 26590-31-8
Record name 2-Methylphenyl hydrogen sulfate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3233-56-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name o-Cresol sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003233565
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cresolsulfonic acid (mixed isomers)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026590318
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cresolsulphonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.468
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name O-CRESOL SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3X87HHK9AG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name o-Cresol sulfate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0240655
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Synthesis of o-Cresol Sulfate for Analytical Standards: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of o-cresol sulfate, a metabolite of o-cresol, for its use as an analytical standard. The availability of high-purity analytical standards is critical for accurate quantification in toxicological and metabolic studies. This document outlines two primary synthetic routes, detailed experimental protocols, and methods for purification and characterization.

Introduction

o-Cresol, a volatile organic compound, is utilized in various industrial applications and is also a component of environmental pollutants. In biological systems, o-cresol undergoes metabolism, primarily through sulfation, to form this compound.[1] Accurate measurement of this metabolite is essential for assessing exposure to o-cresol and understanding its metabolic fate and potential toxicity. This guide details the chemical synthesis of this compound to produce a high-purity standard necessary for such analytical applications.

Chemical and Physical Properties

A summary of the key chemical and physical properties of o-cresol and this compound is presented in Table 1.

Propertyo-CresolThis compound
Molecular Formula C₇H₈OC₇H₈O₄S
Molecular Weight 108.14 g/mol 188.20 g/mol [1][2]
Appearance Colorless solid-
Boiling Point 191-192 °C-
Melting Point 30-33 °C-
Solubility Soluble in organic solvents and aqueous alkaliHigh water solubility[1]

Synthesis of this compound

Two primary methods for the sulfation of o-cresol are presented: reaction with chlorosulfonic acid and reaction with a sulfur trioxide pyridine complex. Both methods are effective for the synthesis of aryl sulfates.

Signaling Pathway for o-Cresol Sulfation

o_cresol_sulfation o_cresol o-Cresol intermediate Reaction Intermediate o_cresol->intermediate Sulfation sulfating_agent Sulfating Agent (e.g., ClSO3H or SO3-Pyridine) sulfating_agent->intermediate o_cresol_sulfate This compound intermediate->o_cresol_sulfate Work-up

Caption: General reaction pathway for the sulfation of o-cresol.

Experimental Protocols

This method is adapted from a procedure for the synthesis of p-cresol sulfate and is expected to be effective for the ortho isomer.[3]

Reaction Workflow

chlorosulfonic_acid_synthesis cluster_reaction Reaction cluster_workup Work-up & Purification ocresol Dissolve o-Cresol in Pyridine cool Cool to 0°C ocresol->cool add_csa Add Chlorosulfonic Acid dropwise cool->add_csa stir Stir at Room Temperature add_csa->stir quench Quench with NaOH stir->quench filter Filter Precipitate quench->filter recrystallize Recrystallize from Ethanol/Water filter->recrystallize dry Dry under Vacuum recrystallize->dry

Caption: Workflow for the synthesis of this compound using chlorosulfonic acid.

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve o-cresol (1.0 eq) in anhydrous pyridine (3.0 eq) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add chlorosulfonic acid (1.1 eq) dropwise to the stirred solution, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring it onto crushed ice and neutralizing with a saturated sodium hydroxide (NaOH) solution to a pH of 7-8.

  • Collect the resulting precipitate by vacuum filtration and wash with cold water.

  • Purify the crude this compound by recrystallization from a suitable solvent system, such as ethanol/water.

  • Dry the purified crystals under vacuum to yield this compound as a white solid.

This method utilizes a milder sulfating agent, which can be beneficial for sensitive substrates.

Reaction Workflow

so3_pyridine_synthesis cluster_reaction Reaction cluster_workup Work-up & Purification ocresol_sol Dissolve o-Cresol in Anhydrous DCM/Pyridine add_so3 Add Sulfur Trioxide Pyridine Complex ocresol_sol->add_so3 stir_rt Stir at Room Temperature add_so3->stir_rt evaporate Evaporate Solvent stir_rt->evaporate dissolve_h2o Dissolve in Water evaporate->dissolve_h2o extract Extract with Organic Solvent dissolve_h2o->extract purify_hplc Purify by Preparative HPLC extract->purify_hplc

Caption: Workflow for the synthesis of this compound using sulfur trioxide pyridine complex.

Procedure:

  • Dissolve o-cresol (1.0 eq) in a mixture of anhydrous dichloromethane (DCM) and anhydrous pyridine (2.0 eq) in a round-bottom flask under an inert atmosphere.

  • Add sulfur trioxide pyridine complex (1.5 eq) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • After the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in water and wash with an organic solvent (e.g., ethyl acetate) to remove any unreacted o-cresol.

  • The aqueous layer containing the this compound can be used directly for analysis or further purified.

  • For a high-purity analytical standard, purification by preparative high-performance liquid chromatography (HPLC) is recommended.

Purification

The purity of the synthesized this compound is paramount for its use as an analytical standard. The following methods can be employed for purification.

Recrystallization

Recrystallization is an effective method for purifying solid compounds. The choice of solvent is crucial and should be determined experimentally. A solvent pair system, such as ethanol/water or methanol/water, is often effective. The principle relies on the higher solubility of the compound in the hot solvent and its lower solubility upon cooling, leading to the formation of pure crystals.

High-Performance Liquid Chromatography (HPLC)

For the highest purity, preparative HPLC is the method of choice. A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape. The fractions containing the pure this compound are collected and the solvent is removed to yield the purified product.

Characterization

The identity and purity of the synthesized this compound must be confirmed using various analytical techniques.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation. The expected chemical shifts for o-cresol and the synthesized this compound are provided in Tables 2 and 3.

Table 2: NMR Data for o-Cresol

NucleusChemical Shift (ppm)
¹H NMR Aromatic H: 6.7-7.2, Methyl H: ~2.2
¹³C NMR Aromatic C: 115-155, Methyl C: ~16

Table 3: NMR Data for this compound

NucleusChemical Shift (ppm)Reference
¹H NMR Aromatic H: 7.1-7.4, Methyl H: ~2.2Estimated from p-cresol sulfate data
¹³C NMR Aromatic C: 118.9, 126.3, 127.4, 131.2, 131.3, 148.2, Methyl C: 16.4G. Strandlund, P. O. Lagerstroem Acta Chem. Scand. B 33, 261(1979) via PubChem

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compound. For this compound, the expected molecular ion [M-H]⁻ would be at m/z 187.0.

Chromatographic Purity

The purity of the final product should be assessed by analytical HPLC. A high-purity standard should exhibit a single sharp peak with a purity level of ≥98%.

Conclusion

This guide provides detailed methodologies for the synthesis, purification, and characterization of this compound for use as an analytical standard. The successful synthesis and rigorous characterization of this metabolite are crucial for advancing research in toxicology, drug metabolism, and environmental science. The protocols outlined here offer a solid foundation for laboratories to produce their own high-purity this compound standard, enabling more accurate and reliable quantitative analysis.

References

An In-depth Technical Guide to the Chemical Properties and Stability of o-Cresol Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

o-Cresol sulfate (2-methylphenyl sulfate) is an organic chemical compound and a significant metabolite of o-cresol. As a member of the cresol family, it is of interest to researchers in toxicology, drug metabolism, and environmental science. This guide provides a comprehensive overview of the chemical properties and stability of this compound, with a focus on its synthesis, degradation, and analytical determination. While much of the existing research has focused on its isomer, p-cresol sulfate, due to its role as a prominent uremic toxin, this guide consolidates the available information on this compound and, where necessary, draws parallels from its better-studied counterpart.

Chemical and Physical Properties

This compound is the sulfated conjugate of o-cresol. The addition of the sulfate group significantly alters the physicochemical properties of the parent compound, primarily increasing its water solubility and polarity.

PropertyValueSource(s)
Molecular Formula C₇H₈O₄S[1]
Molecular Weight 188.20 g/mol [1]
IUPAC Name (2-methylphenyl) hydrogen sulfate[2]
CAS Number 3233-56-5[1]
Synonyms 2-Methylphenyl sulfate, o-Tolyl sulfate, o-cresolsulfuric acid[1]
Predicted pKa (Strongest Acidic) -2
Predicted logP -0.59
Predicted Water Solubility High (exceeds parent compound)
Physical State Solid (as a salt)

Stability and Degradation

The stability of this compound, like other aryl sulfates, is influenced by pH and temperature. The sulfate ester bond is susceptible to hydrolysis, particularly under acidic conditions, to yield o-cresol and sulfuric acid.

pH Stability: Aryl sulfates are generally stable at neutral and alkaline pH but undergo hydrolysis in acidic environments. The rate of hydrolysis increases as the pH decreases. The mechanism of acid-catalyzed hydrolysis of aryl sulfates involves protonation of the sulfate group, followed by nucleophilic attack by water.

Thermal Stability: While specific data on the thermal decomposition of this compound is limited, aryl sulfates, in general, are more stable as salts than in their free acid form. Elevated temperatures will accelerate the rate of hydrolysis, especially in acidic solutions.

Biodegradation: In biological systems, this compound is relatively stable and is the form in which o-cresol is detoxified and excreted. However, some microorganisms in the environment may be capable of degrading cresol isomers under anaerobic conditions, which could involve the cleavage of the sulfate group.

Metabolic Pathway and Biological Significance

o-Cresol is metabolized in the body primarily through conjugation reactions to form this compound and o-cresol glucuronide. This process, mainly occurring in the liver, is a detoxification pathway that facilitates the excretion of the less water-soluble o-cresol.

The sulfation of o-cresol is catalyzed by sulfotransferase (SULT) enzymes, which transfer a sulfonyl group from the donor molecule 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of o-cresol. While specific studies on o-cresol are limited, research on p-cresol has identified SULT1A1 as the primary enzyme responsible for its sulfation.

o_cresol o-Cresol sult Sulfotransferase (SULT) o_cresol->sult paps PAPS (3'-phosphoadenosine- 5'-phosphosulfate) paps->sult pap PAP (3'-phosphoadenosine- 5'-phosphate) o_cresol_sulfate This compound sult->pap sult->o_cresol_sulfate

Caption: Metabolic sulfation of o-cresol.

While p-cresol sulfate is a well-established uremic toxin that accumulates in patients with chronic kidney disease, the toxicological profile of this compound is less defined. However, it is considered a biomarker for exposure to toluene, as o-cresol is a minor metabolite of toluene.

Experimental Protocols

Synthesis of this compound (General Procedure)

A detailed, readily available laboratory protocol for the specific synthesis of this compound is not prevalent in the reviewed literature. However, a general method for the sulfation of phenols can be adapted. This typically involves the reaction of the phenol with a sulfating agent such as sulfur trioxide or chlorosulfonic acid in an aprotic solvent.

Materials:

  • o-Cresol

  • Sulfur trioxide pyridine complex (or chlorosulfonic acid)

  • Anhydrous pyridine (or other aprotic solvent like dichloromethane)

  • Sodium bicarbonate or potassium hydroxide for salt formation

  • Diethyl ether or other suitable organic solvent for precipitation

Procedure (Conceptual):

  • Dissolve o-cresol in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath.

  • Slowly add the sulfur trioxide pyridine complex to the cooled solution with stirring.

  • Allow the reaction to proceed at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution.

  • The aqueous layer can be washed with an organic solvent like diethyl ether to remove any unreacted o-cresol.

  • The desired this compound salt can then be isolated from the aqueous phase, for instance, by precipitation with a suitable organic solvent or through lyophilization.

Note: This is a generalized procedure and would require optimization for o-cresol. The reaction is exothermic and should be handled with care in a fume hood.

Analysis of this compound in Biological Samples

The quantification of this compound in biological matrices like urine or plasma typically involves the hydrolysis of the sulfate conjugate back to o-cresol, followed by the detection of o-cresol.

sample Biological Sample (e.g., Urine) hydrolysis Acid Hydrolysis (HCl, Heat) sample->hydrolysis Contains this compound and other conjugates extraction Liquid-Liquid Extraction or SPE hydrolysis->extraction Free o-Cresol analysis GC-MS or UPLC-MS/MS Analysis extraction->analysis Purified o-Cresol quantification Quantification analysis->quantification

Caption: Analytical workflow for this compound.

Detailed Protocol for o-Cresol Determination in Urine (Adapted from NIOSH Method 8321):

1. Sample Preparation and Hydrolysis:

  • Pipette 5 mL of urine into a 15-mL screw-cap centrifuge tube.
  • Add an appropriate internal standard (e.g., deuterated o-cresol).
  • Add 1 mL of concentrated hydrochloric acid.
  • Cap the tube and vortex for 1 minute.
  • Heat the sample in a heating block or water bath at 95°C for 1.5 hours to hydrolyze the o-cresol conjugates.
  • Cool the sample to room temperature.

2. Extraction:

  • Add 2 mL of a suitable organic solvent (e.g., methyl tert-butyl ether).
  • Vortex vigorously for 2 minutes.
  • Centrifuge to separate the phases.
  • Transfer the upper organic layer to a clean vial.
  • A drying agent (e.g., anhydrous sodium sulfate) can be added to remove any residual water.

3. Analysis by GC-MS:

  • Gas Chromatograph Conditions (Example):
  • Column: DB-5ms or equivalent capillary column.
  • Injector Temperature: 250°C.
  • Oven Temperature Program: Initial temperature of 40°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
  • Carrier Gas: Helium.
  • Mass Spectrometer Conditions (Example):
  • Ionization Mode: Electron Ionization (EI).
  • Acquisition Mode: Selected Ion Monitoring (SIM) for characteristic ions of o-cresol and the internal standard.

4. Quantification:

  • Prepare a calibration curve using standards of known o-cresol concentrations in a blank urine matrix, subjected to the same hydrolysis and extraction procedure.
  • Calculate the concentration of o-cresol in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Conclusion

This compound is a key metabolite in the detoxification of o-cresol. Its chemical properties are largely dictated by the presence of the polar sulfate group, which renders it water-soluble and facilitates its excretion. While stable under physiological conditions, it is susceptible to hydrolysis in acidic environments. The analytical determination of this compound typically relies on its conversion back to o-cresol. Although less studied than its para-isomer, understanding the properties and behavior of this compound is crucial for toxicological assessments, particularly in the context of exposure to o-cresol and its precursors like toluene. Further research is warranted to fully elucidate its specific biological activities and toxicological profile.

References

O-Cresol Sulfate: A Technical Guide on its Biological Functions and Metabolic Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-cresol sulfate is a metabolite of o-cresol, a compound originating from both endogenous and exogenous sources, including as a minor metabolite of toluene. While its isomer, p-cresol sulfate, is a well-documented uremic toxin that accumulates in chronic kidney disease (CKD) and contributes to cardiovascular and renal pathology, the specific biological roles and metabolic intricacies of this compound are less extensively characterized. This technical guide provides a comprehensive overview of the current understanding of this compound, detailing its metabolic pathway, known biological functions, and the analytical methods used for its quantification. This document aims to serve as a foundational resource for researchers and professionals in drug development interested in the toxicology and metabolic fate of cresol isomers.

Introduction

Cresols, as monomethyl derivatives of phenol, exist in three isomeric forms: ortho (o), meta (m), and para (p). These compounds are constituents of coal tar and are utilized in various industrial applications[1]. In humans, cresols are absorbed through dermal, respiratory, and gastrointestinal routes[2]. While p-cresol and its sulfated conjugate have been the focus of extensive research due to their accumulation as uremic toxins and their role in the pathophysiology of chronic kidney disease (CKD)[3][4], o-cresol and its primary metabolite, this compound, remain less understood. This guide synthesizes the available scientific literature to provide an in-depth look at the metabolic pathway and biological functions specifically attributed to this compound.

Metabolic Pathway of this compound

The metabolism of o-cresol to this compound is a two-step process primarily involving Phase I and Phase II detoxification pathways.

2.1. Formation of o-Cresol

O-cresol can be introduced into the body exogenously through environmental exposure or endogenously as a minor metabolite of toluene[5]. Toluene is oxidized at the aromatic ring to a small extent (less than 1% of the absorbed dose), yielding cresols.

2.2. Sulfation of o-Cresol

Once formed, o-cresol undergoes Phase II conjugation to increase its water solubility and facilitate its excretion. The primary conjugation reactions are sulfation and glucuronidation. The sulfation of o-cresol to form this compound is catalyzed by sulfotransferase (SULT) enzymes, which are predominantly found in the liver and, to a lesser extent, in the kidneys and colonic epithelial cells. For the closely related p-cresol, SULT1A1 has been identified as the primary enzyme responsible for its sulfation. It is highly probable that SULT1A1 is also a key enzyme in the sulfation of o-cresol.

2.3. Excretion

The resulting this compound is a water-soluble compound that is efficiently eliminated from the body via urinary excretion under normal physiological conditions.

Metabolic_Pathway_of_o_Cresol_Sulfate Metabolic Pathway of this compound Toluene Toluene (Exogenous) o_Cresol o-Cresol Toluene->o_Cresol Oxidation (<1%) o_Cresol_Sulfate This compound o_Cresol->o_Cresol_Sulfate Sulfation (SULT Enzymes) Primarily in Liver Urine Urinary Excretion o_Cresol_Sulfate->Urine

Figure 1: Metabolic pathway of o-cresol to this compound.

Biological Functions and Toxicity

While the biological functions of p-cresol sulfate as a uremic toxin are well-established, including its role in promoting oxidative stress, inflammation, and endothelial dysfunction, direct evidence for the specific biological activities of this compound is limited. However, based on the toxicological profile of its parent compound, o-cresol, and by analogy to p-cresol sulfate, potential biological effects can be inferred.

3.1. Toxicity of the Parent Compound: o-Cresol

Animal studies on o-cresol have demonstrated various toxic effects at high doses, including:

  • Respiratory Irritation: Inhalation exposure in animals has been shown to cause inflammation and irritation of the upper respiratory tract.

  • Organ Weight Changes: Dietary exposure in rodents has led to increased liver and kidney weights.

  • Neurological Effects: Gavage administration in rodents has resulted in neurological signs such as hypoactivity and tremors.

3.2. Potential Biological Roles of this compound

  • Uremic Toxin: Given that p-cresol sulfate is a known uremic toxin that accumulates in CKD, it is plausible that this compound may also accumulate in renal failure and contribute to uremic toxicity. However, further research is needed to confirm this.

  • Inflammatory and Metabolic Biomarker: this compound has been identified as a biomarker related to CAR T-cell independent and dependent metabolic and inflammatory responses, suggesting a potential role in modulating the immune system.

3.3. Inferred Mechanisms of Action

By analogy with p-cresol sulfate, this compound could potentially contribute to cellular damage through the induction of oxidative stress and inflammation. P-cresol sulfate has been shown to activate signaling pathways such as the MAPK and ASK1 pathways, leading to the production of reactive oxygen species (ROS) and pro-inflammatory cytokines. Due to their structural similarity, it is hypothesized that this compound may engage similar cellular mechanisms.

Inferred_Signaling_Pathway Hypothesized Signaling Pathway for this compound cluster_0 Intracellular Signaling o_Cresol_Sulfate This compound (Hypothesized) Receptor Receptor (e.g., OATs) o_Cresol_Sulfate->Receptor Cell_Membrane Cell Membrane MAPK_Pathway MAPK Pathway (e.g., p38, JNK) Receptor->MAPK_Pathway ASK1_Pathway ASK1 Pathway Receptor->ASK1_Pathway ROS Reactive Oxygen Species (ROS) MAPK_Pathway->ROS NF_kB NF-κB Activation MAPK_Pathway->NF_kB ASK1_Pathway->ROS Cellular_Damage Cellular Damage (e.g., Endothelial Dysfunction) ROS->Cellular_Damage Inflammation Inflammation NF_kB->Inflammation Inflammation->Cellular_Damage

Figure 2: Hypothesized signaling pathway for this compound based on p-cresol sulfate literature.

Quantitative Data

Quantitative data for this compound in biological fluids is sparse compared to p-cresol sulfate. Most available data pertains to the measurement of total o-cresol in urine as a biomarker for toluene exposure.

AnalyteMatrixMethodDynamic RangePopulationReference
o-CresolUrineUPLC-MS/MS0.4 µM - 40 µMGeneral/Occupational Exposure
Total p-CresolPlasmaHPLC-Healthy Controls6.8 ± 3.4 µmol/l
Total p-CresolPlasmaHPLC-Hemodialysis Patients48 ± 8.7 µmol/l
Total p-CresolPlasmaHPLC-Septic Hemodialysis Patients78 ± 9.3 µmol/l

Note: Data for p-cresol is included for comparative purposes due to the lack of extensive data on this compound.

Experimental Protocols

5.1. Quantification of o-Cresol in Urine by UPLC-MS/MS (for Toluene Exposure Monitoring)

This method involves the hydrolysis of o-cresol conjugates (sulfate and glucuronide) to free o-cresol, followed by derivatization and UPLC-MS/MS analysis.

5.1.1. Sample Preparation (Hydrolysis and Derivatization)

  • To 100 µL of urine sample, add 50 µL of an internal standard working solution (e.g., o-Cresol-13C6 at 2.2 µM).

  • Add 200 µL of concentrated HCl.

  • Heat the mixture to hydrolyze the conjugates to free o-cresol (e.g., 45 minutes at a specified temperature).

  • Derivatize the free o-cresol with dansyl chloride.

  • Dilute the derivatized extract for analysis.

5.1.2. UPLC-MS/MS Analysis

  • Chromatography: Use a reverse-phase column (e.g., BEH Phenyl column) for separation.

  • Mass Spectrometry: Operate a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for sensitive and selective detection.

Experimental_Workflow Workflow for o-Cresol Quantification in Urine Urine_Sample Urine Sample (100 µL) Add_IS Add Internal Standard (o-Cresol-13C6) Urine_Sample->Add_IS Acid_Hydrolysis Acid Hydrolysis (Conc. HCl, Heat) Add_IS->Acid_Hydrolysis Derivatization Derivatization (Dansyl Chloride) Acid_Hydrolysis->Derivatization UPLC_MSMS UPLC-MS/MS Analysis (MRM Mode) Derivatization->UPLC_MSMS Quantification Quantification UPLC_MSMS->Quantification

Figure 3: Experimental workflow for the quantification of o-cresol in urine.

5.2. Quantification of p-Cresol Sulfate in Plasma by Selected Reaction Monitoring (SRM)

This protocol can be adapted for the quantification of this compound.

5.2.1. Sample Preparation

  • Precipitate plasma proteins using a suitable organic solvent (e.g., acetonitrile).

  • Centrifuge to pellet the precipitated proteins.

  • Collect the supernatant for analysis.

5.2.2. LC-MS/MS (SRM) Analysis

  • Chromatography: Use a suitable C18 column for reverse-phase separation.

  • Mass Spectrometry: Employ a triple quadrupole mass spectrometer in negative electrospray ionization (ESI) mode. For p-cresol sulfate, the monitored transitions are typically m/z 187 → 80.00 and m/z 187 → 107.00. Analogous transitions would be determined for this compound.

Conclusion and Future Directions

This compound is a metabolite whose biological significance is not yet fully elucidated, especially when compared to its well-studied isomer, p-cresol sulfate. The metabolic pathway of o-cresol to its sulfated conjugate is a standard detoxification process. However, the potential for this compound to act as a uremic toxin and contribute to the pathophysiology of diseases like CKD warrants further investigation.

Future research should focus on:

  • Quantifying this compound levels in the plasma of healthy individuals and patients with CKD to determine if it accumulates in renal failure.

  • Investigating the in vitro biological effects of this compound on various cell types, such as endothelial cells, renal tubular cells, and immune cells, to assess its potential to induce oxidative stress and inflammation.

  • Elucidating the specific signaling pathways modulated by this compound to understand its mechanisms of action at the molecular level.

  • Conducting animal studies to evaluate the in vivo toxicity of this compound and its contribution to the progression of renal and cardiovascular disease.

A deeper understanding of the biological functions and metabolic pathway of this compound will provide valuable insights for researchers and clinicians in the fields of toxicology, nephrology, and drug development.

References

Toxicokinetics and mechanism of action of o-Cresol sulfate

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Toxicokinetics and Mechanism of Action of o-Cresol Sulfate

For Researchers, Scientists, and Drug Development Professionals

Abstract

o-Cresol, a phenolic compound, and its metabolite, this compound, are relevant in the context of both environmental toxicology and as uremic toxins. This technical guide provides a comprehensive overview of the current understanding of the toxicokinetics and mechanisms of action of this compound. While much of the available research has focused on the para-isomer, p-cresol sulfate, this guide synthesizes the direct and inferred knowledge pertaining to the ortho-isomer. This document details the absorption, distribution, metabolism, and excretion (ADME) of o-cresol and its sulfate conjugate, and delves into the cellular and molecular mechanisms of its toxicity, including endothelial dysfunction, oxidative stress, inflammation, insulin resistance, and mitochondrial dysfunction. Quantitative data are presented in tabular format for ease of comparison, and detailed experimental protocols for key assays are provided. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the complex biological processes involved.

Introduction

o-Cresol (2-methylphenol) is an organic compound that is used as a precursor or intermediate in the production of various chemicals, including disinfectants, and is also a urinary metabolite of toluene.[1] In the body, o-cresol undergoes metabolism, primarily through conjugation with sulfate and glucuronic acid, to form this compound and o-cresol glucuronide.[2] While research on cresol isomers has often focused on p-cresol as a prominent uremic toxin, o-cresol and its sulfate conjugate also contribute to the pool of circulating phenolic compounds and warrant detailed investigation. This guide aims to provide a thorough technical resource on the toxicokinetics and mechanisms of action of this compound for researchers and professionals in drug development and toxicology.

Toxicokinetics of this compound

The toxicokinetics of this compound are intrinsically linked to the absorption, distribution, metabolism, and excretion of its parent compound, o-cresol.

Absorption

Cresol isomers, including o-cresol, can be absorbed through the gastrointestinal tract, respiratory tract, and intact skin.[2] Following oral administration in rats, cresols are absorbed and detected in the blood.[3]

Distribution

After absorption, cresols are distributed to major tissues, including the brain, kidney, liver, lung, muscle, and spleen.[3] Studies on p-cresol sulfate have shown a volume of distribution greater than the plasma volume, suggesting some tissue distribution. Similar characteristics are anticipated for this compound, though specific data is limited.

Metabolism

o_Cresol o-Cresol Metabolism Metabolism (Liver) o_Cresol->Metabolism Absorption o_Cresol_Sulfate This compound Metabolism->o_Cresol_Sulfate Sulfation (Sulfotransferases) o_Cresol_Glucuronide o-Cresol Glucuronide Metabolism->o_Cresol_Glucuronide Glucuronidation (UDP-glucuronosyltransferases)

Metabolism of o-Cresol.

Excretion

The conjugated metabolites of o-cresol, including this compound, are primarily excreted in the urine. Renal clearance of cresol sulfates is an active process involving tubular secretion. For p-cresol sulfate, renal clearance is significantly higher than the glomerular filtration rate, indicating active tubular secretion. It is highly probable that this compound is also eliminated via similar active transport mechanisms in the kidneys.

Mechanism of Action of this compound

The toxic effects of cresol sulfates are multifaceted, involving several key cellular and molecular pathways. While much of the mechanistic work has been performed with p-cresol sulfate, the findings provide a strong basis for understanding the potential actions of this compound.

Endothelial Dysfunction

P-cresol has been shown to inhibit the proliferation of human umbilical vein endothelial cells (HUVECs) and disrupt endothelial barrier function. This effect is associated with cell cycle arrest and a reorganization of the actin cytoskeleton. While one study suggested that p-cresol, but not p-cresol sulfate, disrupts endothelial progenitor cell function, other evidence points to the detrimental effects of the sulfate conjugate on the endothelium. It is plausible that this compound contributes to endothelial dysfunction through similar mechanisms.

Oxidative Stress and NADPH Oxidase Activation

A key mechanism underlying the toxicity of cresol and its metabolites is the induction of oxidative stress through the generation of reactive oxygen species (ROS). P-cresol has been shown to stimulate ROS production in endothelial and mononuclear cells. This process is linked to the activation of NADPH oxidase, a major source of cellular ROS.

o_Cresol_Sulfate This compound NADPH_Oxidase NADPH Oxidase o_Cresol_Sulfate->NADPH_Oxidase Activates Cell_Membrane Cell Membrane ROS Increased ROS (Reactive Oxygen Species) NADPH_Oxidase->ROS Produces Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cellular_Damage Cellular Damage Oxidative_Stress->Cellular_Damage

This compound-Induced Oxidative Stress.

Inflammation and NF-κB Signaling

Inflammatory responses are closely linked to the toxic effects of uremic toxins. P-cresol has been shown to decrease the endothelial cell response to inflammatory cytokines, which could play a role in the immune defect observed in uremia. In endothelial cells, inflammatory stimuli can activate the NF-κB signaling pathway, a key regulator of inflammation. It is hypothesized that this compound may also modulate inflammatory pathways, potentially through NF-κB.

o_Cresol_Sulfate This compound IKK IKK o_Cresol_Sulfate->IKK Activates IkB IκB IKK->IkB Phosphorylates NF_kB NF-κB IkB->NF_kB Releases Nucleus Nucleus NF_kB->Nucleus Translocates to Inflammatory_Genes Inflammatory Gene Transcription Nucleus->Inflammatory_Genes Induces

Potential NF-κB Signaling Pathway Activation.

Insulin Resistance and ERK1/2 Signaling

P-cresol sulfate has been demonstrated to promote insulin resistance. This effect is mediated, at least in part, through the activation of the ERK1/2 signaling pathway, which can interfere with insulin signaling. Given the structural similarity, it is plausible that this compound could also contribute to insulin resistance via a similar mechanism.

o_Cresol_Sulfate This compound ERK1_2 ERK1/2 o_Cresol_Sulfate->ERK1_2 Activates IRS Insulin Receptor Substrate (IRS) ERK1_2->IRS Inhibits PI3K_Akt PI3K/Akt Pathway IRS->PI3K_Akt Activates Glucose_Uptake Decreased Glucose Uptake PI3K_Akt->Glucose_Uptake Promotes

ERK1/2 Signaling in this compound-Induced Insulin Resistance.

Mitochondrial Dysfunction

Studies on isolated rat liver mitochondria have shown that o-, m-, and p-cresol can inhibit mitochondrial respiration and induce mitochondrial swelling. Specifically, cresols reduce state 3 respiration in a dose-dependent manner, with a more pronounced effect on NAD-linked respiration compared to succinate-linked respiration. This suggests that cresols may target the mitochondrial electron transport chain, particularly Complex I. The induction of mitochondrial swelling indicates an increase in the permeability of the inner mitochondrial membrane.

Quantitative Data

The following tables summarize the available quantitative data for o-cresol and its sulfate. Data for p-cresol sulfate are included for comparison where direct data for the ortho-isomer is lacking.

Table 1: Toxicokinetic Parameters

Parametero-Cresol/o-Cresol Sulfatep-Cresol/p-Cresol SulfateSpeciesReference
Protein Binding Data not available~94% (PCS)Human
Renal Clearance Data not availableMedian: 6.8 mL/min (PCS)Human (CKD)
Half-life (t½) Data not available~1.5 hours (p-Cresol)Human

Table 2: In Vitro Toxicity Data

Endpointo-Cresolp-CresolCell TypeReference
Inhibition of State 3 Respiration (NAD-linked) ~60% inhibition at 6.0 µmol/mg protein~60% inhibition at 6.0 µmol/mg proteinRat Liver Mitochondria
Inhibition of State 3 Respiration (Succinate-linked) ~20% inhibition at 6.0 µmol/mg protein~20% inhibition at 6.0 µmol/mg proteinRat Liver Mitochondria
HUVEC Proliferation Inhibition (IC50) Data not available80.1 µg/mL (with HSA)HUVEC

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's toxicokinetics and mechanism of action.

Quantification of o-Cresol in Urine by GC-MS

This protocol is adapted from established methods for the analysis of urinary cresols.

Urine_Sample Urine Sample Acid_Hydrolysis Acid Hydrolysis (e.g., 2N HCl, 100°C, 10 min) Urine_Sample->Acid_Hydrolysis Extraction Liquid-Liquid Extraction (e.g., Methylene Chloride) Acid_Hydrolysis->Extraction Derivatization Derivatization (optional) (e.g., BSTFA) Extraction->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS

GC-MS Analysis of Urinary o-Cresol.

  • Sample Preparation:

    • To 1 mL of urine, add an internal standard (e.g., deuterated o-cresol).

    • Add 0.5 mL of concentrated hydrochloric acid.

    • Heat the sample at 100°C for 10-60 minutes to hydrolyze the sulfate and glucuronide conjugates.

    • Cool the sample to room temperature.

  • Extraction:

    • Add 5 mL of an organic solvent (e.g., methylene chloride or a mixture of hexane and ethyl acetate).

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 2000 x g for 10 minutes to separate the phases.

    • Transfer the organic (upper) layer to a clean tube.

  • Derivatization (Optional but recommended for improved chromatography):

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

    • Add 50 µL of a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

    • Heat at 60°C for 30 minutes.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into a gas chromatograph coupled to a mass spectrometer.

    • Use a suitable capillary column (e.g., DB-5ms).

    • Set the mass spectrometer to operate in selected ion monitoring (SIM) mode for the characteristic ions of derivatized o-cresol and the internal standard.

    • Quantify the concentration of o-cresol by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

In Vitro Endothelial Permeability Assay (Transwell)

This protocol describes a common method to assess the integrity of an endothelial cell monolayer.

  • Cell Culture:

    • Seed human umbilical vein endothelial cells (HUVECs) onto collagen-coated Transwell inserts in a 24-well plate at a density that allows for the formation of a confluent monolayer within 2-3 days.

  • Treatment:

    • Once the monolayer is confluent (as confirmed by microscopy), replace the medium with fresh medium containing various concentrations of this compound or vehicle control.

    • Incubate for the desired time period (e.g., 24 hours).

  • Permeability Measurement:

    • Remove the treatment medium and add a high molecular weight fluorescent tracer (e.g., FITC-dextran) to the upper chamber (the insert).

    • Incubate for a defined period (e.g., 1 hour).

    • Collect samples from the lower chamber.

    • Measure the fluorescence intensity of the samples from the lower chamber using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) to quantify the permeability of the endothelial monolayer. An increase in the amount of fluorescent tracer in the lower chamber indicates increased permeability.

Western Blot for ERK1/2 Phosphorylation

This protocol outlines the steps to measure the activation of the ERK1/2 signaling pathway.

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., C2C12 myotubes) to near confluency.

    • Serum-starve the cells for 12-24 hours to reduce basal ERK1/2 phosphorylation.

    • Treat the cells with different concentrations of this compound for various time points. A positive control, such as a growth factor, should be included.

  • Protein Extraction:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunodetection:

    • Block the membrane with 5% bovine serum albumin (BSA) or non-fat milk in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Normalization:

    • Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for protein loading.

    • Quantify the band intensities using densitometry software. The ratio of p-ERK1/2 to total ERK1/2 indicates the level of pathway activation.

Measurement of Mitochondrial Complex I Activity

This assay measures the activity of the first enzyme complex in the mitochondrial electron transport chain.

  • Mitochondrial Isolation:

    • Isolate mitochondria from cultured cells or tissue homogenates using differential centrifugation.

  • Assay Principle:

    • The assay measures the decrease in absorbance at 340 nm due to the oxidation of NADH by Complex I.

  • Assay Procedure:

    • In a spectrophotometer cuvette, add a reaction buffer containing potassium phosphate, magnesium chloride, and bovine serum albumin.

    • Add the isolated mitochondria.

    • Add ubiquinone (coenzyme Q1), the electron acceptor.

    • Initiate the reaction by adding NADH.

    • Monitor the decrease in absorbance at 340 nm over time.

    • To determine the specific Complex I activity, measure the rotenone-insensitive rate by adding rotenone, a specific Complex I inhibitor, and subtracting this rate from the total rate.

  • Data Analysis:

    • Calculate the enzyme activity in nmol/min/mg of mitochondrial protein using the extinction coefficient of NADH.

Mitochondrial Swelling Assay

This assay assesses the permeability of the inner mitochondrial membrane.

  • Mitochondrial Isolation:

    • Isolate mitochondria as described in section 5.4.

  • Assay Principle:

    • Mitochondrial swelling is measured as a decrease in light scattering (absorbance) at 540 nm.

  • Assay Procedure:

    • Suspend the isolated mitochondria in a buffer containing a non-penetrating solute like sucrose or KCl.

    • Place the mitochondrial suspension in a spectrophotometer cuvette.

    • Add this compound at various concentrations.

    • Monitor the change in absorbance at 540 nm over time. A decrease in absorbance indicates mitochondrial swelling.

    • A known inducer of the mitochondrial permeability transition pore (mPTP), such as calcium, can be used as a positive control.

Conclusion

This compound is a metabolite of o-cresol with potential toxicological significance. Its toxicokinetics are characterized by absorption through multiple routes, distribution to various tissues, hepatic metabolism to sulfate and glucuronide conjugates, and renal excretion. The mechanisms of this compound toxicity are likely to involve the induction of endothelial dysfunction, oxidative stress via NADPH oxidase activation, modulation of inflammatory pathways such as NF-κB, interference with insulin signaling through the ERK1/2 pathway, and impairment of mitochondrial function. While much of the detailed mechanistic understanding is extrapolated from studies on the more extensively researched p-cresol sulfate, the available data on o-cresol suggests overlapping toxicological properties. This technical guide provides a foundation for further research into the specific roles of this compound in human health and disease, and offers detailed protocols to facilitate such investigations. Further studies are warranted to delineate the specific toxicokinetic parameters and the precise molecular targets of this compound to better assess its risk to human health.

References

The Interaction of Cresol Sulfate with Human Serum Albumin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Serum Albumin (HSA) is the most abundant protein in human plasma and plays a crucial role in the transport and disposition of a wide variety of endogenous and exogenous substances, including drugs, hormones, and toxins. Among these are cresol sulfates, uremic toxins that accumulate in patients with chronic kidney disease. This technical guide provides an in-depth overview of the interaction between cresol sulfate and HSA, with a focus on the readily studied p-cresol sulfate as a structural analog for other isomers like o-cresol sulfate, for which specific binding data is less prevalent in the literature. Understanding this interaction is critical for developing therapeutic strategies to mitigate the toxic effects of these compounds.

This guide details the binding affinity, thermodynamics, and structural changes associated with the formation of the cresol sulfate-HSA complex. It also provides comprehensive protocols for the key experimental techniques used to characterize this interaction.

Quantitative Data on p-Cresol Sulfate-HSA Interaction

The binding of p-cresol sulfate (PCS) to HSA has been characterized by various biophysical techniques. The following tables summarize the key quantitative data from isothermal titration calorimetry (ITC) and ultrafiltration studies.

Table 1: Binding Constants and Stoichiometry for p-Cresol Sulfate and HSA
MethodTemperature (°C)Binding Constant (Ka) (M⁻¹)Number of Binding Sites (n)Reference
Isothermal Titration Calorimetry251.39 x 10³Not specified[1]
Microcalorimetry253.3 x 10²Not specified[2]
Microcalorimetry37Weak affinityNot specified[2][3]
UltrafiltrationNot specified~1 x 10⁵ (High-affinity site)1 (High-affinity site)[4]
Table 2: Thermodynamic Parameters for the Interaction of p-Cresol Sulfate with HSA
MethodTemperature (°C)ΔH (kcal/mol)ΔS (cal/mol·K)ΔG (kcal/mol)Driving ForceReference
Isothermal Titration Calorimetry25NegativeNot specifiedNot specifiedEnthalpy driven
Microcalorimetry25NegativeNegativeNot specifiedvan der Waals interactions

Note: The binding of p-cresol sulfate to HSA is primarily an exothermic process, driven by favorable enthalpy changes, which suggests that van der Waals forces and hydrogen bonds play a significant role in the interaction. The affinity of PCS for HSA is moderate and appears to decrease at physiological temperatures.

Binding Site of p-Cresol Sulfate on HSA

Studies involving fluorescence probe displacement and experiments with mutant HSA have identified that p-cresol sulfate primarily binds to Sudlow's site II, which is located in subdomain IIIA of the protein. There is also evidence of partial or weaker binding to other sites.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections provide protocols for key experiments used to study the interaction between cresol sulfate and HSA.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.

Objective: To determine the binding affinity (Ka), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the cresol sulfate-HSA interaction.

Materials:

  • Isothermal Titration Calorimeter

  • Human Serum Albumin (fatty acid-free)

  • This compound or p-cresol sulfate

  • Phosphate buffer (e.g., 50 mM, pH 7.4)

  • Syringe for titration

  • Sample cell

Protocol:

  • Sample Preparation:

    • Prepare a solution of HSA (e.g., 25 µM) in the phosphate buffer.

    • Prepare a solution of cresol sulfate (e.g., 500 µM) in the exact same buffer. It is critical that the buffer for the protein and the ligand are identical to minimize heats of dilution.

    • Degas both solutions to prevent air bubbles from interfering with the measurements.

  • ITC Experiment:

    • Load the HSA solution into the sample cell of the calorimeter.

    • Load the cresol sulfate solution into the injection syringe.

    • Set the experimental temperature (e.g., 25°C or 37°C).

    • Perform a series of injections (e.g., 20 injections of 2 µL each) of the cresol sulfate solution into the HSA solution.

    • Record the heat changes after each injection.

  • Data Analysis:

    • Integrate the heat-flow peaks to obtain the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of cresol sulfate to HSA.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site or two-site binding model) to determine Ka, n, and ΔH.

    • Calculate the Gibbs free energy (ΔG) and entropy (ΔS) using the following equations:

      • ΔG = -RTln(Ka)

      • ΔG = ΔH - TΔS

Fluorescence Spectroscopy

Fluorescence quenching assays are used to study the binding of a ligand to a protein by monitoring the changes in the protein's intrinsic fluorescence.

Objective: To determine the binding constant and quenching mechanism of the cresol sulfate-HSA interaction.

Materials:

  • Fluorometer

  • Quartz cuvettes

  • Human Serum Albumin (fatty acid-free)

  • This compound or p-cresol sulfate

  • Tris-HCl buffer (e.g., 50 mM, pH 7.4)

Protocol:

  • Sample Preparation:

    • Prepare a stock solution of HSA (e.g., 5 µM) in Tris-HCl buffer.

    • Prepare a stock solution of cresol sulfate (e.g., 1 mM) in the same buffer.

  • Fluorescence Measurements:

    • Place the HSA solution in a quartz cuvette.

    • Set the excitation wavelength to 280 nm (to excite tryptophan and tyrosine residues) or 295 nm (to selectively excite tryptophan) and record the emission spectrum from 300 to 450 nm.

    • Successively add small aliquots of the cresol sulfate stock solution to the HSA solution and record the fluorescence emission spectrum after each addition.

    • Correct for the inner filter effect if necessary.

  • Data Analysis:

    • Analyze the fluorescence quenching data using the Stern-Volmer equation to determine the quenching mechanism (static or dynamic).

    • For static quenching, calculate the binding constant (Ka) and the number of binding sites (n) using the modified Stern-Volmer equation or by plotting log[(F₀-F)/F] versus log[Q].

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for studying the secondary and tertiary structure of proteins and detecting conformational changes upon ligand binding.

Objective: To investigate changes in the secondary structure of HSA upon binding to cresol sulfate.

Materials:

  • CD Spectropolarimeter

  • Quartz cuvette with a short path length (e.g., 1 mm)

  • Human Serum Albumin (fatty acid-free)

  • This compound or p-cresol sulfate

  • Phosphate buffer (e.g., 10 mM, pH 7.4)

Protocol:

  • Sample Preparation:

    • Prepare an HSA solution (e.g., 1 µM) in phosphate buffer.

    • Prepare solutions of HSA with varying concentrations of cresol sulfate.

  • CD Measurements:

    • Record the far-UV CD spectrum (e.g., from 200 to 250 nm) of HSA alone and in the presence of different concentrations of cresol sulfate.

    • Maintain a constant temperature using a Peltier temperature controller.

  • Data Analysis:

    • Analyze the CD spectra to determine the percentage of α-helix, β-sheet, and random coil structures using deconvolution software.

    • Compare the secondary structure content of HSA in the absence and presence of cresol sulfate to identify any conformational changes.

Visualizations

Experimental Workflow for Characterizing Cresol Sulfate-HSA Interaction

Experimental_Workflow cluster_prep Sample Preparation cluster_exp Experimental Analysis cluster_analysis Data Analysis cluster_conclusion Conclusion Prep_HSA Prepare HSA Solution ITC Isothermal Titration Calorimetry Prep_HSA->ITC Fluorescence Fluorescence Spectroscopy Prep_HSA->Fluorescence CD Circular Dichroism Spectroscopy Prep_HSA->CD Prep_CS Prepare Cresol Sulfate Solution Prep_CS->ITC Prep_CS->Fluorescence Prep_CS->CD Prep_Buffer Prepare Matched Buffer Prep_Buffer->Prep_HSA Prep_Buffer->Prep_CS Thermo_Analysis Thermodynamic Parameters (Ka, ΔH, ΔS, ΔG) ITC->Thermo_Analysis Binding_Analysis Binding Parameters (Ka, n, Quenching Mechanism) Fluorescence->Binding_Analysis Structural_Analysis Secondary Structure Analysis (% α-helix, % β-sheet) CD->Structural_Analysis Conclusion Characterize Cresol Sulfate-HSA Interaction Thermo_Analysis->Conclusion Binding_Analysis->Conclusion Structural_Analysis->Conclusion

Caption: Workflow for the biophysical characterization of the cresol sulfate-HSA interaction.

Binding of p-Cresol Sulfate to Human Serum Albumin

HSA_Binding cluster_hsa Human Serum Albumin (HSA) SiteI Sudlow's Site I (Subdomain IIA) SiteII Sudlow's Site II (Subdomain IIIA) OtherSites Other Low-Affinity Sites PCS p-Cresol Sulfate PCS->SiteII Primary Binding Site (High Affinity) PCS->OtherSites Partial/Weak Binding

References

In Vitro Toxicity of o-Cresol Sulfate on Renal Tubular Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro toxicity of o-Cresol sulfate (o-CS), a prominent uremic toxin, on renal tubular cells. The accumulation of o-CS in chronic kidney disease (CKD) is linked to the progression of renal damage. This document synthesizes current research findings, detailing the cytotoxic and pro-inflammatory effects of o-CS on kidney tubule cells. It outlines the key experimental protocols used to assess this toxicity, presents quantitative data in a structured format, and visualizes the implicated molecular pathways and experimental workflows. This guide is intended to be a valuable resource for researchers investigating uremic toxicity and developing therapeutic interventions for CKD.

Introduction

This compound is a protein-bound uremic toxin that accumulates in the serum of patients with chronic kidney disease (CKD) due to impaired renal clearance.[1][2][3] It originates from the metabolism of dietary aromatic amino acids by gut microbiota.[3] Mounting evidence from in vitro studies indicates that o-CS exerts direct toxic effects on renal tubular cells, contributing to the progression of kidney disease.[4] These effects include the induction of oxidative stress, inflammation, and apoptosis. Understanding the cellular and molecular mechanisms underlying o-CS toxicity is crucial for the development of targeted therapies to mitigate its detrimental effects in CKD patients.

Quantitative Data on this compound Toxicity

The following tables summarize the quantitative data from various in vitro studies on the effects of this compound on renal tubular cells.

Table 1: Effect of this compound on Renal Tubular Cell Viability

Cell LineThis compound ConcentrationExposure TimeCell Viability (%)Reference
NRK-52E100 µM96 hours~80%
NRK-52E200 µM96 hours<90%
HK-2200 µM96 hours~70%
HK-2500 µM96 hours~60%

Table 2: Pro-Apoptotic and Pro-Inflammatory Effects of this compound

Cell LineThis compound ConcentrationParameter MeasuredObservationReference
HK-2Not specifiedApoptosisConcentration-dependent increase
HK-2Not specifiedCaspase-3 ActivationIncreased
HK-2Not specifiedBax/Bcl-2 RatioIncreased
HK-2Not specifiedFn14 Gene ExpressionIncreased
HK-2Not specifiedInflammatory Gene ExpressionIncreased
HK-2Not specifiedActive TGF-β1 SecretionIncreased

Table 3: Induction of Oxidative Stress by this compound

Cell LineThis compound ConcentrationParameter MeasuredObservationReference
HK-2500 µM and 1000 µMROS ProductionTime-dependent increase
HK-2Not specifiedNADPH Oxidase ActivityEnhanced
HK-2Not specifiedp22phox and Nox4 mRNAUpregulated

Key Experimental Protocols

This section details the methodologies for key experiments cited in the study of this compound's in vitro toxicity.

Cell Culture
  • Cell Lines:

    • HK-2: A human proximal tubular epithelial cell line, immortalized with human papillomavirus 16 (HPV-16) E6/E7 genes.

    • NRK-52E: A normal rat kidney proximal tubular epithelial cell line.

  • Culture Medium:

    • HK-2 cells are typically cultured in Keratinocyte Serum-Free Medium supplemented with bovine pituitary extract and epidermal growth factor, or in DMEM/F12 medium.

    • NRK-52E cells are commonly grown in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS).

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)
  • Seed renal tubular cells (e.g., HK-2 or NRK-52E) in a 96-well plate at a density of 1x10^4 cells/well.

  • After cell attachment, treat the cells with various concentrations of this compound for the desired time periods (e.g., 24, 48, 72, 96 hours).

  • At the end of the treatment, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3 hours at 37°C.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Apoptosis Assays
  • Flow Cytometry for DNA Content:

    • Harvest cells after treatment with this compound.

    • Fix the cells in ethanol.

    • Stain the cells with a DNA-binding dye (e.g., propidium iodide).

    • Analyze the DNA content by flow cytometry to identify the sub-G1 peak, which is indicative of apoptotic cells.

  • Annexin V/Propidium Iodide (PI) Staining:

    • Harvest and wash the treated cells.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI.

    • Incubate in the dark.

    • Analyze by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Gene Expression Analysis (Real-Time PCR)
  • Isolate total RNA from this compound-treated and control cells using a suitable RNA extraction kit.

  • Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.

  • Perform real-time PCR using gene-specific primers for target genes (e.g., inflammatory cytokines, apoptosis-related genes) and a housekeeping gene for normalization.

  • Analyze the relative gene expression using the ΔΔCt method.

Protein Expression Analysis (Western Blot)
  • Lyse the treated and control cells to extract total protein.

  • Determine the protein concentration using a protein assay (e.g., BCA assay).

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies against the proteins of interest.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Measurement of Reactive Oxygen Species (ROS)
  • Culture cells in a suitable plate or dish.

  • Treat the cells with this compound.

  • Load the cells with a fluorescent ROS indicator dye (e.g., DCFH-DA).

  • Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. An increase in fluorescence indicates an increase in ROS levels.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in this compound-induced renal tubular cell toxicity and a typical experimental workflow.

G cluster_uptake Cellular Uptake cluster_toxicity Toxicity Mechanisms oCS_ext This compound (extracellular) OAT Organic Anion Transporters (OAT1/3) oCS_ext->OAT Uptake oCS_int This compound (intracellular) OAT->oCS_int NADPH_Oxidase NADPH Oxidase (Nox4/p22phox) oCS_int->NADPH_Oxidase Activation ROS Reactive Oxygen Species (ROS)↑ NADPH_Oxidase->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Inflammation Inflammation (↑ IL-6, TGF-β1) ROS->Inflammation Apoptosis Apoptosis (↑ Caspase-3) ROS->Apoptosis Mitochondria->Apoptosis Cell_Damage Renal Tubular Cell Damage Inflammation->Cell_Damage Apoptosis->Cell_Damage G cluster_workflow Experimental Workflow Start Start Cell_Culture Renal Tubular Cell Culture (e.g., HK-2) Start->Cell_Culture Treatment This compound Treatment Cell_Culture->Treatment Viability Cell Viability (MTT Assay) Treatment->Viability Apoptosis Apoptosis Assays (Flow Cytometry) Treatment->Apoptosis Gene_Expression Gene Expression (RT-PCR) Treatment->Gene_Expression Protein_Expression Protein Expression (Western Blot) Treatment->Protein_Expression ROS_Measurement ROS Measurement Treatment->ROS_Measurement Data_Analysis Data Analysis & Interpretation Viability->Data_Analysis Apoptosis->Data_Analysis Gene_Expression->Data_Analysis Protein_Expression->Data_Analysis ROS_Measurement->Data_Analysis End End Data_Analysis->End

References

o-Cresol Sulfate: A Technical Examination of Its Potential Role in Oxidative Stress

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers and Drug Development Professionals

Disclaimer: The scientific literature extensively details the role of p-cresol sulfate (PCS) in oxidative stress, particularly in the context of uremic toxicity. However, direct research on the specific role of its isomer, o-cresol sulfate, in oxidative stress is limited. This guide provides a comprehensive overview of o-cresol and its sulfated metabolite, drawing parallels with the well-documented mechanisms of PCS to infer potential, yet unproven, roles in oxidative stress. This information is intended for research and development purposes and should be interpreted with caution pending direct experimental validation.

Introduction to o-Cresol and its Metabolism

o-Cresol, or 2-methylphenol, is an organic compound that can enter the human body through environmental exposure, including inhalation of contaminated air, as it is a metabolic product of toluene.[1] It is also a component of coal tar, some resins, pesticides, and industrial solvents.[2] Like other phenolic compounds, o-cresol undergoes phase II metabolism in the body, primarily in the liver and enterocytes, where it is conjugated to form more water-soluble compounds for excretion.[3] The main metabolic pathways involve sulfation and glucuronidation, leading to the formation of this compound and o-cresol glucuronide, which are then excreted in the urine. The sulfation of cresols is primarily catalyzed by the sulfotransferase enzyme SULT1A1.

Physicochemical Properties

A summary of the key physicochemical properties of o-cresol and this compound is presented in Table 1. The addition of a sulfate group significantly increases the polarity and water solubility of the molecule, facilitating its renal excretion.

Table 1: Physicochemical Properties of o-Cresol and this compound

Propertyo-CresolThis compound
Synonyms 2-methylphenol, Ortho-cresol(2-Methylphenyl) sulfate
Molecular Formula C₇H₈OC₇H₈O₄S
Molecular Weight 108.14 g/mol 188.20 g/mol
Appearance Colorless crystalline solid-
Solubility Less soluble in water than phenol, highly soluble in organic solventsHigher water solubility than o-cresol

Source: Vulcanchem

Potential Role of this compound in Oxidative Stress

While direct evidence is lacking for this compound, the extensive research on its isomer, p-cresol sulfate (PCS), provides a strong hypothetical framework for its potential role in inducing oxidative stress. PCS is a well-established uremic toxin that accumulates in patients with chronic kidney disease (CKD) and is associated with cardiovascular complications. The mechanisms by which PCS induces oxidative stress are multifaceted and may be relevant to this compound.

Induction of Reactive Oxygen Species (ROS) Production

A primary mechanism by which uremic toxins like PCS contribute to cellular damage is through the increased production of reactive oxygen species (ROS). ROS are highly reactive molecules that can damage lipids, proteins, and DNA, leading to cellular dysfunction and apoptosis.

Activation of NADPH Oxidase

One of the key enzymatic sources of ROS in cells is the NADPH oxidase (NOX) complex. Studies on PCS have shown that it can upregulate the expression and activity of NOX subunits, such as p22phox and Nox4, in renal tubular cells and cardiomyocytes. This activation of NADPH oxidase leads to an increased production of superoxide anions and other ROS, contributing to oxidative stress.

Mitochondrial Dysfunction

Mitochondria are both a major source and a primary target of ROS. Research on cresols has indicated that they can impair mitochondrial function. o-, m-, and p-cresols have been shown to inhibit mitochondrial respiration in isolated rat liver mitochondria. Specifically, they reduce the rate of state 3 respiration and can induce mitochondrial swelling. While these studies were conducted with the parent cresol compounds, it is plausible that their sulfated metabolites could also impact mitochondrial bioenergetics, potentially leading to increased ROS leakage from the electron transport chain. Studies on PCS have also linked it to mitochondrial damage in renal tubular cells.

Impairment of Antioxidant Defenses

In addition to increasing ROS production, uremic toxins can also impair the cell's antioxidant defense mechanisms. For example, p-cresol has been shown to deplete cellular glutathione (GSH), a major intracellular antioxidant, in a dose-dependent manner in HepaRG cells. A reduction in GSH levels would leave the cell more vulnerable to oxidative damage.

Signaling Pathways Implicated in Cresol-Induced Oxidative Stress

The following diagram illustrates the potential signaling pathways involved in oxidative stress induced by cresol sulfates, based on the literature for p-cresol sulfate.

G o_Cresol_Sulfate This compound (Hypothetical) Transporters Organic Anion Transporters (OATs) o_Cresol_Sulfate->Transporters Uptake GSH_Depletion Glutathione (GSH) Depletion o_Cresol_Sulfate->GSH_Depletion Potential direct/indirect effect Cell_Membrane Cell Membrane NADPH_Oxidase NADPH Oxidase (NOX) Transporters->NADPH_Oxidase Activation Mitochondria Mitochondria Transporters->Mitochondria Dysfunction ROS ↑ Reactive Oxygen Species (ROS) NADPH_Oxidase->ROS Mitochondria->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cellular_Damage Cellular Damage (Lipid peroxidation, Protein oxidation, DNA damage) Oxidative_Stress->Cellular_Damage Inflammation Inflammation Oxidative_Stress->Inflammation Apoptosis Apoptosis Oxidative_Stress->Apoptosis Antioxidant_Response Antioxidant Response (e.g., Nrf2 pathway) Oxidative_Stress->Antioxidant_Response Induction of GSH_Depletion->Oxidative_Stress

Caption: Hypothetical signaling pathway for this compound-induced oxidative stress.

Quantitative Data

Table 2: Reported Concentrations and Effects of Cresols and their Metabolites

CompoundConcentrationBiological SystemObserved EffectReference
p-Cresol0.25 - 212 µMHuman subjects, cell linesInduction of oxidative stress
p-Cresol0.25 mMHepaRG cellsIncreased DCF formation (oxidative stress)
p-Cresol0.75 mMHepaRG cellsDecreased total cellular GSH
p-Cresol0.50 mMHepaRG cellsIncreased LDH release (necrosis)
p-Cresyl Sulfate10, 25, 50 µg/mLHuman monocyte-derived macrophagesIncreased nitric oxide production
o-Cresol390 µg/L (max)Groundwater at superfund sitesEnvironmental contamination level
p-Cresol150 µg/L (max)Groundwater at superfund sitesEnvironmental contamination level

Experimental Protocols

Detailed experimental protocols for studying the effects of this compound on oxidative stress would likely parallel those used for p-cresol sulfate. Below are generalized methodologies for key experiments.

Cell Culture and Treatment
  • Cell Lines: Human umbilical vein endothelial cells (HUVECs), human renal proximal tubular epithelial cells (HK-2), or other relevant cell types would be cultured under standard conditions (e.g., 37°C, 5% CO₂).

  • Treatment: Cells would be treated with varying concentrations of this compound for different time points. A vehicle control (the solvent used to dissolve this compound) should be included in all experiments.

Measurement of Intracellular ROS
  • DCFDA Assay: The 2',7'-dichlorofluorescin diacetate (DCFDA) assay is a common method to measure intracellular ROS.

    • After treatment with this compound, cells are washed with phosphate-buffered saline (PBS).

    • Cells are then incubated with DCFDA solution in the dark.

    • DCFDA is deacetylated by cellular esterases to a non-fluorescent compound, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).

    • The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer.

Assessment of NADPH Oxidase Activity
  • Lucigenin-based Chemiluminescence Assay: This assay measures superoxide production.

    • Cell lysates or intact cells are incubated with NADPH (as a substrate) and lucigenin.

    • Lucigenin is oxidized by superoxide to produce a chemiluminescent signal.

    • The light emission is measured using a luminometer.

Evaluation of Mitochondrial Function
  • Mitochondrial Respiration: An extracellular flux analyzer (e.g., Seahorse) can be used to measure the oxygen consumption rate (OCR), providing insights into mitochondrial respiration.

  • Mitochondrial Membrane Potential: Fluorescent dyes like JC-1 or TMRM can be used to assess changes in the mitochondrial membrane potential, an indicator of mitochondrial health.

Quantification of Glutathione (GSH)
  • GSH/GSSG-Glo™ Assay: This is a luminescence-based assay for the quantification of total glutathione (GSH + GSSG) and oxidized glutathione (GSSG).

    • Cells are lysed, and the lysate is divided into two parts.

    • One part is used to measure total GSH, while the other is treated with a reagent to block free GSH before measuring GSSG.

    • A luciferin-based reagent is added, and the luminescent signal, which is proportional to the amount of GSH, is measured.

Western Blot Analysis for Protein Expression
  • This technique can be used to quantify the expression levels of key proteins involved in oxidative stress pathways, such as subunits of NADPH oxidase (Nox4, p22phox) and antioxidant response proteins (Nrf2, HO-1).

Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the effects of this compound on oxidative stress in a cell-based model.

G start Start cell_culture Cell Culture (e.g., HUVECs, HK-2) start->cell_culture treatment Treatment with This compound (Dose- and Time-response) cell_culture->treatment ros_measurement ROS Measurement (DCFDA Assay) treatment->ros_measurement nox_activity NADPH Oxidase Activity Assay treatment->nox_activity mito_function Mitochondrial Function (OCR, Membrane Potential) treatment->mito_function gsh_assay GSH/GSSG Assay treatment->gsh_assay protein_expression Protein Expression (Western Blot for Nox4, Nrf2, etc.) treatment->protein_expression data_analysis Data Analysis and Interpretation ros_measurement->data_analysis nox_activity->data_analysis mito_function->data_analysis gsh_assay->data_analysis protein_expression->data_analysis end End data_analysis->end

Caption: Experimental workflow for studying this compound-induced oxidative stress.

Conclusion and Future Directions

While the current body of scientific literature does not provide direct evidence for the role of this compound in oxidative stress, the extensive research on its isomer, p-cresol sulfate, offers a compelling rationale for investigating this possibility. The structural similarity between the two isomers suggests that they may share common toxicological mechanisms, including the induction of ROS production, activation of NADPH oxidase, and impairment of mitochondrial function.

Future research should focus on directly assessing the effects of this compound on oxidative stress markers in relevant in vitro and in vivo models. Such studies are crucial to determine if this compound, like its para-isomer, is a significant contributor to the pathophysiology of diseases associated with oxidative stress, such as chronic kidney disease and cardiovascular disease. Furthermore, elucidating the specific signaling pathways activated by this compound will be essential for the development of targeted therapeutic interventions. The analytical methods developed for the quantification of cresols in biological samples provide a solid foundation for conducting these much-needed investigations.

References

Chemical Synthesis of Deuterated o-Cresol Sulfate: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis, purification, and characterization of deuterated o-cresol sulfate. This isotopically labeled compound is a valuable tool for a range of research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based quantification. The methodologies detailed herein are based on established principles of organic synthesis and analytical chemistry, tailored for the preparation of this specific deuterated metabolite.

Introduction

This compound is a significant metabolite of o-cresol, a compound of interest in toxicology and clinical chemistry. As a uremic toxin, its accumulation in the body is associated with the progression of chronic kidney disease and cardiovascular complications. The biological activity of this compound is linked to its ability to induce oxidative stress and inflammation through the activation of key signaling pathways, such as the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways.

The use of a deuterated analog, such as deuterated this compound, offers significant advantages in research. The presence of deuterium atoms provides a distinct mass signature, facilitating its differentiation from endogenous, non-labeled counterparts in complex biological matrices. This makes it an ideal internal standard for accurate quantification in metabolomic studies and for tracing the metabolic fate of o-cresol in vivo.

This guide outlines a robust synthetic strategy starting from commercially available deuterated o-cresol, followed by a detailed purification protocol and methods for analytical characterization to ensure the final product's identity, purity, and isotopic enrichment.

Experimental Protocols

The synthesis of deuterated this compound is a two-stage process involving the O-sulfation of deuterated o-cresol followed by purification of the resulting sulfate salt.

Synthesis of Deuterated this compound

This protocol is adapted from established methods for the sulfation of phenolic compounds.

Materials:

  • o-Cresol-d7 (deuterated o-cresol)

  • Sulfur trioxide pyridine complex (SO3·Py)

  • Anhydrous pyridine

  • Sodium bicarbonate (NaHCO3)

  • Deionized water

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na2SO4)

  • Argon or Nitrogen gas (for inert atmosphere)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve o-cresol-d7 (1.0 equivalent) in anhydrous pyridine. Cool the solution to 0 °C in an ice bath with stirring.

  • Sulfation: In a separate flask, prepare a solution of sulfur trioxide pyridine complex (1.5 equivalents) in anhydrous pyridine. Add this solution dropwise to the cooled o-cresol-d7 solution over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for 2 hours, then warm to room temperature and stir for an additional 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quenching and Neutralization: Once the reaction is complete, carefully quench the reaction by the slow addition of deionized water at 0 °C. Neutralize the mixture to a pH of approximately 7.5-8.0 with a saturated aqueous solution of sodium bicarbonate. This will form the sodium salt of the deuterated this compound.

  • Initial Purification (Extraction): Transfer the neutralized aqueous solution to a separatory funnel. Wash the aqueous layer with dichloromethane (3 x 50 mL) to remove any unreacted o-cresol-d7 and other organic-soluble impurities. The desired deuterated this compound will remain in the aqueous layer.

  • Solvent Removal: Concentrate the aqueous layer under reduced pressure using a rotary evaporator to remove the majority of the water. The resulting crude product will be a solid or a viscous oil containing the deuterated this compound sodium salt and inorganic salts.

Purification of Deuterated this compound

The crude product from the synthesis step requires purification to remove inorganic salts and any remaining impurities. Ion-exchange chromatography is a highly effective method for this purpose.

Materials:

  • Crude deuterated this compound sodium salt

  • Strong anion exchange resin (e.g., Dowex® 1x8, chloride form)

  • Sodium chloride (NaCl) solutions of varying concentrations (for gradient elution)

  • Deionized water

  • Hydrochloric acid (HCl) (for resin regeneration)

  • Sodium hydroxide (NaOH) (for resin regeneration)

Equipment:

  • Chromatography column

  • Fraction collector

  • Conductivity meter (optional, for monitoring salt gradient)

  • Freeze-dryer (lyophilizer) or rotary evaporator

Procedure:

  • Resin Preparation: Pack a chromatography column with the strong anion exchange resin. Wash the resin extensively with deionized water. Regenerate the resin by washing with 1 M HCl, followed by deionized water until the eluent is neutral, and then with 1 M NaOH, and finally with deionized water until the eluent is neutral. Equilibrate the column with deionized water.

  • Sample Loading: Dissolve the crude deuterated this compound in a minimum amount of deionized water and load it onto the equilibrated column.

  • Elution:

    • Wash the column with several column volumes of deionized water to elute any neutral, uncharged impurities.

    • Elute the bound deuterated this compound using a stepwise or linear gradient of sodium chloride solution (e.g., 0.1 M to 1.0 M NaCl). The highly charged sulfate will bind to the resin and will be displaced by the chloride ions.

  • Fraction Collection and Analysis: Collect fractions and monitor the elution of the product by HPLC or UV-Vis spectroscopy. The fractions containing the pure deuterated this compound are pooled.

  • Desalting: The pooled fractions will contain the product along with NaCl. To remove the salt, dialysis using a low molecular weight cutoff membrane or solid-phase extraction with a C18 cartridge can be employed. For the latter, the salty aqueous solution is passed through the C18 cartridge, which will retain the organic sulfate. The cartridge is then washed with deionized water to remove the salt, and the product is eluted with methanol or acetonitrile.

  • Final Product Isolation: Remove the solvent from the desalted solution using a rotary evaporator or a freeze-dryer to obtain the final purified deuterated this compound as a solid.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of deuterated this compound. The values are representative and may vary depending on the specific reaction conditions and scale.

ParameterExpected ValueMethod of Determination
Starting Material
Chemical Purity of o-Cresol-d7>98%Gas Chromatography-Mass Spectrometry (GC-MS) or NMR
Isotopic Purity of o-Cresol-d7>98 atom % DMass Spectrometry (MS) or NMR
Reaction
Molar Ratio (o-Cresol-d7:SO3·Py)1 : 1.5Stoichiometric calculation
Reaction Temperature0 °C to room temperatureThermometer
Reaction Time6-8 hoursTLC or HPLC monitoring
Final Product
Chemical Yield70-90%Gravimetric analysis after purification
Chemical Purity>98%HPLC
Isotopic Enrichment (D atoms)>98%High-Resolution Mass Spectrometry (HR-MS)
Structure ConfirmationConfirmed1H NMR, 13C NMR, and Mass Spectrometry

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Start: o-Cresol-d7 dissolve Dissolve in anhydrous pyridine start->dissolve cool Cool to 0°C dissolve->cool add_reagent Add SO3·Pyridine complex solution cool->add_reagent react React for 6-8 hours add_reagent->react quench Quench with water react->quench neutralize Neutralize with NaHCO3 quench->neutralize extract Extract with DCM neutralize->extract concentrate Concentrate aqueous layer extract->concentrate crude_product Crude deuterated This compound concentrate->crude_product load_column Load on anion exchange column crude_product->load_column Purification wash_column Wash with water load_column->wash_column elute_product Elute with NaCl gradient wash_column->elute_product pool_fractions Pool pure fractions elute_product->pool_fractions desalt Desalt (Dialysis or SPE) pool_fractions->desalt isolate_product Isolate pure product (Lyophilization) desalt->isolate_product hplc Purity Check (HPLC) isolate_product->hplc Analysis ms Isotopic Enrichment (MS) isolate_product->ms nmr Structure Confirmation (NMR) isolate_product->nmr final_product Final Product: Deuterated this compound hplc->final_product ms->final_product nmr->final_product

Caption: Experimental workflow for the synthesis, purification, and characterization of deuterated this compound.

Signaling Pathway of this compound-Induced Cellular Stress

signaling_pathway cluster_nucleus ocs This compound ros Increased Reactive Oxygen Species (ROS) ocs->ros ask1 ASK1 ros->ask1 ikk IKK Complex ros->ikk mapkk MAPKKs (MKK3/6, MKK4/7) ask1->mapkk p38 p38 MAPK mapkk->p38 jnk JNK mapkk->jnk p38_nuc p38 p38->p38_nuc translocates to jnk_nuc JNK jnk->jnk_nuc translocates to ikb IκBα ikk->ikb phosphorylates & degrades nfkb NF-κB (p65/p50) nucleus Nucleus nfkb->nucleus translocates to transcription Gene Transcription cellular_response Inflammation & Cellular Injury transcription->cellular_response nfkb_nuc NF-κB nfkb_nuc->transcription p38_nuc->transcription jnk_nuc->transcription

o-Cresol Sulfate: A Technical Guide on Reference Ranges and Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of o-cresol sulfate, with a focus on its reference ranges in the general population, experimental protocols for its quantification, and its metabolic pathways. Due to a notable scarcity of direct data on this compound, this guide also incorporates information on its isomer, p-cresol sulfate, and the precursor, o-cresol, to provide a comprehensive understanding.

Reference Ranges of Cresol Isomers in the General Population

Establishing reference ranges for biomarkers is crucial for clinical research and drug development. While data for this compound is limited, urinary levels of its precursor, o-cresol, and the well-studied isomer, p-cresol sulfate, offer valuable insights.

Urinary o-Cresol and p-Cresol

Urinary concentrations of o-cresol can be indicative of both endogenous production and environmental exposure, primarily to toluene, of which o-cresol is a minor metabolite. In individuals not occupationally exposed to toluene, urinary o-cresol is not typically found in significant amounts[1]. The following table summarizes urinary concentrations of o-cresol and p-cresol in the general population. It is important to note that these values represent the total cresol after hydrolysis of its conjugates (sulfate and glucuronide).

AnalytePopulationMatrixConcentration RangeNotes
o-Cresol General Population (n=10)UrineMedian: 2.3 µg/L; Range: 6 - 194 µg/L[2]Data from a study on unexposed individuals[2].
Smokers (n=35)UrineMedian: 14.8 µg/L[2]Smoking is a known source of toluene exposure[3].
p-Cresol Healthy ControlsUrineNormal Range: 5.5 to 65 mg/g creatinineLaboratories are advised to establish their own normal ranges.
Serum p-Cresol Sulfate

p-Cresol sulfate is a well-documented uremic toxin that accumulates in patients with chronic kidney disease. In healthy individuals, its serum concentration is maintained within a specific range.

AnalytePopulationMatrixConcentration Range (Total)Concentration Range (Free)
p-Cresol Sulfate Healthy AdultsSerum/Plasma14.9 ± 9.0 µMData on free concentrations in the general population is less common.
Healthy AdultsSerum/Plasma35.1 ± 19.7 µMDifferent studies report varying ranges.

Experimental Protocols for Quantification

The accurate quantification of o-cresol and its conjugates is predominantly achieved through chromatographic techniques coupled with mass spectrometry.

Quantification of Urinary o-Cresol via Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for determining total o-cresol concentrations in urine.

Sample Preparation (Acid Hydrolysis)

  • To a urine sample, add a concentrated mineral acid (e.g., hydrochloric acid or sulfuric acid).

  • Heat the sample for 30 minutes to 1 hour to hydrolyze the this compound and glucuronide conjugates, liberating free o-cresol.

  • After cooling, perform a liquid-liquid extraction with a volatile organic solvent such as methylene chloride or ethyl ether to transfer the o-cresol from the aqueous hydrolysate to the organic phase.

  • The organic phase is then concentrated and derivatized for GC-MS analysis.

GC-MS Analysis

  • Derivatization: Silylation with agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is often employed to improve the chromatographic properties of cresols.

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer.

  • Separation: A capillary column, such as one with a 5% phenyl-polysiloxane stationary phase, is used for separation.

  • Detection: Mass spectrometry is used for detection and quantification, often in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.

Quantification of this compound via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the direct analysis of conjugated metabolites like this compound.

Sample Preparation

  • Protein Precipitation: For serum or plasma samples, a protein precipitation step is necessary. This is typically done by adding a cold organic solvent like acetonitrile.

  • Centrifugation: The sample is then centrifuged to pellet the precipitated proteins.

  • Supernatant Collection: The supernatant containing the analyte of interest is collected for analysis.

  • Dilution: Urine samples may require dilution prior to analysis.

LC-MS/MS Analysis

  • Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.

  • Chromatography: Reversed-phase chromatography is commonly used for the separation of cresol sulfates.

  • Ionization: Electrospray ionization (ESI) in negative ion mode is typically employed for the analysis of sulfate conjugates.

  • Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection. The specific precursor-to-product ion transitions for the analyte and an internal standard are monitored.

Signaling Pathways and Experimental Workflows

Metabolic Pathway of Cresols

Cresol isomers, including o-cresol and p-cresol, are primarily derived from the metabolism of dietary amino acids by the gut microbiota and from exogenous sources like toluene. Once absorbed, they undergo phase II metabolism in the liver and intestinal wall, mainly through sulfation and glucuronidation, to facilitate their excretion.

Cresol Metabolism cluster_gut Gut Lumen cluster_host Host Metabolism (Liver, Intestinal Wall) cluster_excretion Excretion Dietary Protein Dietary Protein Amino Acids Amino Acids Dietary Protein->Amino Acids Digestion p-Cresol p-Cresol Amino Acids->p-Cresol Fermentation Gut Microbiota Gut Microbiota Gut Microbiota->p-Cresol Sulfotransferase Sulfotransferase p-Cresol->Sulfotransferase Absorption Glucuronosyltransferase Glucuronosyltransferase p-Cresol->Glucuronosyltransferase Absorption o-Cresol_exogenous o-Cresol (from Toluene) o-Cresol_exogenous->Sulfotransferase Absorption o-Cresol_exogenous->Glucuronosyltransferase Absorption o-Cresol_sulfate This compound Urine Urine o-Cresol_sulfate->Urine p-Cresol_sulfate p-Cresol Sulfate p-Cresol_sulfate->Urine Sulfotransferase->o-Cresol_sulfate Sulfation Sulfotransferase->p-Cresol_sulfate Sulfation o-Cresol_glucuronide o-Cresol Glucuronide Glucuronosyltransferase->o-Cresol_glucuronide Glucuronidation p-Cresol_glucuronide p-Cresol Glucuronide Glucuronosyltransferase->p-Cresol_glucuronide Glucuronidation o-Cresol_glucuronide->Urine p-Cresol_glucuronide->Urine

Caption: Metabolic pathway of o-cresol and p-cresol.

Experimental Workflow for Urinary o-Cresol Analysis

The following diagram illustrates a typical workflow for the analysis of total o-cresol in urine using GC-MS.

Urinary o-Cresol Analysis Workflow Urine Sample Urine Sample Acid Hydrolysis Acid Hydrolysis Urine Sample->Acid Hydrolysis Hydrolyze conjugates Liquid-Liquid Extraction Liquid-Liquid Extraction Acid Hydrolysis->Liquid-Liquid Extraction Extract free cresol Derivatization Derivatization Liquid-Liquid Extraction->Derivatization Improve volatility GC-MS Analysis GC-MS Analysis Derivatization->GC-MS Analysis Separate and detect Data Analysis Data Analysis GC-MS Analysis->Data Analysis Integrate peaks Quantification Quantification Data Analysis->Quantification Calculate concentration

Caption: GC-MS workflow for urinary o-cresol.

Experimental Workflow for Serum p-Cresol Sulfate Analysis

This diagram outlines the general steps involved in quantifying p-cresol sulfate in serum or plasma using LC-MS/MS.

Serum p-Cresol Sulfate Analysis Workflow Serum/Plasma Sample Serum/Plasma Sample Protein Precipitation Protein Precipitation Serum/Plasma Sample->Protein Precipitation Remove proteins Centrifugation Centrifugation Protein Precipitation->Centrifugation Pellet precipitates Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection Isolate analyte LC-MS/MS Analysis LC-MS/MS Analysis Supernatant Collection->LC-MS/MS Analysis Separate and detect Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Integrate peaks Quantification Quantification Data Analysis->Quantification Calculate concentration

Caption: LC-MS/MS workflow for serum p-cresol sulfate.

References

The Hepatic Sulfation of o-Cresol: A Technical Guide to its Formation, Kinetics, and Experimental Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the formation of o-cresol sulfate from o-cresol within the liver. It details the primary enzymatic pathways, summarizes key quantitative data, and outlines the experimental protocols used to investigate this critical metabolic process. This document is intended to serve as a comprehensive resource for professionals in toxicology, drug metabolism, and liver disease research.

Introduction: The Metabolic Fate of o-Cresol in the Liver

Orth-cresol (o-cresol) is a phenolic compound that can originate from both environmental exposure and as a metabolic byproduct of toluene.[1] In the body, the liver is the primary site for the detoxification of xenobiotics like o-cresol. One of the major detoxification pathways is phase II conjugation, which increases the water solubility of compounds, facilitating their excretion.[2] For phenolic compounds, sulfation is a key conjugation reaction. This process involves the transfer of a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of the substrate, catalyzed by a family of enzymes known as sulfotransferases (SULTs).[3]

The sulfation of cresols is predominantly carried out by the cytosolic SULTs.[4] While multiple isoforms exist, research strongly indicates that SULT1A1 is the principal enzyme responsible for the sulfation of phenolic compounds, including cresols, in the human liver.[4] This biotransformation results in the formation of this compound, a more water-soluble metabolite that can be readily eliminated from the body, primarily via the urine. It is important to note that while this guide focuses on o-cresol, much of the detailed in vitro kinetic data available is for its isomer, p-cresol. Given their structural similarity, the metabolic pathways and enzymatic machinery involved are considered to be highly comparable.

The Enzymatic Pathway of o-Cresol Sulfation

The conversion of o-cresol to this compound is a single-step enzymatic reaction catalyzed by sulfotransferases. The primary enzyme implicated in this pathway within the human liver is SULT1A1. Other SULT isoforms such as SULT1A3, SULT1B1, SULT1E1, and SULT2A1 have been investigated and found to play negligible or minor roles in the sulfation of cresols at toxicologically relevant concentrations.

The sulfation reaction is in competition with another major phase II metabolic pathway: glucuronidation, which is catalyzed by UDP-glucuronosyltransferases (UGTs). The balance between sulfation and glucuronidation is dependent on the substrate concentration and the relative activities of the SULT and UGT enzymes. Generally, sulfation is a high-affinity, low-capacity pathway, while glucuronidation is a low-affinity, high-capacity pathway. This means that at lower concentrations of o-cresol, sulfation is the predominant metabolic route.

o_cresol_metabolism o_cresol o-Cresol sult1a1 SULT1A1 (High Affinity, Low Capacity) o_cresol->sult1a1 Primary Pathway ugt UGT Enzymes (Low Affinity, High Capacity) o_cresol->ugt Competing Pathway paps PAPS (3'-phosphoadenosine-5'-phosphosulfate) paps->sult1a1 pap PAP (3'-phosphoadenosine-5'-phosphate) udpga UDPGA (Uridine diphosphate glucuronic acid) udpga->ugt udp UDP (Uridine diphosphate) o_cresol_sulfate This compound (Excreted) o_cresol_glucuronide o-Cresol Glucuronide (Excreted) sult1a1->pap sult1a1->o_cresol_sulfate ugt->udp ugt->o_cresol_glucuronide

Figure 1: Metabolic pathways of o-cresol in the liver.

Quantitative Data on Cresol Sulfation Kinetics

The kinetics of cresol sulfation have been characterized in various in vitro systems, including human liver cytosols and recombinant human SULT enzymes. The following tables summarize the key kinetic parameters, primarily for p-cresol, which serves as a reliable surrogate for o-cresol. The data is presented in terms of the Michaelis-Menten constant (Km), which reflects the substrate concentration at half-maximal velocity, and the maximum reaction velocity (Vmax).

Table 1: Kinetic Parameters for p-Cresol Sulfation in Human Liver Cytosols

ParameterValueReference
Km (μM)14.8 ± 3.4
Vmax (nmol/mg/min)1.5 ± 0.2

Table 2: Kinetic Parameters for p-Cresol Sulfation by Recombinant Human SULT1A1

Enzyme VariantKm (μM)Vmax (nmol/mg/min)Ksi (μM)Reference
SULT1A1 (wild type)0.19 ± 0.02789.5 ± 101.72458.0 ± 332.8
SULT1A1*2 (polymorphic)81.5 ± 31.4230.6 ± 17.7986.0 ± 434.4

Note: Ksi refers to the substrate inhibition constant, indicating that at very high concentrations, p-cresol can inhibit the activity of SULT1A1. The polymorphic variant SULT1A1*2 exhibits reduced enzyme activity compared to the wild type.

Regulation of Sulfotransferase Activity

The expression and activity of sulfotransferases, including SULT1A1, are subject to regulation, which can impact the rate of o-cresol metabolism. The expression of SULTs is transcriptionally regulated by several members of the nuclear receptor superfamily. These receptors can be activated by a wide range of endogenous and exogenous compounds.

SULT_Regulation Xenobiotics Xenobiotics NuclearReceptors Nuclear Receptors (PXR, CAR, LXR, etc.) Xenobiotics->NuclearReceptors Activation Endobiotics Endobiotics (e.g., Bile Acids, Fatty Acids) Endobiotics->NuclearReceptors Activation SULT_Gene SULT Gene Transcription NuclearReceptors->SULT_Gene Upregulation SULT_Protein SULT Protein Expression (e.g., SULT1A1) SULT_Gene->SULT_Protein oCresol_Metabolism o-Cresol Metabolism SULT_Protein->oCresol_Metabolism Catalysis

Figure 2: General signaling pathway for the regulation of SULT expression.

Furthermore, sulfotransferase activity can be significantly altered in the context of liver disease. Studies have shown that SULT1A1 activity is generally decreased in conditions such as steatosis and cirrhosis, which may impair the detoxification of xenobiotics like o-cresol.

Experimental Protocols

The study of o-cresol sulfation relies on a variety of in vitro experimental models and analytical techniques. Below are detailed methodologies for key experiments.

In Vitro Metabolism using Human Liver Cytosol

This protocol is used to determine the kinetics of o-cresol sulfation in a physiologically relevant matrix.

  • Preparation of Cytosol: Pooled human liver cytosol is obtained from commercial sources or prepared from donated liver tissue by homogenization and ultracentrifugation to isolate the cytosolic fraction. Protein concentration is determined using a standard assay (e.g., Bradford).

  • Incubation Mixture: A typical incubation mixture (e.g., 100 µL final volume) contains:

    • Potassium phosphate buffer (e.g., 50 mM, pH 7.4)

    • Pooled human liver cytosol (e.g., 0.1-0.5 mg/mL protein)

    • PAPS (cofactor, e.g., 20 µM)

    • o-Cresol (substrate, various concentrations to determine kinetics, e.g., 0.1 µM to 500 µM)

  • Reaction: The reaction is initiated by the addition of o-cresol after a brief pre-incubation of the other components at 37°C. The mixture is incubated for a specified time (e.g., 15-60 minutes) in a shaking water bath. The reaction is terminated by adding a quenching solution, such as ice-cold acetonitrile or methanol, often containing an internal standard for analytical quantification.

  • Sample Processing: The terminated reaction mixture is centrifuged to precipitate proteins. The supernatant is collected for analysis.

  • Analysis: The formation of this compound is quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, or more commonly, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for higher sensitivity and specificity.

Metabolism using Recombinant Human SULT Enzymes

This approach allows for the characterization of the specific SULT isoforms involved in o-cresol metabolism.

  • Enzyme Source: Recombinant human SULT1A1, SULT1A2, SULT1A3, SULT1B1, SULT1E1, etc., are obtained from commercial suppliers.

  • Incubation and Reaction: The protocol is similar to that for liver cytosol, with the recombinant enzyme used in place of the cytosol. The concentration of the recombinant enzyme is optimized for the specific activity.

  • Data Analysis: By comparing the rate of this compound formation across different SULT isoforms, the primary contributing enzyme can be identified. Kinetic parameters (Km and Vmax) are determined for the most active enzymes by varying the o-cresol concentration.

Cell-Based Assays (e.g., HepaRG Cells)

HepaRG cells are a human-derived liver cell line that maintains many of the metabolic functions of primary hepatocytes, making them a suitable model for studying xenobiotic metabolism in a cellular context.

  • Cell Culture: Differentiated HepaRG cells are cultured in appropriate media and conditions.

  • Exposure: The cell culture medium is replaced with a medium containing various concentrations of o-cresol.

  • Incubation: Cells are incubated with o-cresol for a specified time course (e.g., 24 hours).

  • Sample Collection: At the end of the incubation, both the cell culture supernatant and cell lysates can be collected to measure extracellular and intracellular concentrations of o-cresol and its metabolites.

  • Analysis: Samples are processed and analyzed by LC-MS/MS to quantify o-cresol, this compound, and o-cresol glucuronide. This allows for the assessment of the relative contributions of sulfation and glucuronidation pathways within an intact cell system.

Experimental_Workflow start Start: Define Experimental Question model_selection Select In Vitro Model (Liver Cytosol, Recombinant Enzyme, HepaRG cells) start->model_selection incubation Incubation at 37°C (o-Cresol + Model System + Cofactors) model_selection->incubation reaction_termination Terminate Reaction (e.g., Acetonitrile) incubation->reaction_termination sample_processing Sample Processing (Centrifugation, Supernatant Collection) reaction_termination->sample_processing analysis Analytical Quantification (LC-MS/MS) sample_processing->analysis data_analysis Data Analysis (Kinetic Parameters, Metabolite Profile) analysis->data_analysis conclusion Conclusion data_analysis->conclusion

Figure 3: Generalized experimental workflow for studying o-cresol sulfation.

Analytical Quantification Methods

Accurate quantification of o-cresol and its metabolites is crucial. While older methods included Gas Chromatography (GC) and HPLC with UV detection, modern approaches favor the sensitivity and selectivity of mass spectrometry.

  • LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This is the gold standard for quantifying o-cresol and its conjugates in biological matrices.

    • Sample Preparation: Typically involves protein precipitation followed by dilution of the supernatant. For total cresol measurement (free and conjugated), a hydrolysis step using acid (e.g., hydrochloric acid) and heat is performed to cleave the sulfate and glucuronide conjugates back to the parent cresol before analysis.

    • Chromatography: Reverse-phase chromatography is used to separate o-cresol from its metabolites and other matrix components.

    • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity for detection and quantification.

Conclusion

The formation of this compound is a vital detoxification pathway in the human liver, primarily catalyzed by the sulfotransferase enzyme SULT1A1. This high-affinity, low-capacity system efficiently converts o-cresol into a water-soluble, excretable metabolite. The kinetics of this reaction have been well-characterized, largely using p-cresol as a model substrate, and demonstrate the efficiency of SULT1A1. The expression and activity of this key enzyme are regulated by nuclear receptors and can be compromised in various liver diseases, potentially affecting an individual's ability to metabolize o-cresol and other xenobiotics. The experimental protocols outlined in this guide, particularly those employing human liver fractions and advanced analytical techniques like LC-MS/MS, provide a robust framework for researchers and drug development professionals to further investigate the metabolism and disposition of phenolic compounds.

References

The Toxicological Profile of o-Cresol and Its Metabolites: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of ortho-cresol (o-cresol) and its primary metabolites. The information is compiled from a range of scientific studies and databases to support research and development activities. This document details the absorption, distribution, metabolism, and excretion (ADME) of o-cresol, its mechanisms of toxicity, and its effects on various organ systems. Quantitative toxicological data are presented in tabular format for clarity, and key experimental methodologies are described. Furthermore, potential signaling pathways involved in o-cresol toxicity are visualized using diagrams.

Absorption, Distribution, Metabolism, and Excretion (ADME)

o-Cresol can be absorbed through the skin, respiratory tract, and digestive tract. Following absorption, it is metabolized primarily in the liver. The main metabolic pathways for o-cresol are conjugation with glucuronic acid and sulfate, forming o-cresyl-beta-d-glucuronide and o-cresyl sulfate, respectively.[1][2] A minor metabolite, conjugated dihydroxytoluene, has also been identified. These conjugated metabolites are then predominantly excreted in the urine.[1] Studies in rabbits have shown that approximately 80% of an administered dose of o-cresol is recovered in the urine within 24 hours. There is no evidence to suggest that o-cresol accumulates in the body.

Mechanism of Toxicity

The toxic effects of o-cresol are attributed to its ability to denature and precipitate cellular proteins, leading to corrosive damage at the site of contact. Like other phenols, cresols can impair the stratum corneum and cause coagulation necrosis. At the cellular level, o-cresol has been shown to inhibit mitochondrial respiration. Specifically, it reduces the rate of state 3 respiration in a dose-dependent manner, with a more pronounced effect on NAD-linked respiration compared to succinate-linked respiration. This disruption of mitochondrial function can lead to cellular energy deficits and contribute to cytotoxicity. Furthermore, studies on the related isomer, p-cresol, suggest that cresol-induced toxicity may involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cellular damage.

Toxicological Effects

Acute Toxicity

Acute exposure to high concentrations of o-cresol can be toxic. Oral LD50 values in rats have been reported to be around 1350 mg/kg. Symptoms of acute toxicity include central nervous system depression, muscular weakness, gastrointestinal disturbances, convulsions, and in severe cases, death. Dermal exposure can cause severe burns.

Genotoxicity and Carcinogenicity

The genotoxic potential of o-cresol has been evaluated in various assays. It was found to be non-mutagenic in the Ames test with or without metabolic activation. However, some studies have reported conflicting results regarding its clastogenic potential in vivo. The U.S. Environmental Protection Agency (EPA) has classified o-cresol as a Group C, possible human carcinogen, based on some animal studies suggesting it may act as a tumor promoter.

Neurotoxicity

o-Cresol is recognized for its neurotoxic properties. Clinical signs of neurotoxicity following acute exposure can include hypoactivity, tremors, and convulsions.

Hepatotoxicity

The liver is a target organ for o-cresol toxicity. Exposure can lead to increased liver weight and, at high doses, hepatocellular injury. The mechanism of hepatotoxicity is linked to the disruption of mitochondrial bioenergetics.

Nephrotoxicity

Renal effects have been observed following exposure to cresols. While o-cresol itself can be nephrotoxic, some studies on related isomers suggest that metabolites may also play a role in renal toxicity.

Quantitative Toxicological Data

The following tables summarize key quantitative data on the toxicity of o-cresol.

Table 1: Acute Toxicity Data for o-Cresol

SpeciesRouteParameterValueReference
RatOralLD501350 mg/kg
MouseOralLD50344 mg/kg
RatDermalLD50620 mg/kg bw

Table 2: No-Observed-Adverse-Effect Level (NOAEL) for o-Cresol

SpeciesRouteDurationEffectNOAELReference
MouseOral (diet)-Reproductive and general toxicity0.2% in diet
MinkOral (feeding)Short-term-240 mg/kg
FerretOral (feeding)Short-term-778 mg/kg

Experimental Protocols

NTP Feed Studies (e.g., NTP, 1992)

These studies were conducted to evaluate the toxicity of cresols in F344/N rats and B6C3F1 mice.

  • Test Substance: o-cresol (and other isomers) were administered in the feed.

  • Animals: F344/N rats and B6C3F1 mice of both sexes were used.

  • Study Design: The studies included 28-day and 90-day toxicity assessments.

  • Dose Levels: A range of concentrations from 300 ppm to 30,000 ppm in the diet were tested.

  • Parameters Evaluated: Survival, body weight, feed consumption, clinical signs of toxicity, hematology, clinical chemistry, urinalysis, and histopathology of various organs were assessed.

Inhalation Studies (e.g., Uzhdavini et al., 1972)

These studies investigated the effects of inhaled o-cresol in various animal species.

  • Test Substance: o-cresol vapor/aerosol.

  • Animals: Species such as rats, mice, and cats were used.

  • Exposure: Animals were exposed for several hours a day for periods ranging from one to four months.

  • Dose Levels: Concentrations ranged from approximately 9 to 50 mg/m³.

  • Parameters Evaluated: Clinical signs of irritation, respiratory effects (e.g., inflammation, edema), and histopathological changes in the respiratory tract, heart, liver, and kidneys were examined.

Signaling Pathways in Cresol Toxicity

While specific signaling pathways for o-cresol are not extensively detailed in the literature, studies on the structurally similar p-cresol provide insights into potential mechanisms. These pathways are likely to involve oxidative stress and inflammatory responses.

o_cresol_toxicity_pathway ocresol o-Cresol ros Increased ROS (Oxidative Stress) ocresol->ros ca_signaling Altered Ca2+ Signaling ocresol->ca_signaling jnk_p38 JNK/p38 MAPK Activation ros->jnk_p38 nfkb NF-κB Activation ros->nfkb apoptosis Apoptosis jnk_p38->apoptosis inflammation Inflammation nfkb->inflammation cell_damage Cellular Damage apoptosis->cell_damage inflammation->cell_damage ca_signaling->cell_damage

Caption: Potential signaling pathways in o-cresol toxicity.

The diagram above illustrates that o-cresol exposure may lead to an increase in Reactive Oxygen Species (ROS), initiating oxidative stress. This can, in turn, activate stress-related signaling pathways such as the JNK/p38 MAPK and NF-κB pathways, ultimately leading to apoptosis and inflammation. Additionally, o-cresol may disrupt intracellular calcium signaling, contributing to overall cellular damage. It is important to note that much of the evidence for these specific pathways comes from studies on p-cresol.

experimental_workflow start Toxicity Study Initiation animal_model Animal Model Selection (e.g., Rat, Mouse) start->animal_model dosing o-Cresol Administration (Oral, Dermal, Inhalation) animal_model->dosing monitoring In-life Monitoring (Clinical Signs, Body Weight) dosing->monitoring collection Sample Collection (Blood, Urine, Tissues) monitoring->collection analysis Toxicological Analysis (Histopathology, Clinical Chemistry) collection->analysis data Data Interpretation & Reporting analysis->data

Caption: General experimental workflow for o-cresol toxicity testing.

This workflow outlines the typical steps involved in a preclinical toxicity study of o-cresol, from the initial selection of an appropriate animal model to the final data analysis and reporting. The process includes the administration of o-cresol through various routes, continuous monitoring of the animals for any adverse effects, collection of biological samples, and a comprehensive analysis to determine the toxicological profile of the compound.

References

o-Cresol sulfate and its potential neurological effects

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on Cresol Isomers and Their Potential Neurological Effects

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Cresol isomers, particularly p-cresol and its metabolite p-cresol sulfate (PCS), are gut microbiota-derived compounds that have garnered significant attention for their systemic toxicity, especially in the context of chronic kidney disease (CKD). While the query specified o-cresol sulfate, the vast body of scientific literature points to p-cresol sulfate as the primary neuroactive isomer with extensive research supporting its role in neurological dysfunction. This guide provides a comprehensive overview of the biosynthesis, metabolism, and well-documented neurological effects of p-cresol sulfate, including its impact on the blood-brain barrier, induction of neuroinflammation, and contribution to behavioral disorders. It also briefly discusses o-cresol. Detailed experimental protocols, quantitative data summaries, and signaling pathway diagrams are provided to support further research and drug development in this area.

Introduction to Cresol Isomers

Cresols are phenolic compounds with the chemical formula C₇H₈O. They exist as three isomers: ortho-cresol (o-cresol), meta-cresol (m-cresol), and para-cresol (p-cresol). These compounds are generated endogenously by the gut microbiota through the metabolism of aromatic amino acids, tyrosine and phenylalanine.[1][2] Once produced in the colon, cresols are absorbed into the bloodstream and transported to the liver, where they undergo conjugation, primarily through sulfation and glucuronidation, to form metabolites such as cresol sulfates and glucuronides.[1][3]

Among these metabolites, p-cresol sulfate (PCS) is the most extensively studied, recognized as a key protein-bound uremic toxin that accumulates in patients with CKD.[4] Its high affinity for albumin makes it difficult to remove via conventional dialysis, leading to high circulating levels and systemic toxicity. A substantial body of evidence links elevated PCS levels to a range of pathologies, including significant neurological complications.

In contrast, research specifically detailing the neurological effects of this compound is scarce. While o-cresol is a known metabolite of toluene and its toxic effects on the brain have been studied, the specific actions of its sulfated conjugate are not well-documented in the context of gut-derived neurotoxicity. Therefore, this guide will focus primarily on the well-established neurological impact of p-cresol sulfate, which is likely the compound of interest for researchers in this field.

Biosynthesis and Metabolism of p-Cresol Sulfate

The production of PCS is a multi-step process involving both the gut microbiome and host metabolism.

  • Microbial Production of p-Cresol: In the colon, anaerobic bacteria, particularly from the Clostridium and Coriobacteriaceae genera, metabolize dietary tyrosine and phenylalanine to produce p-cresol.

  • Host Sulfation: After absorption, p-cresol is transported to the liver, where it is sulfated by sulfotransferase enzymes to form p-cresol sulfate.

  • Circulation and Elimination: PCS enters systemic circulation, where over 90% binds to albumin. In healthy individuals, it is efficiently eliminated by the kidneys. In CKD, impaired renal function leads to its accumulation.

G Biosynthesis and Metabolism of p-Cresol Sulfate cluster_gut Gut Lumen cluster_host Host Metabolism & Circulation Dietary Proteins Dietary Proteins Tyrosine / Phenylalanine Tyrosine / Phenylalanine Dietary Proteins->Tyrosine / Phenylalanine p-Cresol p-Cresol Tyrosine / Phenylalanine->p-Cresol Metabolism by Clostridium, etc. Gut Microbiota Gut Microbiota Liver Liver p-Cresol->Liver Absorption p-Cresol Sulfate (PCS) p-Cresol Sulfate (PCS) Liver->p-Cresol Sulfate (PCS) Sulfation Systemic Circulation Systemic Circulation p-Cresol Sulfate (PCS)->Systemic Circulation Binds to Albumin Kidney Kidney Systemic Circulation->Kidney Kidney->Systemic Circulation Accumulation in CKD Excretion Excretion Kidney->Excretion Healthy Function

Fig. 1: Pathway from dietary protein to p-cresol sulfate.

Neurological Effects of p-Cresol Sulfate

Accumulated PCS exerts pleiotropic detrimental effects on the central nervous system (CNS).

Blood-Brain Barrier Disruption

Recent studies have elucidated a specific mechanism by which PCS compromises the integrity of the blood-brain barrier (BBB). This disruption is initiated by the activation of the Epidermal Growth Factor Receptor (EGFR) on cerebrovascular endothelial cells.

The proposed signaling cascade is as follows:

  • EGFR Activation: PCS binds to and activates EGFR.

  • Downstream Signaling: This triggers a downstream cascade involving the sequential activation of Annexin A1 and the signal transducer and activator of transcription 3 (STAT3).

  • MMP Mobilization: Activated STAT3 induces the mobilization of matrix metalloproteinases MMP-2 and MMP-9.

  • Tight Junction Disruption: MMPs are enzymes capable of degrading tight junction proteins (e.g., claudin-5, ZO-1), leading to increased BBB permeability and extravasation of molecules into the brain parenchyma.

G PCS-Mediated Blood-Brain Barrier Disruption p-Cresol Sulfate (PCS) p-Cresol Sulfate (PCS) EGFR Epidermal Growth Factor Receptor p-Cresol Sulfate (PCS)->EGFR Activates Annexin A1 Annexin A1 EGFR->Annexin A1 Activates STAT3 STAT3 Annexin A1->STAT3 Activates MMP-2/9 Matrix Metalloproteinase MMP-2/9 STAT3->MMP-2/9 Induces Mobilization Tight Junction\nDisruption Tight Junction Disruption MMP-2/9->Tight Junction\nDisruption Causes Increased BBB\nPermeability Increased BBB Permeability Tight Junction\nDisruption->Increased BBB\nPermeability

Fig. 2: Signaling pathway of PCS-induced BBB damage.

Table 1: Quantitative Data on PCS Effects on BBB Permeability

Experimental Model Treatment Outcome Measure Result Reference
Mice (in vivo) Acute pCS (10 mg/kg i.p.) Evans blue extravasation Significant increase at 2h and 6h (p < 0.02)
Mice (in vivo) Chronic pCS (4 weeks) Sodium fluorescein extravasation Significantly enhanced extravasation
Mice (in vivo) Chronic pCS (4 weeks) Tight Junction Protein Expression Disrupted expression of claudin-5 and ZO-1

| Human Endothelial Cells (hCMEC/D3) | pCS exposure | Paracellular Permeability | Dose-dependent increase | |

Neuroinflammation and Oxidative Stress

PCS is a potent inducer of neuroinflammation and oxidative stress. In animal models of CKD, administration of PCS leads to:

  • Increased Apoptosis: Elevated caspase-3 activity in prefrontal cortical tissues, indicating programmed cell death.

  • Impaired Neurogenesis: A reduction in neuronal cell survival and the proliferation of neural stem cells.

  • Oxidative Stress: Increased production of reactive oxygen species (ROS) and markers of lipid peroxidation.

  • Glial Cell Activation: Activation of microglia and astrocytes, which release pro-inflammatory cytokines.

Table 2: Quantitative Data on PCS-Induced Neuroinflammation & Oxidative Stress in Mice

Parameter Control Group PCS Group (100 mg/kg) PCS + AST-120 Group Reference
Apoptosis
Caspase 3 Activity (relative units) ~1.0 ~2.5* ~1.2#
Neuroinflammation
Iba-1 (microglia marker, relative) ~1.0 ~2.8* ~1.3#
GFAP (astrocyte marker, relative) ~1.0 ~2.2* ~1.1#
Oxidative Stress
NOX-1 expression (relative) ~1.0 ~2.3* ~1.1#
NOX-2 expression (relative) ~1.0 ~2.9* ~1.3#

  • p < 0.05 vs. control group; # p < 0.05 vs. PCS group

Neurotransmitter and Neurotrophin Alterations

PCS accumulation disrupts critical neurochemical systems involved in mood and cognition. Studies have shown that PCS administration decreases circulating levels of:

  • Brain-Derived Neurotrophic Factor (BDNF): A key molecule for neuronal survival, growth, and synaptic plasticity.

  • Serotonin: A crucial neurotransmitter for mood regulation.

Concurrently, PCS exposure has been shown to increase circulating levels of corticosterone , a stress hormone. These changes are strongly implicated in the pathogenesis of depression and cognitive impairment seen in CKD patients.

Association with Neurological and Behavioral Disorders

The culmination of these pathological effects manifests as behavioral and cognitive deficits.

  • Animal Models: Unilateral nephrectomized mice exposed to PCS develop depression-like and anxiety-like behaviors, along with cognitive impairment.

  • Clinical Associations: In humans, elevated PCS is associated with an increased risk of cognitive impairment, affective disorders, and neurodegenerative diseases like Parkinson's and Alzheimer's disease. It has also been linked to the severity of symptoms in Autism Spectrum Disorder (ASD).

Key Experimental Protocols

Protocol: PCS-Induced Neurological Disorder Mouse Model

This protocol is adapted from studies investigating the in vivo effects of PCS.

G Workflow for In Vivo PCS Mouse Model start Start: C57/BL/6 Mice step1 Unilateral Nephrectomy (to mimic CKD) start->step1 step2 Recovery Period step1->step2 step3 Treatment Groups (7 weeks) step2->step3 group1 Group 1: Control (Vehicle) step3->group1 group2 Group 2: PCS (100 mg/kg/day, i.p.) step3->group2 group3 Group 3: PCS + AST-120 (400 mg/kg, oral) step3->group3 step4 Behavioral Testing group1->step4 group2->step4 group3->step4 tests Forced Swim Test Tail Suspension Test Y-Maze Test step4->tests step5 Sample Collection step4->step5 samples Blood (Serum) Prefrontal Cortex step5->samples step6 Biochemical & Histological Analysis step5->step6 analysis PCS Measurement (LC-MS/MS) Western Blot (Inflammation, Apoptosis) Immunohistochemistry step6->analysis end End step6->end

Fig. 3: Experimental workflow for animal studies.
  • Animal Model: C57/BL/6 mice undergo unilateral nephrectomy to create a model of impaired renal function, which allows for the accumulation of exogenously administered PCS.

  • Treatment: Following recovery, mice are divided into groups. The treatment group receives daily intraperitoneal (i.p.) injections of PCS (e.g., 100 mg/kg) for an extended period (e.g., 7 weeks). A positive control group may receive PCS along with an oral uremic toxin absorbent, AST-120, to demonstrate that the effects are specifically due to PCS.

  • Behavioral Analysis: Depression-like and anxiety-like behaviors are assessed using the forced swimming test (FST) and tail suspension test (TST). Cognitive function is evaluated using tests like the Y-maze.

  • Tissue Analysis: At the end of the study, blood and brain tissues (specifically the prefrontal cortex) are collected. Serum is analyzed for PCS levels. Brain tissue is used for Western blotting to quantify markers of apoptosis (caspase-3), inflammation (Iba-1, GFAP), and oxidative stress (NOX-1, NOX-2), as well as for immunohistochemical analysis.

Protocol: Analysis of p-Cresol Sulfate in Biological Matrices

Accurate quantification of PCS is critical. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard.

  • Sample Preparation (for Total PCS):

    • Hydrolysis: Since cresols are present in conjugated forms (sulfates and glucuronides), a hydrolysis step is required to measure the total amount. The sample (urine, serum) is acidified (e.g., with sulfuric or hydrochloric acid) and heated (e.g., 95°C for 45-60 minutes) to cleave the conjugate bonds, yielding free cresol.

    • Extraction: The hydrolyzed sample is then subjected to liquid-liquid extraction with an organic solvent (e.g., ethyl acetate, methylene chloride) to isolate the free cresol.

    • Derivatization (Optional): For some methods, derivatization (e.g., with dansyl chloride) may be used to improve chromatographic properties and sensitivity.

  • LC-MS/MS Analysis:

    • Chromatography: The extracted sample is injected into a liquid chromatograph, typically using a reverse-phase column (e.g., C18) to separate the analyte from other matrix components.

    • Mass Spectrometry: The analyte is ionized (commonly with negative electrospray ionization) and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for high specificity and sensitivity.

    • Quantification: Quantification is achieved by comparing the analyte's signal to that of a deuterated internal standard.

Table 3: Comparison of Analytical Methods for Cresol Determination

Method Sample Prep Detection Principle Sensitivity Throughput Reference
GC-MS Hydrolysis, Extraction, Derivatization Gas-phase separation, mass-based detection High (µg/mL to ng/mL) Moderate
HPLC-UV/Fluorescence Hydrolysis, Extraction Liquid-phase separation, UV absorbance or fluorescence Moderate (ppm range) High

| LC-MS/MS | Hydrolysis, Extraction | Liquid-phase separation, mass-based detection | Very High (µM to nM) | High | |

Conclusion and Future Directions

The evidence overwhelmingly identifies p-cresol sulfate as a significant gut-derived neurotoxin. Its accumulation, particularly in CKD, contributes to neurological dysfunction through a multi-faceted mechanism involving BBB disruption, neuroinflammation, oxidative stress, and neurochemical imbalance. The detailed signaling pathway involving EGFR activation presents a promising target for therapeutic intervention to mitigate the cerebrovascular damage caused by PCS.

Future research should focus on:

  • Investigating this compound: While data is limited, dedicated studies are needed to determine if this compound, potentially derived from environmental sources like toluene or gut metabolism, has unique neurological effects or contributes to the overall toxicity profile of cresol isomers.

  • Therapeutic Strategies: Further exploration of interventions is warranted. This includes modulating the gut microbiota to reduce p-cresol production, developing more effective adsorbents than AST-120, and exploring the clinical utility of EGFR inhibitors to protect the BBB in high-risk populations like CKD patients.

  • Clinical Biomarkers: Validating PCS as a clinical biomarker for predicting neurological risk in patients with CKD and other conditions associated with gut dysbiosis.

References

An In-depth Technical Guide to the Protein Binding Characteristics of o-Cresol Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively details the protein binding of p-cresol sulfate (PCS), a prominent uremic toxin. However, specific quantitative data and dedicated studies on the protein binding characteristics of its isomer, o-cresol sulfate, are scarce. This guide will therefore focus on the well-documented properties of PCS as a close structural analog, supplemented with general principles of structure-affinity relationships that may infer the binding behavior of this compound. The methodologies and signaling pathways described are based on studies of PCS and are presumed to be relevant for investigating this compound.

Introduction to this compound and its Clinical Significance

This compound is an organic compound and a uremic toxin that accumulates in the body with declining kidney function.[1] It is an isomer of the more extensively studied p-cresol sulfate (PCS).[2] Uremic toxins, particularly those that are highly protein-bound, are difficult to remove by conventional dialysis and are associated with numerous adverse effects in patients with chronic kidney disease (CKD).[2][3] Understanding the protein binding characteristics of these toxins is crucial for developing more effective removal strategies and for understanding their pathophysiology and potential as drug displacement agents.[4]

Human serum albumin (HSA) is the primary binding protein for many uremic toxins, including PCS. The binding of these toxins to albumin is a reversible process, governed by factors such as electrostatic and van der Waals interactions. The extent of protein binding significantly influences the toxin's free (unbound) concentration in the plasma, which in turn determines its biological activity and clearance.

Quantitative Analysis of Cresol Sulfate-Protein Binding

Due to the lack of specific data for this compound, this section presents the quantitative protein binding parameters for its isomer, p-cresol sulfate, with human serum albumin. These values have been determined using various experimental techniques, leading to a range of reported affinities.

Table 1: Quantitative Protein Binding Data for p-Cresol Sulfate (PCS) with Human Serum Albumin (HSA)

ParameterValueMethodTemperature (°C)Reference
Binding Affinity (Ka) [M-1] 1.39 x 10³Isothermal Titration Calorimetry-
3.3 x 10²Microcalorimetry25
1 x 10⁵Ultrafiltration-
Dissociation Constant (Kd) [µM] ----
Number of Binding Sites (n) 1 (high-affinity)Modeling-
1 (low-affinity)Modeling-
Percentage Bound 13-20%Microcalorimetry37
>90%--

Note: The significant variation in reported binding affinities can be attributed to differences in experimental methodologies, buffer conditions, and the purity of the albumin used.

The binding of phenolic compounds to HSA is influenced by the position of substituents on the aromatic ring. For instance, a hydroxyl group at the 2-position of a benzene ring has been shown to have a positive effect on binding affinity, while a 4-hydroxy substituent can have a negative influence. This suggests that the binding affinity of this compound may differ from that of p-cresol sulfate due to the different positioning of the methyl group relative to the sulfate group.

Experimental Protocols for Determining Protein Binding

Several biophysical techniques are employed to characterize the interaction between uremic toxins and plasma proteins. The most common methods include isothermal titration calorimetry, equilibrium dialysis, and ultrafiltration.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon the binding of a ligand (e.g., this compound) to a macromolecule (e.g., HSA). This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) in a single experiment.

Detailed Methodology:

  • Sample Preparation:

    • Prepare a solution of purified HSA (typically in the micromolar range) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Prepare a solution of this compound (typically 10-20 times the concentration of HSA) in the exact same buffer to avoid heats of dilution.

    • Thoroughly degas both solutions to prevent the formation of air bubbles in the calorimeter cell and syringe.

  • ITC Experiment:

    • Load the HSA solution into the sample cell of the ITC instrument and the this compound solution into the injection syringe.

    • Set the experimental temperature (e.g., 25°C or 37°C).

    • Perform a series of small, sequential injections of the this compound solution into the HSA solution.

    • The instrument measures the heat absorbed or released after each injection.

  • Data Analysis:

    • The raw data, a series of heat spikes, is integrated to obtain the heat change per injection.

    • These values are then plotted against the molar ratio of this compound to HSA.

    • The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site or two-site binding model) to determine the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n).

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis HSA HSA Solution (in buffer) Degas Degas both solutions HSA->Degas OCS This compound Solution (in same buffer) OCS->Degas Load Load HSA into cell Load OCS into syringe Degas->Load Titrate Sequential injections of OCS into HSA Load->Titrate Measure Measure heat change per injection Titrate->Measure Integrate Integrate raw data Measure->Integrate Plot Plot heat change vs. molar ratio Integrate->Plot Fit Fit data to binding model Plot->Fit Params Determine Ka, ΔH, n Fit->Params

Figure 1. Experimental workflow for Isothermal Titration Calorimetry.

Equilibrium Dialysis (ED)

Equilibrium dialysis is a traditional and reliable method for determining the free concentration of a ligand in the presence of a protein. It involves separating the protein-ligand solution from a protein-free buffer by a semi-permeable membrane that allows the free ligand to pass through but retains the protein and the protein-ligand complex.

Detailed Methodology:

  • Apparatus Setup:

    • Use a dialysis unit with two chambers separated by a semi-permeable membrane with a molecular weight cut-off that retains HSA (e.g., 10 kDa).

    • Pre-soak the membrane in the dialysis buffer as per the manufacturer's instructions.

  • Sample Preparation:

    • Prepare a solution of HSA in a suitable buffer (e.g., PBS, pH 7.4).

    • Prepare a stock solution of this compound.

  • Dialysis:

    • Add the HSA solution spiked with a known concentration of this compound to one chamber (the sample chamber).

    • Add the same volume of buffer to the other chamber (the buffer chamber).

    • Seal the unit and incubate with gentle agitation at a constant temperature (e.g., 37°C) until equilibrium is reached (typically 4-24 hours).

  • Analysis:

    • After incubation, collect samples from both chambers.

    • Determine the concentration of this compound in the buffer chamber using a suitable analytical method like HPLC-UV or LC-MS/MS. At equilibrium, this concentration is equal to the free (unbound) concentration of this compound in the sample chamber.

    • The total concentration in the sample chamber is known, so the bound concentration can be calculated.

    • The percentage of protein binding and binding constants can be determined from these values.

ED_Workflow cluster_setup Setup cluster_incubation Incubation cluster_analysis Analysis Chamber1 Sample Chamber: HSA + this compound in buffer Membrane Semi-permeable Membrane Chamber2 Buffer Chamber: Buffer only Incubate Incubate with agitation at 37°C (4-24 hours) Membrane->Incubate Equilibrium Free this compound equilibrates across membrane Incubate->Equilibrium Sample Collect samples from both chambers Equilibrium->Sample Analyze Measure [OCS] in buffer chamber (e.g., by HPLC) Sample->Analyze Calculate Calculate free, bound, and % binding Analyze->Calculate

Figure 2. Experimental workflow for Equilibrium Dialysis.

Ultrafiltration (UF)

Ultrafiltration is a rapid method that separates the free ligand from the protein-bound ligand by centrifugation through a semi-permeable membrane.

Detailed Methodology:

  • Device Preparation:

    • Use a centrifugal filter unit with a molecular weight cut-off that retains HSA (e.g., 10 kDa).

    • Pre-treat the filter membrane to minimize non-specific binding of the ligand, for example, by washing with buffer or a solution of a non-interfering protein.

  • Sample Preparation:

    • Prepare a solution of HSA in a suitable buffer and spike it with a known concentration of this compound.

  • Centrifugation:

    • Add the sample to the upper chamber of the filter unit.

    • Centrifuge at a specified speed and temperature (e.g., 14,000 x g at 25°C) for a defined time to collect a small volume of protein-free ultrafiltrate in the lower chamber.

  • Analysis:

    • Carefully collect the ultrafiltrate.

    • Determine the concentration of this compound in the ultrafiltrate, which represents the free concentration.

    • Calculate the percentage of protein binding.

Signaling Pathways Modulated by Cresol Sulfates

p-Cresol sulfate has been shown to activate several intracellular signaling pathways, contributing to its toxic effects, particularly in the context of CKD. These pathways are often associated with inflammation, oxidative stress, and fibrosis. While direct evidence for this compound is lacking, it is plausible that it could modulate similar pathways.

Pro-inflammatory and Pro-oxidative Pathways

PCS can induce cellular damage by promoting the production of reactive oxygen species (ROS) and activating inflammatory cascades. A key mechanism involves the activation of NADPH oxidase, a major source of cellular ROS. The subsequent increase in oxidative stress can trigger downstream signaling pathways, including mitogen-activated protein kinases (MAPKs) like JNK and p38, and the transcription factor NF-κB.

PCS_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PCS p-Cresol Sulfate OAT Organic Anion Transporter (OAT) PCS->OAT Intracellular uptake NADPHox NADPH Oxidase Activation OAT->NADPHox ROS Increased ROS NADPHox->ROS MAPK JNK / p38 MAPK Activation ROS->MAPK NFkB NF-κB Activation ROS->NFkB MAPK->NFkB Gene Pro-inflammatory & Pro-fibrotic Gene Expression NFkB->Gene Nuclear translocation

Figure 3. Signaling pathways activated by p-cresol sulfate.

Implications for Drug Development

The high degree of protein binding of uremic toxins like cresol sulfates has significant implications for drug development:

  • Drug Displacement: Because these toxins bind to albumin, they can compete with and displace other protein-bound drugs, altering their free concentration and potentially leading to toxicity or reduced efficacy.

  • Therapeutic Strategies: A deeper understanding of the binding sites and affinities can inform the design of competitor molecules that can displace these toxins from albumin, thereby increasing their free fraction and enhancing their removal by dialysis.

  • Toxicity Assessment: When evaluating the safety and efficacy of new drug candidates, particularly those that are highly protein-bound, it is important to consider the potential for interactions with uremic toxins in patients with CKD.

Conclusion

While specific data on this compound protein binding remains limited, the extensive research on its isomer, p-cresol sulfate, provides a robust framework for understanding its likely characteristics. The binding of cresol sulfates to serum albumin is a critical determinant of their biological activity and clearance. The experimental protocols and signaling pathways detailed in this guide offer a comprehensive approach for researchers and drug development professionals to investigate the properties of this compound and other protein-bound uremic toxins. Further research is warranted to elucidate the specific binding kinetics and biological effects of this compound to better understand its role in uremic toxicity.

References

Methodological & Application

Application Note: Quantification of o-Cresol Sulfate in Urine by UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the quantification of o-cresol sulfate in human urine using Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS). o-Cresol, a metabolite of toluene, is primarily excreted in urine as its sulfate and glucuronide conjugates.[1][2] This method employs an acid hydrolysis step to convert o-cresol conjugates into free o-cresol, followed by derivatization and subsequent analysis by UPLC-MS/MS. The described protocol is highly selective and sensitive, making it suitable for monitoring occupational and environmental exposure to toluene.

Introduction

o-Cresol is a well-established biomarker for assessing exposure to toluene, a widely used industrial solvent. In the body, toluene is metabolized, and one of the resulting products, o-cresol, is conjugated with sulfate and glucuronic acid before being excreted in the urine.[1][2] Therefore, the quantification of o-cresol conjugates, such as this compound, serves as a reliable indicator of toluene uptake. Traditional analytical methods for o-cresol measurement in hydrolyzed urine can be hampered by interferences.[1] The use of UPLC-MS/MS offers significant advantages in terms of sensitivity and selectivity, overcoming these challenges. This application note provides a detailed protocol for the determination of total o-cresol from its conjugates in urine, which is a practical approach for assessing toluene exposure.

Experimental Workflow

workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing urine_sample Urine Sample (100 µL) add_is Add Internal Standard (o-Cresol-13C6, 50 µL of 2.2 µM) urine_sample->add_is acid_hydrolysis Acid Hydrolysis (200 µL conc. HCl, 99°C, 45 min) add_is->acid_hydrolysis ph_adjustment pH Adjustment (200 µL 10N NaOH, 500 µL NaHCO3) acid_hydrolysis->ph_adjustment derivatization Derivatization (150 µL sample + 150 µL Dansyl Chloride, 60°C, 3 min) ph_adjustment->derivatization injection Inject 250 µL into UPLC-MS/MS derivatization->injection chromatography Chromatographic Separation (BEH Phenyl Column) injection->chromatography ms_detection MS/MS Detection (Triple Quadrupole, MRM Mode) chromatography->ms_detection quantification Quantification (Internal Standard Method) ms_detection->quantification reporting Report Results (µmol/mmol creatinine) quantification->reporting

Figure 1. Experimental workflow for the quantification of o-cresol from urine.

Detailed Protocols

Reagents and Materials
  • o-Cresol standard

  • o-Cresol-13C6 (Internal Standard)

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH), 10N

  • Sodium bicarbonate (NaHCO3)

  • Dansyl chloride

  • Acetone

  • Acetonitrile (ACN)

  • Formic acid

  • Water, HPLC grade

  • Urine samples

  • ClinChek® Urine controls

Sample Preparation
  • Pipette 100 µL of urine sample, calibration standard, or quality control into a polypropylene centrifuge tube.

  • Add 50 µL of the 2.2 µM internal standard working solution (o-Cresol-13C6) to each tube.

  • Add 200 µL of concentrated HCl to each tube for acid hydrolysis.

  • Cap the tubes and heat at 99°C for 45 minutes to ensure complete hydrolysis of o-cresol conjugates.

  • Cool the samples to room temperature.

  • To adjust the pH, add 200 µL of 10N NaOH solution followed by 500 µL of 100 mM sodium bicarbonate (pH 10.5).

  • For derivatization, mix 150 µL of the pH-adjusted sample with 150 µL of dansyl chloride solution (1 mg/mL in acetone).

  • Heat the mixture at 60°C for 3 minutes in a dry block heater.

  • Vortex the mixture and transfer 250 µL to vials for UPLC-MS/MS analysis.

UPLC-MS/MS Conditions
ParameterSetting
UPLC System Waters ACQUITY UPLC
Column ACQUITY UPLC BEH Phenyl, 1.7 µm, 2.1 x 100 mm
Mobile Phase A 5 mM Ammonium Formate + 0.01% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 250 µL/min
Column Temperature 30°C
Autosampler Temp. 15°C
Injection Volume 5 µL
Gradient 0-1 min 10% B, 1-3.5 min 10-50% B, 3.5-5.5 min 50% B, 5.5-6 min 50-10% B, hold until 8 min
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative or Positive mode (to be optimized for the derivative)
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions To be determined for dansyl-derivatized o-cresol and o-cresol-13C6

Quantitative Data Summary

The method was validated for its performance, and the key quantitative parameters are summarized below.

ParameterResult
Dynamic Range 0.4 µM to 40 µM
Limit of Detection (LOD) 0.06 µM
Limit of Quantification (LOQ) 0.21 µM
Intraday Precision (%RSD) 3.2%
Interday Precision (%RSD) 4.4%
Accuracy 99%

Table 1: Summary of quantitative performance data. Data sourced from a similar method for o-cresol in hydrolyzed urine.

Results and Discussion

This UPLC-MS/MS method provides excellent sensitivity and specificity for the quantification of o-cresol in hydrolyzed urine. The acid hydrolysis step effectively liberates o-cresol from its sulfate and glucuronide conjugates, allowing for the measurement of total o-cresol as a biomarker of toluene exposure. The use of a stable isotope-labeled internal standard, o-cresol-13C6, ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.

The derivatization with dansyl chloride enhances the chromatographic retention and ionization efficiency of o-cresol, contributing to the low limits of detection and quantification achieved. The method demonstrated a wide dynamic range, making it suitable for analyzing urine samples from both the general population with low-level environmental exposure and occupationally exposed individuals.

Conclusion

The UPLC-MS/MS method described herein is a reliable and sensitive approach for the quantification of o-cresol in human urine following hydrolysis. The detailed protocol and performance characteristics demonstrate its suitability for routine use in clinical and research laboratories for biomonitoring of toluene exposure. The method's high throughput and accuracy make it a valuable tool for drug development professionals and researchers in the field of toxicology and occupational health.

References

Application Note: Quantification of o-Cresol Sulfate in Human Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of o-cresol sulfate in human plasma using gas chromatography-mass spectrometry (GC-MS). Due to the non-volatile nature of this compound, the protocol involves a hydrolysis step to liberate free o-cresol, followed by derivatization to enhance volatility for GC-MS analysis. The method employs protein precipitation for sample cleanup, liquid-liquid extraction for analyte enrichment, and a stable isotope-labeled internal standard for accurate quantification. This protocol is intended for researchers, scientists, and drug development professionals requiring a reliable method for the determination of this compound in a complex biological matrix.

Introduction

o-Cresol, a metabolite of toluene and also a product of gut microbial metabolism, is conjugated in the liver to form this compound. Elevated levels of this and other uremic toxins are often associated with chronic kidney disease. Accurate quantification of this compound in plasma is therefore crucial for clinical research and drug development. Gas chromatography-mass spectrometry offers high selectivity and sensitivity for the analysis of volatile and semi-volatile compounds. However, direct analysis of this compound by GC-MS is not feasible. This protocol overcomes this limitation by employing a hydrolysis step to convert this compound to the more volatile o-cresol, which is then derivatized prior to GC-MS analysis.

Experimental Workflow

The overall experimental workflow consists of sample preparation, including protein precipitation and hydrolysis, followed by liquid-liquid extraction, derivatization, and subsequent GC-MS analysis. A deuterated internal standard is added early in the process to correct for any analyte loss during sample processing.

workflow plasma Plasma Sample is Add Deuterated o-Cresol (IS) plasma->is precip Protein Precipitation (e.g., Acetonitrile) is->precip hydrolysis Hydrolysis (Enzymatic or Acidic) precip->hydrolysis l_l_extraction Liquid-Liquid Extraction hydrolysis->l_l_extraction derivatization Derivatization (e.g., BSTFA) l_l_extraction->derivatization gcms GC-MS Analysis derivatization->gcms

Caption: Experimental workflow for the GC-MS analysis of this compound in plasma.

Detailed Protocols

Materials and Reagents
  • o-Cresol (analytical standard)

  • This compound (analytical standard)

  • Deuterated o-cresol (internal standard)

  • Acetonitrile (HPLC grade)[1]

  • β-Glucuronidase/Arylsulfatase from Helix pomatia

  • Sodium acetate buffer (pH 5.0)

  • Hydrochloric acid (HCl)

  • Toluene (HPLC grade)[2]

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS[2]

  • Anhydrous sodium sulfate

  • Human plasma (control)

Protocol 1: Sample Preparation and Hydrolysis

This protocol describes the initial steps of protein precipitation and enzymatic hydrolysis to release free o-cresol from its sulfate conjugate.

  • Sample Thawing: Thaw frozen plasma samples at room temperature.

  • Internal Standard Spiking: To 100 µL of plasma in a microcentrifuge tube, add the deuterated o-cresol internal standard.

  • Protein Precipitation: Add 200 µL of ice-cold acetonitrile to the plasma sample.[1] Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Enzymatic Hydrolysis:

    • Add 500 µL of sodium acetate buffer (pH 5.0).

    • Add 20 µL of β-glucuronidase/arylsulfatase solution.

    • Incubate overnight at 37°C.[2]

Alternative: Acid Hydrolysis As an alternative to enzymatic hydrolysis, acid hydrolysis can be performed. After protein precipitation and supernatant transfer:

  • Add a sufficient amount of concentrated HCl to the supernatant to reach a final concentration of approximately 2M.

  • Heat the sample at 90-100°C for 1-2 hours.

  • Cool the sample to room temperature before proceeding to the extraction step.

Protocol 2: Extraction and Derivatization

Following hydrolysis, the liberated o-cresol is extracted and derivatized to prepare it for GC-MS analysis.

  • pH Adjustment: Adjust the pH of the hydrolyzed sample to acidic conditions (pH ~2-3) using HCl.

  • Liquid-Liquid Extraction:

    • Add 1 mL of toluene to the sample.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3,000 x g for 5 minutes to separate the layers.

    • Carefully transfer the upper organic layer (toluene) to a clean tube.

  • Drying: Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove any residual water.

  • Derivatization:

    • Transfer the dried organic extract to a GC vial.

    • Add 50 µL of BSTFA (with 1% TMCS).

    • Cap the vial tightly and heat at 60-70°C for 30-60 minutes.

    • Cool the vial to room temperature before GC-MS injection.

derivatization cluster_0 Derivatization of o-Cresol with BSTFA ocresol o-Cresol product Trimethylsilyl-o-cresol (volatile) ocresol->product + bstfa BSTFA bstfa->product +

Caption: Derivatization of o-cresol with BSTFA to form a volatile derivative.

Protocol 3: GC-MS Analysis

The derivatized sample is analyzed using a gas chromatograph coupled to a mass spectrometer.

  • Gas Chromatograph (GC) Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

    • Injector Temperature: 250°C

    • Injection Mode: Splitless

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 1 minute

      • Ramp: 10°C/min to 280°C

      • Hold at 280°C for 5 minutes

    • Carrier Gas: Helium, constant flow of 1.0 mL/min

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Ions to Monitor (suggested):

      • o-Cresol derivative: m/z (to be determined based on the derivative)

      • Deuterated o-Cresol derivative (IS): m/z (to be determined based on the derivative)

Quantitative Data Summary

The following tables summarize the performance characteristics of a typical GC-MS method for o-cresol analysis, based on available literature.

Table 1: Method Validation Parameters

ParameterResult
Linearity RangeUp to 3-12 mg/L
Limit of Detection (LOD)10 µg/L
Limit of Quantification (LOQ)~30 µg/L
Intraday Precision (%RSD)3.0 - 7.2%
Interday Precision (%RSD)Not specified
Recovery84 - 104%

Table 2: Calibration and Quality Control

Sample TypeConcentration RangeAcceptance Criteria
Calibration Standards5-6 levels covering the linear rangeR² > 0.99
Quality Control (Low)3x LOQ± 20% of nominal value
Quality Control (Mid)Mid-range of calibration curve± 15% of nominal value
Quality Control (High)~80% of upper limit of quantification± 15% of nominal value

Conclusion

The described GC-MS method provides a reliable and sensitive approach for the quantification of this compound in human plasma. The protocol, which includes hydrolysis, liquid-liquid extraction, and derivatization, is suitable for applications in clinical research and drug development where accurate measurement of this uremic toxin is required. The use of a deuterated internal standard ensures high accuracy and precision. Researchers should perform in-house validation of the method to ensure it meets the specific requirements of their studies.

References

Application Notes and Protocols for o-Cresol Sulfate Measurement in Biological Fluids

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

o-Cresol sulfate is a uremic toxin that accumulates in the body when kidney function declines. It is a metabolite of o-cresol, which can originate from dietary sources or as a biotransformation product of toluene exposure.[1][2][3] Monitoring the levels of this compound in biological fluids such as plasma, serum, and urine is crucial for researchers and clinicians studying chronic kidney disease (CKD), cardiovascular complications, and occupational exposure to toluene.[2][4] This document provides detailed application notes and protocols for the sample preparation and subsequent measurement of this compound in various biological matrices.

The primary analytical techniques for the quantification of o-cresol and its conjugates are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). A common challenge in the analysis of this compound is its conjugation, which often necessitates a hydrolysis step to measure the total o-cresol concentration (free and conjugated forms). Direct measurement of the intact sulfate conjugate is also possible with appropriate chromatographic and mass spectrometric conditions.

Biological Significance and Signaling

This compound, along with its more extensively studied isomer p-cresol sulfate, belongs to a class of protein-bound uremic toxins. These toxins are poorly cleared by conventional hemodialysis due to their strong binding to albumin. The accumulation of these toxins is associated with oxidative stress, inflammation, and endothelial dysfunction, contributing to the progression of CKD and cardiovascular disease. The general pathway involves the production of o-cresol by gut bacteria or from exogenous sources like toluene, followed by sulfation in the liver to form this compound. In healthy individuals, this compound is efficiently excreted by the kidneys.

Biosynthesis and Clearance of this compound cluster_gut Gut Microbiome cluster_liver Liver cluster_circulation Circulation cluster_kidney Kidney cluster_ckd Chronic Kidney Disease (CKD) Dietary Precursors Dietary Precursors o-Cresol Production o-Cresol Production Dietary Precursors->o-Cresol Production Toluene Exposure Toluene Exposure Toluene Exposure->o-Cresol Production Sulfation Sulfation o-Cresol Production->Sulfation Portal Vein This compound This compound Sulfation->this compound Albumin Binding Albumin Binding This compound->Albumin Binding Renal Excretion Renal Excretion Albumin Binding->Renal Excretion Healthy State Accumulation Accumulation Albumin Binding->Accumulation Impaired Renal Function Toxicity Toxicity Accumulation->Toxicity Oxidative Stress, Inflammation

Biosynthesis and clearance of this compound.

Sample Preparation Protocols

The choice of sample preparation method depends on the biological matrix, the desired analyte (total o-cresol or intact this compound), and the analytical platform.

Experimental Workflow Overview

The general workflow for the analysis of this compound in biological fluids involves sample collection, a potential hydrolysis step, extraction and clean-up, and finally, instrumental analysis.

General Experimental Workflow for this compound Analysis cluster_extraction Extraction & Clean-up Options Sample Collection Sample Collection Hydrolysis (Optional) Hydrolysis (Optional) Sample Collection->Hydrolysis (Optional) Extraction & Clean-up Extraction & Clean-up Hydrolysis (Optional)->Extraction & Clean-up Instrumental Analysis Instrumental Analysis Extraction & Clean-up->Instrumental Analysis Protein Precipitation Protein Precipitation Liquid-Liquid Extraction (LLE) Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE) Solid-Phase Extraction (SPE)

Workflow for this compound analysis.

Protocol 1: Total o-Cresol Measurement in Urine by GC-MS

This protocol is adapted from established methods for the analysis of o-cresol in urine as a biomarker for toluene exposure and involves acid hydrolysis to cleave the sulfate conjugate.

1. Materials and Reagents

  • Human urine samples

  • o-Cresol standard

  • Concentrated Hydrochloric Acid (HCl)

  • Methyl tert-butyl ether (MTBE)

  • Sodium sulfate (anhydrous)

  • Internal Standard (e.g., o-Cresol-13C6 or nitrobenzene)

  • GC-MS system

2. Sample Preparation

  • Pipette 5 mL of urine into a 15 mL polypropylene centrifuge tube.

  • Spike with the internal standard.

  • Add 1 mL of concentrated HCl to each tube.

  • Cap the tubes and vortex vigorously for 1 minute.

  • Place the tubes in a heating block or water bath at 95-100°C for 1.5 hours to facilitate acid hydrolysis.

  • Cool the tubes to room temperature.

  • Add 2 mL of MTBE, cap, and vortex for 2 minutes for liquid-liquid extraction.

  • Centrifuge at 3000 x g for 10 minutes to separate the phases.

  • Transfer the upper organic layer (MTBE) to a clean GC vial containing approximately 0.2 g of anhydrous sodium sulfate to remove any residual water.

  • Cap the vials and store at 4°C until GC-MS analysis.

3. Instrumental Analysis

  • GC Column: Fused silica capillary column (e.g., DB-5ms)

  • Injection Volume: 2 µL

  • MS Detection: Selected Ion Monitoring (SIM) mode. Ions for o-cresol: m/z 108 (quantifier), 107, and 77 (qualifiers).

Protocol 2: this compound and p-Cresol Sulfate in Plasma/Serum by LC-MS/MS

This protocol focuses on the direct measurement of intact cresol sulfates and is based on protein precipitation followed by LC-MS/MS analysis.

1. Materials and Reagents

  • Human plasma or serum samples

  • This compound and p-Cresol sulfate standards

  • Acetonitrile (ACN) or Methanol (MeOH)

  • Internal Standards (e.g., p-Cresol-d7 sulfate)

  • Formic acid or ammonium acetate

  • LC-MS/MS system

2. Sample Preparation

  • Pipette 50 µL of plasma or serum into a microcentrifuge tube.

  • Add 340 µL of cold methanol containing the internal standard to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube or vial for LC-MS/MS analysis. Dilution with mobile phase may be necessary depending on the concentration range.

3. Instrumental Analysis

  • LC Column: Reversed-phase C18 column (e.g., Agilent Zorbax SB-C18, 3.5 µm, 2.1 × 100 mm).

  • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

  • Injection Volume: 1-10 µL

  • MS Detection: Triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode with a negative electrospray ionization (ESI) source.

    • MRM transitions for p-Cresol sulfate: m/z 187 -> 107 and 187 -> 80. (Note: Specific transitions for this compound would be similar and need to be optimized).

Protocol 3: Total o-Cresol in Urine by UPLC-MS/MS with Derivatization

This method enhances sensitivity and is suitable for measuring low levels of o-cresol after hydrolysis.

1. Materials and Reagents

  • Human urine samples

  • o-Cresol standard and o-Cresol-13C6 internal standard

  • Concentrated HCl

  • Sodium hydroxide (NaOH) solution (10N)

  • Sodium bicarbonate buffer (100 mM, pH 10.5)

  • Dansyl chloride solution (1 mg/mL in acetone)

  • UPLC-MS/MS system

2. Sample Preparation

  • To 100 µL of urine, add 50 µL of the internal standard working solution and 200 µL of concentrated HCl.

  • Heat at 99°C for 45 minutes for complete hydrolysis.

  • Cool the sample and neutralize by adding 200 µL of 10N NaOH, followed by 500 µL of sodium bicarbonate buffer.

  • Dilute the mixture by transferring 30 µL into 1 mL of 20 mM sodium bicarbonate buffer.

  • For derivatization, mix 150 µL of the diluted sample with 150 µL of dansyl chloride solution.

  • Heat at 60°C for 3 minutes.

  • Vortex the mixture and transfer 250 µL to a vial for UPLC-MS/MS analysis.

3. Instrumental Analysis

  • UPLC Column: Reversed-phase column (e.g., BEH Phenyl).

  • MS Detection: Triple quadrupole instrument in MRM mode.

Quantitative Data Summary

The following tables summarize the quantitative data from various published methods for the analysis of o-cresol and its conjugates.

Table 1: Performance Metrics for Total o-Cresol Measurement in Urine

MethodLODLOQLinearity RangeRecoveryReference
UPLC-MS/MS0.06 µM0.21 µM0.4 - 40 µM99%
GC-MS-0.0214 µg/mL0.0214 - 2.14 µg/mL-
GC-MS10 µg/L-up to 3 mg/L84-104%

Table 2: Performance Metrics for Cresol Sulfate Measurement in Serum/Plasma

AnalyteMethodLLOQLinearity RangeReference
p-Cresol SulfateLC-MS/MS50 ng/mL50 - 10,000 ng/mL
p-Cresol SulfateLC-HRMS100 ng/mL100 - 10,000 ng/mL
p-Cresol SulfateLC-MS/MS19 ng/mL-

(Note: Data specifically for this compound is limited in the reviewed literature; p-Cresol sulfate data is presented as a close analogue.)

Considerations for Sample Preparation

  • Hydrolysis: Acid hydrolysis is a common step to measure total o-cresol. The efficiency of hydrolysis should be optimized and validated, for instance, by using spiked standards of the conjugated form. Enzymatic hydrolysis can also be an alternative.

  • Protein Precipitation: For plasma and serum samples, protein precipitation with organic solvents like acetonitrile or methanol is a simple and effective first step.

  • Extraction: Liquid-liquid extraction is frequently used after hydrolysis to isolate the deconjugated o-cresol from the aqueous matrix. Solid-phase extraction (SPE) can also be employed for sample clean-up and concentration.

  • Derivatization: Derivatization, for example with dansyl chloride, can improve the chromatographic properties and ionization efficiency of o-cresol, leading to enhanced sensitivity in LC-MS/MS methods. For GC-MS, derivatization to form volatile ethers is also a common practice.

  • Isomer Separation: o-, m-, and p-cresol are isomers that can be challenging to separate chromatographically. The analytical method must be capable of resolving o-cresol from its isomers to ensure accurate quantification.

By following these detailed protocols and considering the key aspects of sample preparation, researchers can achieve reliable and accurate measurements of this compound in various biological fluids, contributing to a better understanding of its role in health and disease.

References

Application Note & Protocol: Acid Hydrolysis of o-Cresol Sulfate Conjugates in Urine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

o-Cresol, a metabolite of toluene, is a key biomarker for assessing exposure to this volatile organic compound. In the body, o-cresol is conjugated to form o-cresol glucuronide and o-cresol sulfate before being excreted in the urine[1]. To accurately quantify the total o-cresol concentration, a hydrolysis step is necessary to cleave these conjugates and liberate the free o-cresol. This application note provides a detailed protocol for the acid hydrolysis of this compound conjugates in human urine, along with a summary of various reported experimental conditions. Acid hydrolysis is a common and effective method for this purpose, utilizing strong mineral acids at elevated temperatures[2][3].

Comparative Data of Acid Hydrolysis Protocols

The efficiency of acid hydrolysis can be influenced by the choice of acid, its concentration, the incubation temperature, and the duration of the reaction. The following table summarizes different acid hydrolysis conditions reported in the literature for the determination of urinary o-cresol. While these methods are often used to hydrolyze both glucuronide and sulfate conjugates, the specific efficiency for sulfate conjugates may vary.

Acid & Concentration Urine Volume Acid Volume Temperature Duration Post-Hydrolysis Steps Analytical Method Reference
Concentrated HCl5 mL1 mL95 °C1.5 hoursExtraction with MTBEGC-MSNIOSH Method 8321[4]
Concentrated HCl100 µL200 µLNot Specified (Heated)45 minutesDerivatization, DilutionUPLC-MS/MSPhareSST[1]
2N HClNot SpecifiedNot Specified100 °C10 minutesExtraction with Methylene ChlorideGC-FIDJ Anal Toxicol (1996)
"Hydrolysis Solution"100 µL150 µL95 °C30 minutesBuffering, DilutionHPLCEureka Kit
Not Specified100 µL100 µL95 °C30 minutesAddition of Stabilization BufferHPLCChromsystems

Detailed Experimental Protocol

This protocol is a synthesis of commonly employed methods for the acid hydrolysis of o-cresol conjugates in urine, primarily based on the NIOSH 8321 method due to its detailed public documentation.

1. Materials and Reagents

  • Urine specimen

  • Concentrated Hydrochloric Acid (HCl)

  • o-Cresol analytical standard

  • Internal Standard (e.g., o-Cresol-¹³C₆ or Nitrobenzene)

  • Methyl tert-butyl ether (MTBE) or other suitable organic solvent

  • Sodium Sulfate (anhydrous)

  • Deionized water

  • 15 mL polypropylene centrifuge tubes

  • Heating block or water bath capable of maintaining 95 °C

  • Vortex mixer

  • Centrifuge

  • GC-MS or LC-MS/MS system

2. Sample Preparation and Hydrolysis

  • Dispense a 5 mL aliquot of the urine specimen into a 15 mL graduated centrifuge tube.

  • Spike the sample with the appropriate internal standard.

  • Carefully add 1 mL of concentrated HCl to the urine sample in the centrifuge tube.

  • Cap the tube securely and shake vigorously for approximately one minute.

  • Place the tube in a heating block or water bath pre-heated to 95 °C.

  • Incubate for 1.5 hours to ensure complete hydrolysis of the sulfate and glucuronide conjugates.

  • After incubation, allow the sample to cool to room temperature.

3. Extraction

  • Add 1 mL of MTBE to the cooled hydrolysate.

  • Cap the tube and vortex vigorously for 2 minutes to extract the free o-cresol into the organic phase.

  • Centrifuge the sample to achieve phase separation.

  • Carefully transfer the upper organic phase (MTBE) to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

4. Analysis

  • The extract is now ready for analysis by an appropriate chromatographic method, such as GC-MS or UPLC-MS/MS.

  • Prepare calibration standards by spiking control urine with known concentrations of o-cresol and processing them in the same manner as the samples.

5. Neutralization (Alternative for Direct Injection/Derivatization)

For methods that require a pH adjustment before analysis (e.g., derivatization), the following steps can be adapted after cooling:

  • Carefully add 200 µL of 10N NaOH to begin neutralization.

  • Add 500 µL of a suitable buffer, such as 100 mM sodium bicarbonate (pH 10.5), to bring the sample to the desired alkaline pH for subsequent steps like derivatization.

Visualizations

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_hydrolysis Hydrolysis cluster_extraction Liquid-Liquid Extraction cluster_analysis Analysis urine 1. Aliquot 5 mL Urine is 2. Add Internal Standard urine->is acid 3. Add 1 mL Conc. HCl is->acid mix1 4. Vortex Vigorously acid->mix1 heat 5. Incubate at 95°C for 1.5 hours mix1->heat cool 6. Cool to Room Temp. heat->cool solvent 7. Add 1 mL MTBE cool->solvent mix2 8. Vortex Vigorously solvent->mix2 centrifuge 9. Centrifuge mix2->centrifuge transfer 10. Transfer Organic Layer centrifuge->transfer dry 11. Dry with Na₂SO₄ transfer->dry analysis 12. Inject into GC-MS or LC-MS/MS dry->analysis G cluster_body In Vivo Metabolism cluster_lab In Vitro Analysis Toluene Toluene Exposure oCresol o-Cresol Toluene->oCresol Metabolism Conjugates This compound & o-Cresol Glucuronide oCresol->Conjugates Conjugation (SULTs, UGTs) Urine Excretion in Urine Conjugates->Urine UrineSample Urine Sample (Containing Conjugates) Urine->UrineSample Collection Hydrolysis Acid Hydrolysis (HCl, Heat) UrineSample->Hydrolysis FreeCresol Free o-Cresol Hydrolysis->FreeCresol Cleavage of Conjugate Bonds Quantification Quantification (GC-MS, LC-MS/MS) FreeCresol->Quantification

References

Application Notes and Protocols for Enhanced Detection of o-Cresol Sulfate via Dansyl Chloride Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the sensitive quantification of o-Cresol sulfate in biological matrices. The protocol employs a derivatization strategy using Dansyl chloride to enhance the detection of o-Cresol by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is first hydrolyzed to o-Cresol, which is then derivatized with Dansyl chloride. This derivatization significantly improves the ionization efficiency and chromatographic retention of the analyte, leading to lower limits of detection and quantification. The following sections detail the necessary reagents, equipment, step-by-step protocols for sample preparation and derivatization, and LC-MS/MS analysis parameters.

Introduction

This compound is a uremic toxin that accumulates in the body with declining kidney function. Accurate and sensitive measurement of this and other uremic toxins is crucial for research into chronic kidney disease (CKD) and for the development of therapeutic interventions. Direct analysis of this compound can be challenging due to its polarity and poor ionization efficiency.

Dansyl chloride is a reagent that reacts with phenolic hydroxyl groups, as well as primary and secondary amines, to form highly fluorescent and readily ionizable derivatives.[1][2] This derivatization strategy has been successfully applied to enhance the detection of various phenolic compounds, including o-Cresol, in complex biological samples.[3][4] The introduction of the dansyl group increases the mass of the analyte and incorporates a readily ionizable dimethylamino moiety, significantly improving its response in mass spectrometry.[2] This application note provides a comprehensive protocol for the derivatization of o-Cresol (from hydrolyzed this compound) with Dansyl chloride for enhanced LC-MS/MS detection.

Chemical Reaction

The derivatization of o-Cresol with Dansyl chloride proceeds via a nucleophilic attack of the hydroxyl group of o-Cresol on the sulfonyl chloride group of Dansyl chloride, resulting in the formation of a stable dansylated derivative and the elimination of hydrochloric acid (HCl).

cluster_reactants Reactants cluster_products Products oCresol o-Cresol Derivative Dansyl-o-Cresol Derivative oCresol->Derivative + Dansyl Chloride DansylCl Dansyl Chloride HCl HCl Sample Biological Sample (e.g., Urine, Plasma) Hydrolysis Acid Hydrolysis of this compound to o-Cresol Sample->Hydrolysis Derivatization Dansyl Chloride Derivatization Hydrolysis->Derivatization LCMS LC-MS/MS Analysis Derivatization->LCMS Data Data Acquisition and Quantification LCMS->Data

References

Application Note: High-Throughput Quantification of o-Cresol Sulfate in Human Plasma using Deuterated o-Cresol Sulfate as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

o-Cresol sulfate is a uremic toxin that accumulates in the body with the progression of chronic kidney disease (CKD). Accurate and precise quantification of this compound in biological matrices is crucial for clinical research and drug development to understand its role in disease pathology and to monitor the efficacy of therapeutic interventions. The use of a stable isotope-labeled internal standard, such as deuterated this compound, is the gold standard in quantitative mass spectrometry.[1][2][3] This approach ensures high accuracy and precision by compensating for variability during sample preparation and analysis, including extraction efficiency and matrix effects.[1][2] This application note provides a detailed protocol for the quantification of this compound in human plasma using deuterated this compound as an internal standard with a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Principle of Deuterated Internal Standards

Deuterated internal standards are chemically identical to the analyte of interest but have a higher mass due to the replacement of hydrogen atoms with deuterium. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard. Because they share nearly identical physicochemical properties, the deuterated internal standard co-elutes with the analyte and experiences the same effects from the sample matrix, leading to more reliable and reproducible quantification.

cluster_0 Analytical Challenges cluster_1 Solution cluster_2 Outcome A Sample Loss during Extraction D Deuterated this compound (Internal Standard) A->D Compensates for B Ion Suppression/Enhancement (Matrix Effects) B->D Corrects for C Instrument Response Fluctuation C->D Normalizes E Accurate & Precise Quantification D->E Enables

Caption: Logical relationship demonstrating the utility of a deuterated internal standard.

Experimental Protocols

Materials and Reagents
  • This compound (analyte)

  • Deuterated this compound (internal standard, e.g., o-Cresol-d7 sulfate)

  • Human plasma (K2EDTA)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • 96-well plates

Equipment
  • Liquid Chromatography system (e.g., UPLC or HPLC)

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole)

  • Analytical column (e.g., C18, 2.1 x 50 mm, 1.7 µm)

  • Centrifuge

  • Plate shaker

  • Nitrogen evaporator

Stock and Working Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve deuterated this compound in methanol.

  • Analyte Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 methanol:water to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution in 50:50 methanol:water.

Sample Preparation

The following protocol is a representative example based on common protein precipitation methods used for similar uremic toxins.

  • Spiking: To 50 µL of human plasma in a 96-well plate, add 25 µL of the internal standard working solution (100 ng/mL).

  • Protein Precipitation: Add 150 µL of acetonitrile to each well.

  • Mixing: Mix on a plate shaker for 10 minutes.

  • Centrifugation: Centrifuge the plate at 4000 rpm for 10 minutes.

  • Supernatant Transfer: Transfer 100 µL of the supernatant to a new 96-well plate.

  • Dilution: Add 100 µL of water with 0.1% formic acid to each well.

  • Injection: Inject 5 µL of the final solution into the LC-MS/MS system.

A Start: Human Plasma Sample (50 µL) B Add Internal Standard (25 µL of 100 ng/mL Deuterated this compound) A->B C Protein Precipitation (150 µL Acetonitrile) B->C D Mix (10 min) C->D E Centrifuge (4000 rpm, 10 min) D->E F Transfer Supernatant (100 µL) E->F G Dilute (100 µL Water with 0.1% Formic Acid) F->G H Inject into LC-MS/MS (5 µL) G->H

Caption: Experimental workflow for sample preparation.

LC-MS/MS Conditions

The following are typical starting conditions and may require optimization for specific instrumentation.

Liquid Chromatography:

ParameterValue
Column C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3 minutes
Column Temperature 40 °C
Injection Volume 5 µL

Mass Spectrometry:

ParameterValue
Ionization Mode Negative Electrospray Ionization (ESI-)
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 150 °C
Desolvation Gas Nitrogen
Collision Gas Argon

MRM Transitions (Hypothetical):

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound187.0107.020
Deuterated this compound194.0114.020

Note: MRM transitions and collision energies must be optimized for the specific deuterated internal standard used.

Data Presentation

The following tables present representative quantitative data for a validated LC-MS/MS assay for a similar compound, p-cresol sulfate, to illustrate expected performance characteristics.

Table 1: Calibration Curve Parameters

AnalyteLinear Range (ng/mL)Weighting
This compound10 - 20,000>0.991/x²

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Low30< 5< 595 - 105
Medium300< 5< 595 - 105
High15,000< 5< 595 - 105

Table 3: Matrix Effect and Recovery

QC LevelConcentration (ng/mL)Matrix Effect (%)Recovery (%)
Low3085 - 115> 80
High15,00085 - 115> 80

Conclusion

The use of deuterated this compound as an internal standard provides a robust and reliable method for the quantification of this compound in human plasma. This approach effectively mitigates variability associated with sample preparation and matrix effects, ensuring high-quality data for clinical and research applications. The detailed protocol and representative data presented here serve as a comprehensive guide for the development and validation of similar LC-MS/MS assays.

References

High-Throughput Analysis of o-Cresol Sulfate in Clinical Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

o-Cresol sulfate is a uremic toxin that accumulates in the body with declining kidney function. Like its better-known isomer, p-cresol sulfate, it is a gut-derived metabolite of the amino acid tyrosine. Elevated levels of these protein-bound uremic toxins are associated with the progression of chronic kidney disease (CKD) and increased risk for cardiovascular disease.[1][2] The accurate and high-throughput quantification of this compound in clinical samples is crucial for understanding its pathophysiology, developing new therapeutic interventions, and monitoring disease progression. This document provides detailed application notes and protocols for the high-throughput analysis of this compound in human plasma or serum using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Quantitative Data Summary

The following tables summarize the typical quantitative parameters for a high-throughput UPLC-MS/MS method for the analysis of this compound, adapted from validated methods for the analogous compound, p-cresol sulfate.[3][4]

Table 1: UPLC-MS/MS Method Parameters for this compound Analysis

ParameterValue
Compound This compound
Internal Standard (IS) o-Cresol-d7 sulfate (or p-Cresol-d7 sulfate)
Clinical Matrix Human Plasma or Serum
Ionization Mode Electrospray Ionization (ESI), Negative
MRM Transition (Precursor > Product) m/z 187.0 > 107.0
Internal Standard MRM Transition m/z 194.0 > 114.0
Collision Energy (eV) -15 to -25 (optimization required)
Cone Voltage (V) -30 to -50 (optimization required)

Table 2: Method Validation Parameters (Representative)

ParameterTypical Value
Linearity Range 0.1 - 50 µg/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 0.1 µg/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%
Matrix Effect Minimal

Experimental Protocols

I. Sample Preparation: Protein Precipitation

This protocol is designed for high-throughput analysis using a 96-well plate format.

Materials:

  • Human plasma or serum samples

  • This compound and o-Cresol-d7 sulfate standards

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Water, LC-MS grade

  • 96-well collection plates (2 mL)

  • Centrifuge capable of handling 96-well plates

  • Plate sealer

  • Multichannel pipette

Procedure:

  • Prepare Internal Standard Spiking Solution: Prepare a working solution of o-Cresol-d7 sulfate in 50:50 (v/v) methanol:water at a concentration of 1 µg/mL.

  • Sample Aliquoting: Aliquot 50 µL of each plasma/serum sample, calibration standard, and quality control sample into the wells of a 96-well plate.

  • Protein Precipitation: Add 150 µL of the internal standard spiking solution in acetonitrile to each well.

  • Mixing: Seal the plate and vortex for 2 minutes at medium speed to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the plate at 4000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer 100 µL of the supernatant to a new 96-well plate.

  • Dilution: Add 100 µL of LC-MS grade water to each well.

  • Sealing and Mixing: Seal the plate and vortex for 1 minute.

  • Analysis: The plate is now ready for injection into the UPLC-MS/MS system.

II. UPLC-MS/MS Analysis

Instrumentation:

  • UPLC system coupled with a triple quadrupole mass spectrometer.

UPLC Conditions:

  • Column: Acquity BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 2.5 min: 5% to 95% B

    • 2.5 - 3.0 min: 95% B

    • 3.0 - 3.1 min: 95% to 5% B

    • 3.1 - 4.0 min: 5% B

MS/MS Conditions:

  • Ionization: ESI Negative

  • Capillary Voltage: 2.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

Signaling Pathways and Biological Relevance

This compound, as a uremic toxin, is believed to contribute to the pathophysiology of cardiovascular disease in CKD patients through mechanisms similar to its isomer, p-cresol sulfate. The proposed pathway involves cellular uptake by organic anion transporters (OATs), leading to increased oxidative stress and inflammation in vascular cells.[1]

Experimental Workflow for this compound Analysis

G cluster_sample_prep Sample Preparation (96-well plate) cluster_analysis UPLC-MS/MS Analysis Sample Plasma/Serum Sample (50 µL) IS_Addition Add Internal Standard in ACN (150 µL) Sample->IS_Addition Vortex1 Vortex (2 min) IS_Addition->Vortex1 Centrifuge Centrifuge (4000 x g, 10 min) Vortex1->Centrifuge Supernatant Transfer Supernatant (100 µL) Centrifuge->Supernatant Dilution Add Water (100 µL) Supernatant->Dilution Vortex2 Vortex (1 min) Dilution->Vortex2 Injection Inject (5 µL) Vortex2->Injection UPLC UPLC Separation (C18 Column) Injection->UPLC MSMS MS/MS Detection (MRM Mode) UPLC->MSMS Data Data Acquisition & Quantification MSMS->Data

Caption: High-throughput sample preparation and analysis workflow.

Proposed Signaling Pathway of this compound-Induced Vascular Damage

G cluster_extracellular Extracellular cluster_cell Vascular Endothelial/Smooth Muscle Cell OCS This compound OAT OAT1/OAT3 OCS->OAT Uptake NADPH_Oxidase NADPH Oxidase OAT->NADPH_Oxidase Activation ROS ↑ Reactive Oxygen Species (ROS) NADPH_Oxidase->ROS NFkB NF-κB Activation ROS->NFkB Dysfunction Endothelial Dysfunction - ↓ NO bioavailability - Apoptosis - Pro-thrombotic state ROS->Dysfunction Inflammation ↑ Inflammatory Cytokines (e.g., MCP-1) NFkB->Inflammation Inflammation->Dysfunction

Caption: this compound induced vascular damage pathway.

Discussion

The provided UPLC-MS/MS method offers a rapid, sensitive, and specific approach for the high-throughput quantification of this compound in clinical samples. The simple protein precipitation protocol is amenable to automation, making it suitable for large-scale clinical studies.

The biological relevance of measuring this compound lies in its potential role as a key contributor to cardiovascular complications in CKD. As depicted in the signaling pathway, this compound is taken up by vascular cells via organic anion transporters. This intracellular accumulation is thought to trigger oxidative stress through the activation of NADPH oxidase, leading to an increase in reactive oxygen species (ROS). ROS can then activate pro-inflammatory signaling pathways, such as NF-κB, resulting in the production of inflammatory cytokines like monocyte chemoattractant protein-1 (MCP-1). The culmination of these events is endothelial dysfunction, characterized by reduced nitric oxide (NO) bioavailability, apoptosis, and a pro-thrombotic state, all of which are hallmarks of atherosclerosis.

By providing a robust analytical method and a framework for understanding its biological effects, this application note aims to facilitate further research into the role of this compound in health and disease, and to support the development of novel therapeutic strategies to mitigate its toxicity.

References

Application Notes and Protocols for the Solid-Phase Extraction of o-Cresol Sulfate from Serum

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

o-Cresol sulfate is a uremic toxin that accumulates in the body with the progression of chronic kidney disease (CKD). It is a metabolite of o-cresol, which is derived from the dietary amino acid tyrosine by intestinal microbiota. The accumulation of this compound has been associated with the progression of renal failure and cardiovascular complications in CKD patients. Accurate and reliable quantification of this compound in serum is crucial for clinical research and the development of therapeutic interventions.

Solid-phase extraction (SPE) is a widely used sample preparation technique that offers significant advantages over traditional liquid-liquid extraction, including higher recovery, better reproducibility, and reduced solvent consumption. This application note provides a detailed protocol for the purification of this compound from human serum using SPE, followed by analysis with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Metabolic Pathway of this compound

o-Cresol, produced by gut bacteria from tyrosine, is absorbed into the bloodstream and transported to the liver and kidneys. In these organs, it undergoes sulfonation, a phase II detoxification reaction catalyzed primarily by the sulfotransferase enzyme SULT1A1.[1][2][3][4] This enzymatic reaction transfers a sulfo group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of o-cresol, forming the more water-soluble this compound, which is then excreted in the urine. In patients with compromised kidney function, the excretion of this compound is impaired, leading to its accumulation in the serum.

cluster_gut Intestinal Lumen cluster_circulation Systemic Circulation cluster_liver_kidney Liver / Kidney cluster_excretion Excretion cluster_accumulation Accumulation (in CKD) Tyrosine Tyrosine (from diet) Gut_Bacteria Gut Microbiota Tyrosine->Gut_Bacteria metabolism o_Cresol_gut o-Cresol Gut_Bacteria->o_Cresol_gut o_Cresol_blood o-Cresol o_Cresol_gut->o_Cresol_blood absorption SULT1A1 SULT1A1 o_Cresol_blood->SULT1A1 sulfonation PAP PAP SULT1A1->PAP o_Cresol_sulfate This compound SULT1A1->o_Cresol_sulfate PAPS PAPS PAPS->SULT1A1 cofactor Urine Urine (in healthy individuals) o_Cresol_sulfate->Urine Serum_accumulation Serum Accumulation o_Cresol_sulfate->Serum_accumulation

Metabolic pathway of o-cresol to this compound.

Quantitative Data Summary

Table 1: Performance Characteristics of LC-MS/MS Methods for p-Cresol Sulfate in Human Serum

ParameterValueReference
Linearity Range50 - 10,000 ng/mL[5]
Correlation Coefficient (r)> 0.99
Lower Limit of Quantification (LLOQ)50 ng/mL
Intra-day Precision (RSD)< 15%
Inter-day Precision (RSD)< 15%
Recovery (Protein Precipitation)≥ 81.3%

Table 2: Recovery Data for a Uremic Toxin using a Mixed-Mode Anion Exchange SPE

AnalyteRecovery % (at 0.15 µg/mL)Recovery % (at 4.5 µg/mL)Recovery % (at 150 µg/mL)Reference
Indoxyl Sulfate100.7%101.9%101.6%

Note: The data in Table 2 is for Indoxyl Sulfate using an Oasis WAX µElution plate and is presented to illustrate the high recovery rates achievable with SPE for similar uremic toxins.

Experimental Protocol: Solid-Phase Extraction of this compound from Serum

This protocol is adapted from established methods for the analysis of p-cresol sulfate and other aromatic uremic toxins from serum.

Materials and Reagents
  • Human serum samples

  • This compound certified reference material

  • Isotopically labeled this compound (e.g., o-cresol-d7 sulfate) as an internal standard (IS)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (reagent grade)

  • Ammonium hydroxide (reagent grade)

  • Oasis HLB (Hydrophilic-Lipophilic Balanced) 3 cc, 60 mg SPE cartridges

  • SPE vacuum manifold

  • Centrifuge

  • Nitrogen evaporator

  • LC-MS/MS system

Procedure

1. Sample Pre-treatment

1.1. Thaw frozen serum samples at room temperature.

1.2. Vortex the samples for 10 seconds to ensure homogeneity.

1.3. To 100 µL of serum in a microcentrifuge tube, add 20 µL of the internal standard solution (e.g., 1 µg/mL o-cresol-d7 sulfate in methanol).

1.4. Add 300 µL of acetonitrile to precipitate proteins.

1.5. Vortex for 30 seconds.

1.6. Centrifuge at 14,000 x g for 10 minutes at 4°C.

1.7. Transfer the supernatant to a clean tube.

2. Solid-Phase Extraction

2.1. Conditioning: Condition the Oasis HLB SPE cartridge by passing 1 mL of methanol followed by 1 mL of water with 1% formic acid. Do not allow the cartridge to dry out between steps.

2.2. Loading: Load the supernatant from step 1.7 onto the conditioned SPE cartridge. Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1 mL/min.

2.3. Washing: Wash the cartridge with 1 mL of water containing 1% formic acid to remove polar interferences.

2.4. Elution: Elute the this compound and the internal standard with 1 mL of 1% ammonium hydroxide in a 50:50 (v/v) methanol:water solution. Collect the eluate in a clean tube.

3. Evaporation and Reconstitution

3.1. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

3.2. Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 10 mM ammonium acetate in water:acetonitrile, 90:10, v/v).

3.3. Vortex for 20 seconds to ensure complete dissolution.

3.4. Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Column: A C18 reversed-phase column (e.g., Agilent Zorbax SB-C18, 3.5 µm, 2.1 x 100 mm) is suitable for the separation.

  • Mobile Phase: A gradient elution with 10 mM ammonium acetate in water (A) and acetonitrile (B) is commonly used.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode is recommended. The multiple reaction monitoring (MRM) transitions for this compound and its internal standard should be optimized. For the analogous p-cresol sulfate, transitions of m/z 187 → 80 and m/z 187 → 107 are monitored.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the solid-phase extraction protocol for this compound from serum.

start Start: Serum Sample pretreatment Sample Pre-treatment (IS addition, Protein Precipitation) start->pretreatment centrifugation Centrifugation pretreatment->centrifugation supernatant Collect Supernatant centrifugation->supernatant spe_loading Sample Loading supernatant->spe_loading spe_conditioning SPE Conditioning (Methanol, Acidified Water) spe_conditioning->spe_loading spe_washing Washing (Acidified Water) spe_loading->spe_washing spe_elution Elution (Ammoniated Methanol/Water) spe_washing->spe_elution evaporation Evaporation (Nitrogen Stream) spe_elution->evaporation reconstitution Reconstitution (Mobile Phase) evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Workflow for SPE of this compound from serum.

Conclusion

This application note provides a comprehensive protocol for the solid-phase extraction of this compound from human serum. The described method, which includes protein precipitation followed by SPE cleanup, is designed to provide a clean extract for sensitive and reliable quantification by LC-MS/MS. While the provided quantitative data is for a closely related compound, it serves as a valuable reference for the expected performance of this protocol. This method is suitable for researchers and scientists in the fields of clinical chemistry and drug development who are investigating the role of uremic toxins in disease.

References

Application Note: Optimal UPLC Column Selection for the Separation of Cresol Sulfate Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cresol sulfate isomers, particularly p-cresol sulfate, are uremic toxins that accumulate in patients with chronic kidney disease and are associated with cardiovascular morbidity and mortality. Accurate quantification of these isomers is crucial for clinical research and drug development. However, their structural similarity presents a significant analytical challenge. This application note provides a detailed guide for the selection of an optimal Ultra-Performance Liquid Chromatography (UPLC) column and corresponding methodologies for the effective separation of o-, m-, and p-cresol sulfate. We present experimental protocols and quantitative data to aid researchers in developing robust and reliable analytical methods.

Introduction

Cresol exists as three positional isomers: ortho- (o-), meta- (m-), and para- (p-). In the body, these compounds are metabolized, primarily in the liver, to their corresponding sulfate conjugates. Of these, p-cresol sulfate has been extensively studied as a protein-bound uremic toxin. Elevated levels of p-cresol sulfate are linked to endothelial dysfunction, oxidative stress, and inflammation, contributing to the progression of cardiovascular disease in patients with chronic kidney disease.[1][2] The ability to accurately separate and quantify the individual cresol sulfate isomers is therefore of significant interest in understanding their respective biological activities and toxicities.

The inherent challenge in separating these isomers lies in their subtle structural differences. Standard reversed-phase columns, such as C18, often fail to provide adequate resolution as they primarily rely on hydrophobic interactions.[3][4] This note details the advantages of alternative stationary phases and optimized mobile phase conditions to achieve baseline separation.

UPLC Column Selection and Rationale

The key to successfully separating cresol sulfate isomers is to utilize a stationary phase that offers multiple modes of interaction beyond simple hydrophobicity.

2.1. Phenyl Stationary Phases: The Primary Recommendation

Phenyl-based columns are highly recommended for the separation of aromatic isomers like cresol sulfates.[3] These columns possess phenyl groups bonded to the silica support, which allows for π-π interactions between the stationary phase and the aromatic ring of the analytes. This additional interaction mechanism provides enhanced selectivity for aromatic compounds, often leading to successful separation where C18 columns fail.

2.2. Pentafluorophenyl (PFP) Stationary Phases

Pentafluorophenyl (PFP) columns offer an alternative selectivity for aromatic and halogenated compounds. The electron-withdrawing fluorine atoms on the phenyl ring create a different electronic environment compared to standard phenyl phases, which can be advantageous for separating certain isomers. PFP columns have been successfully used for the chromatographic separation of p-cresyl sulfate from other uremic toxins.

2.3. C18 Stationary Phases: Use with Derivatization

While generally not recommended for the direct separation of cresol sulfate isomers, standard C18 columns can be effectively used if the isomers are derivatized prior to analysis. Derivatization, for instance by converting the cresols to cresyl acetates, alters the physicochemical properties of the isomers, which can facilitate their separation on a C18 column.

Experimental Protocols

The following protocols provide starting points for method development. Optimization will likely be required for specific instrumentation and sample matrices.

3.1. Protocol 1: Separation of Cresol Isomers on a Phenyl Column

This protocol is adapted from a method developed for the separation of cresol isomers and serves as an excellent starting point for their sulfated counterparts.

  • Instrumentation and Materials:

    • UPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

    • Column: A phenyl-based UPLC column (e.g., Waters ACQUITY UPLC BEH Phenyl, 1.7 µm, 2.1 mm x 100 mm).

    • Reagents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Water (HPLC grade or ultrapure), Formic Acid (LC-MS grade), o-, m-, and p-cresol sulfate standards.

  • Standard Preparation:

    • Prepare individual stock solutions of each cresol sulfate isomer at 1 mg/mL in methanol.

    • Prepare a mixed working standard solution containing all three isomers at a suitable concentration (e.g., 10 µg/mL) by diluting the stock solutions in the initial mobile phase.

  • Chromatographic Conditions:

ParameterCondition
Column Waters ACQUITY UPLC BEH Phenyl, 1.7 µm, 2.1 mm x 100 mm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Methanol
Gradient Start with a low percentage of B, and gradually increase to elute the compounds. A suggested starting gradient is 20% B, increasing to 80% B over 5-10 minutes.
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40 °C
Injection Volume 1 - 5 µL
Detection UV at 254 nm or 275 nm
  • Rationale for Conditions:

    • Mobile Phase: Using methanol as the organic modifier is often preferred over acetonitrile with phenyl columns. Acetonitrile contains π electrons and can interfere with the π-π interactions between the stationary phase and the analytes, whereas methanol does not. The addition of 0.1% formic acid helps to suppress the ionization of any residual silanol groups on the silica support, leading to improved peak shapes.

    • Temperature: Elevated temperature can improve peak efficiency and reduce run times.

3.2. Protocol 2: UPLC-MS/MS Analysis using a PFP Column

This protocol is based on a method for analyzing p-cresyl sulfate and other uremic toxins.

  • Instrumentation and Materials:

    • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • Column: A PFP column (e.g., Accucore PFP, 2.6 µm, 2.1 mm x 100 mm).

    • Reagents: Acetonitrile (LC-MS grade), Water (LC-MS grade), Ammonium Formate (LC-MS grade), Formic Acid (LC-MS grade).

  • Standard Preparation:

    • As described in Protocol 3.1, using LC-MS grade solvents.

  • Chromatographic and MS/MS Conditions:

ParameterCondition
Column Accucore PFP, 2.6 µm, 2.1 mm x 100 mm
Mobile Phase A 5 mM Ammonium Formate + 0.01% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient A suitable gradient could be: 0-1 min 10% B, 1-4 min 10-50% B, held at 50% B for 2 min, then return to initial conditions.
Flow Rate 0.25 mL/min
Column Temperature 30 °C
Injection Volume 1 - 5 µL
Ionization Mode ESI Negative
MS/MS Transitions Precursor ion (m/z) for cresol sulfate: 187.1. Product ions can be optimized, but common transitions are to m/z 80 and 107.

Data Presentation

The following tables summarize typical performance data and starting conditions.

Table 1: Comparison of Stationary Phases for Cresol Isomer Separation

Stationary PhaseSeparation PrincipleSuitability for Cresol SulfatesReference
C18 (ODS)Hydrophobic interactionsPoor for direct analysis; requires derivatization.
PhenylHydrophobic and π-π interactionsExcellent; enhanced selectivity for aromatic isomers.
PFPHydrophobic, π-π, and dipole-dipole interactionsVery good; alternative selectivity to phenyl phases.

Table 2: Summary of UPLC Methods for Cresol and Cresol Sulfate Analysis

ParameterMethod 1 (Phenyl Column)Method 2 (PFP Column, LC-MS/MS)
Column Waters BEH Phenyl, 1.7 µm, 2.1x100 mmAccucore PFP, 2.6 µm, 2.1x100 mm
Mobile Phase A Water + 0.1% Formic Acid5 mM Ammonium Formate + 0.01% Formic Acid
Mobile Phase B MethanolAcetonitrile
Flow Rate 0.4 mL/min0.25 mL/min
Temperature 40 °C30 °C
Detection UV (254 nm)ESI-MS/MS

Biological Relevance and Signaling Pathways

P-cresol sulfate is not an inert waste product; it actively contributes to the pathophysiology of chronic kidney disease and associated cardiovascular complications. Its primary mechanisms of toxicity are the induction of oxidative stress and inflammation.

5.1. Oxidative Stress Induction

P-cresol sulfate has been shown to increase the production of reactive oxygen species (ROS) in various cell types, including cardiomyocytes and renal tubular cells. A key mechanism is the activation of NADPH oxidase, a major source of cellular ROS. This oxidative stress can lead to cellular damage, apoptosis, and endothelial dysfunction.

5.2. Pro-inflammatory Signaling

The accumulation of p-cresol sulfate contributes to the chronic inflammatory state seen in uremic patients. It can activate several pro-inflammatory signaling pathways, including the JNK and p38 MAPK pathways, which are involved in cellular responses to stress.

experimental_workflow cluster_prep Sample and Standard Preparation cluster_uplc UPLC System cluster_analysis Data Acquisition and Analysis start Prepare Individual Cresol Sulfate Stock Solutions mix Prepare Mixed Working Standard start->mix inject Inject Sample/ Standard mix->inject sample Prepare Sample (e.g., plasma, urine) sample->inject column Column Selection (Phenyl or PFP) inject->column separation Chromatographic Separation column->separation detect Detection (UV or MS/MS) separation->detect quant Quantification and Data Analysis detect->quant

Caption: Experimental workflow for UPLC analysis of cresol sulfate isomers.

pcs_signaling cluster_cell Target Cell (e.g., Endothelial Cell, Cardiomyocyte) cluster_outcomes Cellular Outcomes PCS p-Cresol Sulfate (PCS) NADPH NADPH Oxidase Activation PCS->NADPH MAPK JNK/p38 MAPK Activation PCS->MAPK ROS ↑ Reactive Oxygen Species (ROS) NADPH->ROS OxStress Oxidative Stress ROS->OxStress Apoptosis Apoptosis ROS->Apoptosis Inflammation Inflammation MAPK->Inflammation Dysfunction Endothelial Dysfunction OxStress->Dysfunction Inflammation->Dysfunction

Caption: Signaling pathways activated by p-cresol sulfate.

Conclusion

The successful separation of cresol sulfate isomers is achievable with careful selection of the UPLC column and optimization of the mobile phase. Phenyl and PFP stationary phases offer superior selectivity compared to traditional C18 columns for these aromatic isomers. The protocols and data presented in this application note provide a solid foundation for researchers to develop robust and sensitive UPLC and UPLC-MS/MS methods for the quantification of cresol sulfate isomers in various matrices. Understanding the analytical nuances of these compounds is critical for advancing research into their role as uremic toxins and for the development of potential therapeutic interventions.

References

Application Note: Quantification of o-Cresol Sulfate by Tandem Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

o-Cresol sulfate is a uremic toxin that, along with its isomers p-cresol sulfate and m-cresol sulfate, can accumulate in the body, particularly in patients with chronic kidney disease (CKD). These compounds are metabolites of dietary amino acids, produced by gut microbiota and subsequently sulfated in the liver.[1][2][3] The accumulation of these toxins is linked to the progression of CKD and cardiovascular complications. Accurate quantification of cresol sulfate isomers is therefore crucial for clinical research and drug development aimed at mitigating uremic toxicity. This application note provides a detailed protocol for the quantification of this compound using Multiple Reaction Monitoring (MRM) with tandem mass spectrometry (LC-MS/MS).

Principle of the Method

This method utilizes liquid chromatography to separate this compound from other matrix components and its isomers, followed by tandem mass spectrometry for sensitive and specific quantification. The method is based on the established protocols for the analysis of the isomeric p-cresol sulfate, as the mass spectrometric behavior of these isomers is nearly identical.[4] In negative ion mode electrospray ionization (ESI), this compound is deprotonated to form the precursor ion [M-H]⁻ at m/z 187.1. This ion is then subjected to collision-induced dissociation (CID) to generate specific product ions, which are monitored for quantification.

Proposed MRM Transitions for this compound

Due to the isomeric nature of this compound and p-cresol sulfate, they share the same precursor ion mass and are expected to have identical major fragmentation patterns. Research on p-cresol sulfate and its isomers has shown that they are often indistinguishable by mass spectrometry alone, producing the same fragment ions.[4] Therefore, the well-established MRM transitions for p-cresol sulfate can be confidently applied to the quantification of this compound. The primary fragmentation involves the loss of the sulfate group (SO₃) and cleavage of the sulfate ester bond.

The proposed MRM transitions for this compound in negative ionization mode are summarized in the table below. It is recommended to monitor at least two transitions to ensure specificity and confirm the identity of the analyte.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Putative FragmentCollision Energy (eV)Ionization Mode
This compound 187.1107.0 [o-cresol - H]⁻-32Negative
187.180.0 [SO₃]⁻-36Negative
Internal StandardVariesVariesOptimizedNegative

Note: Collision energies are instrument-dependent and should be optimized for the specific mass spectrometer being used. The listed values are typical starting points based on published methods for p-cresol sulfate. A stable isotope-labeled internal standard, such as o-cresol-d7 sulfate, is recommended for the most accurate quantification.

Experimental Protocol

This protocol is a general guideline and may require optimization for specific instrumentation and sample matrices (e.g., serum, plasma, urine).

Materials and Reagents
  • This compound analytical standard

  • Stable isotope-labeled internal standard (e.g., o-cresol-d7 sulfate)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid or ammonium acetate (for mobile phase modification)

  • Human serum/plasma (for calibration standards and quality controls)

Sample Preparation (Protein Precipitation)

This protocol is suitable for serum or plasma samples.

  • Thaw samples and internal standard working solution at room temperature.

  • To 50 µL of sample, calibrator, or quality control, add 150 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography Conditions

Chromatographic separation of cresol sulfate isomers is critical. A C18 or PFP (pentafluorophenyl) column is recommended.

ParameterRecommended Condition
Column C18 or PFP, e.g., 2.1 x 100 mm, 2.6 µm
Mobile Phase A Water with 0.1% formic acid or 5 mM ammonium acetate
Mobile Phase B Acetonitrile with 0.1% formic acid
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Start at 5-10% B, increase to 95% B over 5-7 minutes, hold, then re-equilibrate.

Note: The gradient should be optimized to ensure baseline separation of o-, m-, and p-cresol sulfate if they are to be quantified simultaneously.

Mass Spectrometry Conditions
ParameterRecommended Condition
Instrument Triple Quadrupole Mass Spectrometer
Ionization Source Electrospray Ionization (ESI)
Ionization Mode Negative
Capillary Voltage -3.0 to -4.5 kV
Source Temperature 500 - 550°C
Desolvation Gas Flow 800 - 1000 L/hr
Collision Gas Argon

Note: These parameters should be optimized for the specific instrument in use.

Visualizations

o-Cresol Sulfation Pathway

o_cresol_sulfation o_cresol o-Cresol (from gut microbiota or toluene metabolism) liver Liver Hepatocyte o_cresol->liver Absorption sult1a1 Sulfotransferase (e.g., SULT1A1) liver->sult1a1 o_cresol_sulfate This compound sult1a1->o_cresol_sulfate Sulfation

Caption: Metabolic pathway of o-cresol sulfation in the liver.

Experimental Workflow for this compound Quantification

experimental_workflow sample Serum/Plasma Sample add_is Add Internal Standard sample->add_is precipitation Protein Precipitation (Acetonitrile) add_is->precipitation centrifuge Centrifugation precipitation->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_separation LC Separation (C18 or PFP column) supernatant->lc_separation ms_detection Tandem MS Detection (ESI-, MRM) lc_separation->ms_detection quantification Data Analysis & Quantification ms_detection->quantification

Caption: Workflow for this compound quantification by LC-MS/MS.

Conclusion

This application note provides a robust framework for the quantification of this compound in biological matrices using tandem mass spectrometry. The proposed MRM transitions, derived from extensive data on the isomeric p-cresol sulfate, offer a reliable starting point for method development. Proper chromatographic separation of the cresol sulfate isomers is essential for accurate quantification. This method will be a valuable tool for researchers and clinicians investigating the role of uremic toxins in disease and for professionals in drug development assessing the impact of new therapeutics on toxin levels.

References

Application Notes and Protocols: Non-invasive Monitoring of Toluene Exposure Using Urinary o-Cresol Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed guide for the non-invasive biomonitoring of toluene exposure through the quantification of its metabolite, o-cresol sulfate, in urine. This document outlines the metabolic basis for this method, sample handling, analytical procedures, and data interpretation.

Introduction

Toluene is a widely used industrial solvent and a common environmental pollutant. Monitoring exposure to toluene is crucial for occupational health and safety to prevent potential neurotoxic effects.[1] Toluene is metabolized in the body primarily to hippuric acid, but also to a lesser extent to cresols.[1][2] Specifically, toluene is converted to epoxides, which are then rapidly metabolized to o-, m-, and p-cresol.[1][2] These cresols are subsequently conjugated with sulfate or glucuronic acid and excreted in the urine. The measurement of urinary o-cresol, after hydrolysis of its conjugates, serves as a reliable biomarker for toluene exposure. This method is particularly useful for assessing low-level toluene exposure.

Metabolic Pathway of Toluene to this compound

Toluene undergoes oxidation in the body, primarily by cytochrome P450 enzymes, to form an epoxide intermediate. This epoxide can then be converted to o-cresol, which is subsequently conjugated with a sulfate group by sulfotransferases to form this compound, a water-soluble compound that is readily excreted in the urine.

Toluene Metabolism Toluene Toluene Epoxide Epoxide Toluene->Epoxide Cytochrome P450 oCresol o-Cresol Epoxide->oCresol oCresolSulfate This compound oCresol->oCresolSulfate Sulfotransferase Urine Excretion in Urine oCresolSulfate->Urine

Figure 1: Metabolic pathway of toluene to urinary this compound.

Experimental Protocols

Two common and robust methods for the quantification of urinary o-cresol are Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Protocol 1: Analysis of Urinary o-Cresol by GC-MS

This protocol is based on methods that involve acid hydrolysis to deconjugate o-cresol, followed by liquid-liquid extraction and derivatization for GC-MS analysis.

1. Sample Collection and Storage:

  • Collect a random urine specimen in a plastic container without preservatives.

  • Fill the container to minimize headspace, which can cause loss of volatile compounds.

  • If not analyzed immediately, samples can be stored refrigerated for up to 14 days or frozen for up to 14 days.

2. Sample Preparation (Acid Hydrolysis and Extraction):

  • Dispense a 5 mL aliquot of the urine specimen into a 15-mL graduated centrifuge tube.

  • Add 1 mL of concentrated hydrochloric acid (HCl).

  • Cap the tube and shake it vigorously for one minute.

  • Place the tube in a water bath at 95-100°C for 1.5 hours to hydrolyze the cresol conjugates.

  • Cool the sample to room temperature.

  • Add a suitable internal standard (e.g., deuterium-labeled o-cresol).

  • Add an extraction solvent (e.g., toluene or dichloromethane) and vortex for 1-2 minutes.

  • Centrifuge to separate the organic and aqueous layers.

  • Transfer the organic layer to a clean tube.

3. Derivatization:

  • Evaporate the organic solvent under a gentle stream of nitrogen.

  • Add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the cresols to their more volatile trimethylsilyl ethers.

  • Incubate at 60-70°C for 30 minutes.

4. GC-MS Analysis:

  • Inject 1-2 µL of the derivatized sample into the GC-MS system.

  • GC Conditions (Example):

    • Column: DB-5 column (30 m x 0.25 mm, 0.25 µm) or similar.

    • Oven Temperature Program: Initial temperature of 30°C for 12 minutes, then ramp at 2°C/min to 93°C.

    • Injector Temperature: 250°C.

    • Carrier Gas: Helium.

  • MS Conditions (Example):

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for target ions of o-cresol and the internal standard (e.g., m/z 77, 107, 108 for o-cresol).

5. Quantification:

  • Create a calibration curve using standards of known o-cresol concentrations prepared in a similar matrix.

  • Determine the concentration of o-cresol in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Protocol 2: Analysis of Urinary o-Cresol by UPLC-MS/MS

This protocol offers high sensitivity and specificity and is based on a well-established method.

1. Sample Collection and Storage:

  • Follow the same procedure as described in Protocol 1.

2. Sample Preparation (Acid Hydrolysis):

  • To 100 μL of urine sample, add 50 μL of an internal standard working solution (e.g., o-Cresol-13C6).

  • Add 200 μL of concentrated HCl.

  • Heat the sample at 99°C for 45 minutes to achieve complete hydrolysis of the conjugated metabolites.

  • Cool the sample to room temperature.

3. Derivatization:

  • Add a derivatizing agent such as dansyl chloride to enhance ionization efficiency. The reaction is typically rapid, occurring within approximately 3 minutes.

  • Dilute the sample with an appropriate solvent.

4. UPLC-MS/MS Analysis:

  • UPLC Conditions (Example):

    • Column: Reversed-phase column such as a BEH Phenyl column.

    • Mobile Phase: A gradient of water and acetonitrile with a suitable modifier (e.g., formic acid).

    • Flow Rate: As recommended for the column dimensions.

    • Injection Volume: 5-10 µL.

  • MS/MS Conditions (Example):

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the derivatization.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for o-cresol and the internal standard.

5. Quantification:

  • Generate a calibration curve using matrix-matched standards.

  • Quantify urinary o-cresol concentrations based on the peak area ratios relative to the internal standard.

Experimental Workflow Visualization

The general workflow for analyzing urinary o-cresol involves several key steps from sample collection to data analysis.

Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Urine_Sample Urine Sample Collection Hydrolysis Acid Hydrolysis Urine_Sample->Hydrolysis Extraction Liquid-Liquid Extraction (for GC-MS) Hydrolysis->Extraction Derivatization Derivatization Hydrolysis->Derivatization for UPLC-MS/MS Extraction->Derivatization Analysis_Method GC-MS or UPLC-MS/MS Analysis Derivatization->Analysis_Method Quantification Quantification using Calibration Curve Analysis_Method->Quantification Reporting Data Reporting and Interpretation Quantification->Reporting

Figure 2: General experimental workflow for urinary o-cresol analysis.

Quantitative Data Summary

The following tables summarize key quantitative parameters from various studies for the analysis of urinary o-cresol.

Table 1: Method Performance Characteristics

ParameterGC-MS MethodUPLC-MS/MS MethodHPLC-PDA Method
Limit of Detection (LOD) 0.006 mg/L0.06 µM0.18 µg/mL
Limit of Quantification (LOQ) -0.21 µM0.62 µg/mL
Dynamic Range 0 - 5.0 mg/L0.4 - 40 µM-
Intra-day Precision (%CV) <15%3.2%0.41% (at 0.25 µg/mL)
Inter-day Precision (%CV) <19%4.4%0.89% (at 0.25 µg/mL)
Accuracy/Recovery -99%92% - 100%

Table 2: Reported Urinary o-Cresol Concentrations

PopulationConcentration Range/MeanComments
Non-occupationally Exposed 0.1 µmol/mmol creatinineBackground levels can be present.
Occupationally Exposed 0.3 µmol/mmol creatinineLevels are significantly higher than in non-exposed individuals.
General Population (Non-smokers) Median: 23 µg/LSmoking can influence o-cresol levels.
General Population (Smokers) Median: 33 µg/LSignificantly higher than non-smokers.
Exposed Workers (Toluene < 200 mg/m³) 0.08 to 2.37 mmol/mol creatinineA significant correlation with air toluene concentration was observed.
Unexposed Subjects (HPLC-PDA study) 0.40 ± 0.20 µg/ml
Exposed Subjects (HPLC-PDA study) 0.92 ± 0.76 µg/mlSignificantly different from unexposed subjects.

Concluding Remarks

The quantification of urinary o-cresol is a sensitive and specific method for the biological monitoring of toluene exposure. The choice between GC-MS and UPLC-MS/MS will depend on the available instrumentation, required sensitivity, and sample throughput. It is important to consider potential confounding factors such as smoking, which can also contribute to urinary o-cresol levels. For accurate assessment, it is recommended to collect post-shift urine samples and to normalize the results to creatinine concentration to account for variations in urine dilution.

References

Troubleshooting & Optimization

Technical Support Center: Chromatographic Separation of o-, m-, and p-Cresol Sulfate Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals working on the chromatographic separation of o-, m-, and p-cresol sulfate isomers.

Troubleshooting Guide

This section addresses common issues encountered during the HPLC/UPLC separation of cresol sulfate isomers in a question-and-answer format.

Q1: Why am I seeing poor resolution or complete co-elution of my cresol sulfate isomer peaks, especially m- and p-isomers?

A1: This is a frequent challenge due to the isomers' similar physicochemical properties. The primary causes and solutions are:

  • Inadequate Stationary Phase Selectivity: Standard C18 columns, which separate based on hydrophobicity, often fail to resolve these isomers.[1][2]

    • Solution: Switch to a stationary phase that offers alternative separation mechanisms. Phenyl-based columns are highly effective as they introduce π-π interactions between the stationary phase's phenyl rings and the isomers' aromatic rings, enhancing selectivity.[2][3] Pentafluorophenyl (PFP) columns can also provide unique selectivity for aromatic and positional isomers.[4]

  • Mobile Phase Composition: The mobile phase is not optimized to exploit the subtle differences between the isomers.

    • Solution:

      • Change Organic Modifier: If using acetonitrile, try methanol, or vice versa. These solvents have different selectivities and can alter the elution order.

      • Adjust pH: The pH of the mobile phase can influence the ionization state of the sulfate group and any residual silanols on the column, affecting retention and selectivity. Use a buffer to maintain a consistent pH.

      • Incorporate Additives: Small amounts of additives like formic acid or ammonium formate can improve peak shape and influence selectivity.

  • Temperature: Column temperature affects mobile phase viscosity and mass transfer kinetics.

    • Solution: Systematically vary the column temperature (e.g., in 5 °C increments from 25 °C to 45 °C). Increased temperature can sometimes improve resolution, but the effect is system-dependent.

Q2: My peaks are exhibiting significant fronting or tailing. What are the causes and solutions?

A2: Poor peak shape compromises quantification and resolution. Common causes include:

  • Secondary Silanol Interactions: Residual, un-capped silanol groups on silica-based columns can interact with the polar sulfate group, causing peak tailing.

    • Solution: Use a well-end-capped, high-purity silica column. Adding a competitive base (e.g., a very low concentration of triethylamine) to the mobile phase can mask silanol groups, but this may not be compatible with mass spectrometry.

  • Column Overload: Injecting too much sample mass can saturate the stationary phase.

    • Solution: Dilute the sample or reduce the injection volume.

  • Column Contamination or Degradation: Accumulation of matrix components at the column inlet or a void in the packing material can distort peak shapes.

    • Solution: Use a guard column to protect the analytical column. If contamination is suspected, flush the column with a strong solvent series (e.g., water, methanol, acetonitrile, isopropanol, then reverse). If a void has formed, the column likely needs to be replaced.

Q3: I am using mass spectrometry (MS) for detection, but my sensitivity is low and the signal is unstable.

A3: Low sensitivity in LC-MS/MS can be due to ionization suppression or suboptimal MS parameters.

  • Ionization Suppression: Co-eluting matrix components from biological samples (e.g., salts, phospholipids) can interfere with the ionization of the target analytes in the MS source.

    • Solution: Improve sample preparation to remove interferences (e.g., use solid-phase extraction, SPE). Ensure complete chromatographic separation from the bulk of the matrix components.

  • Suboptimal MS Conditions: The electrospray ionization (ESI) source and collision energy parameters may not be optimized.

    • Solution: Perform an infusion analysis of each isomer to determine the optimal ESI parameters (e.g., capillary voltage, gas flow, temperature) and collision energy for the specific MRM transitions. Cresol sulfates are typically analyzed in negative ion mode (ESI-). The most common MRM transitions for p-cresyl sulfate are m/z 187 → 80 (SO3⁻) and m/z 187 → 107 (deprotonated p-cresol).

Frequently Asked Questions (FAQs)

Q1: What is the most effective type of HPLC column for separating o-, m-, and p-cresol sulfate isomers?

A1: While standard C18 columns are often the first choice in reversed-phase chromatography, they typically provide insufficient resolution for these positional isomers. Phenyl-based columns (e.g., Phenyl-Hexyl) are highly recommended because they provide an additional separation mechanism through π-π interactions, which enhances selectivity for aromatic compounds. Pentafluorophenyl (PFP) columns have also been used successfully.

Q2: Can I separate the isomers without derivatization?

A2: Yes, direct separation is achievable with the right column and mobile phase combination, particularly using phenyl or PFP columns. However, if baseline separation is still not achieved, derivatization can be an effective strategy to alter the chromatographic properties of the isomers and improve separation on more common stationary phases like C18.

Q3: Why is the separation of these isomers important for drug development and clinical research?

A3: p-Cresyl sulfate (pCS) is a well-known protein-bound uremic toxin that accumulates in patients with chronic kidney disease (CKD) and is associated with cardiovascular disease mortality. Its isomers, o- and m-cresyl sulfate, may also have biological effects. Accurate, isomer-specific quantification is crucial to understand the pathophysiology and toxicokinetics of each isomer individually. In drug development, metabolism studies may require specific quantification of cresol sulfate isomers formed from parent drug candidates.

Q4: My MS/MS analysis cannot distinguish between p-cresyl sulfate and its isomer 2-hydroxy-5-methylbenzenesulfonic acid. How can I resolve this?

A4: This is a known analytical challenge, as these two isomers can produce identical fragmentation patterns in MS/MS. Since they cannot be distinguished by mass, chromatographic separation is essential. If common columns like C18 fail, testing alternative stationary phases such as PFP, C18-amide, or HILIC is necessary to achieve separation before MS detection.

Experimental Protocols

Protocol 1: UPLC-MS/MS Method Using a Phenyl Column

This protocol is adapted from methods optimized for the separation of aromatic isomers and uremic toxins.

  • Instrumentation & Materials:

    • System: UPLC coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • Column: Acquity UPLC BEH Phenyl, 1.7 µm, 2.1 mm x 100 mm.

    • Mobile Phase A: 5 mM Ammonium Formate with 0.01% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Standards: Individual stock solutions of o-, m-, and p-cresol sulfate.

  • Chromatographic Conditions:

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 10
      1.0 10
      4.0 50
      5.0 95
      6.0 95
      6.1 10

      | 8.0 | 10 |

  • MS/MS Conditions (Negative ESI Mode):

    • Capillary Voltage: -3.0 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • MRM Transitions: Monitor m/z 187 → 80 and/or 187 → 107 for all isomers. Optimize collision energy for each isomer if possible, though it will be very similar.

  • Sample Preparation (Human Plasma):

    • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., deuterated p-cresyl sulfate).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4 °C.

    • Transfer the supernatant to a clean vial for injection.

Quantitative Data Summary

The following table summarizes typical chromatographic parameters for the separation of cresol (underivatized) and cresol sulfate isomers from various methods. Absolute retention times will vary between systems.

Analyte GroupColumn TypeMobile Phaseo-Isomer RT (min)m-Isomer RT (min)p-Isomer RT (min)Reference
Cresol IsomersNUCLEOSIL C18NaH₂PO₄ buffer/ACN (65:35)16.94Co-eluted15.53
m-CresolJupiter RP C180.1% TFA in 60% Methanol-~5.2-
p-Cresyl SulfateAgilent Zorbax SB-C18ACN/10mM Amm. Acetate (10:90)--~3.5
Cresol IsomersShim-pack GIST PhenylWater/Methanol Gradient~10.5~11.2~11.5
p-Cresyl SulfateAccucore PFPAmm. Formate/ACN Gradient--2.7

Visualizations

Experimental and Troubleshooting Workflows

The following diagrams illustrate the logical workflow for method development and troubleshooting for the separation of cresol sulfate isomers.

G cluster_prep Phase 1: Preparation & Initial Run cluster_eval Phase 2: Evaluation cluster_opt Phase 3: Optimization prep Sample & Standard Preparation dev Initial Method Development (Phenyl Column, ACN/H2O) prep->dev run Execute Initial Run dev->run eval Resolution Acceptable? run->eval mob Modify Mobile Phase (Solvent, pH, Additives) eval->mob No end Method Validated eval->end  Yes temp Adjust Column Temperature mob->temp col Test Alternative Column (e.g., PFP) temp->col fail Consider Derivatization col->fail

Caption: Method development workflow for separating cresol sulfate isomers.

G cluster_causes Potential Causes cluster_solutions Solutions start Problem: Poor Peak Resolution cause_col Column Issue? start->cause_col cause_mob Mobile Phase Issue? start->cause_mob cause_other Other Issue? start->cause_other sol_col_type Switch to Phenyl or PFP Column cause_col->sol_col_type Wrong Selectivity sol_col_health Check for Contamination / Voids cause_col->sol_col_health Poor Peak Shape sol_mob_solv Change Organic Solvent (ACN <> MeOH) cause_mob->sol_mob_solv sol_mob_ph Adjust pH cause_mob->sol_mob_ph sol_temp Optimize Temperature cause_other->sol_temp sol_flow Decrease Flow Rate cause_other->sol_flow

References

Overcoming matrix effects in o-Cresol sulfate analysis of urine samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of o-Cresol sulfate in urine samples. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, particularly those related to matrix effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis in urine important?

A1: o-Cresol is a metabolite of toluene, a volatile organic compound used in various industrial applications.[1] Exposure to toluene can lead to the formation of o-cresol, which is then conjugated in the body to form o-cresol glucuronide and this compound before being excreted in the urine.[1][2] The analysis of total o-cresol (after hydrolysis of its conjugates) in urine serves as a crucial biomarker for monitoring occupational or environmental exposure to toluene.[1][2]

Q2: What are matrix effects and how do they impact the analysis of this compound in urine?

A2: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting substances present in the sample matrix. In urine, a complex biological fluid, endogenous components like salts, urea, and other metabolites can interfere with the analysis. This interference can lead to either suppression or enhancement of the this compound signal during mass spectrometry analysis, compromising the accuracy, precision, and sensitivity of the results. The high variability in the composition of urine samples makes matrix effects a significant challenge.

Q3: How can I detect the presence of matrix effects in my this compound assay?

A3: Two common methods for detecting matrix effects are the post-column infusion and the post-extraction spike methods.

  • Post-Column Infusion: A constant flow of this compound solution is introduced into the mass spectrometer after the analytical column. A blank urine extract is then injected. Any deviation, such as a dip or a peak, in the constant analyte signal indicates the presence of co-eluting substances that cause ion suppression or enhancement.

  • Post-Extraction Spike: The response of this compound spiked into a pre-extracted blank urine sample is compared to the response of the same amount of this compound in a neat solvent. A significant difference between the two responses points to the presence of matrix effects.

Q4: What is the role of hydrolysis in the analysis of this compound?

A4: o-Cresol is primarily excreted in urine as its glucuronide and sulfate conjugates. To measure the total o-cresol concentration, a hydrolysis step is necessary to cleave these conjugates and release free o-cresol. This is typically achieved by heating the urine sample with a strong acid, such as hydrochloric acid (HCl).

Troubleshooting Guide

Issue 1: Poor recovery of this compound.

Possible Cause Suggested Solution
Incomplete Hydrolysis Optimize the hydrolysis conditions. Ensure adequate acid concentration, temperature, and incubation time. A typical procedure involves heating with concentrated HCl at 95°C for 1.5 hours.
Inefficient Extraction Evaluate and optimize your sample preparation method (LLE, SPE). For LLE, ensure the appropriate solvent and pH are used. For SPE, select a suitable sorbent and optimize the loading, washing, and elution steps.
Analyte Degradation Ensure sample stability by storing urine samples at -20°C or below. Avoid repeated freeze-thaw cycles.

Issue 2: High variability in results between samples.

Possible Cause Suggested Solution
Inconsistent Matrix Effects The composition of urine can vary significantly between individuals and even for the same individual at different times. Implement robust sample preparation techniques to remove interfering components. The use of a stable isotope-labeled internal standard (SIL-IS), such as o-Cresol-d7, is highly recommended to compensate for variability in matrix effects and extraction efficiency.
Sample Preparation Inconsistency Ensure precise and consistent execution of the sample preparation protocol for all samples, including standards and quality controls.
Calibration Issues Prepare calibration standards in a matrix that closely matches the study samples (e.g., pooled blank urine) to account for matrix effects.

Issue 3: Ion suppression or enhancement observed.

Possible Cause Suggested Solution
Co-elution of Interfering Substances Optimize the chromatographic separation to resolve o-cresol from matrix components. This can involve adjusting the mobile phase gradient, changing the column chemistry (e.g., using a phenyl column), or modifying the flow rate.
Insufficient Sample Cleanup Improve the sample preparation method to remove a broader range of interfering compounds. Consider switching from a "dilute-and-shoot" approach to a more rigorous method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).
High Concentration of Matrix Components A simple and effective method to reduce matrix effects is to dilute the urine sample. However, ensure that the diluted analyte concentration remains above the lower limit of quantification (LLOQ) of the assay.

Data and Protocols

Comparison of Sample Preparation Methods

The following table summarizes the effectiveness of different sample preparation techniques in mitigating matrix effects for small molecule analysis in urine.

Method Principle Advantages Disadvantages Reported Recovery/Matrix Effect Reduction
Dilute-and-Shoot Simple dilution of the urine sample before injection.Fast, simple, and inexpensive.Minimal removal of matrix components, leading to significant matrix effects.Can be effective for overcoming matrix effects if the analyte concentration is high enough to allow for significant dilution (e.g., 1:10 or 1:20).
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile) or acid (e.g., trichloroacetic acid) to precipitate proteins.Simple and removes proteins effectively.May not effectively remove other interfering substances like salts and small organic molecules.Often used as a preliminary step before further cleanup.
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between the aqueous urine sample and an immiscible organic solvent.Can provide a cleaner extract than PPT.Can be labor-intensive and may require large volumes of organic solvents.Effective for transferring o-cresol to an organic solvent after hydrolysis.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interfering components are washed away. The analyte is then eluted with a small volume of solvent.Provides excellent sample cleanup and analyte concentration.Can be more expensive and requires method development to optimize the sorbent, wash, and elution conditions.Mixed-mode SPE can be effective for isolating analytes from complex matrices like urine.
Stable Isotope Dilution (SID) Use of a stable isotope-labeled internal standard (e.g., o-Cresol-d7) that has nearly identical chemical and physical properties to the analyte.Considered the gold standard for compensating for matrix effects and variations in sample preparation and instrument response.Requires the availability of a suitable labeled internal standard.The effect on quantification was less than 15% for substances with deuterated analytes as internal standards.
Detailed Experimental Protocols

Protocol 1: Sample Preparation using Acid Hydrolysis followed by Liquid-Liquid Extraction (adapted from NIOSH Method 8321)

  • Sample Collection and Storage: Collect urine samples in polypropylene centrifuge tubes. If not analyzed immediately, store at ≤6 °C.

  • Internal Standard Spiking: To a 5 mL aliquot of urine, add the internal standard (e.g., nitrobenzene or o-cresol-d7).

  • Acid Hydrolysis: Add 1 mL of concentrated hydrochloric acid (HCl). Cap the tube and shake vigorously for one minute.

  • Heating: Place the tube in a water bath at 95 °C for 1.5 hours to hydrolyze the o-cresol conjugates.

  • Cooling and Neutralization: Allow the sample to cool to room temperature.

  • Liquid-Liquid Extraction: Add 1 mL of an appropriate organic extraction solvent (e.g., methyl tert-butyl ether - MTBE).

  • Mixing: Cap the tube and shake for 2 minutes.

  • Phase Separation: Centrifuge at 2500 rpm for 10 minutes.

  • Collection: Transfer the upper organic layer to a clean vial.

  • Drying: Add a small amount of sodium sulfate to the organic extract to remove any residual water.

  • Analysis: The sample is now ready for injection into the GC-MS or for evaporation and reconstitution in a suitable solvent for LC-MS/MS analysis.

Protocol 2: Protein Precipitation (General Procedure)

  • Sample Preparation: Thaw frozen urine samples and centrifuge to remove any particulate matter.

  • Internal Standard Addition: Add a stable isotope-labeled internal standard to an aliquot of the urine supernatant.

  • Precipitation: Add 3 volumes of ice-cold acetonitrile to 1 volume of the urine sample.

  • Vortexing: Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant, which contains the analyte of interest.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Visualizations

experimental_workflow Experimental Workflow for o-Cresol Analysis in Urine cluster_sample_prep Sample Preparation cluster_analysis Analysis urine_sample Urine Sample add_is Add Stable Isotope-Labeled Internal Standard (e.g., o-Cresol-d7) urine_sample->add_is hydrolysis Acid Hydrolysis (e.g., HCl, 95°C) add_is->hydrolysis extraction Extraction/Cleanup (LLE, SPE, or PPT) hydrolysis->extraction evaporation Evaporation & Reconstitution (in mobile phase) extraction->evaporation lc_separation LC Separation evaporation->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection data_processing Data Processing & Quantification ms_detection->data_processing

Caption: Workflow for o-Cresol Analysis in Urine.

troubleshooting_matrix_effects Troubleshooting Matrix Effects in this compound Analysis cluster_cleanup Cleanup Options start Inaccurate or Variable Results? check_matrix_effects Perform Matrix Effect Test (Post-column infusion or Post-extraction spike) start->check_matrix_effects matrix_effect_present Matrix Effect Detected? check_matrix_effects->matrix_effect_present no_matrix_effect No Significant Matrix Effect (Check other parameters like instrument performance, standard preparation, etc.) matrix_effect_present->no_matrix_effect No implement_sid Implement Stable Isotope Dilution (SID) with o-Cresol-d7 matrix_effect_present->implement_sid Yes optimize_cleanup Optimize Sample Cleanup implement_sid->optimize_cleanup optimize_chromatography Optimize Chromatography implement_sid->optimize_chromatography dilution Sample Dilution optimize_cleanup->dilution spe Solid-Phase Extraction (SPE) optimize_cleanup->spe lle Liquid-Liquid Extraction (LLE) optimize_cleanup->lle

Caption: Logic for Troubleshooting Matrix Effects.

References

Ion suppression mitigation in LC-MS/MS analysis of o-Cresol sulfate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating ion suppression during the LC-MS/MS analysis of o-Cresol sulfate.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of this compound, with a focus on mitigating ion suppression.

IssuePotential Cause(s)Suggested Solution(s)
Low signal intensity or poor sensitivity for this compound 1. Ion Suppression: Co-eluting matrix components (e.g., phospholipids, salts) are interfering with the ionization of this compound.[1][2][3] 2. Poor Ionization Efficiency: this compound inherently ionizes poorly via electrospray ionization (ESI).[4] 3. Suboptimal MS Parameters: Ion source parameters (e.g., capillary voltage, gas flow, temperature) are not optimized for this compound.1. Improve Sample Preparation: Implement more rigorous cleanup methods like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[2] 2. Optimize Chromatography: Adjust the chromatographic method to separate this compound from the ion-suppressing region. This can be achieved by modifying the gradient, changing the column chemistry, or using a higher-resolution column (e.g., UPLC). 3. Derivatization: Chemically modify this compound to improve its ionization efficiency. Derivatization with dansyl chloride has been shown to significantly enhance the signal. 4. Optimize MS Parameters: Perform a thorough optimization of all relevant mass spectrometer source parameters.
High variability in results (poor precision) 1. Inconsistent Sample Preparation: Variability in sample cleanup is leading to inconsistent levels of ion suppression between samples. 2. Matrix Effects: Different patient or sample lots may have varying compositions, leading to different degrees of ion suppression. 3. System Contamination: Buildup of matrix components in the LC or MS system can cause fluctuating performance.1. Standardize Sample Preparation: Ensure a consistent and reproducible sample preparation protocol is followed for all samples, standards, and quality controls. 2. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound will co-elute and experience similar ion suppression, allowing for accurate correction. 3. Matrix-Matched Calibrants: Prepare calibration standards and quality controls in a representative blank matrix to compensate for consistent matrix effects. 4. Implement a Robust Wash Method: Use a strong wash solvent after each injection to clean the analytical column and injection port.
Peak tailing or poor peak shape 1. Secondary Interactions: The analyte may be interacting with active sites on the column or in the LC system. 2. Column Overload: Injecting too much sample or analyte can lead to poor peak shape. 3. Inappropriate Mobile Phase: The pH or organic composition of the mobile phase may not be optimal for this compound.1. Use a High-Performance Column: Employ a column with high inertness to minimize secondary interactions. 2. Adjust Injection Volume/Concentration: Reduce the amount of sample injected onto the column. 3. Optimize Mobile Phase: Adjust the pH of the mobile phase to ensure this compound is in a single ionic form. Experiment with different organic modifiers.
Interference from isomers (e.g., p-Cresol sulfate) 1. Co-elution: Isomers are not chromatographically resolved from this compound. This is a significant challenge as p-Cresol is often present at much higher concentrations. 2. In-source Fragmentation: The precursor ion of an isomer might be fragmenting to a product ion that is monitored for this compound.1. Optimize Chromatographic Separation: Use a high-resolution analytical column (e.g., a phenyl-hexyl or biphenyl phase) and a shallow gradient to achieve baseline separation of the isomers. 2. Select Specific MRM Transitions: Choose multiple reaction monitoring (MRM) transitions that are unique to this compound and do not show cross-talk from its isomers.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem in the analysis of this compound?

A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte (this compound) in the mass spectrometer's ion source. This leads to a decreased instrument response, which can result in poor sensitivity, inaccuracy, and imprecision in quantification. Biological matrices like plasma and urine are complex and contain numerous endogenous components that can cause ion suppression.

Q2: How can I determine if ion suppression is affecting my this compound analysis?

A2: A common method to assess ion suppression is the post-column infusion experiment. In this experiment, a constant flow of an this compound standard solution is introduced into the LC eluent after the analytical column. A blank matrix sample is then injected. Any dip in the constant baseline signal for this compound indicates the elution of ion-suppressing components from the matrix.

Q3: What are the most effective sample preparation techniques to mitigate ion suppression for this compound?

A3: While simple protein precipitation can be used, it is often insufficient for removing all ion-suppressing matrix components. More effective techniques include:

  • Solid-Phase Extraction (SPE): This technique can provide a cleaner extract by selectively retaining this compound while washing away interfering components.

  • Liquid-Liquid Extraction (LLE): LLE can also effectively separate this compound from many matrix components based on its solubility properties.

The choice between SPE and LLE will depend on the specific matrix and the resources available.

Q4: Is derivatization necessary for the analysis of this compound?

A4: While not strictly necessary, derivatization is highly recommended for the analysis of this compound, especially at low concentrations. This compound has been shown to ionize poorly by ESI. Derivatizing it with a reagent like dansyl chloride can significantly increase its ionization efficiency and, consequently, the sensitivity of the assay. This can also help to move the analyte's retention time away from early-eluting, highly ion-suppressive components.

Q5: What type of internal standard should I use for this compound analysis?

A5: The ideal internal standard is a stable isotope-labeled (SIL) version of this compound (e.g., o-Cresol-d7 sulfate). A SIL-IS has nearly identical chemical and physical properties to the analyte, meaning it will co-elute and be affected by ion suppression in the same way. This allows for the most accurate correction of any signal suppression or enhancement. If a SIL-IS is not available, a structural analog can be used, but it may not provide the same level of accuracy.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE) for Plasma

This protocol is adapted from methods used for similar phenolic compounds.

  • To 100 µL of plasma, add the internal standard solution.

  • Add 25 µL of 6M HCl and heat at 80°C for 2 minutes for acid-catalyzed hydrolysis of any conjugated forms.

  • Cool the samples to room temperature.

  • Add 900 µL of acetonitrile and shake for 15 minutes to precipitate proteins.

  • Add 0.5 mL of saturated NaCl solution and shake for another 15 minutes.

  • Centrifuge the mixture for 10 minutes at 10,000 rpm.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Sample Preparation: Solid-Phase Extraction (SPE) for Urine

This is a general protocol for a mixed-mode SPE that can be adapted for this compound.

  • To 1 mL of urine, add the internal standard.

  • If necessary, perform acid hydrolysis by adding 0.25 mL of concentrated HCl and heating in a boiling water bath for 60 minutes. Neutralize the pH with NaOH.

  • Condition a mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the pre-treated sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar interferences.

  • Elute the this compound with 1 mL of methanol.

  • Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

Visualizations

Workflow for Mitigating Ion Suppression in this compound Analysis

IonSuppressionMitigation start Sample Collection (Plasma, Urine, etc.) sample_prep Sample Preparation start->sample_prep ppt Protein Precipitation sample_prep->ppt Basic Cleanup lle Liquid-Liquid Extraction sample_prep->lle Improved Cleanup spe Solid-Phase Extraction sample_prep->spe High-Purity Cleanup derivatization Derivatization (e.g., Dansyl Chloride) ppt->derivatization lle->derivatization spe->derivatization lc_separation LC Separation derivatization->lc_separation rp_hplc Reversed-Phase HPLC lc_separation->rp_hplc Standard Resolution uplc UPLC/UHPLC lc_separation->uplc High Resolution ms_detection MS/MS Detection rp_hplc->ms_detection uplc->ms_detection optimization Source Parameter Optimization ms_detection->optimization data_analysis Data Analysis (with SIL-IS) ms_detection->data_analysis end Accurate Quantification of this compound data_analysis->end

References

Improving the sensitivity of o-Cresol sulfate detection in low-exposure studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of o-Cresol sulfate, particularly in low-exposure studies.

Frequently Asked Questions (FAQs)

Q1: Why is the detection of this compound important in low-exposure studies?

A1: o-Cresol is a metabolite of toluene, a widely used industrial solvent and a component of gasoline. Measuring its conjugated form, this compound, in biological matrices like urine can serve as a sensitive biomarker for assessing low-level exposure to toluene.[1][2] In occupational health and environmental monitoring, detecting low concentrations is crucial for understanding the impact of chronic, low-dose exposure.

Q2: What are the main challenges in analyzing this compound?

A2: The primary challenges include:

  • Low Concentrations: In low-exposure scenarios, the concentration of o-Cresol and its conjugates can be very low, requiring highly sensitive analytical methods.[1]

  • Interference from Isomers: Biological samples, particularly urine, contain high concentrations of p-Cresol, an isomer of o-Cresol, which is a product of gut microbial metabolism.[1][3] This can interfere with the chromatographic separation and mass spectrometric detection of o-Cresol.

  • Conjugation: o-Cresol is primarily excreted as sulfate and glucuronide conjugates. This necessitates a hydrolysis step to measure total o-Cresol, or a method capable of directly measuring the intact conjugates.

  • Poor Ionization: The parent o-Cresol molecule ionizes poorly in electrospray ionization (ESI) mass spectrometry, often requiring derivatization to enhance the signal.

Q3: Should I measure total o-Cresol after hydrolysis or the intact this compound conjugate?

A3: The choice depends on the research question. Measuring total o-Cresol after hydrolysis is a common and robust method to assess overall exposure to the parent compound (e.g., toluene). Direct measurement of this compound can provide more specific information about the metabolic handling (sulfation pathway) of o-Cresol. However, direct analysis is less common and may require more specialized method development.

Q4: What are the typical analytical techniques used for this compound detection?

A4: The most common and sensitive techniques are:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is widely used, often after hydrolysis and derivatization of the liberated o-Cresol. It offers excellent separation of cresol isomers.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the method of choice for its high sensitivity and selectivity, especially when coupled with derivatization. It can be used to measure both total o-Cresol (after hydrolysis) and intact conjugates.

Troubleshooting Guides

Issue 1: Poor Sensitivity / Inability to Detect Low Concentrations of o-Cresol

Possible Cause & Solution

  • Inefficient Ionization (LC-MS/MS):

    • Troubleshooting Step: o-Cresol ionizes poorly by ESI. Implement a derivatization step to improve ionization efficiency. Dansyl chloride is a commonly used reagent that adds a readily ionizable moiety to the o-Cresol molecule, significantly enhancing the signal. A recently developed reagent, 1,2-dimethylimidazole-5-sulfonyl chloride (5-DMISC), has been shown to increase sensitivity by up to 40-fold compared to dansyl derivatization for the related compound p-cresol.

    • Experimental Protocol: See "Protocol 2: Derivatization of o-Cresol with Dansyl Chloride for LC-MS/MS Analysis".

  • Low Volatility / Poor Peak Shape (GC-MS):

    • Troubleshooting Step: Free o-Cresol may exhibit poor chromatographic behavior. Derivatization with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts it to a more volatile and less polar trimethylsilyl ether, improving peak shape and sensitivity.

    • Experimental Protocol: See "Protocol 3: Derivatization of o-Cresol with BSTFA for GC-MS Analysis".

  • Suboptimal Mass Spectrometry Parameters:

    • Troubleshooting Step: For MS/MS, ensure that the collision energy for the selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) transitions is optimized to maximize the fragment ion signal. For GC-MS, using selected ion monitoring (SIM) mode is more sensitive than full scan mode.

    • Action: Perform a compound optimization experiment by infusing a standard solution of the derivatized o-Cresol to determine the optimal precursor and product ions and their corresponding collision energies.

Issue 2: Inaccurate Quantification and Poor Reproducibility

Possible Cause & Solution

  • Incomplete Hydrolysis of Conjugates:

    • Troubleshooting Step: If measuring total o-Cresol, incomplete hydrolysis of sulfate and glucuronide conjugates will lead to an underestimation of the true concentration. The efficiency of acid hydrolysis depends on acid concentration, temperature, and time.

    • Action: Optimize the hydrolysis conditions. A typical starting point is heating the sample with concentrated hydrochloric acid at 95-99°C for 45 to 90 minutes. It is recommended to test the hydrolysis efficiency using a spiked sample with a known amount of an o-Cresol conjugate standard, if available.

  • Matrix Effects (LC-MS/MS):

    • Troubleshooting Step: Co-eluting endogenous compounds from the biological matrix (e.g., urine, plasma) can suppress or enhance the ionization of the analyte, leading to inaccurate results.

    • Action: Use a stable isotope-labeled internal standard (e.g., o-Cresol-d7 or o-Cresol-13C6) that co-elutes with the analyte. This will compensate for matrix effects and variations in sample preparation and injection volume. If a stable isotope-labeled standard is not available, a structural analog can be used, but it may not compensate for matrix effects as effectively.

  • Sample Degradation:

    • Troubleshooting Step: Improper storage can lead to the degradation of this compound.

    • Action: Store urine and plasma samples at -80°C for long-term storage. For short-term storage, 4°C is acceptable for up to 7 days.

Issue 3: Chromatographic Interference

Possible Cause & Solution

  • Co-elution with p-Cresol/m-Cresol Isomers:

    • Troubleshooting Step: p-Cresol is naturally present in urine at much higher concentrations than o-Cresol and can cause significant interference, especially if the chromatographic separation is not adequate.

    • Action:

      • LC-MS/MS: Optimize the chromatographic method to achieve baseline separation of the isomers. Using a phenyl-based column (e.g., BEH Phenyl) has been shown to be effective.

      • GC-MS: GC typically provides better resolution of cresol isomers than HPLC. Ensure the GC temperature program is optimized for separation.

      • MS/MS Detection: Even with some chromatographic co-elution, the high selectivity of MS/MS can help to distinguish between isomers if they have unique fragment ions. However, since the mass spectra of the isomers are very similar, chromatographic separation is paramount.

Quantitative Data Summary

The following tables summarize the limits of detection (LOD) and quantification (LOQ) from various studies to provide a reference for expected sensitivity.

Table 1: LC-MS/MS Methods for o-Cresol (after hydrolysis and derivatization)

Derivatization AgentMatrixLODLOQReference
Dansyl ChlorideUrine0.06 µM0.21 µM

Table 2: GC-MS Methods for o-Cresol (after hydrolysis)

Derivatization AgentMatrixLODLOQReference
None (direct analysis of extract)Urine0.043 µg/mL0.043 µg/mL
BSTFAUrine10 µg/L-

Experimental Protocols

Protocol 1: Acid Hydrolysis of o-Cresol Conjugates in Urine

This protocol is a general procedure for cleaving sulfate and glucuronide conjugates to measure total o-Cresol.

  • Pipette 100 µL of urine sample into a polypropylene tube.

  • Add 50 µL of a stable isotope-labeled internal standard working solution (e.g., 2.2 µM o-Cresol-13C6).

  • Add 200 µL of concentrated hydrochloric acid.

  • Cap the tube and vortex vigorously for 10 seconds.

  • Incubate the sample in a heating block or water bath at 99°C for 45 minutes.

  • Cool the sample to room temperature.

  • The sample is now ready for extraction and/or derivatization.

Protocol 2: Derivatization of o-Cresol with Dansyl Chloride for LC-MS/MS Analysis

This protocol is adapted from a method for analyzing hydrolyzed o-Cresol in urine.

  • Following hydrolysis (Protocol 1), neutralize the sample by adding 200 µL of 10N NaOH solution, followed by 500 µL of sodium bicarbonate buffer (100 mM, pH 10.5).

  • Perform a dilution by transferring 30 µL of the neutralized sample into 1 mL of 20 mM sodium bicarbonate buffer (pH 10.5).

  • In a borosilicate tube, mix 150 µL of the diluted sample with 150 µL of dansyl chloride solution (1 mg/mL in acetone).

  • Heat the mixture at 60°C for 3 minutes on a dry block heater.

  • Vortex the residual mixture.

  • Transfer an aliquot to an autosampler vial for UPLC-MS/MS analysis.

Protocol 3: Derivatization of o-Cresol with BSTFA for GC-MS Analysis

This protocol is a general method for the silylation of phenols.

  • After hydrolysis and liquid-liquid extraction of o-Cresol into an appropriate solvent (e.g., methyl tert-butyl ether), evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Add 50 µL of a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst.

  • Cap the vial and heat at 60-70°C for 30 minutes.

  • Cool to room temperature.

  • The sample is now ready for GC-MS analysis.

Visualizations

Metabolic Pathway of o-Cresol

The following diagram illustrates the major metabolic pathway for o-Cresol in the body, which involves conjugation with sulfate or glucuronic acid to form water-soluble metabolites that are excreted in the urine.

o_cresol_metabolism Toluene Toluene (Exposure) Metabolism Metabolism (e.g., CYP Enzymes) Toluene->Metabolism Oxidation o_Cresol o-Cresol Sulfation Sulfotransferase (SULT) o_Cresol->Sulfation Glucuronidation UDP-Glucuronosyltransferase (UGT) o_Cresol->Glucuronidation o_Cresol_Sulfate This compound (Excreted in Urine) o_Cresol_Glucuronide o-Cresol Glucuronide (Excreted in Urine) Metabolism->o_Cresol Sulfation->o_Cresol_Sulfate Glucuronidation->o_Cresol_Glucuronide

Caption: Metabolic pathway of toluene to o-Cresol and its subsequent conjugation.

General Workflow for o-Cresol Analysis

This diagram outlines the typical steps involved in the analysis of total o-Cresol from a biological sample.

o_cresol_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Urine/Plasma Sample Hydrolysis Acid Hydrolysis Sample->Hydrolysis Add Acid & Heat Derivatization Derivatization (e.g., Dansylation, Silylation) Hydrolysis->Derivatization Neutralize & React Analysis LC-MS/MS or GC-MS Analysis Derivatization->Analysis Inject Data Quantification (vs. Calibration Curve) Analysis->Data Detect

Caption: General experimental workflow for the analysis of total o-Cresol.

References

Stability of o-Cresol sulfate in frozen urine and plasma samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of o-cresol sulfate in frozen human urine and plasma samples. Below, you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the integrity of your research samples.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is the recommended storage temperature for long-term stability of this compound in urine and plasma samples?

Q2: How many freeze-thaw cycles can my urine and plasma samples undergo without affecting this compound concentrations?

A2: There is limited specific data on the freeze-thaw stability of this compound. However, for a related uremic toxin, it has been noted that a single freeze-thaw cycle did not influence its concentration[1]. For general metabolite stability, it is best practice to minimize freeze-thaw cycles. Studies on other metabolites in urine have shown that up to three cycles may have a minimal impact[2]. To ensure the highest sample integrity, it is advisable to aliquot samples into smaller, single-use volumes after collection and before the initial freezing. This practice prevents the need for repeated thawing and refreezing of the entire sample.

Q3: I see variability in my this compound measurements from previously frozen samples. What could be the cause?

A3: Unexpected variability in this compound concentrations can arise from several factors:

  • Inconsistent Storage Temperature: Fluctuations in freezer temperature can impact analyte stability. Ensure your samples are stored in a calibrated and monitored -80°C freezer.

  • Multiple Freeze-Thaw Cycles: As mentioned, repeated freezing and thawing can degrade analytes. Always use fresh aliquots for each analysis.

  • Sample Collection and Handling: Pre-analytical variables are a significant source of error. Ensure standardized procedures for sample collection, processing (e.g., time to centrifugation for plasma), and storage are followed.

  • Hydrolysis of Conjugates: o-Cresol is present in urine and plasma as sulfate and glucuronide conjugates[3]. Incomplete or variable hydrolysis during sample preparation will lead to inconsistent measurements of total o-cresol.

  • Analytical Method Variability: Ensure your analytical method, such as LC-MS/MS, is properly validated for precision, accuracy, and linearity.

Q4: Is it necessary to use a preservative for urine samples intended for this compound analysis?

A4: The addition of a preservative is not a common practice for the analysis of o-cresol and its conjugates when samples are promptly frozen at -80°C. Storing samples at this ultra-low temperature is generally sufficient to inhibit microbial growth and enzymatic activity that could degrade the analyte.

Experimental Protocols & Methodologies

A crucial step in the analysis of this compound is the hydrolysis of the sulfate conjugate to free o-cresol, which is then typically measured.

Protocol for Acid Hydrolysis of this compound in Urine

This protocol is adapted from established methods for the determination of total o-cresol in urine[3].

Materials:

  • Frozen urine sample

  • Concentrated hydrochloric acid (HCl)

  • 15 mL polypropylene centrifuge tubes

  • Heating block or water bath set to 95-100°C

  • Vortex mixer

  • Methyl tert-butyl ether (MTBE) or other suitable organic solvent

  • Sodium sulfate (anhydrous)

  • 2 mL amber glass gas chromatography (GC) vials

Procedure:

  • Thaw the frozen urine aliquot at 4°C or in an ice bath.

  • Vortex the sample to ensure homogeneity.

  • Pipette 5 mL of the urine sample into a 15 mL polypropylene centrifuge tube.

  • Carefully add 1 mL of concentrated hydrochloric acid to the urine sample.

  • Cap the tube tightly and vortex briefly.

  • Place the tube in a heating block or water bath at 95°C for 1.5 hours to hydrolyze the this compound and glucuronide conjugates to free o-cresol[4].

  • Allow the sample to cool to room temperature.

  • Proceed with liquid-liquid extraction as described in the analytical method.

General Workflow for Sample Analysis

The following diagram illustrates a typical workflow for the analysis of total o-cresol (from this compound) in urine or plasma.

experimental_workflow cluster_collection Sample Collection & Storage cluster_preparation Sample Preparation cluster_analysis Analysis Collect Collect Urine/Plasma Aliquot Aliquot into single-use vials Collect->Aliquot Freeze Freeze at -80°C Aliquot->Freeze Thaw Thaw Sample Freeze->Thaw Hydrolyze Acid Hydrolysis (to convert sulfate to free cresol) Thaw->Hydrolyze Extract Liquid-Liquid Extraction Hydrolyze->Extract Analyze LC-MS/MS or GC-MS Analysis Extract->Analyze Quantify Quantification Analyze->Quantify

Fig. 1: General experimental workflow for this compound analysis.

Data on Stability

Direct quantitative data on the stability of this compound in frozen samples is scarce. However, data from related compounds provide valuable insights.

Stability of o-Cresol in Refrigerated Urine

A study on the stability of the parent compound, o-cresol, in urine provides the following data for refrigerated storage. While not frozen, this indicates the general stability of the molecule.

Storage DurationStorage TemperatureAverage Recovery (%)Standard Deviation
1 Day4°C98.25.3
7 Days4°C92.35.1
10 Days4°C100.86.4
14 Days4°C112.34.6
21 Days4°C101.312.3
30 Days4°C97.510.1
Data adapted from a CDC report on o-cresol in urine.
Stability of p-Cresol Sulfate in Frozen Plasma

Studies on the closely related uremic toxin, p-cresol sulfate, have demonstrated its stability in plasma samples stored at -80°C for more than 3 months. Processed samples were also found to be stable at room temperature for 24 hours. While not identical, the structural similarity between this compound and p-cresol sulfate suggests that this compound is likely to exhibit similar stability under these conditions.

Logical Relationship for Sample Handling

To ensure reliable and reproducible results, a logical approach to sample handling and analysis is critical. The following diagram outlines the decision-making process and key considerations.

logical_relationship Start Start: Experiment Planned SampleCollection Standardized Sample Collection Protocol Start->SampleCollection ImmediateProcessing Process Immediately? (e.g., centrifuge plasma) SampleCollection->ImmediateProcessing StoreShortTerm Store at 4°C (max 24 hours) ImmediateProcessing->StoreShortTerm No Aliquot Aliquot for Single Use ImmediateProcessing->Aliquot Yes StoreShortTerm->Aliquot Freeze Store at -80°C Aliquot->Freeze Thaw Thaw on Ice Freeze->Thaw Ready for Analysis Analysis Perform Analysis DataQuality Assess Data Quality and Reproducibility Analysis->DataQuality CheckCycles Freeze-Thaw Cycles < 3? Thaw->CheckCycles CheckCycles->Analysis Yes CheckCycles->DataQuality No (Flag Sample)

References

Optimization of hydrolysis conditions for complete cleavage of o-Cresol sulfate conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting advice for the complete cleavage of o-cresol sulfate conjugates.

Frequently Asked Questions (FAQs)

1. What are the common methods for hydrolyzing this compound conjugates?

The two primary methods for the cleavage of this compound conjugates are acid hydrolysis and enzymatic hydrolysis. Acid hydrolysis utilizes strong acids and high temperatures to break the sulfate bond, while enzymatic hydrolysis employs arylsulfatase enzymes for a more specific and milder reaction.

2. How do I choose between acid and enzymatic hydrolysis?

The choice of method depends on several factors, including the sample matrix, the stability of o-cresol under harsh conditions, and the presence of other conjugates like glucuronides.

  • Acid hydrolysis is a robust and often faster method suitable for cleaving both sulfate and glucuronide conjugates simultaneously. However, the harsh conditions can potentially lead to the degradation of the target analyte or the formation of interfering artifacts.[1]

  • Enzymatic hydrolysis is more specific and proceeds under milder conditions (neutral pH and physiological temperatures), which helps to preserve the integrity of the analyte.[2] It is the preferred method when analyte stability is a concern. However, crude enzyme preparations may contain other enzymatic activities that could interfere with the analysis.[3]

3. What are the key parameters to optimize for complete hydrolysis?

For acid hydrolysis , the critical parameters are the type and concentration of the acid, the reaction temperature, and the incubation time. For enzymatic hydrolysis , optimization of enzyme concentration, buffer pH, temperature, and incubation time is crucial for achieving complete cleavage.

4. Can I use the same hydrolysis conditions for this compound and p-cresol sulfate?

While the general principles of hydrolysis are the same for both isomers, their physical and chemical properties, such as steric hindrance, might lead to different optimal hydrolysis conditions. It is always recommended to optimize the conditions specifically for this compound if it is the primary analyte of interest.

5. How can I confirm that the hydrolysis is complete?

To confirm complete hydrolysis, you can perform a time-course experiment, analyzing the amount of free o-cresol released at different time points. The reaction is considered complete when the concentration of free o-cresol reaches a plateau. Additionally, spiking a known amount of a commercially available o-cresol conjugate (if available) into a sample and measuring its recovery after hydrolysis can validate the efficiency of the cleavage.[1]

Troubleshooting Guides

Acid Hydrolysis
Problem Possible Cause(s) Solution(s)
Incomplete Hydrolysis - Insufficient acid concentration.- Inadequate temperature or incubation time.- Increase the concentration of the acid (e.g., concentrated HCl).- Ensure the reaction temperature is maintained at the optimal level (e.g., 95-99°C).- Increase the incubation time. Perform a time-course experiment to determine the optimal duration.
Analyte Degradation - Harsh hydrolysis conditions (too high temperature or prolonged incubation).- Oxidative degradation of o-cresol.- Optimize the hydrolysis conditions to use the mildest effective temperature and the shortest necessary incubation time.- Consider performing the hydrolysis under an inert atmosphere (e.g., nitrogen) to minimize oxidation.
High Background/Interfering Peaks in Chromatogram - Formation of artifacts due to the harsh reaction conditions.- Co-elution of isomers (e.g., p-cresol).- Optimize the clean-up procedure after hydrolysis.- Adjust the chromatographic conditions (e.g., mobile phase composition, column type) to improve the separation of o-cresol from interfering peaks.
Low Recovery of o-Cresol - Incomplete hydrolysis.- Analyte degradation.- Inefficient extraction after hydrolysis.- Address incomplete hydrolysis and analyte degradation as described above.- Optimize the liquid-liquid extraction solvent and pH to ensure efficient recovery of o-cresol.
Enzymatic Hydrolysis
Problem Possible Cause(s) Solution(s)
Incomplete Hydrolysis - Insufficient enzyme activity.- Suboptimal pH or temperature.- Presence of enzyme inhibitors in the sample matrix.- Increase the concentration of the arylsulfatase enzyme.- Ensure the buffer pH is optimal for arylsulfatase activity (typically around pH 6.2).- Maintain the optimal temperature for the enzyme (e.g., 37°C).- Dilute the sample to reduce the concentration of potential inhibitors. Phosphate is a known inhibitor of arylsulfatase.
Hydrolysis of Other Conjugates (e.g., Glucuronides) - Presence of contaminating β-glucuronidase activity in the crude enzyme preparation.- Use a purified arylsulfatase enzyme if available.- Add a specific inhibitor of β-glucuronidase, such as D-saccharic acid 1,4-lactone, to the reaction mixture.
Enzyme Inactivation - Presence of denaturing agents in the sample.- Extreme pH of the sample.- Adjust the sample pH to the optimal range for the enzyme before adding it.- Consider a sample clean-up step to remove denaturing agents.
Variability Between Batches of Enzyme - Different specific activities of the enzyme in different batches.- Always test the activity of a new batch of enzyme before use in critical experiments.- Standardize the amount of enzyme used based on its activity units rather than volume or weight.

Experimental Protocols

Protocol 1: Acid Hydrolysis of this compound in Urine

This protocol is adapted from a validated UPLC-MS/MS method for the quantification of o-cresol in human urine.

Materials:

  • Urine sample

  • Concentrated Hydrochloric Acid (HCl)

  • Internal standard solution (e.g., o-cresol-d7)

  • 10 M Sodium Hydroxide (NaOH)

  • 100 mM Sodium Bicarbonate buffer (pH 10.5)

  • Heating block or water bath capable of maintaining 99°C

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of the urine sample into a microcentrifuge tube.

  • Add 50 µL of the internal standard solution.

  • Add 200 µL of concentrated HCl to the tube.

  • Cap the tube tightly and vortex briefly to mix.

  • Place the tube in a heating block or water bath set at 99°C for 45 minutes.

  • After incubation, cool the tube to room temperature.

  • Centrifuge the tube at high speed (e.g., 14,000 rpm) for 5 minutes to pellet any precipitates.

  • Carefully transfer the supernatant to a new tube.

  • To neutralize the acid and adjust the pH for subsequent extraction or analysis, add 200 µL of 10 M NaOH, followed by 500 µL of 100 mM sodium bicarbonate buffer (pH 10.5).

  • Vortex to mix. The sample is now ready for extraction and analysis.

Protocol 2: Enzymatic Hydrolysis of this compound in Biological Fluids

This protocol provides a general guideline for enzymatic hydrolysis using a commercially available β-Glucuronidase/Arylsulfatase preparation from Helix pomatia.

Materials:

  • Biological fluid sample (e.g., urine, plasma)

  • β-Glucuronidase/Arylsulfatase from Helix pomatia

  • 1 M Acetate buffer (pH 5.5)

  • Dilute acetic acid

  • Incubator or water bath at 37°C

  • D-saccharic acid 1,4-lactone (optional, to inhibit β-glucuronidase activity)

Procedure:

  • Take a known volume of the biological sample (e.g., 1 mL).

  • Adjust the pH of the sample to 5.5 by adding dilute acetic acid.

  • Add 1 M acetate buffer (pH 5.5) to a final concentration of 100 mM.

  • (Optional) If specific hydrolysis of sulfate conjugates is desired and the sample may contain glucuronide conjugates, add D-saccharic acid 1,4-lactone to a final concentration that effectively inhibits β-glucuronidase activity (concentration to be optimized).

  • Add the β-Glucuronidase/Arylsulfatase enzyme solution. The amount of enzyme should be optimized based on the manufacturer's instructions and the expected concentration of the conjugate. A typical starting point is 20 µL of a concentrated enzyme solution per mL of sample.

  • Incubate the mixture at 37°C for 16 hours (or an optimized time determined by a time-course experiment).

  • After incubation, stop the reaction by adding a solvent for extraction (e.g., chloroform or dichloromethane) or by heat inactivation (e.g., heating at 95°C for 5 minutes, though this may affect the analyte).

  • The sample is now ready for extraction and analysis.

Data Presentation

Table 1: Recommended Conditions for Acid Hydrolysis of o-Cresol Conjugates

ParameterRecommended ConditionReference
Acid Concentrated Hydrochloric Acid (HCl)
Temperature 95-99°C
Incubation Time 45-90 minutes
Sample Matrix Urine

Table 2: General Conditions for Enzymatic Hydrolysis of Aryl Sulfates

ParameterRecommended ConditionReference
Enzyme Arylsulfatase from Helix pomatia
pH ~6.2 (for optimal arylsulfatase activity)
Temperature 37°C
Incubation Time 16 hours (can be optimized)
Inhibitor (for β-glucuronidase) D-saccharic acid 1,4-lactone

Visualizations

HydrolysisWorkflow cluster_start Sample Preparation cluster_hydrolysis Hydrolysis cluster_cleanup Post-Hydrolysis Processing cluster_analysis Analysis Start Biological Sample (containing this compound) Acid Acid Hydrolysis (HCl, 99°C, 45 min) Start->Acid Option 1 Enzyme Enzymatic Hydrolysis (Arylsulfatase, pH 6.2, 37°C) Start->Enzyme Option 2 Cleanup Neutralization & Sample Cleanup Acid->Cleanup Enzyme->Cleanup Analysis LC-MS/MS or GC-MS Analysis (Quantification of free o-Cresol) Cleanup->Analysis

Caption: General workflow for the hydrolysis and analysis of this compound.

TroubleshootingHydrolysis cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_acid Acid Hydrolysis Troubleshooting cluster_enzyme Enzymatic Hydrolysis Troubleshooting Problem Incomplete Hydrolysis Detected CheckMethod Which hydrolysis method was used? Problem->CheckMethod AcidConditions Check Acid Concentration, Temperature, and Time CheckMethod->AcidConditions Acid EnzymeConditions Check Enzyme Conc., pH, and Temperature CheckMethod->EnzymeConditions Enzymatic IncreaseAcid Increase Acid/Temp/Time AcidConditions->IncreaseAcid CheckInhibitors Presence of Inhibitors? (e.g., Phosphate) EnzymeConditions->CheckInhibitors IncreaseEnzyme Increase Enzyme Conc. EnzymeConditions->IncreaseEnzyme DiluteSample Dilute Sample CheckInhibitors->DiluteSample

Caption: Troubleshooting logic for incomplete hydrolysis of this compound.

References

Troubleshooting poor peak shape in o-Cresol sulfate chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing poor peak shape during the chromatographic analysis of o-Cresol sulfate.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of peak tailing for this compound and how can I resolve this issue?

Peak tailing, where the latter half of the peak is broader than the front, is a common issue when analyzing acidic and polar compounds like this compound. It can compromise resolution and lead to inaccurate quantification[1].

Common Causes & Solutions:

  • Secondary Interactions: The primary cause of tailing for acidic compounds is often secondary interactions between the analyte and ionized residual silanol groups on the silica-based stationary phase[1][2]. These interactions create an additional retention mechanism, causing the peak to tail.

    • Solution 1: Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to pH 2.5-3.5 with an acid like formic acid or phosphoric acid) suppresses the ionization of silanol groups, minimizing these secondary interactions[2].

    • Solution 2: Use a Highly Deactivated Column: Employ a modern, high-purity silica column that is densely bonded and end-capped. End-capping blocks many of the residual silanol groups, reducing their availability for interaction[2].

  • Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to tailing. This is especially true for highly active compounds.

    • Solution: Reduce the sample concentration or the injection volume. If tailing improves upon dilution, the issue was likely mass overload.

  • Column Contamination or Degradation: Accumulation of contaminants on the column inlet frit or a void in the packing bed can distort the flow path, causing tailing for all peaks.

    • Solution: Use a guard column to protect the analytical column. If contamination is suspected, reverse and flush the column. If a void has formed, the column will likely need to be replaced.

Q2: My this compound peak is fronting. What are the likely causes and solutions?

Peak fronting, where the first half of the peak is sloped and the second half is steep, is typically less common than tailing but can still occur.

Common Causes & Solutions:

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, the analyte band will spread and elute prematurely, causing a fronting peak.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.

  • Sample Overload (Volume or Mass): Injecting too large a sample volume or a highly concentrated sample can lead to fronting.

    • Solution: Reduce the injection volume or dilute the sample. Quantitation standards and samples should be prepared at a concentration that avoids this effect.

  • Column Collapse: Catastrophic physical changes to the column bed, often from operating outside the recommended pH or pressure limits, can cause severe peak fronting. This is usually accompanied by a sudden drop in retention time.

    • Solution: Verify that the method conditions are within the column manufacturer's specifications. If column collapse is suspected, the column must be replaced.

Q3: How does mobile phase pH specifically impact the peak shape of this compound?

Mobile phase pH is a critical parameter for ionizable compounds like this compound. The pH controls the ionization state of the analyte and the surface of the stationary phase, directly affecting retention and peak shape.

  • Analyte Ionization: this compound is an acidic compound. To achieve a single, consistent form for good chromatography, the mobile phase pH should be adjusted to be at least 1-2 pH units away from the analyte's pKa. A pH close to the pKa can result in both ionized and non-ionized species co-existing, leading to split or broad peaks.

  • Silanol Group Ionization: As discussed in Q1, silica-based columns have residual silanol groups. At a mobile phase pH above approximately 3.5, these groups become increasingly ionized (negatively charged) and can strongly interact with polar or charged analytes, causing peak tailing.

  • Recommendation: For robust, symmetrical peaks in reversed-phase chromatography, buffer the mobile phase to a low pH (e.g., pH 2.5-3.5) to keep this compound in a single protonated state and suppress silanol activity.

Q4: Can sample preparation techniques influence peak shape?

Yes, sample preparation is crucial. The goal is to create a clean sample in a solvent that is compatible with the HPLC system.

  • Matrix Effects: Biological samples (e.g., plasma, urine) contain proteins and other components that can interfere with chromatography or foul the column. Incomplete removal of these components can lead to co-eluting interferences that distort the peak shape.

    • Solution: Employ a sample clean-up procedure such as protein precipitation followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove matrix components.

  • Sample Solvent: As mentioned in Q2, the sample diluent should be as close in composition to the mobile phase as possible to prevent peak distortion.

Troubleshooting Workflow

The following diagram outlines a logical approach to diagnosing and solving poor peak shape issues.

G cluster_0 cluster_1 Peak Tailing cluster_2 Peak Fronting Start Poor Peak Shape Observed Problem_ID Identify Peak Shape Start->Problem_ID Cause_Tailing Potential Causes Problem_ID->Cause_Tailing Tailing (As > 1.2) Cause_Fronting Potential Causes Problem_ID->Cause_Fronting Fronting (As < 0.8) Sol_Tailing1 Adjust Mobile Phase pH (Lower pH, add buffer) Cause_Tailing->Sol_Tailing1 Secondary Interactions Sol_Tailing2 Reduce Sample Concentration or Injection Volume Cause_Tailing->Sol_Tailing2 Mass Overload Sol_Tailing3 Use End-Capped Column or Guard Column Cause_Tailing->Sol_Tailing3 Column Activity Sol_Tailing4 Flush or Replace Column Cause_Tailing->Sol_Tailing4 Contamination / Void Sol_Fronting1 Dissolve Sample in Mobile Phase Cause_Fronting->Sol_Fronting1 Solvent Incompatibility Sol_Fronting2 Reduce Injection Volume or Dilute Sample Cause_Fronting->Sol_Fronting2 Sample Overload Sol_Fronting3 Check Operating Limits & Replace Column Cause_Fronting->Sol_Fronting3 Column Collapse

Caption: A logical workflow for troubleshooting poor peak shape.

Experimental Protocols & Data

General Protocol for Reversed-Phase HPLC Analysis

This protocol provides a starting point for developing a method for this compound. Optimization will be required based on your specific instrumentation and sample matrix.

  • Sample Preparation (from Plasma):

    • To 100 µL of plasma, add an internal standard.

    • Perform protein precipitation by adding 300 µL of cold acetonitrile. Vortex and centrifuge.

    • Alternatively, for cleaner samples, use Solid Phase Extraction (SPE).

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase for injection.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile or Methanol.

    • Filter all solvents through a 0.45 µm filter and degas thoroughly before use.

  • Chromatographic Conditions:

    • Equilibrate the column with the initial mobile phase composition for at least 15-20 minutes or until a stable baseline is achieved.

    • Inject the prepared sample.

    • Run the gradient program as developed.

    • Include a column wash and re-equilibration step at the end of each run.

Table of Exemplar HPLC Conditions for Cresol Analysis

The following table summarizes various conditions reported for the analysis of cresol isomers, which can serve as a useful reference for method development for this compound.

ParameterCondition 1Condition 2Condition 3
Column Newcrom R1Phenyl Stationary PhaseAstec® CYCLOBOND I 2000
Mobile Phase Water, Acetonitrile, Phosphoric AcidAcetonitrile/Water mixture90:10 Water:Methanol
Elution Mode IsocraticIsocratic or GradientIsocratic
Flow Rate Not SpecifiedNot Specified1.0 mL/min
Detection UV or MS (with Formic Acid)UVUV at 254 nm
Temperature Not SpecifiedNot Specified22 °C
Notes Newcrom R1 is noted for low silanol activity.Phenyl columns offer π-π interactions for enhanced selectivity of aromatic compounds.Cyclodextrin-based column provides unique selectivity.

HPLC Analysis Workflow

A typical workflow for a single analysis run is depicted below.

G cluster_prep Preparation cluster_run Analysis cluster_post Post-Analysis Sample_Prep 1. Sample Preparation (Extraction, Dilution) MP_Prep 2. Mobile Phase Preparation Equilibrate 3. System Equilibration MP_Prep->Equilibrate Inject 4. Sample Injection Equilibrate->Inject Separate 5. Chromatographic Separation Inject->Separate Detect 6. Data Acquisition Separate->Detect Integrate 7. Peak Integration & Quantification Detect->Integrate Report 8. Reporting Integrate->Report

Caption: A standard experimental workflow for HPLC analysis.

References

Minimizing interference from p-cresol sulfate in o-Cresol sulfate quantification

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center

Topic: Minimizing Interference from p-Cresol Sulfate in o-Cresol Sulfate Quantification

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and methodologies for the accurate quantification of this compound, a key biomarker for toluene exposure, in the presence of its high-concentration isomer, p-cresol sulfate, a common uremic toxin.

Frequently Asked Questions (FAQs)

Q1: Why is it so challenging to separate this compound and p-cresol sulfate?

A1: The primary challenge lies in their structural similarity. Both this compound and p-cresol sulfate are structural isomers, meaning they have the same chemical formula and mass but differ in the position of the methyl group on the phenol ring.[1] This results in nearly identical physicochemical properties, making their separation by conventional chromatographic techniques difficult.[1]

cluster_isomers Structural Isomers (Same Mass) PCS p-Cresol Sulfate (para-) OCS This compound (ortho-) Core Cresol Sulfate Core Structure (C7H7O4S) Core->PCS Methyl group at C4 Core->OCS Methyl group at C2

Caption: Structural relationship of o- and p-cresol sulfate isomers.

Q2: What is the origin of the high p-cresol sulfate concentrations that cause interference?

A2: p-Cresol is a significant uremic toxin produced from the metabolism of amino acids, such as tyrosine, by intestinal bacteria.[2][3] It is absorbed, metabolized into p-cresol sulfate, and excreted in the urine.[4] In biological samples, particularly from patients with chronic kidney disease, its concentration can be several orders of magnitude higher than that of this compound, which primarily serves as a biomarker for toluene exposure. This high abundance exacerbates its interference with the quantification of this compound.

Q3: Can't mass spectrometry (MS) alone be used to differentiate the two isomers?

A3: No, mass spectrometry alone is generally insufficient. Since they are isomers, this compound and p-cresol sulfate have identical molecular weights. During tandem mass spectrometry (MS/MS), they often produce the same precursor ion and identical fragment ions. For instance, both frequently use the Multiple Reaction Monitoring (MRM) transitions of m/z 187 → 80 and m/z 187 → 107. Therefore, robust chromatographic separation before MS detection is absolutely critical for accurate quantification.

Q4: What are the recommended analytical techniques for this separation?

A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used and sensitive method. High-performance liquid chromatography (HPLC) with fluorescence or UV detection can also be used, though it may lack the sensitivity and selectivity of MS/MS. Gas chromatography-mass spectrometry (GC-MS) is another option but typically requires a chemical derivatization step to make the analytes volatile.

Troubleshooting Guide

Problem: Poor Chromatographic Resolution or Complete Co-elution of this compound and p-Cresol Sulfate Peaks.

This is the most common issue encountered. The following steps provide a logical workflow to diagnose and solve the problem.

start Problem: Poor Peak Resolution or Co-elution chk_col Is a standard C18 column being used? start->chk_col sol_col Solution: Switch to a stationary phase with alternative selectivity. - Phenyl-Hexyl or BEH Phenyl - Pentafluorophenyl (PFP) - Cyclodextrin-based chk_col->sol_col Yes chk_mp Is the mobile phase optimized? chk_col->chk_mp No sol_col->chk_mp sol_mp Solution: - Adjust organic modifier (ACN vs MeOH). - Modify aqueous phase pH/buffer (e.g., formic acid, ammonium formate). - Develop/optimize a gradient elution method. chk_mp->sol_mp No chk_deriv Is separation still insufficient? chk_mp->chk_deriv Yes sol_mp->chk_deriv sol_deriv Solution: Consider chemical derivatization to alter compound properties. - Dansyl chloride (for LC-MS) - Silylation (e.g., MSTFA for GC-MS) chk_deriv->sol_deriv Yes end_node Achieved Baseline Separation chk_deriv->end_node No sol_deriv->end_node sample 1. Sample Collection (Urine or Plasma) prep 2. Sample Preparation (Protein Precipitation) sample->prep lc 3. Chromatographic Separation (Phenyl or PFP Column) prep->lc ms 4. MS/MS Detection (ESI- in MRM Mode) lc->ms data 5. Data Analysis (Integration & Quantification) ms->data

References

Quality control and assurance for o-Cresol sulfate biomonitoring

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for o-Cresol Sulfate Biomonitoring. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on quality control, quality assurance, and troubleshooting for the accurate quantification of o-cresol and its conjugates in biological matrices.

Disambiguation: o-Cresol vs. p-Cresol Sulfate

It is important to distinguish between two related biomarkers:

  • o-Cresol: This compound is a metabolite of toluene.[1][2] In biomonitoring, it is typically measured in urine to assess occupational or environmental exposure to toluene.[3] Since o-cresol is primarily excreted as sulfate and glucuronide conjugates, a hydrolysis step is required to measure the total o-cresol concentration.[4][5]

  • p-Cresol Sulfate (pCS): This is a well-known uremic toxin that originates from the metabolism of tyrosine by gut bacteria. High levels are associated with chronic kidney disease (CKD) and cardiovascular issues.

This guide will focus on the quality control and assurance for biomonitoring total o-cresol (after hydrolysis of conjugates like this compound) as a biomarker for toluene exposure, which is the most common context found in analytical literature. Many of the principles and troubleshooting steps are also applicable to the analysis of related compounds like p-cresol sulfate.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of o-cresol in biological samples, particularly using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Issue 1: Poor Chromatographic Peak Shape (Tailing, Splitting, Broadening)
Question Answer & Troubleshooting Steps
Why are my chromatographic peaks tailing? Peak tailing, where the latter half of the peak is drawn out, can be caused by several factors. For all peaks: Check for extra-column effects like poor connections or excessive tubing volume. Contamination at the column inlet or a partially plugged frit can also be a cause. For some peaks: This often points to secondary interactions between the analyte and the stationary phase. Ensure your mobile phase pH is appropriate for the analyte and column.
What causes split or broad peaks? Split Peaks: This can result from a partially blocked column frit due to a complex sample matrix or a column void caused by silica dissolution if the mobile phase pH is above 7. Another common cause is using an injection solvent that is stronger than the mobile phase. Broad Peaks: High sample loads (both volume and concentration) can lead to peak broadening. This can also be a symptom of column degradation or contamination.
How can I improve my peak shape? 1. Optimize Sample Clean-up: Use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components. 2. Check Injection Solvent: Ensure your injection solvent is of similar or weaker strength than the initial mobile phase. 3. Inspect the Column: Flush the column according to the manufacturer's instructions. If issues persist, the column may need replacement. 4. Review System Connections: Minimize tubing length and ensure all fittings are secure to reduce extra-column volume.
Issue 2: Inconsistent Results and Poor Reproducibility
Question Answer & Troubleshooting Steps
My retention times are shifting between injections. What's wrong? Retention time shifts can indicate instability in the chromatographic system. 1. Mobile Phase: Ensure the mobile phase composition and pH are consistent. Buffers should be replaced every 24-48 hours to prevent microbial growth or degradation. 2. System Pressure: Check for pressure fluctuations, which could signal a leak, pump issue, or blockage. 3. Column Temperature: Verify that the column oven is maintaining a stable temperature. 4. Column Equilibration: Ensure the column is adequately equilibrated between injections, especially when running a gradient.
Why is my signal intensity low or my recovery inconsistent? Low and variable analyte recovery is a critical issue that compromises data accuracy. 1. Incomplete Hydrolysis: o-Cresol is excreted as conjugates and requires acid hydrolysis to be measured. Verify the efficiency of your hydrolysis step by testing spiked samples. Complete hydrolysis can take 45 minutes to 1.5 hours at elevated temperatures (e.g., 95°C). 2. Sample Degradation: Ensure samples have been stored correctly. o-Cresol is stable for at least 30 days in urine when stored at 4°C. For plasma, storage at -80°C is recommended. 3. Matrix Effects: Co-eluting compounds from the biological matrix (e.g., urine, plasma) can suppress or enhance the ionization of o-cresol in the MS source, leading to inaccurate quantification. Use a stable isotope-labeled internal standard or an appropriate analogue (like nitrobenzene in GC-MS) to compensate for these effects. 4. Extraction Inefficiency: Evaluate your extraction procedure (LLE or SPE) for consistent recovery across your concentration range.
I'm seeing high background noise and unexpected peaks. What is the source? High background or extraneous peaks often point to contamination. 1. Solvents and Reagents: Use high-purity solvents (e.g., LC-MS grade) and fresh reagents. 2. Sample Carryover: Implement a robust needle wash protocol and inject blank samples after high-concentration samples to check for carryover. 3. System Contamination: Contaminants can build up in the injector, tubing, or MS ion source. Follow a systematic cleaning procedure as recommended by the instrument manufacturer.

Frequently Asked Questions (FAQs)

Question Answer
What is the recommended analytical method for o-cresol biomonitoring? Ultra Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the method of choice. It offers high sensitivity and selectivity, which minimizes interference from the complex urine matrix. Gas Chromatography-Mass Spectrometry (GC-MS) is also a reliable technique but may require more stringent, water-sensitive sample preparation.
How should I properly collect and store samples for o-cresol analysis? Urine: Collect 50-100 mL in a screw-cap bottle. Samples should be shipped at temperatures below 6°C and are stable for at least 30 days when stored at 4°C. Plasma/Serum: After collection in tubes with an appropriate anticoagulant, centrifuge the blood samples, collect the serum/plasma, and store at -80°C until analysis.
Why is a hydrolysis step necessary for o-cresol analysis? Toluene is metabolized to o-cresol, which is then conjugated with glucuronic acid and sulfate before being excreted in the urine. To measure the total o-cresol concentration, these conjugates must be cleaved. This is typically achieved by heating the sample with a strong mineral acid (e.g., hydrochloric acid).
How do I select an appropriate internal standard (IS)? An ideal IS is a stable, isotopically labeled version of the analyte (e.g., o-cresol-d7). If unavailable, a structural analogue that behaves similarly during extraction and ionization can be used. For GC-MS methods, nitrobenzene has been successfully used as an internal standard. The IS should be added to all samples, calibrators, and quality controls before any sample preparation steps to correct for variability.
What are the key parameters for method validation? A robust method validation should include assessments of: • Linearity: The range over which the instrument response is proportional to the analyte concentration. A coefficient of determination (r²) of ≥ 0.98 is generally required. • Accuracy: How close the measured value is to the true value, often assessed using certified reference materials or by analyzing spiked samples. • Precision: The degree of agreement among individual measurements, expressed as intraday and interday precision (%CV). • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations that can be reliably detected and quantified, respectively. • Recovery & Matrix Effect: To ensure the extraction process is efficient and that the sample matrix does not interfere with quantification.
How can I differentiate o-cresol from its isomers, p-cresol and m-cresol? Isomeric separation is a significant challenge. This can be achieved through: • Chromatography: Use of a specialized column, such as a BEH Phenyl column, can improve separation. • Mass Spectrometry: While isomers have the same mass, their fragmentation patterns in MS/MS might differ, though this is not always the case. Therefore, chromatographic separation is the most reliable approach.

Data Presentation

Table 1: Comparison of Validated Analytical Methods for Total o-Cresol in Urine
ParameterUPLC-MS/MS MethodGC-MS Method
Matrix Human UrineHuman Urine
Sample Preparation Acid hydrolysis, derivatization, dilutionAcid hydrolysis, liquid-liquid extraction
Internal Standard Not specifiedNitrobenzene
Dynamic Range 0.4 µM to 40 µM0.0214 to 30.4 µg/mL
LOD 0.06 µM0.01 µg/mL
LOQ 0.21 µMNot specified (lowest standard 0.0214 µg/mL)
Intraday Precision (%CV) 3.2%Not specified
Interday Precision (%CV) 4.4%Not specified
Accuracy (% Recovery) 99% (using ClinChek® controls)92 – 112% (from storage stability)
Table 2: Long-Term Stability of o-Cresol in Spiked Urine Samples

Data summarized from a study where urine was spiked with 0.854 µg/mL of o-cresol.

Storage DurationStorage TemperatureAverage Recovery (%)
1 DayRoom Temperature90 - 102%
7 DaysRoom Temperature90 - 102%
1 Day4 °C92 - 112%
7 Days4 °C92 - 112%
10 Days4 °C92 - 112%
14 Days4 °C92 - 112%
21 Days4 °C92 - 112%
30 Days4 °C92 - 112%

Experimental Protocols

Detailed Methodology: Quantification of Total o-Cresol in Urine by GC-MS

This protocol is adapted from established methods for the biomonitoring of toluene exposure.

1. Reagents and Materials

  • o-Cresol standard

  • Nitrobenzene (Internal Standard)

  • Concentrated Hydrochloric Acid (HCl)

  • Methyl tert-butyl ether (MTBE)

  • Methanol (HPLC or LC-MS grade)

  • Sodium sulfate (anhydrous)

  • Control urine (pooled from unexposed individuals)

  • 15 mL polypropylene centrifuge tubes

  • 2 mL amber GC vials

2. Preparation of Standards and Quality Controls (QCs)

  • Primary Stock Solution: Prepare a stock solution of o-cresol in methanol (e.g., 10,000 µg/mL).

  • Internal Standard (IS) Stock Solution: Prepare a stock solution of nitrobenzene in methanol.

  • Working Standards: Prepare a series of working standards by spiking appropriate amounts of the o-cresol stock solution into 5 mL aliquots of control urine to cover the desired calibration range (e.g., 0.04 µg/mL to 64 µg/mL).

  • QC Samples: Prepare at least two levels of QCs (e.g., low and high) from a separate o-cresol stock solution in control urine.

3. Sample Preparation (Hydrolysis and Extraction)

  • Pipette 5 mL of each sample (calibrator, QC, or unknown) into a 15 mL centrifuge tube.

  • Add 1 mL of concentrated HCl to each tube.

  • Cap the tubes, vortex vigorously for ~1 minute, and place them in a water bath at 95°C for 1.5 hours to hydrolyze the o-cresol conjugates.

  • Allow the tubes to cool to room temperature.

  • Add a precise volume of the IS solution (e.g., 0.250 mL of nitrobenzene) to each tube.

  • Add water to bring the total volume to the 10 mL mark.

  • Add 2 mL of MTBE, cap the tubes, and shake vigorously for ~2 minutes for liquid-liquid extraction.

  • Allow the phases to separate.

  • Transfer the upper organic phase (MTBE) to a 2 mL amber GC vial containing ~0.2 g of anhydrous sodium sulfate to remove any residual water.

  • Cap the vials and store at 4°C until analysis.

4. GC-MS Instrument Conditions

  • Technique: Gas Chromatography/Mass Spectrometry with Selected Ion Monitoring (GC/MS-SIM).

  • Injection Volume: 2 µL.

  • Temperatures: Injector at 265°C; Detector at 285°C.

  • Column Program: 50°C (hold 2 min), then ramp at 10°C/min to 150°C, then ramp at 20°C/min to 310°C (hold 5 min).

  • Carrier Gas: Helium at 1.3 mL/min.

  • MS Parameters (SIM mode):

    • o-Cresol: Quantifying ion m/z 108; Confirmation ion m/z 107.

    • Nitrobenzene (IS): Quantifying ion m/z 123; Confirmation ion m/z 77.

5. Data Analysis and Quality Control

  • Generate a calibration curve by plotting the ratio of the o-cresol peak area to the IS peak area against the o-cresol concentration for each calibrator.

  • The calibration curve must have a coefficient of determination (r²) of ≥ 0.98.

  • Quantify unknown samples using the regression equation from the calibration curve.

  • Analyze QC samples alongside the unknowns. The measured concentrations should be within ±20% of their nominal values.

  • Include at least one method blank for every 20 samples to check for contamination.

Visualizations

experimental_workflow cluster_pre_analysis Sample Handling & Preparation cluster_analysis Analysis & Data Processing sample_collection 1. Sample Collection (Urine or Plasma) storage 2. Storage (4°C or -80°C) sample_collection->storage hydrolysis 3. Acid Hydrolysis (Cleave Conjugates) storage->hydrolysis extraction 4. Extraction (LLE or SPE) hydrolysis->extraction lcms_analysis 5. LC-MS/MS or GC-MS Analysis extraction->lcms_analysis Inject Extract data_processing 6. Data Processing (Integration & Calibration) lcms_analysis->data_processing qa_qc 7. QA/QC Review (Blanks, QCs, Calibrators) data_processing->qa_qc final_report 8. Final Report qa_qc->final_report

Caption: General experimental workflow for o-cresol biomonitoring.

troubleshooting_logic cluster_peak_shape Poor Peak Shape cluster_quant Inaccurate Quantification start Problem Encountered peak_shape Tailing, Splitting, or Broadening? start->peak_shape quant_issue Low Recovery or High Variability? start->quant_issue check_column Check Column (Contamination, Void) peak_shape->check_column check_solvent Check Injection Solvent & Mobile Phase peak_shape->check_solvent check_system Check System (Connections, Volume) peak_shape->check_system check_hydrolysis Verify Hydrolysis Efficiency quant_issue->check_hydrolysis check_matrix Assess Matrix Effects (Use proper IS) quant_issue->check_matrix check_stability Confirm Sample Stability quant_issue->check_stability

Caption: Troubleshooting logic for common analytical issues.

metabolic_pathway cluster_conjugates Excreted Conjugates toluene Toluene (Exposure) metabolism Metabolism (Oxidation in Liver) toluene->metabolism ocresol o-Cresol (Free form) metabolism->ocresol conjugation Conjugation (Phase II Metabolism) ocresol->conjugation ocresol_sulfate This compound conjugation->ocresol_sulfate ocresol_glucuronide o-Cresol Glucuronide conjugation->ocresol_glucuronide excretion Urinary Excretion ocresol_sulfate->excretion ocresol_glucuronide->excretion

References

Impact of urinary pH and creatinine on o-Cresol sulfate measurement

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: O-Cresol Sulfate Measurement

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the measurement of this compound in urine, with a specific focus on the potential impact of urinary pH and creatinine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it measured in urine?

A1: o-Cresol is a metabolite of toluene, a widely used industrial solvent.[1][2] After exposure, toluene is metabolized in the body, and a small fraction is converted to o-cresol, which is then conjugated with sulfate or glucuronic acid before being excreted in the urine.[1][3] Measurement of o-cresol and its conjugates (like this compound) in urine serves as a reliable biomarker for assessing occupational or environmental exposure to toluene.[3]

Q2: Why is creatinine normalization necessary for urinary this compound measurement?

A2: Urine concentration can vary significantly depending on an individual's hydration status. To account for this variability and ensure that the measured this compound concentration is not skewed by how dilute or concentrated the urine sample is, the results are often normalized to the urinary creatinine concentration. Creatinine is a waste product produced by muscle metabolism and is excreted at a relatively constant rate, making it a useful marker for adjusting urinary metabolite concentrations.

Q3: Does urinary pH affect the stability of this compound?

A3: While the search results do not provide specific data on the stability of this compound at different urinary pH values, the standard protocols for analyzing urinary cresols involve an acid hydrolysis step. This step uses a strong acid (like HCl) and heat to break the sulfate and glucuronide bonds to measure the total o-cresol. This suggests that this compound is stable enough in typical urinary pH ranges (4.6-8.0) for collection and storage, but susceptible to cleavage under strong acidic conditions. Extreme pH values outside the normal physiological range could potentially impact the long-term stability of the conjugate in stored samples.

Q4: What are the typical concentration ranges for o-Cresol in urine?

A4: In individuals not exposed to toluene, o-cresol is not typically found in significant amounts. Background levels in unexposed individuals have been observed between 0.032–0.070 µg/mL. In exposed workers, the concentration can range from less than 0.21 to 2.8 µg/mL. Recommended biological exposure indices often refer to creatinine-normalized values, such as 0.3 µmol/mmol creatinine.

Troubleshooting Guide

Issue Potential Cause Recommended Action
High variability in this compound results between samples from the same subject. Variations in urine dilution. Normalize this compound concentrations to urinary creatinine levels to adjust for hydration status.
Inconsistent sample handling. Ensure all urine samples are collected, stored, and processed under consistent conditions. Long-term stability studies show o-cresol is stable for at least 30 days at 4°C when protected from light.
Low or undetectable this compound levels in known exposed individuals. Incomplete hydrolysis. The analytical methods for total o-cresol rely on acid hydrolysis to cleave the sulfate conjugate. Ensure that the hydrolysis step (e.g., heating with concentrated HCl) is performed according to a validated protocol to achieve complete conversion to free o-cresol.
Sample degradation. Store urine samples at 4°C or frozen (<-20°C) to ensure stability. Avoid repeated freeze-thaw cycles.
Inaccurate creatinine measurement affecting normalization. Interference with creatinine assay. Be aware of factors that can affect creatinine measurements. Alkaline urine pH can favor the conversion of creatinine to creatine, potentially leading to inaccurate results. High glucose levels can also affect pH and creatinine levels.
Methodological issues. Use a validated method for creatinine determination. If creatinine levels are suspect (e.g., in patients with chronic kidney disease), consider normalization to osmolality as an alternative.
Interference from other compounds in the urine. Isomeric compounds. The main analytical challenge is interference from the isomer p-cresol, which is naturally present in urine in high concentrations from gut microbial metabolism. Chromatographic methods (UPLC, GC) must be optimized to separate o-cresol from p-cresol and m-cresol.
Matrix effects in LC-MS/MS. Use an appropriate internal standard, such as a stable isotope-labeled o-cresol, to compensate for matrix effects that can cause ion suppression or enhancement.

Experimental Protocols

Protocol: Determination of Total o-Cresol in Urine by UPLC-MS/MS

This protocol is based on methods that measure total o-cresol after acid hydrolysis of its sulfate and glucuronide conjugates.

1. Sample Preparation and Hydrolysis:

  • Pipette 5 mL of urine into a 15 mL polypropylene centrifuge tube.

  • For calibration standards, spike blank urine with known amounts of o-cresol.

  • Add 1 mL of concentrated hydrochloric acid (HCl) to all samples, standards, and controls.

  • Add an internal standard (e.g., deuterated o-cresol) to all tubes.

  • Cap the tubes securely and vortex vigorously for 1 minute.

  • Place the tubes in a heating block or water bath at 95°C for 1.5 hours to hydrolyze the conjugates.

  • Allow the tubes to cool to room temperature.

2. Extraction (if necessary, method dependent):

  • Note: Some modern methods may use a "dilute-and-shoot" approach after hydrolysis and neutralization, while others use extraction.

  • Add an appropriate organic solvent (e.g., methyl tert-butyl ether - MTBE).

  • Vortex to mix and then centrifuge to separate the phases.

  • Transfer the organic (top) layer to a clean tube or vial.

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the dried extract in the mobile phase for analysis.

3. UPLC-MS/MS Analysis:

  • Chromatographic Column: A reverse-phase column suitable for separating isomers, such as a BEH Phenyl column, is recommended to resolve o-cresol from the highly abundant p-cresol.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier like formic acid is typically used.

  • Mass Spectrometry: Operate a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for o-cresol and its internal standard. For example, for p-Cresyl sulfate, transitions of m/z 187.1 > 80 and 187.1 > 107 have been used.

4. Creatinine Measurement:

  • Measure creatinine concentration in a separate aliquot of the original urine sample using a validated clinical or analytical method.

  • Express the final o-cresol concentration as µg/g creatinine or µmol/mmol creatinine.

Quantitative Data Summary

The available literature does not provide a direct quantitative table on how varying pH levels impact the measurement accuracy of this compound. The primary impact of sample chemistry is addressed through procedural steps like hydrolysis and chromatographic separation. However, we can summarize the typical parameters and performance of a validated analytical method.

Table 1: Example Performance Characteristics for a UPLC-MS/MS Method for o-Cresol.

Parameter Typical Value Reference
Dynamic Range 0.4 µM to 40 µM
Limit of Detection (LOD) 0.06 µM
Limit of Quantitation (LOQ) 0.21 µM
Intraday Precision (%RSD) 3.2%
Interday Precision (%RSD) 4.4%

| Method Accuracy | 99% | |

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Data Processing urine Urine Sample (5 mL) spike Spike with Internal Standard urine->spike creat Creatinine Assay (Separate Aliquot) urine->creat acid Add Conc. HCl (1 mL) spike->acid hydrolysis Heat at 95°C (1.5 hours) acid->hydrolysis lcms UPLC-MS/MS Analysis (MRM Mode) hydrolysis->lcms quant Quantify o-Cresol Concentration lcms->quant norm Normalize to Creatinine creat->norm quant->norm final Final Result (µg/g creatinine) norm->final

Caption: Workflow for o-Cresol measurement in urine.

logical_relationship ph Urinary pH (4.6 - 8.0) measurement This compound Measurement ph->measurement indirect effect on creatinine stability creat Urinary Creatinine normalization Creatinine Normalization creat->normalization is used for hydration Hydration Status hydration->creat influences hydrolysis Acid Hydrolysis Step measurement->hydrolysis requires normalization->measurement corrects

Caption: Factors influencing this compound analysis.

References

Derivatization efficiency and optimization for o-Cresol sulfate analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the derivatization and analysis of o-Cresol sulfate.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental workflow for this compound analysis.

Q1: Why is my derivatization efficiency or final analyte signal low?

A1: Low derivatization efficiency is a common issue that can stem from several factors throughout the sample preparation process.

  • Incomplete Hydrolysis: The initial and most critical step for analyzing total o-Cresol is the cleavage of the sulfate conjugate. Incomplete hydrolysis will result in a lower concentration of free o-Cresol available for derivatization. Acid hydrolysis is a widely used method; its efficiency can be optimized by adjusting incubation time and temperature. For instance, complete hydrolysis of o-Cresol glucuronide, a related conjugate, was achieved in 45 minutes at 99°C using concentrated HCl.[1][2]

  • Derivatization Reagent Degradation: Derivatization reagents, particularly silylating agents, can be sensitive to moisture. Ensure that reagents are stored in a dry environment and that all solvents and labware are anhydrous to prevent reagent decomposition.

  • Suboptimal Reaction Conditions: The pH, temperature, and reaction time of the derivatization step are crucial. For dansylation, the reaction can be very rapid, with an optimal derivative yield achieved in as little as three minutes.[1][2] For silylation with agents like N,O-bis(trimethylsilyl) trifluoroacetamide (BSTFA), a reaction time of 30 minutes at 40°C has been shown to be effective.[3]

  • Matrix Effects: Components in the biological matrix (e.g., urine, plasma) can interfere with the derivatization reaction or cause ion suppression in the mass spectrometer. A robust sample extraction and clean-up procedure, such as solid-phase extraction (SPE), can help minimize these effects.

Q2: My chromatographic peaks for the o-Cresol derivative are showing significant tailing. What are the potential causes and solutions?

A2: Peak tailing can compromise resolution and the accuracy of quantification. The primary causes are typically related to interactions within the chromatographic system.

  • Secondary Silanol Interactions: For HPLC methods using silica-based columns, residual silanol groups on the stationary phase can interact with the polar groups of the analyte, causing peak tailing.

    • Solution: Use an end-capped column or adjust the mobile phase pH to suppress silanol activity. Adding a competitive amine modifier to the mobile phase can also be effective.

  • Column Contamination: Accumulation of matrix components at the head of the column can lead to poor peak shape.

    • Solution: Implement a regular column cleaning and regeneration protocol. The use of a guard column is highly recommended to protect the analytical column.

  • Active Sites in GC System: In gas chromatography, active sites in the injector liner or the column itself can cause adsorption of polar analytes like derivatized cresols.

    • Solution: Use a deactivated liner and ensure the column is properly conditioned. Silylation of the cresols helps to reduce their polarity and minimize these interactions.

Q3: I am unable to achieve baseline separation of o-Cresol from its isomers (m- and p-Cresol). What can I do?

A3: The structural similarity of cresol isomers makes their separation challenging. Chromatographic selectivity is essential, especially as p-Cresol is often present in large amounts in biological samples.

  • Optimize Chromatography:

    • For LC-MS/MS: Experiment with different stationary phases. A BEH Phenyl column has been shown to provide good separation. The choice of organic modifier in the mobile phase is also critical; methanol may provide better resolution than acetonitrile for cresol isomers.

    • For GC-MS: While a standard HP-5ms column may not separate underivatized cresols, it can cleanly separate the trimethylsilyl (TMS) derivatives. The elution order for the TMS derivatives is typically o-, m-, then p-cresol.

  • Derivatization: Converting the cresols to derivatives alters their chromatographic properties and can significantly improve separation. Silylation for GC-MS and dansylation for LC-MS/MS are effective strategies.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for o-Cresol analysis?

A1: Derivatization is a crucial step for several reasons, depending on the analytical platform being used.

  • For LC-MS/MS: Derivatization increases the mass of the o-Cresol molecule and adds an easily ionizable moiety. This is essential for improving sensitivity in electrospray ionization (ESI) mass spectrometry. For example, dansyl chloride derivatization has been shown to be essential for achieving the required sensitivity for biological monitoring.

  • For GC-MS: o-Cresol itself is a polar compound with a hydroxyl group that can lead to poor chromatographic peak shape due to interactions with active sites in the GC system. Derivatization, typically silylation, replaces the active hydrogen on the hydroxyl group, making the molecule more volatile and less polar, which results in improved peak shape and detectability.

Q2: Do I need to perform a hydrolysis step before derivatization?

A2: Yes, if you are measuring total o-Cresol from a biological source. In biological systems like urine and plasma, o-Cresol is primarily present as its sulfate and glucuronide conjugates. These conjugates are highly polar and not directly amenable to standard reversed-phase LC or GC analysis. A hydrolysis step (typically using a strong acid and heat) is required to cleave the sulfate or glucuronide group and release the free o-Cresol, which can then be extracted and derivatized for analysis.

Q3: What are the most common derivatization reagents for o-Cresol?

A3: The choice of reagent depends on the analytical technique.

  • For GC-MS: Silylating reagents are most common. These include N,O-bis(trimethylsilyl) trifluoroacetamide (BSTFA) and N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). BSTFA has been shown to provide a higher derivatization efficiency for cresols compared to other methods like acetylation.

  • For LC-MS/MS: Dansyl chloride is a widely used reagent that reacts with the hydroxyl group of o-Cresol to form a derivative that is highly responsive in ESI-MS. More recently, 1,2-dimethylimidazole-5-sulfonyl chloride (5-DMISC) has been shown to increase sensitivity up to 40-fold compared to dansyl chloride for the related p-Cresol.

Q4: Can this compound be analyzed directly without derivatization?

A4: Direct analysis is challenging but possible. The sulfate conjugate is a polar, non-volatile molecule, making it unsuitable for GC. While it can be analyzed by LC-MS/MS, the sensitivity may be lower compared to methods involving hydrolysis and derivatization of the free cresol. Untargeted metabolomics approaches using high-resolution mass spectrometry can detect sulfate metabolites directly by searching for characteristic neutral losses or fragment ions (e.g., SO3, m/z 80). However, for targeted quantification, the indirect method following hydrolysis and derivatization is generally more robust and sensitive.

Quantitative Data Summaries

Table 1: Comparison of Derivatization Reagents and Conditions

Parameter Silylation (for GC-MS) Dansylation (for LC-MS/MS)
Reagent N,O-bis(trimethylsilyl) trifluoroacetamide (BSTFA) Dansyl Chloride
Typical Solvent Dichloromethane, Acetonitrile Acetone
Reaction Time 30 min 3 min
Reaction Temp. 40 °C Room Temperature
Key Advantage Increases volatility and thermal stability for GC analysis; improves peak shape. Adds an easily ionizable group, significantly enhancing MS sensitivity.

| Notes | Reagents are moisture-sensitive. | Rapid reaction is convenient for high-throughput sample preparation. |

Table 2: Performance Metrics for o-Cresol Analytical Methods

Method Matrix LOD LOQ Intra-day Precision (%RSD) Inter-day Precision (%RSD) Recovery
LC-MS/MS (Dansyl Deriv.) Human Urine 0.06 µM 0.21 µM 3.2% 4.4% 99%
GC-MS (Silyl Deriv.) Human Urine 10 µg/L - 3.0 - 7.2% - 84 - 104%

| GC-MS (Perfluorooctanoyl Deriv.) | Human Serum | 1 mg/L | - | 6.6% | 8.6% | 92 - 94% |

Experimental Protocols

Protocol 1: Acid Hydrolysis and Dansyl Chloride Derivatization for LC-MS/MS Analysis (Adapted from)

  • Sample Preparation: To 100 µL of urine sample in a microcentrifuge tube, add an appropriate internal standard.

  • Hydrolysis: Add 50 µL of concentrated hydrochloric acid (HCl). Vortex briefly.

  • Incubate the sample in a heating block at 99°C for 45 minutes to ensure complete hydrolysis of sulfate and glucuronide conjugates.

  • Cool the sample to room temperature.

  • Extraction: Perform a liquid-liquid extraction by adding 500 µL of an appropriate organic solvent (e.g., ethyl acetate), vortexing for 1 minute, and centrifuging. Transfer the organic layer to a new tube. Repeat the extraction and combine the organic layers.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Derivatization: Reconstitute the dried extract in 50 µL of acetone. Add 50 µL of a freshly prepared dansyl chloride solution (e.g., 1 mg/mL in acetone).

  • Allow the reaction to proceed for 3 minutes at room temperature.

  • Final Preparation: Dilute the sample with the initial mobile phase to stop the reaction and prepare it for injection into the LC-MS/MS system.

Protocol 2: Silylation Derivatization for GC-MS Analysis (Adapted from)

  • Sample Preparation & Hydrolysis: Perform sample hydrolysis and extraction as described in steps 1-6 of Protocol 1. Ensure the final dried extract is completely free of water.

  • Derivatization: Add 50 µL of a suitable solvent (e.g., dichloromethane) and 50 µL of N,O-bis(trimethylsilyl) trifluoroacetamide (BSTFA) to the dried extract.

  • Cap the vial tightly and vortex to mix.

  • Incubate the reaction mixture at 40-60°C for 30 minutes.

  • Cool the sample to room temperature.

  • The sample is now ready for direct injection into the GC-MS system.

Visualized Workflows and Logic Diagrams

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample (Urine/Plasma) Hydrolysis Acid Hydrolysis (e.g., HCl, 99°C, 45 min) Sample->Hydrolysis Extraction Liquid-Liquid or Solid-Phase Extraction Hydrolysis->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Deriv Add Reagent (e.g., Dansyl-Cl or BSTFA) Evaporation->Deriv Reaction Incubation (Optimized Time & Temp) Deriv->Reaction Analysis LC-MS/MS or GC-MS Analysis Reaction->Analysis Data Data Processing & Quantification Analysis->Data

Caption: General workflow for this compound analysis.

G start Low Signal or Poor Recovery q1 Is Hydrolysis Complete? start->q1 s1 Optimize Hydrolysis: - Increase Time/Temp - Check Acid Concentration q1->s1 No q2 Is Derivatization Reagent Active? q1->q2 Yes s2 Use Fresh Reagent Ensure Anhydrous Conditions q2->s2 No q3 Are Reaction Conditions Optimal? q2->q3 Yes s3 Verify Reaction Time, Temp, & pH q3->s3 No s4 Investigate Matrix Effects (e.g., Improve Sample Cleanup) q3->s4 Yes

Caption: Troubleshooting logic for low analyte signal.

G cresol o-Cresol (from Hydrolysis) plus1 + cresol->plus1 reaction_arrow Derivatization Reaction dansyl Dansyl Chloride dansyl->reaction_arrow  Base (e.g., NaHCO3)   product Dansylated o-Cresol (For LC-MS/MS) plus2 + product->plus2 hcl HCl plus1->dansyl plus2->hcl reaction_arrow->product

Caption: Dansylation reaction of o-Cresol.

References

Selection of appropriate internal standard for o-Cresol sulfate analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in the successful analysis of o-Cresol sulfate. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the ideal internal standard (IS) for the analysis of this compound?

For mass spectrometry-based methods such as LC-MS/MS, the ideal internal standard is a stable isotope-labeled (SIL) version of the analyte.[1][2] For this compound analysis, o-Cresol-d7 sulfate or p-Cresol-d7 sulfate are highly recommended.[3][4] If analyzing for o-Cresol following hydrolysis of the sulfate conjugate, o-Cresol-d7 or o-Cresol-13C6 are the preferred choices.[5] SIL internal standards have nearly identical chemical and physical properties to the analyte, meaning they co-elute chromatographically and experience similar ionization effects, which helps to accurately correct for variations in sample preparation, injection volume, and matrix effects.

Q2: Are there any suitable alternatives if a stable isotope-labeled internal standard is unavailable?

While highly recommended, if a SIL internal standard is not accessible, a structural analog can be considered. The chosen analog should have similar chemical properties (e.g., extraction recovery, chromatographic retention, and ionization response) to this compound. For the analysis of phenolic compounds, other simple phenols have been used. For instance, in the analysis of phenolic compounds in olive fruit, syringic acid was used as an internal standard. For gas chromatography (GC) methods for o-Cresol, nitrobenzene has been utilized as an internal standard. However, it is crucial to extensively validate the use of any structural analog to ensure it accurately reflects the behavior of the analyte.

Q3: What are the key criteria for selecting an appropriate internal standard?

When selecting an internal standard for your assay, consider the following key criteria:

  • Structural Similarity: The internal standard should be as structurally similar to the analyte as possible. A stable isotope-labeled version of the analyte is the best-case scenario.

  • Chemical Stability: The internal standard must be chemically stable throughout the entire analytical process, including sample collection, storage, and preparation.

  • Distinguishable Mass-to-Charge Ratio (m/z): In mass spectrometry, the internal standard must have a different m/z from the analyte that is easily resolvable by the instrument.

  • Absence in the Matrix: The chosen internal standard should not be naturally present in the biological samples being analyzed.

  • Co-elution: For LC-MS and GC-MS, the internal standard should ideally co-elute with the analyte to experience the same matrix effects.

Troubleshooting Guide

This guide addresses common issues related to internal standard performance during this compound analysis.

Problem Potential Cause(s) Recommended Action(s)
No or Low IS Signal in All Samples 1. Error in IS solution preparation (wrong concentration, degradation). 2. Failure to add the IS to the samples. 3. Instrumental issue (e.g., incorrect MS method, ion source contamination).1. Prepare a fresh IS spiking solution. 2. Review the sample preparation protocol and ensure the IS was added. 3. Verify the MS method parameters (e.g., MRM transition for the IS) and clean the ion source.
High Variability in IS Signal Across a Batch 1. Inconsistent sample preparation (e.g., variable extraction recovery). 2. Significant matrix effects that differ between samples. 3. Inconsistent injection volumes due to autosampler malfunction.1. Review and standardize the sample preparation workflow. 2. Perform a post-column infusion experiment to assess matrix effects. Consider additional sample cleanup steps. 3. Conduct an injection precision test on the autosampler.
Gradual Decrease in IS Signal Over a Run 1. Instrument contamination (e.g., dirty ion source). 2. Deterioration of the LC column.1. Clean the ion source and rerun system suitability tests. 2. Replace the LC column.
Abrupt High or Low IS Signal in a Few Samples 1. Spiking error (e.g., double-spiking or omitting the IS).1. Manually review the preparation of the affected samples. If possible, re-prepare and re-analyze these samples.

Experimental Protocols

Below is a generalized experimental protocol for the analysis of o-Cresol in human urine following hydrolysis, adapted from validated methods.

1. Sample Preparation (Acid Hydrolysis)

  • Pipette 100 µL of urine sample into a clean microcentrifuge tube.

  • Add 50 µL of the internal standard working solution (e.g., o-Cresol-13C6 at 2.2 µM in water).

  • Add 200 µL of concentrated hydrochloric acid.

  • Vortex the mixture.

  • Heat the mixture at 95°C for 45-90 minutes to hydrolyze the this compound and glucuronide conjugates.

  • Allow the samples to cool to room temperature.

2. Derivatization (Optional, but can improve chromatographic properties)

  • For GC-MS analysis, a derivatization step is often required. For example, cresols can be derivatized with heptafluorobutyric anhydride.

  • For some LC-MS/MS methods, derivatization with reagents like dansyl chloride can improve sensitivity.

3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

  • LC Column: A reverse-phase column, such as a C18 or a BEH Phenyl column, is commonly used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid) is typical.

  • Mass Spectrometry: The analysis is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

    • Ionization: Electrospray ionization (ESI) in negative mode is often used for sulfates.

    • MRM Transitions: Specific precursor-to-product ion transitions for both o-Cresol and the internal standard are monitored.

Visualizations

Internal_Standard_Selection_Workflow Workflow for Internal Standard Selection start Start: Need for this compound Quantification is_ms Mass Spectrometry (e.g., LC-MS) based method? start->is_ms sil_available Stable Isotope-Labeled (SIL) IS Available? (e.g., o-Cresol-d7 sulfate) is_ms->sil_available Yes other_method Other method (e.g., GC, HPLC-UV)? is_ms->other_method No select_sil Select SIL Internal Standard sil_available->select_sil Yes consider_analog Consider Structural Analog (e.g., another phenolic compound) sil_available->consider_analog No method_validation Proceed with Full Method Validation select_sil->method_validation validate_analog Extensively Validate Analog IS (Recovery, Matrix Effects, Linearity) consider_analog->validate_analog validate_analog->method_validation end End: Reliable Quantification Method method_validation->end select_structural_analog Select Appropriate Structural Analog (e.g., Nitrobenzene for GC) other_method->select_structural_analog select_structural_analog->method_validation

Caption: Logical workflow for selecting an appropriate internal standard.

Experimental_Workflow General Experimental Workflow for o-Cresol Analysis sample_collection 1. Urine Sample Collection is_spike 2. Internal Standard Spiking sample_collection->is_spike hydrolysis 3. Acid Hydrolysis is_spike->hydrolysis extraction 4. Liquid-Liquid or Solid-Phase Extraction hydrolysis->extraction analysis 5. LC-MS/MS or GC-MS Analysis extraction->analysis data_processing 6. Data Processing and Quantification analysis->data_processing

References

Cross-validation of o-Cresol sulfate analytical methods between laboratories

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the cross-validation of o-Cresol sulfate analytical methods between laboratories.

Frequently Asked Questions (FAQs)

Q1: What is analytical method transfer and why is it crucial for this compound analysis?

A1: Analytical method transfer is the documented process of qualifying a laboratory to use an analytical test procedure that originated in another laboratory.[1] The primary goal is to ensure that the receiving laboratory can produce the same accurate and reliable results as the transferring laboratory, despite potential differences in equipment, personnel, and environment.[2] This is critical for this compound, a uremic toxin and biomarker for toluene exposure, to ensure data consistency in multi-site clinical trials, stability studies, and quality control.[2][3][4]

Q2: What are the common strategies for transferring an analytical method?

A2: The most common strategies for analytical method transfer include:

  • Comparative Testing: Both the transferring and receiving laboratories analyze the same set of samples, and the results are statistically compared against predefined acceptance criteria. This is suitable for established, validated methods.

  • Co-validation: The receiving laboratory joins the transferring laboratory in validating the analytical method. This approach is often used for new methods or those being deployed to multiple sites for the first time.

  • Revalidation: The receiving laboratory performs a full or partial revalidation of the analytical method. This is the most resource-intensive option and is typically employed when there are significant differences in laboratory conditions or equipment.

  • Transfer Waiver: In some cases, the transfer process can be waived if there is strong justification, such as when the receiving laboratory's procedures, equipment, and personnel are demonstrated to be equivalent to the transferring laboratory's.

Q3: What are the key elements of a successful method transfer protocol?

A3: A robust analytical method transfer protocol is the cornerstone of a successful transfer and should include:

  • Objective, Scope, and Responsibilities: Clearly defines the purpose of the transfer and the roles of the transferring (Sending Unit - SU) and receiving (Receiving Unit - RU) laboratories.

  • Materials, Methods, and Equipment: Details all materials, reagents, reference standards, and specific equipment to be used. The transferring lab should provide advance notification of critical equipment and safety requirements.

  • Experimental Design: Outlines the specific experiments to be performed, including the number of batches and replicates.

  • Acceptance Criteria: Defines the specific, pre-established criteria that must be met for the transfer to be considered successful.

  • Statistical Evaluation Plan: Describes the statistical methods that will be used to compare the data from both laboratories.

  • Deviation Handling: A procedure for documenting, justifying, and approving any deviations from the protocol.

Troubleshooting Guide

Q1: We are seeing significant discrepancies in this compound concentrations between our two laboratories after a method transfer. What are the common causes?

A1: Discrepancies in inter-laboratory results can stem from several factors. Even small differences in lab setups can hinder the replication of methods. Key areas to investigate include:

  • Sample Handling and Stability: this compound exists in conjugated forms (sulfates and glucuronides) in biological samples. Inconsistent sample preparation, storage temperatures, or freeze-thaw cycles can lead to degradation or incomplete hydrolysis, causing variability. High levels of the precursor p-cresol with low levels of p-cresol sulfate can indicate sample degradation.

  • Hydrolysis Efficiency: The hydrolysis step, typically using strong acid and heat to convert conjugates to free o-Cresol, is critical. Differences in acid concentration, temperature, or incubation time can lead to incomplete or variable hydrolysis efficiency between labs.

  • Instrumental Differences: Variations in LC-MS/MS systems, such as differences in system dwell volume, can cause shifts in retention times, especially for gradient methods. Disparities in instrument sensitivity, detector settings, or chromatography columns (even with the same stationary phase) can also contribute.

  • Reagent and Standard Preparation: Ensure that both labs are using reagents of the same quality and that primary stock and working standard solutions are prepared consistently.

Q2: Our receiving laboratory is struggling with interference, particularly from cresol isomers. How can we resolve this?

A2: The presence of isomers, especially p-Cresol which is naturally abundant in urine and plasma, is a major challenge in o-Cresol analysis.

  • Chromatographic Separation: The most effective solution is to optimize the chromatographic method to achieve baseline separation of the isomers. Consider using a different column chemistry, such as a bi-phenyl column, which may provide better separation.

  • Mass Spectrometry: While o-Cresol and p-Cresol are isomers and have the same parent and product ions, their fragmentation patterns might differ slightly. However, chromatographic separation is the more robust approach. For GC-MS methods, different fragmentation patterns can sometimes be used for differentiation.

  • Sample Preparation: While sample preparation cannot remove isomers, ensuring a clean extraction minimizes other potential interferences that could co-elute and affect ionization.

Q3: What should we do if the acceptance criteria are not met during a comparative testing study?

A3: If acceptance criteria are not met, a systematic investigation is required.

  • Review the Protocol: Both laboratories should jointly review the transfer protocol to ensure all steps were followed correctly.

  • Document Deviations: All deviations, no matter how minor, must be documented and their potential impact assessed.

  • Investigate Root Cause: The transferring laboratory should assist in analyzing the results to identify the source of the discrepancy (e.g., sample preparation, instrument parameters, analyst technique).

  • Revise and Repeat: Based on the investigation, the transferring laboratory may need to revise the analytical method. The transfer experiment should then be repeated with the revised protocol.

Experimental Protocols

LC-MS/MS Method for Quantification of this compound

This protocol provides a general methodology for the analysis of total o-Cresol (after hydrolysis) in human urine or plasma.

1. Sample Preparation (Hydrolysis and Extraction)

  • Hydrolysis: To a 100 µL aliquot of the sample (urine or plasma), add an internal standard. Acidify the sample with a strong acid (e.g., 25 µL of 6M HCl) and heat at approximately 80-90°C for 45-60 minutes to hydrolyze the this compound and glucuronide conjugates to free o-Cresol.

  • Protein Precipitation (for plasma/serum): After cooling, add 900 µL of a protein precipitation solvent like acetonitrile, and vortex for 15 minutes.

  • Liquid-Liquid Extraction or Salting-Out: Add a salting-out agent (e.g., 0.5 mL saturated NaCl) or perform a liquid-liquid extraction with a solvent like methyl tert-butyl ether (MTBE). Vortex vigorously for 2 minutes.

  • Final Step: Centrifuge the mixture (e.g., 10 minutes at 10,000 rpm). Transfer the organic supernatant to a clean vial for analysis. To remove any residual water, a drying agent like sodium sulfate can be used.

2. LC-MS/MS Conditions

  • LC System: A UPLC or HPLC system.

  • Column: A reverse-phase column suitable for separating isomers, such as a C18 or Phenyl column (e.g., BEH Phenyl).

  • Mobile Phase: A gradient elution is typically used, for example, with Mobile Phase A as water with 0.1% formic acid and Mobile Phase B as acetonitrile or methanol with 0.1% formic acid.

  • Flow Rate: A typical flow rate would be between 0.4 - 0.6 mL/min.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization: Electrospray ionization (ESI) in negative mode is common for sulfate analysis.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions must be optimized for o-Cresol and the internal standard. For the related p-Cresol sulfate, transitions like m/z 187 → 80.00 and m/z 187 → 107.00 have been used. Similar transitions would be optimized for o-Cresol.

Data Presentation

Table 1: Comparison of Analytical Methods for Cresol Analysis

ParameterLC-MS/MSGC-MSHPLC-Fluorescence
Sample Prep Hydrolysis, Protein Precipitation, LLE/SPEHydrolysis, LLE, Derivatization (optional)Hydrolysis, Protein Precipitation, LLE
Selectivity High (with good chromatography)High (good isomer separation)Moderate (potential for interference)
Sensitivity Very High (LOD ~0.06 µM)High (requires stringent, water-sensitive prep)Good (LOQ ~0.2 µg/mL)
Throughput HighModerateModerate
Primary Use Quantification of specific conjugates and free formsVolatile compound analysis, isomer separationQuantification of total cresol after hydrolysis

Table 2: Typical Validation Parameters and Acceptance Criteria for LC-MS/MS Method Transfer

ParameterAcceptance CriteriaPurpose
Linearity R² > 0.995Confirms a proportional relationship between concentration and response.
Accuracy Mean recovery within 85-115% at each concentration levelMeasures the closeness of the results to the true value.
Precision Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ)Demonstrates the repeatability and reproducibility of the method.
LLOQ S/N ratio ≥ 10; Accuracy and Precision criteria metLowest concentration that can be quantified reliably.
Selectivity No significant interfering peaks at the retention time of the analyteEnsures the method can differentiate the analyte from other components.

Visualizations

cluster_sending Sending Laboratory cluster_receiving Receiving Laboratory S1 Develop & Validate Analytical Method S2 Prepare Transfer Protocol & Training Materials S1->S2 Method established R1 Review Protocol & Assess Readiness S2->R1 Protocol transfer S3 Provide Reference Standards & Samples R2 Execute Protocol & Generate Data S3->R2 Materials transfer S4 Review & Approve Transfer Report R3 Prepare Transfer Report S4->R3 Feedback/Approval R1->R2 Readiness confirmed R2->R3 Execution complete R3->S4 Report submission cluster_prep Sample Preparation Workflow A Biological Sample (Plasma or Urine) B Add Internal Standard & Strong Acid (e.g., HCl) A->B C Heat (80-90°C, 45-60 min) [Hydrolysis of Conjugates] B->C D Protein Precipitation (e.g., Acetonitrile) C->D E Liquid-Liquid Extraction (e.g., MTBE) D->E D->E For Plasma/Serum F Centrifuge & Collect Organic Supernatant E->F G Analyze by LC-MS/MS F->G cluster_sample Sample Integrity cluster_method Method Application cluster_instrument Instrumentation center Result Discrepancy N1 Inconsistent Storage center->N1 N2 Variable Hydrolysis Efficiency center->N2 N3 Freeze-Thaw Cycles center->N3 N4 Standard Prep Errors center->N4 N5 Analyst Technique Variation center->N5 N6 Isomer Interference center->N6 N7 System Dwell Volume center->N7 N8 Column Differences center->N8 N9 Detector Sensitivity center->N9

References

Technical Support Center: o-Cresol Sulfate Analysis at Low Concentrations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analysis of o-cresol sulfate at low concentrations.

Frequently Asked Questions (FAQs)

Q1: Why is the analysis of this compound challenging at low concentrations?

A1: The analysis of this compound, particularly at low concentrations, presents several challenges:

  • Direct Measurement: this compound and its corresponding glucuronide conjugate are the primary forms excreted in urine.[1] Direct analysis is difficult, necessitating a hydrolysis step to measure the parent o-cresol.[1][2][3]

  • Poor Ionization: Free o-cresol, the product of hydrolysis, ionizes poorly with standard electrospray ionization (ESI) techniques used in LC-MS/MS, leading to low sensitivity.[3]

  • Isomeric Interference: o-Cresol has two isomers, m-cresol and p-cresol. p-Cresol is naturally present in urine and can interfere with the analysis if not chromatographically resolved.

  • Matrix Effects: Biological matrices like urine and plasma are complex and can cause ion suppression or enhancement in LC-MS/MS analysis, affecting accuracy and precision.

Q2: What are the common analytical techniques for this compound analysis?

A2: The most common techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • GC-MS: This technique offers good separation of cresol isomers. However, it often requires a derivatization step to make the analytes volatile and can be sensitive to water in the sample.

  • LC-MS/MS: This is a highly sensitive and selective technique. To overcome the poor ionization of o-cresol, a derivatization step, often using dansyl chloride, is employed to enhance the signal.

Q3: What is the purpose of the hydrolysis step and how is it typically performed?

A3: Since o-cresol is primarily excreted as sulfate and glucuronide conjugates, a hydrolysis step is necessary to cleave these conjugates and release free o-cresol for analysis. This is typically achieved by heating the urine sample with a strong acid, such as hydrochloric acid (HCl), at elevated temperatures (e.g., 95-100°C) for a specific duration (e.g., 10-90 minutes).

Q4: Why is derivatization necessary for LC-MS/MS analysis of o-cresol, and what is a common derivatizing agent?

A4: Derivatization is employed to improve the poor ionization efficiency of o-cresol in ESI-MS. By attaching a chemical group that is easily ionizable, the sensitivity of the analysis can be significantly increased. A common and effective derivatizing agent for o-cresol is dansyl chloride, which reacts with the hydroxyl group of o-cresol.

Troubleshooting Guide

Issue 1: Low or No Signal for o-Cresol

Possible Cause Troubleshooting Step
Incomplete Hydrolysis 1. Verify the acid concentration and volume. 2. Ensure the incubation temperature and time are correct. For example, acid hydrolysis with 2N HCl at 100°C for 10 minutes has been shown to be effective. 3. Consider enzymatic hydrolysis as an alternative, which is performed under milder conditions (e.g., overnight incubation).
Inefficient Derivatization 1. Ensure the derivatization reagent (e.g., dansyl chloride) is fresh and properly prepared. 2. Optimize the reaction pH; dansyl chloride derivatization is typically performed under basic conditions (pH ~9.5). 3. Optimize the reaction time and temperature (e.g., 60°C for 3 minutes). 4. Check for the presence of quenching agents in the sample that may be consuming the derivatization reagent.
Poor Ionization 1. If not using derivatization, consider implementing it to enhance signal intensity. 2. Optimize MS source parameters (e.g., capillary voltage, gas flow, temperature).
Sample Loss During Extraction 1. Verify the pH of the aqueous phase before liquid-liquid extraction; it should be acidic to ensure o-cresol is in its neutral form. 2. Ensure the organic solvent is appropriate for extraction (e.g., methylene chloride, toluene). 3. Check for complete phase separation and avoid aspirating the aqueous layer during transfer of the organic layer.

Issue 2: Poor Peak Shape (Tailing, Splitting, or Broadening)

Possible Cause Troubleshooting Step
Column Overload 1. Dilute the sample and re-inject.
Column Contamination 1. Flush the column with a strong solvent. 2. If the problem persists, replace the guard column or the analytical column.
Inappropriate Mobile Phase 1. Ensure the mobile phase pH is appropriate for the analyte and column. 2. Prepare fresh mobile phase.
Secondary Interactions 1. Add a small amount of a competing agent to the mobile phase.

Issue 3: High Background Noise

Possible Cause Troubleshooting Step
Contaminated Solvents or Reagents 1. Use high-purity, LC-MS grade solvents and reagents. 2. Prepare fresh mobile phases and sample preparation solutions.
Contaminated LC System 1. Flush the entire LC system with a strong solvent.
Dirty MS Source 1. Clean the ion source according to the manufacturer's instructions.

Issue 4: Inaccurate Quantification (Poor Accuracy and Precision)

Possible Cause Troubleshooting Step
Matrix Effects 1. Use a stable isotope-labeled internal standard (e.g., o-cresol-d7) to compensate for matrix effects. 2. Evaluate matrix effects by comparing the response of the analyte in a standard solution to its response in a post-extraction spiked sample. 3. Improve sample cleanup to remove interfering matrix components.
Calibration Curve Issues 1. Prepare fresh calibration standards. 2. Ensure the calibration range brackets the expected concentration of the samples. 3. Use a suitable regression model (e.g., linear, weighted linear).
Incomplete Hydrolysis or Derivatization 1. Re-optimize the hydrolysis and derivatization conditions as described in "Issue 1".

Data Presentation

Table 1: Comparison of LC-MS/MS Method Performance for o-Cresol/p-Cresol Sulfate Analysis

Reference Analyte Matrix LOD (µM) LOQ (µM) Recovery (%) Matrix Effect (%)
o-CresolUrine0.060.21Not ReportedNot Reported
p-Cresol SulfateSerumNot Reported0.25 µg/mL≥81.3<15
p-Cresol SulfateSalivaNot ReportedNot ReportedNot ReportedMethod validated for matrix effect

Table 2: Comparison of GC-MS Method Performance for o-Cresol Analysis

Reference Analyte Matrix LOD (µg/L) LOQ (µg/L) Recovery (%)
o-CresolUrine10Not Reported84 - 104
o-CresolUrine0.36 µmol/LNot ReportedNot Reported
o-CresolUrine0.0107 µg/mLNot ReportedNot Reported

Experimental Protocols

Protocol 1: Sample Preparation and Analysis of o-Cresol in Urine by LC-MS/MS (with Derivatization)

This protocol is adapted from a method for analyzing o-cresol in hydrolyzed human urine.

  • Hydrolysis:

    • To 100 µL of urine sample, add 50 µL of an internal standard working solution (e.g., o-Cresol-13C6).

    • Add 200 µL of concentrated HCl.

    • Heat the sample at 100°C for 45 minutes to hydrolyze the o-cresol conjugates.

  • pH Adjustment and Dilution:

    • Raise the pH of the solution by adding 200 µL of 10N NaOH solution and then 500 µL of 100 mM sodium bicarbonate (pH 10.5).

    • Dilute the mixture by transferring 30 µL into 1 mL of 20 mM sodium bicarbonate (pH 10.5).

  • Derivatization:

    • Mix 150 µL of the diluted sample with 150 µL of dansyl chloride solution (1 mg/mL in acetone).

    • Heat at 60°C for 3 minutes.

  • LC-MS/MS Analysis:

    • Transfer 250 µL of the final mixture to a vial for UPLC-MS/MS analysis.

    • Column: BEH Phenyl column.

    • Detection: Triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

Protocol 2: Sample Preparation and Analysis of o-Cresol in Urine by GC-MS

This protocol is based on the NIOSH 8321 method.

  • Hydrolysis:

    • Dispense a 5 mL aliquot of the urine specimen into a 15-mL centrifuge tube.

    • Add 1 mL of concentrated HCl.

    • Cap the tube and shake vigorously for one minute.

    • Place the tube in a water bath at 95°C for 1.5 hours.

  • Liquid-Liquid Extraction:

    • Cool the tube and add an internal standard (e.g., nitrobenzene).

    • Add an extraction solvent (e.g., methyl tert-butyl ether).

    • Shake vigorously for 2 minutes.

    • Transfer the top organic layer to a GC vial containing sodium sulfate to remove any residual water.

  • GC-MS Analysis:

    • Injection Volume: 2 µL.

    • MS Mode: Selected Ion Monitoring (SIM) for target ions (e.g., m/z 108 for o-cresol).

Visualizations

experimental_workflow_lcmsms cluster_prep Sample Preparation cluster_analysis Analysis urine Urine Sample hydrolysis Acid Hydrolysis (HCl, 100°C, 45 min) urine->hydrolysis Add IS ph_adjust pH Adjustment (NaOH, Bicarbonate) hydrolysis->ph_adjust derivatization Derivatization (Dansyl Chloride, 60°C, 3 min) ph_adjust->derivatization lcms LC-MS/MS Analysis (MRM Mode) derivatization->lcms data Data Processing & Quantification lcms->data

Caption: LC-MS/MS experimental workflow for o-cresol analysis.

troubleshooting_low_signal action_node action_node start_node Low/No Signal for o-Cresol check_hydrolysis Is Hydrolysis Complete? start_node->check_hydrolysis check_derivatization Is Derivatization Efficient? check_hydrolysis->check_derivatization Yes optimize_hydrolysis Optimize Acid Conc., Temp., & Time check_hydrolysis->optimize_hydrolysis No check_ionization Are MS Parameters Optimal? check_derivatization->check_ionization Yes optimize_derivatization Optimize Reagent, pH, Temp., & Time check_derivatization->optimize_derivatization No check_extraction Was Sample Extraction Efficient? check_ionization->check_extraction Yes optimize_ms Tune Source Parameters check_ionization->optimize_ms No optimize_extraction Verify pH & Solvent, Improve Technique check_extraction->optimize_extraction No

Caption: Troubleshooting logic for low o-cresol signal.

References

Method development for simultaneous analysis of o-Cresol sulfate and other toluene metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the simultaneous analysis of o-Cresol sulfate and other key toluene metabolites, such as hippuric acid and S-benzylmercapturic acid, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary urinary biomarkers for assessing toluene exposure?

A1: The primary urinary biomarkers for toluene exposure include hippuric acid, o-cresol (measured as total o-cresol after hydrolysis of its sulfate and glucuronide conjugates), and S-benzylmercapturic acid (BMA).[1][2][3] While hippuric acid is a major metabolite, its presence can be influenced by diet, making it less specific.[3] BMA is considered a highly specific and sensitive biomarker, particularly for low-level exposure.[1] o-Cresol is another key metabolite formed via a different pathway.

Q2: Why is the simultaneous analysis of these metabolites beneficial?

A2: Simultaneous analysis provides a more comprehensive profile of toluene metabolism. Toluene is metabolized through two main pathways: a major pathway involving oxidation of the methyl group to form benzoic acid (which is then conjugated to form hippuric acid), and a minor pathway involving ring hydroxylation to form cresols (like o-cresol, which is then sulfated or glucuronidated). A smaller fraction is also conjugated with glutathione to form BMA. Analyzing metabolites from these different pathways can provide a more robust assessment of exposure and individual metabolic differences.

Q3: What are the main challenges in analyzing this compound and other acidic toluene metabolites simultaneously?

A3: The main challenges include:

  • Chromatographic Separation: These metabolites have varying polarities, making baseline separation on a single chromatographic run challenging. For instance, hippuric acid is highly polar, while this compound is more moderately retained on a typical C18 column.

  • Ionization Efficiency: These analytes ionize best in negative mode electrospray ionization (ESI), but their ionization efficiencies can differ, impacting sensitivity.

  • Matrix Effects: Urine is a complex matrix containing numerous endogenous compounds that can cause ion suppression or enhancement, affecting the accuracy and precision of quantification.

  • Isomeric Interference: A significant challenge in o-cresol analysis is interference from the p-cresol isomer, which is naturally present in urine at high concentrations from gut microbial metabolism. Chromatographic separation of o-cresol and p-cresol is crucial.

Q4: What sample preparation techniques are recommended for urine samples?

A4: A simple "dilute-and-shoot" approach is often sufficient and preferred to minimize sample preparation variability. This involves diluting the urine sample with a suitable solvent (e.g., the initial mobile phase) and adding an internal standard. For more complex matrices or to improve sensitivity, solid-phase extraction (SPE) can be employed to clean up the sample and concentrate the analytes.

Q5: What type of internal standard is best for this analysis?

A5: The ideal internal standards are stable isotope-labeled (SIL) analogues of the analytes (e.g., hippuric acid-d5, this compound-d7, S-benzylmercapturic acid-d5). SIL internal standards co-elute with their respective analytes and experience similar matrix effects, leading to more accurate and precise quantification.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of this compound, hippuric acid, and S-benzylmercapturic acid.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing) for all analytes1. Column degradation or contamination.2. Extra-column volume (long tubing, improper fittings).3. Blocked column frit.1. Flush the column with a strong solvent. If unresolved, replace the column.2. Use shorter, narrower internal diameter tubing. Ensure fittings are properly seated.3. Reverse-flush the column (if recommended by the manufacturer).
Peak Tailing (especially for hippuric acid) 1. Secondary interactions with residual silanols on the column.2. Sample solvent stronger than the initial mobile phase.1. Use a buffered mobile phase (e.g., ammonium formate) to maintain a consistent pH.2. Dissolve/dilute the sample in the initial mobile phase.
Peak Fronting 1. Column overload.2. Sample solvent is too weak or incompatible with the mobile phase.1. Dilute the sample or reduce the injection volume.2. Ensure the sample is dissolved in a solvent compatible with the mobile phase.
Low Signal Intensity / Poor Sensitivity 1. Ion Suppression: Co-eluting matrix components interfering with analyte ionization.2. Suboptimal MS Parameters: Incorrect cone voltage, collision energy, or source temperature.3. Analyte Degradation: Instability in the sample or during processing.1. Modify the chromatographic gradient to separate analytes from the suppression zone. Improve sample cleanup (e.g., use SPE). Use a stable isotope-labeled internal standard.2. Optimize MS parameters by infusing a standard solution of each analyte.3. Keep samples on ice or at 4°C during preparation and in the autosampler.
Inconsistent Retention Times 1. Pump Issues: Inaccurate solvent mixing or fluctuating flow rate.2. Column Equilibration: Insufficient time for the column to re-equilibrate between injections.3. Mobile Phase Changes: Evaporation of volatile components or changes in pH.1. Purge the pumps and check for leaks. Ensure solvent lines are properly primed.2. Increase the column equilibration time in the gradient program.3. Prepare fresh mobile phase daily. Keep solvent bottles capped.
High Background Noise 1. Contaminated mobile phase, solvents, or LC system.2. Contaminated ion source or mass spectrometer optics.1. Use high-purity (LC-MS grade) solvents and additives. Filter mobile phases. Flush the LC system.2. Clean the ion source according to the manufacturer's instructions.
Carryover Analyte adsorption in the injection port, loop, or column.1. Use a stronger needle wash solution in the autosampler.2. Inject a blank solvent after a high-concentration sample to check for carryover.3. If carryover persists, inspect and clean the injector components.

Experimental Protocols & Data

Toluene Metabolic Pathway

The diagram below illustrates the major metabolic pathways of toluene in the human body, leading to the formation of the key urinary biomarkers.

Toluene_Metabolism Toluene Toluene Benzyl_Alcohol Benzyl Alcohol Toluene->Benzyl_Alcohol CYP2E1 (Major Pathway) Toluene_Epoxide Toluene-2,3-Epoxide Toluene->Toluene_Epoxide CYP-mediated (Minor Pathway) Benzyl_Glutathione S-Benzyl-Glutathione Toluene->Benzyl_Glutathione GST Benzaldehyde Benzaldehyde Benzyl_Alcohol->Benzaldehyde ADH Benzoic_Acid Benzoic Acid Benzaldehyde->Benzoic_Acid ALDH Hippuric_Acid Hippuric Acid (Major Metabolite) Benzoic_Acid->Hippuric_Acid Glycine Conjugation o_Cresol o-Cresol Toluene_Epoxide->o_Cresol o_Cresol_Sulfate This compound o_Cresol->o_Cresol_Sulfate Sulfation (SULT) Benzylmercapturic_Acid S-Benzylmercapturic Acid (BMA) Benzyl_Glutathione->Benzylmercapturic_Acid Multi-step

Caption: Simplified metabolic pathways of toluene.
Sample Preparation: Dilute-and-Shoot

  • Thaw frozen urine samples at room temperature and vortex for 15 seconds.

  • Centrifuge the samples at 4000 rpm for 10 minutes at 4°C to pellet any precipitates.

  • In a clean microcentrifuge tube, combine 100 µL of the urine supernatant with 900 µL of a working internal standard solution (containing stable isotope-labeled this compound, hippuric acid, and S-benzylmercapturic acid in 10% acetonitrile/water).

  • Vortex the mixture for 10 seconds.

  • Transfer the final solution to an HPLC vial for LC-MS/MS analysis.

Quantitative Data: LC-MS/MS Parameters

The following tables summarize typical LC-MS/MS parameters for the simultaneous analysis of toluene metabolites. These should be optimized for your specific instrumentation.

Table 1: Liquid Chromatography Parameters

ParameterRecommended Setting
Column C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 5% B for 1 min, ramp to 95% B over 8 min, hold for 2 min, return to 5% B and equilibrate for 3 min

Table 2: Mass Spectrometry Parameters

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage -3.0 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

Table 3: MRM Transitions for Toluene Metabolites

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
This compound 187.0107.0 (Quantifier)503020
187.080.0 (Qualifier)503035
Hippuric Acid 178.1134.1 (Quantifier)502512
178.177.1 (Qualifier)502522
S-Benzylmercapturic Acid 238.1109.1 (Quantifier)502815
238.179.1 (Qualifier)502825
This compound-d7 (IS) 194.0114.0503020
Hippuric Acid-d5 (IS) 183.1139.1502512
S-Benzylmercapturic Acid-d5 (IS) 243.1114.1502815

This technical support guide is for informational purposes only and should be adapted and validated for your specific laboratory conditions and instrumentation.

References

Validation & Comparative

Validating o-Cresol Sulfate's Role as a Biomarker for Low-Level Toluene Exposure: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of urinary o-Cresol, derived from o-Cresol sulfate and glucuronide conjugates, as a biomarker for low-level toluene exposure against other established and emerging biomarkers. The information presented is supported by experimental data to aid in the selection of appropriate biomarkers for occupational health monitoring, environmental exposure assessment, and clinical research.

Introduction to Toluene Biomarkers

Toluene is a widely used industrial solvent, and monitoring exposure, particularly at low levels, is crucial for preventing adverse health effects. Biological monitoring, through the measurement of biomarkers, offers a more direct assessment of internal exposure compared to ambient air monitoring. An ideal biomarker should be sensitive, specific, have a strong correlation with exposure levels, and be detectable by reliable and accessible analytical methods. Historically, urinary hippuric acid was the primary biomarker for toluene exposure. However, its utility at low exposure levels is limited due to high background levels from dietary sources. This has led to the investigation of more sensitive and specific biomarkers, including o-Cresol, unmetabolized toluene in urine, and mercapturic acids.

Comparative Analysis of Toluene Biomarkers

The following tables summarize the performance of o-Cresol (measured as total o-Cresol after hydrolysis of its sulfate and glucuronide conjugates) and other key biomarkers for low-level toluene exposure.

Table 1: Performance Characteristics of Urinary Biomarkers for Low-Level Toluene Exposure

BiomarkerCorrelation with Airborne Toluene (r)Sensitivity at Low Exposure (<10 ppm)SpecificityInfluence of Smoking
Total o-Cresol 0.71 - 0.89[1]Good, can distinguish exposure at ~2-3 ppm[2][3]ModerateYes, significantly increases excretion[4][5]
Urinary Toluene (TOL-U) 0.83 - 0.844High, can separate exposed from non-exposed at <10 ppmHighNo significant influence
Hippuric Acid (HA-U) 0.12 - 0.67 (low exposure); 0.85 (higher exposure)Low, not reliable below 10-35 ppmLowNo
Benzylmercapturic Acid (BMA) ~0.7High, can distinguish exposure at <1 ppmHighYes
S-p-toluylmercapturic acid (p-TMA) Highly significant correlationHigh, not detectable in non-exposed individualsHighNot specified

Table 2: Analytical Methodologies for Toluene Biomarkers

BiomarkerAnalytical MethodSample PreparationLimit of Detection (LOD) / Limit of Quantification (LOQ)
Total o-Cresol Gas Chromatography-Mass Spectrometry (GC-MS)Acid hydrolysis to deconjugate sulfate and glucuronide forms, followed by liquid-liquid extraction and derivatization.LOD: 0.006 mg/L; LOQ: 0.1 mg/L
Urinary Toluene (TOL-U) Headspace Solid-Phase Microextraction (HS-SPME) with GC-MSDirect analysis after addition of internal standard and salt.LOQ: 12.5 ng/mL
Hippuric Acid (HA-U) High-Performance Liquid Chromatography (HPLC) with UV detectionDirect injection after dilution or simple extraction.Detection limit: 0.01 ng/L
Benzylmercapturic Acid (BMA) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Solid-phase extraction (SPE).LOQ: 0.5 µg/L
S-p-toluylmercapturic acid (p-TMA) Gas Chromatography-Mass Spectrometry (GC-MS)Acidification, liquid-liquid extraction, and derivatization.Detection limit: 5 µg/L

Toluene Metabolism and Biomarker Formation

The following diagram illustrates the metabolic pathways of toluene in the human body, leading to the formation of the discussed biomarkers.

Toluene_Metabolism cluster_major Major Pathway (~80%) cluster_minor Minor Pathways Toluene Toluene Benzyl_Alcohol Benzyl Alcohol Toluene->Benzyl_Alcohol CYP450 Arene_Oxide Arene Oxide Intermediate Toluene->Arene_Oxide CYP450 Benzyl_Radical Benzyl Radical Toluene->Benzyl_Radical Side-chain Oxidation Urinary_Toluene Unmetabolized Toluene (TOL-U) (Excreted in Urine) Toluene->Urinary_Toluene Benzaldehyde Benzaldehyde Benzyl_Alcohol->Benzaldehyde ADH Benzoic_Acid Benzoic Acid Benzaldehyde->Benzoic_Acid ALDH Hippuric_Acid Hippuric Acid (HA-U) (Excreted in Urine) Benzoic_Acid->Hippuric_Acid Glycine Conjugation o_Cresol o-Cresol Arene_Oxide->o_Cresol p_TMA_precursor Toluene-arene oxide Arene_Oxide->p_TMA_precursor o_Cresol_Sulfate This compound (Excreted in Urine) o_Cresol->o_Cresol_Sulfate Sulfation BMA Benzylmercapturic Acid (BMA) (Excreted in Urine) Benzyl_Radical->BMA Glutathione Conjugation p_TMA S-p-toluylmercapturic acid (p-TMA) (Excreted in Urine) p_TMA_precursor->p_TMA Glutathione Conjugation

Caption: Metabolic pathways of toluene leading to urinary biomarkers.

Experimental Protocols

Determination of Total Urinary o-Cresol by GC-MS

This method is based on the protocol described by NIOSH Method 8321.

  • Sample Preparation (Hydrolysis):

    • To a 5-mL aliquot of urine in a centrifuge tube, add 1 mL of concentrated HCl.

    • Cap the tube and shake vigorously for 1 minute.

    • Place the tube in a water bath at 95°C for 1.5 hours to hydrolyze the o-Cresol conjugates.

    • Cool the sample to room temperature.

  • Extraction:

    • Add an internal standard (e.g., d7-o-Cresol) and an extraction solvent (e.g., methylene chloride).

    • Vortex for 2 minutes and centrifuge to separate the layers.

    • Transfer the organic layer to a clean tube.

  • Derivatization:

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add a derivatizing agent (e.g., BSTFA) and heat to form a volatile derivative suitable for GC analysis.

  • GC-MS Analysis:

    • Inject the derivatized sample into a gas chromatograph coupled with a mass spectrometer.

    • Use a suitable capillary column (e.g., DB-5) for separation.

    • Monitor characteristic ions for o-Cresol and the internal standard for quantification.

Experimental Workflow for Biomarker Validation

The following diagram outlines a general workflow for the validation of a new biomarker for chemical exposure.

Biomarker_Validation_Workflow cluster_discovery Phase 1: Discovery & Method Development cluster_controlled Phase 2: Controlled Exposure Studies cluster_field Phase 3: Field Studies cluster_validation Phase 4: Validation & Application Identify_Metabolites Identify Potential Metabolites Develop_Analytical_Method Develop & Validate Analytical Method Identify_Metabolites->Develop_Analytical_Method Human_Exposure_Study Human Exposure Studies (Controlled) Develop_Analytical_Method->Human_Exposure_Study Dose_Response Establish Dose-Response Relationship Human_Exposure_Study->Dose_Response Kinetics Determine Toxicokinetics Dose_Response->Kinetics Occupational_Studies Occupational/ Environmental Studies Kinetics->Occupational_Studies Assess_Confounders Assess Confounding Factors Occupational_Studies->Assess_Confounders Compare_Biomarkers Compare with Existing Biomarkers Assess_Confounders->Compare_Biomarkers Establish_BEI Establish Biological Exposure Indices (BEIs) Compare_Biomarkers->Establish_BEI Implement_Monitoring Implement for Routine Monitoring Establish_BEI->Implement_Monitoring

Caption: General workflow for biomarker validation.

Discussion and Conclusion

The validation of a biomarker for low-level chemical exposure is a critical process for safeguarding public and occupational health. While this compound is a known metabolite of toluene, the current scientific literature and standard analytical methods support the measurement of total urinary o-Cresol (after hydrolysis of its sulfate and glucuronide conjugates) as a reliable biomarker.

For low-level toluene exposure, urinary toluene (TOL-U) and benzylmercapturic acid (BMA) demonstrate superior sensitivity and specificity compared to total o-Cresol and hippuric acid. TOL-U has the added advantage of not being significantly influenced by smoking. However, the analytical methods for TOL-U can be challenging due to the volatility of toluene.

Total o-Cresol remains a valuable biomarker, particularly when its limitations, such as the influence of smoking, are considered. Its correlation with toluene exposure is strong, especially at levels below 50 ppm. In contrast, hippuric acid is not a suitable biomarker for low-level toluene exposure due to its high background levels and poor correlation at low concentrations.

The choice of biomarker will ultimately depend on the specific application, the anticipated exposure levels, the available analytical capabilities, and the need to control for confounding factors. For highly sensitive and specific measurements of low-level toluene exposure, TOL-U and BMA are recommended. Total o-Cresol serves as a robust and well-documented alternative.

References

A Comparative Guide: o-Cresol Sulfate vs. Hippuric Acid for Toluene Exposure Monitoring

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Monitoring occupational and environmental exposure to toluene, a widely used industrial solvent, is crucial for safeguarding human health. The assessment of toluene uptake is typically achieved through the biomonitoring of its metabolites in urine. For decades, hippuric acid has been the traditional biomarker for this purpose. However, the emergence of o-cresol and its conjugated form, o-cresol sulfate, has sparked a debate on the most reliable and sensitive indicator of toluene exposure, particularly at low levels. This guide provides an objective comparison of this compound and hippuric acid, supported by experimental data and detailed methodologies, to aid researchers in selecting the appropriate biomarker for their studies.

Executive Summary

Overall, while hippuric acid has been historically used, current evidence strongly suggests that o-cresol is a more sensitive and specific biomarker for monitoring low-level toluene exposure . Hippuric acid suffers from significant dietary and background interference, making it unreliable for assessing exposure below 35-50 ppm. In contrast, o-cresol demonstrates a stronger correlation with low-level toluene exposure and can distinguish exposed from non-exposed individuals at concentrations as low as 2-3 ppm. However, it is important to note that smoking can influence o-cresol levels. Another promising biomarker, benzylmercapturic acid (BMA), appears to be superior to both hippuric acid and o-cresol, with a lower detection limit and higher correlation with toluene exposure.

Data Presentation: Quantitative Comparison

The following table summarizes key quantitative data from various studies, highlighting the performance of o-cresol and hippuric acid as biomarkers for toluene exposure.

Parametero-CresolHippuric AcidKey Findings & Citations
Correlation with Toluene Exposure (r-value) 0.62 - 0.890.24 - 0.88o-Cresol generally shows a stronger correlation, especially at lower exposure levels. At toluene concentrations below 50 ppm, the correlation for o-cresol (r = 0.71) is significantly better than for hippuric acid (r = 0.24)[1][2]. Another study found correlation coefficients of 0.63 and 0.88 for o-cresol and hippuric acid, respectively, for toluene concentrations from 51 to 221 mg/m³[1]. Benzylmercapturic acid (BMA) has shown an even higher correlation (r=0.7) than both hippuric acid (r=0.6) and o-cresol (r=0.6)[3].
Sensitivity (Lowest Detectable Toluene Exposure) 2 - 3 ppm25 - 50 ppmo-Cresol can distinguish exposed from non-exposed individuals at much lower toluene concentrations than hippuric acid[4]. BMA can detect exposure at less than 1 ppm.
Specificity & Interferences Influenced by smoking.Affected by diet (benzoic acid in food preservatives), alcohol consumption, and other solvents like xylene and styrene.The background levels of hippuric acid in the unexposed population are substantial, making it difficult to assess low-level occupational exposure. o-Cresol levels are less affected by diet but can be elevated in smokers.
Analytical Method Detection Limit (LOD) 0.36 µmol/L (GC-FID), 0.06 µM (UPLC-MS/MS)1.8 mg/L (Colorimetric), 0.05 mg/ml (HPLC)Modern analytical techniques offer high sensitivity for both biomarkers.

Metabolic Pathway of Toluene

Toluene is primarily metabolized in the liver. The major pathway involves the oxidation of the methyl group to benzoic acid, which is then conjugated with glycine to form hippuric acid. A minor pathway involves the aromatic ring oxidation to form cresols (o-, m-, and p-cresol), which are subsequently conjugated with sulfate or glucuronic acid before excretion.

Toluene_Metabolism Toluene Toluene Benzyl_Alcohol Benzyl Alcohol Toluene->Benzyl_Alcohol CYP450 (Major Pathway, ~80%) Arene_Oxide Arene Oxide Toluene->Arene_Oxide CYP450 (Minor Pathway, ~1%) Benzaldehyde Benzaldehyde Benzyl_Alcohol->Benzaldehyde Benzoic_Acid Benzoic Acid Benzaldehyde->Benzoic_Acid Hippuric_Acid Hippuric Acid (Urine) Benzoic_Acid->Hippuric_Acid Glycine Conjugation o_Cresol o-Cresol Arene_Oxide->o_Cresol o_Cresol_Sulfate This compound / Glucuronide (Urine) o_Cresol->o_Cresol_Sulfate Sulfation / Glucuronidation

Caption: Metabolic pathway of toluene leading to the formation of hippuric acid and this compound.

Experimental Protocols

Accurate quantification of o-cresol and hippuric acid is essential for reliable exposure assessment. Below are summaries of typical analytical methodologies.

Quantification of o-Cresol in Urine

A common and sensitive method for o-cresol determination is Gas Chromatography-Mass Spectrometry (GC-MS) or Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) following an acid hydrolysis step to deconjugate this compound and glucuronide.

1. Sample Preparation (Acid Hydrolysis):

  • To a urine sample (e.g., 1 mL), add a strong acid such as hydrochloric acid (HCl).

  • Heat the sample (e.g., at 95-100°C for 10-90 minutes) to hydrolyze the conjugated metabolites to free o-cresol.

  • Cool the sample and add an internal standard (e.g., 3,4-dimethylphenol or o-Cresol-13C6).

2. Extraction:

  • Perform a liquid-liquid extraction with an organic solvent like methylene chloride or ethyl acetate.

  • Alternatively, solid-phase microextraction (SPME) can be used for a solvent-free extraction.

3. Analysis by GC-MS or UPLC-MS/MS:

  • GC-MS: The organic extract is injected into a gas chromatograph for separation, followed by detection and quantification using a mass spectrometer.

  • UPLC-MS/MS: The hydrolyzed sample, after derivatization in some methods, is injected into a UPLC system for separation and then analyzed by a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

Quantification of Hippuric Acid in Urine

High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used method for the determination of hippuric acid.

1. Sample Preparation:

  • Urine samples may be diluted with distilled water or a mobile phase component.

  • For some methods, an extraction step is performed. For example, after acidification with HCl, the sample is saturated with sodium chloride and extracted with ethyl acetate. The organic layer is then evaporated, and the residue is reconstituted in the mobile phase.

  • Direct injection after dilution and filtration is also common.

2. Analysis by HPLC-UV:

  • The prepared sample is injected into an HPLC system equipped with a C18 column.

  • The mobile phase is typically a mixture of an aqueous buffer (e.g., with acetic acid) and an organic solvent like methanol or acetonitrile.

  • Detection is performed using a UV detector at a wavelength of around 225-254 nm.

Experimental Workflow for Toluene Biomonitoring

The following diagram illustrates a typical workflow for a toluene exposure biomonitoring study.

Biomonitoring_Workflow cluster_0 Field Sampling cluster_1 Laboratory Analysis cluster_2 Data Analysis & Interpretation Participant_Recruitment Participant Recruitment (Exposed & Control Groups) Air_Sampling Personal Air Sampling (Toluene Concentration) Participant_Recruitment->Air_Sampling Urine_Collection Urine Sample Collection (End of Shift) Participant_Recruitment->Urine_Collection Statistical_Analysis Statistical Analysis (Correlation, Regression) Air_Sampling->Statistical_Analysis Sample_Prep Sample Preparation (e.g., Hydrolysis, Extraction) Urine_Collection->Sample_Prep Instrumental_Analysis Instrumental Analysis (e.g., HPLC, GC-MS) Sample_Prep->Instrumental_Analysis Quantification Biomarker Quantification Instrumental_Analysis->Quantification Quantification->Statistical_Analysis Exposure_Assessment Exposure Assessment Statistical_Analysis->Exposure_Assessment

Caption: A typical experimental workflow for toluene exposure biomonitoring.

Conclusion

The selection of a biomarker for toluene exposure monitoring should be guided by the expected concentration range and the need for specificity. For assessing low-level environmental or occupational exposure, o-cresol is demonstrably superior to hippuric acid due to its higher sensitivity and lower susceptibility to dietary interferences. While hippuric acid may still have a role in screening for high-level exposures, its utility in modern occupational health, where exposure limits are progressively lowered, is questionable. Researchers should consider the influence of smoking on o-cresol levels and, where possible, explore the use of even more sensitive biomarkers like benzylmercapturic acid. The detailed methodologies provided in this guide offer a starting point for developing robust and reliable analytical protocols for toluene biomonitoring.

References

A Head-to-Head Battle of Toluene Biomarkers: o-Cresol Sulfate vs. S-benzylmercapturic Acid

Author: BenchChem Technical Support Team. Date: November 2025

A definitive guide for researchers in occupational health and toxicology on selecting the optimal biomarker for assessing toluene exposure.

In the realm of occupational and environmental health, accurately monitoring human exposure to volatile organic compounds like toluene is paramount. Toluene, a widely used industrial solvent, is metabolized in the body into various compounds that can be measured in biological samples. Among these, urinary o-cresol and S-benzylmercapturic acid (SBMA) have emerged as key biomarkers. This guide provides a comprehensive comparison of o-cresol (measured after hydrolysis of its sulfate and glucuronide conjugates) and SBMA to aid researchers in selecting the most appropriate biomarker for their studies.

Performance Face-Off: Quantitative Data Summary

A critical evaluation of biomarkers hinges on their analytical performance. The following table summarizes key quantitative data from comparative studies of o-cresol and SBMA as biomarkers for toluene exposure.

Performance Metrico-CresolS-benzylmercapturic acid (SBMA)Key Findings & Citations
Correlation with Airborne Toluene (r-value) 0.6 - 0.7040.7SBMA generally shows a slightly stronger correlation with toluene exposure than o-cresol.[1][2]
Specificity LowerHighero-Cresol levels can be influenced by factors such as smoking.[2] SBMA is considered a more specific metabolite of toluene.[3][4]
Sensitivity at Low Exposure Can separate exposed from non-exposed at ~3 ppm toluene.Can separate exposed from non-exposed at < 1 ppm toluene.SBMA is more sensitive for detecting low-level toluene exposure. However, some studies suggest limited validity for both at very low levels (~2 ppm).
Background Levels in Unexposed Individuals Substantial background levels detected (e.g., 32 µg/L geometric mean).Below the limit of detection (e.g., < 0.2 µg/L).The absence of background levels makes SBMA a more reliable indicator of exposure.

The Metabolic Journey of Toluene

The formation of o-cresol and SBMA follows distinct metabolic pathways after toluene enters the body. Understanding these pathways is crucial for interpreting biomarker data.

Toluene_Metabolism cluster_ocresol Minor Pathway (~1%) cluster_sbma Major Pathway (~80% to Benzoic Acid) Minor Pathway to SBMA Toluene Toluene Toluene_epoxide Toluene Epoxide Toluene->Toluene_epoxide CYP450 Benzyl_alcohol Benzyl Alcohol Toluene->Benzyl_alcohol CYP2E1 o_Cresol o-Cresol Toluene_epoxide->o_Cresol Conjugates o-Cresol Glucuronide & o-Cresol Sulfate o_Cresol->Conjugates UGTs, SULTs Urine Urinary Excretion Conjugates->Urine Benzaldehyde Benzaldehyde Benzyl_alcohol->Benzaldehyde ADH Benzyl_sulfate Benzyl Sulfate Benzyl_alcohol->Benzyl_sulfate SULTs Benzoic_acid Benzoic Acid Benzaldehyde->Benzoic_acid ALDH Hippuric_acid Hippuric Acid Benzoic_acid->Hippuric_acid Glycine conjugation Hippuric_acid->Urine GSH_conjugate Glutathione Conjugate Benzyl_sulfate->GSH_conjugate GSTs + Glutathione SBMA S-benzylmercapturic acid (SBMA) GSH_conjugate->SBMA Further processing SBMA->Urine

Caption: Metabolic pathways of toluene leading to the formation of this compound and S-benzylmercapturic acid.

Experimental Corner: Protocols for Biomarker Analysis

Accurate quantification of o-cresol and SBMA requires robust analytical methods. Below are detailed protocols for the analysis of these biomarkers in urine.

Quantification of Urinary o-Cresol

This method involves the hydrolysis of conjugated o-cresol followed by gas chromatography-mass spectrometry (GC-MS) analysis.

1. Sample Preparation (Hydrolysis):

  • Pipette 5 mL of urine into a 15 mL polypropylene centrifuge tube.

  • For calibration standards, spike blank urine with known amounts of o-cresol.

  • Add 1 mL of concentrated hydrochloric acid to all samples and standards.

  • Cap the tubes, vortex vigorously for 1 minute, and incubate in a water bath at 95°C for 1.5 hours.

  • Allow the tubes to cool to room temperature.

2. Extraction:

  • Add an internal standard (e.g., nitrobenzene) to each tube.

  • Add 2 mL of methyl tert-butyl ether (MTBE), cap, and vortex for 2 minutes.

  • Centrifuge at 3000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean vial for GC-MS analysis.

3. GC-MS Analysis:

  • GC Column: DB-5ms or equivalent.

  • Injection Volume: 1 µL.

  • Oven Program: Initial temperature of 50°C, ramp to 250°C.

  • MS Detection: Operate in selected ion monitoring (SIM) mode for higher sensitivity. Monitor characteristic ions for o-cresol and the internal standard.

  • Quantification: Create a calibration curve by plotting the peak area ratio of o-cresol to the internal standard against the concentration of the standards.

Quantification of Urinary S-benzylmercapturic acid (SBMA)

This protocol utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) for high sensitivity and specificity.

1. Sample Preparation:

  • Thaw frozen urine samples at room temperature.

  • Vortex samples to ensure homogeneity.

  • Pipette 0.5 mL of urine into a microcentrifuge tube.

  • Add 0.5 mL of an internal standard solution (e.g., ¹³C₆-labeled SBMA).

  • Vortex for 30 seconds.

  • Centrifuge at 10,000 rpm for 5 minutes to pellet any precipitates.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • LC Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%), is common.

  • Injection Volume: 10-20 µL.

  • MS/MS Detection: Operate in negative electrospray ionization (ESI-) mode. Use multiple reaction monitoring (MRM) for quantification.

    • SBMA transition: m/z 252 → 123

    • Internal standard transition: (e.g., ¹³C₆-SBMA) m/z 258 → 129

  • Quantification: Prepare a calibration curve using blank urine spiked with known concentrations of SBMA and a fixed concentration of the internal standard.

Experimental_Workflow cluster_ocresol o-Cresol Analysis cluster_sbma SBMA Analysis Urine_Sample1 Urine Sample Hydrolysis Acid Hydrolysis Urine_Sample1->Hydrolysis Extraction Liquid-Liquid Extraction Hydrolysis->Extraction GC_MS GC-MS Analysis Extraction->GC_MS Data_Analysis Data Analysis & Quantification GC_MS->Data_Analysis Urine_Sample2 Urine Sample IS_Spike Internal Standard Spiking Urine_Sample2->IS_Spike Centrifugation Centrifugation IS_Spike->Centrifugation LC_MSMS LC-MS/MS Analysis Centrifugation->LC_MSMS LC_MSMS->Data_Analysis

Caption: A typical experimental workflow for the analysis of urinary o-cresol and SBMA.

Conclusion: And the Winner Is...

Based on the presented evidence, S-benzylmercapturic acid (SBMA) is generally the superior biomarker for assessing occupational exposure to toluene . Its higher specificity, greater sensitivity at low exposure levels, and lack of significant background concentrations in unexposed individuals make it a more reliable and robust choice. While the analysis of o-cresol is well-established, its susceptibility to confounding factors like smoking diminishes its utility, particularly in low-level exposure scenarios. For researchers aiming for the most accurate and specific assessment of toluene uptake, SBMA, quantified by a sensitive method like LC-MS/MS, is the recommended biomarker.

References

Urinary o-Cresol as a Biomarker for Airborne Toluene Exposure: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of the correlation between urinary o-cresol levels and occupational exposure to toluene, supported by experimental data from key studies.

The assessment of occupational exposure to volatile organic compounds like toluene is critical for worker safety. While various biomarkers have been investigated, urinary o-cresol, a metabolite of toluene, has been a subject of significant research. This guide provides a comparative overview of the performance of urinary o-cresol as a biomarker for airborne toluene concentrations, drawing on data from peer-reviewed studies.

Data Summary: Correlation of Urinary o-Cresol with Airborne Toluene

The following table summarizes quantitative data from studies evaluating the correlation between urinary o-cresol and airborne toluene concentrations. It's important to note that these studies typically measure total o-cresol in urine after acid or enzymatic hydrolysis, which includes o-cresol sulfate and other conjugates.

Study Participant GroupAirborne Toluene (TWA mg/m³)Urinary o-Cresol (post-shift)Correlation Coefficient (r)Key Findings & Other Biomarkers
100 Rotogravure Printing WorkersMedian: 48 (Range: 6.0-162.0)Median: 0.185 mg/g creatinine (Range: 0.032-0.948)0.704 (log-transformed)Urinary toluene (TOL-U) showed a stronger correlation (r=0.844) and was not influenced by smoking, unlike o-cresol.[1][2]
62 Rotogravure PrintersMedian: 96 (Range: 8-496)Range: 0.08 to 2.37 mmol/mol creatinine0.57Post-shift urinary hippuric acid showed a poor correlation. Smoking significantly influenced o-cresol levels.[3]
38 Paint/Ink Manufacturing WorkersRange: 0 to 111 ppm (approx. 0 to 417 mg/m³)Not specified in ranges0.89At exposure levels below 50 ppm, o-cresol (r=0.71) was a more sensitive marker than hippuric acid (r=0.24).[4]
Volunteers (Controlled Exposure)10, 20, 30, 50, and 100 ppm (approx. 37.5 to 375 mg/m³) over 7hNot specified in rangesHighly correlatedUrinary o-cresol concentrations at various time points post-exposure were highly correlated with toluene exposure levels.[5]

Note: TWA (Time-Weighted Average) refers to the average airborne concentration of a substance over an 8-hour workday. Correlation coefficients (r) range from -1 to 1, where 1 indicates a perfect positive linear relationship.

Experimental Protocols

The methodologies employed in the cited studies share common principles for assessing the correlation between airborne toluene and urinary o-cresol.

1. Participant Recruitment and Sample Collection:

  • Exposed Group: Typically consists of workers from industries with known toluene use, such as rotogravure printing or paint manufacturing.

  • Control Group: A group of individuals with no occupational exposure to toluene is often included for comparison.

  • Air Sampling: Personal air samples are collected from the breathing zone of workers over a full work shift to determine the time-weighted average (TWA) concentration of airborne toluene.

  • Urine Sampling: End-of-shift urine samples are collected to measure the concentration of o-cresol.

2. Analytical Methodology for Airborne Toluene:

  • Air samples are typically collected on sorbent tubes (e.g., Tenax TA).

  • Analysis is performed using gas chromatography/mass spectrometry (GC/MS).

3. Analytical Methodology for Urinary o-Cresol:

  • Hydrolysis: Urine samples undergo acid or enzymatic hydrolysis to free o-cresol from its sulfate and glucuronide conjugates. This step is crucial as toluene is metabolized and excreted in conjugated forms.

  • Extraction: The hydrolyzed o-cresol is then extracted from the urine using a solvent like dichloromethane or through solid-phase microextraction (SPME).

  • Analysis: The extracted o-cresol is quantified using analytical techniques such as:

    • Gas Chromatography/Mass Spectrometry (GC/MS)

    • High-Performance Liquid Chromatography (HPLC)

    • Gas Chromatography-Flame Ionization Detection (GC-FID)

Visualizing the Pathway and Experimental Workflow

The following diagrams illustrate the metabolic pathway of toluene to o-cresol and a generalized experimental workflow for its biomonitoring.

G cluster_exposure Exposure cluster_metabolism Metabolism Toluene Airborne Toluene AreneOxide Arene Oxide Intermediate Toluene->AreneOxide Inhalation & Absorption oCresol o-Cresol AreneOxide->oCresol Conjugation Conjugation (Sulfation/ Glucuronidation) oCresol->Conjugation Excretion Urinary Excretion Conjugation->Excretion

Caption: Metabolic pathway of toluene to urinary o-cresol conjugates.

G cluster_sampling Sample Collection cluster_analysis Sample Analysis cluster_correlation Data Correlation AirSample Personal Air Sampling (Toluene) Correlation Statistical Analysis (Correlation) AirSample->Correlation UrineSample End-of-Shift Urine Collection Hydrolysis Urine Hydrolysis (Acidic/Enzymatic) UrineSample->Hydrolysis Extraction Extraction (LLE/SPME) Hydrolysis->Extraction Quantification GC/MS or HPLC Quantification Extraction->Quantification Quantification->Correlation

Caption: Experimental workflow for correlating airborne toluene with urinary o-cresol.

Comparison with Alternatives

While urinary o-cresol demonstrates a good correlation with toluene exposure, especially at lower concentrations, it is not without its limitations and compares differently to other biomarkers:

  • Urinary Toluene (TOL-U): Several studies suggest that unchanged toluene excreted in urine is a superior biomarker. It has been found to have a higher correlation coefficient with airborne toluene, greater specificity and sensitivity, and is not significantly influenced by smoking, unlike o-cresol.

  • Hippuric Acid (HA): Traditionally used as a biomarker for toluene exposure, hippuric acid is now considered unsuitable for monitoring low-level exposure (e.g., below 200 mg/m³) due to poor correlation and high background levels from dietary sources. At exposure levels below 50 ppm, o-cresol shows a much stronger correlation than hippuric acid.

  • Confounding Factors: A significant drawback of using o-cresol as a biomarker is its association with smoking. Smokers tend to have higher baseline levels of urinary o-cresol, which can complicate the interpretation of results in occupationally exposed individuals.

References

Statistical Validation of p-Cresol Sulfate as a Predictive Biomarker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of p-Cresol sulfate's performance as a predictive biomarker against other alternatives, supported by experimental data. Due to the extensive body of research on p-Cresol sulfate (pCS) as a uremic toxin and its association with disease progression, this guide will focus on this isomer. Data on o-Cresol sulfate as a predictive biomarker for chronic kidney disease or cardiovascular disease is scarce in the current scientific literature.

Introduction to p-Cresol Sulfate

p-Cresol sulfate is a protein-bound uremic toxin that accumulates in the body as kidney function declines.[1][2] It is a metabolite derived from the bacterial fermentation of tyrosine in the intestine, followed by sulfation in the liver.[2][3] Due to its high affinity for albumin, pCS is not efficiently removed by conventional hemodialysis.[1] Emerging evidence suggests that pCS is not merely a marker of renal dysfunction but also an active contributor to the pathophysiology of cardiovascular and renal diseases through mechanisms involving oxidative stress and inflammation.

Performance as a Predictive Biomarker

The predictive value of p-Cresol sulfate has been evaluated in various clinical studies, primarily in the context of chronic kidney disease (CKD) and cardiovascular disease (CVD). Its performance is often compared with another prominent uremic toxin, indoxyl sulfate (IS), as well as with standard renal function markers.

Comparison with Indoxyl Sulfate for CKD Progression

Studies have shown that elevated levels of pCS are strongly associated with the progression of chronic kidney disease.

BiomarkerHazard Ratio (HR) for CKD Progression95% Confidence Interval (CI)p-valueStudy PopulationKey Findings
p-Cresol sulfate (total) 1.092 (per 1 mg/L increase)1.060–1.126<0.001268 CKD patientspCS was independently associated with renal progression.
Indoxyl sulfate (total) 1.063 (per 1 mg/L increase)1.041–1.085<0.001268 CKD patientsThe predictive power of IS was weakened when pCS was included in the model.
Association with Cardiovascular Events and Mortality

p-Cresol sulfate has also been identified as a significant predictor of cardiovascular events and all-cause mortality in patients with CKD.

BiomarkerHazard Ratio (HR) for Cardiovascular Events95% Confidence Interval (CI)p-valueStudy PopulationKey Findings
p-Cresol sulfate (free) 1.391.14–1.710.0014523 non-dialysis CKD patientsFree pCS was the only protein-bound uremic toxin independently associated with cardiovascular events.
p-Cresol sulfate (free) 1.79 (univariate)-<0.0001499 mild-to-moderate CKD patientspCS remained a predictor after adjusting for GFR and Framingham risk factors (HR 1.39, p=0.04).
Indoxyl sulfate (free) Not significantly associated--Meta-analysis of 1,572 CKD patientsElevated pCS, but not IS, was associated with an increased risk of cardiovascular events.
Correlation with Renal Function

There is a strong negative correlation between serum pCS concentrations and the estimated glomerular filtration rate (eGFR), a key indicator of kidney function.

BiomarkerCorrelation Coefficient (r) with eGFRp-valueStudy Population
p-Cresol sulfate (total) -0.535<0.001103 CKD patients
p-Cresol sulfate (free) -0.744<0.00180 CKD patients
Indoxyl sulfate (total) -0.687<0.001103 CKD patients
Indoxyl sulfate (free) -0.819<0.00180 CKD patients

Experimental Protocols

The quantification of p-Cresol sulfate in biological matrices is most commonly and reliably performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

General Protocol for p-Cresol Sulfate Quantification by LC-MS/MS
  • Sample Preparation (Plasma/Serum):

    • To 50 µL of plasma or serum, add an internal standard (e.g., a deuterated analog of pCS).

    • Precipitate proteins by adding 150 µL of chilled acetonitrile.

    • Vortex the mixture thoroughly.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and dilute with an appropriate volume of mobile phase.

  • Chromatographic Separation:

    • HPLC System: A high-performance liquid chromatography system.

    • Column: A reverse-phase C18 column is commonly used.

    • Mobile Phase: A gradient elution using two solvents is typical:

      • Solvent A: Water with a small percentage of formic acid or ammonium formate.

      • Solvent B: Acetonitrile or methanol.

    • Flow Rate: A typical flow rate is between 0.3 and 0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometric Detection:

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray ionization (ESI) in negative ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification. The common MRM transitions for pCS are m/z 187 -> 107 and 187 -> 80.

    • Data Analysis: The concentration of pCS is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a similar biological matrix.

Visualizations

Signaling Pathway of p-Cresol Sulfate Induced Cellular Stress

cluster_extracellular Extracellular cluster_cellular Cellular p-Cresol_sulfate p-Cresol sulfate NADPH_oxidase NADPH Oxidase Activation p-Cresol_sulfate->NADPH_oxidase ROS Increased ROS Production NADPH_oxidase->ROS JNK_p38_MAPK JNK and p38 MAPK Signaling ROS->JNK_p38_MAPK Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Inflammation_Fibrosis Inflammation & Fibrosis JNK_p38_MAPK->Inflammation_Fibrosis

Caption: p-Cresol sulfate induced cellular stress pathway.

Experimental Workflow for p-Cresol Sulfate Quantification

Sample_Collection 1. Sample Collection (Plasma/Serum) Protein_Precipitation 2. Protein Precipitation (Acetonitrile) Sample_Collection->Protein_Precipitation Centrifugation 3. Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer 4. Supernatant Transfer & Dilution Centrifugation->Supernatant_Transfer LC_Separation 5. LC Separation (C18 Column) Supernatant_Transfer->LC_Separation MS_Detection 6. MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis 7. Data Analysis (Quantification) MS_Detection->Data_Analysis

Caption: LC-MS/MS workflow for p-Cresol sulfate analysis.

References

A Comparative Analysis of o-Cresol Sulfate and p-Cresol Sulfate Toxicokinetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the toxicokinetic profiles of ortho-cresol sulfate (o-CS) and para-cresol sulfate (p-CS), two isomeric metabolites of cresol. While both compounds are products of endogenous and xenobiotic metabolism, p-CS has been extensively studied as a prominent uremic toxin implicated in the pathophysiology of chronic kidney disease (CKD). In contrast, data specifically on the toxicokinetics of o-CS is limited. This guide synthesizes the available experimental data for both isomers, highlighting key differences in their metabolism, toxicity, and interaction with cellular signaling pathways.

Quantitative Toxicokinetic Parameters

Parametero-Cresolp-CresolReferences
Absorption Readily absorbed via oral, dermal, and inhalation routes.Readily absorbed, primarily from the colon following microbial metabolism of tyrosine.[1][2]
Metabolism Primarily metabolized via glucuronidation and sulfation. In one study, 22% of an administered dose was excreted as the sulfate conjugate.Extensively metabolized via sulfation and glucuronidation. Sulfation is a major pathway, particularly in the context of uremia.[2][3][4]
Protein Binding Data on protein binding of o-CS is not available.p-CS is highly protein-bound (approximately 95%) to albumin.
Excretion Primarily excreted in the urine as glucuronide and sulfate conjugates.Excreted in the urine. Renal clearance is dependent on tubular secretion.
Toxicity Considered toxic, but in vitro studies suggest it is less toxic than p-cresol in liver cells.Demonstrated toxicity in various cell types. Considered a uremic toxin. Its toxicity is linked to the formation of a reactive intermediate that depletes glutathione.

Experimental Protocols

Determination of Cresol Isomers and their Metabolites

Sample Preparation: Biological samples (urine, blood) are typically prepared by enzymatic or acidic hydrolysis to cleave the sulfate and glucuronide conjugates, allowing for the measurement of total cresol. For the analysis of the conjugates themselves, protein precipitation with agents like methanol or acetonitrile is a common first step, followed by solid-phase extraction for sample cleanup and concentration.

Analytical Method: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or fluorescence detection is the most common method for the separation and quantification of cresol isomers and their metabolites. Gas chromatography (GC) coupled with MS can also be used, often after derivatization.

  • HPLC Conditions: A reverse-phase C18 column is typically used with a mobile phase gradient of an aqueous buffer (e.g., ammonium acetate or formic acid) and an organic solvent (e.g., acetonitrile or methanol).

  • MS Detection: Electrospray ionization (ESI) in negative ion mode is commonly employed for the detection of cresol sulfates.

Signaling Pathways and Cellular Mechanisms

The following diagrams illustrate the known signaling pathways affected by p-cresol and the general metabolic pathway for cresol isomers. Due to a lack of specific data for this compound, a detailed signaling pathway diagram for this isomer cannot be provided at this time.

G cluster_metabolism Cresol Metabolism Cresol o-Cresol / p-Cresol SULT Sulfotransferase (SULT) Cresol->SULT Sulfation UGT UDP-Glucuronosyltransferase (UGT) Cresol->UGT Glucuronidation CS This compound / p-Cresol Sulfate SULT->CS CG o-Cresol Glucuronide / p-Cresol Glucuronide UGT->CG Excretion Urinary Excretion CS->Excretion CG->Excretion

General metabolic pathway of cresol isomers.

p_cresol_signaling cluster_cellular_effects Cellular Effects pCresol p-Cresol ROS ↑ Reactive Oxygen Species (ROS) pCresol->ROS PLC ↑ Phospholipase C (PLC) pCresol->PLC ERK12 ↑ ERK1/2 pCresol->ERK12 p38 ↑ p38 MAPK pCresol->p38 Akt ↑ Akt pCresol->Akt Inflammation Inflammation ROS->Inflammation Ca2 ↑ Intracellular Ca2+ PLC->Ca2 CellCycleArrest Cell Cycle Arrest ERK12->CellCycleArrest p38->CellCycleArrest Cytotoxicity Cytotoxicity Akt->Cytotoxicity

Signaling pathways affected by p-cresol.

Discussion

The available data suggests that while both o-cresol and p-cresol undergo similar metabolic conjugation pathways, the toxicological impact of p-cresol, and by extension p-CS, is more significant and better characterized. The higher toxicity of p-cresol observed in liver slices is attributed to the formation of a reactive quinone methide intermediate, a mechanism that may be less prominent for o-cresol. This difference in metabolic activation could be a key determinant of their distinct toxicokinetic and toxicodynamic profiles.

The extensive protein binding of p-CS is a critical factor in its accumulation in uremic patients, as it limits its clearance by hemodialysis. Whether o-CS exhibits similar high-affinity protein binding remains an important unanswered question that would significantly influence its potential to accumulate and exert systemic toxicity.

Regarding cellular signaling, p-cresol has been shown to induce oxidative stress and activate several key signaling cascades, including the MAPK (ERK1/2, p38) and Akt pathways, which are involved in cell growth, inflammation, and apoptosis. It also modulates intracellular calcium levels through the PLC pathway. These interactions provide a molecular basis for the observed cellular dysfunction and tissue damage associated with elevated p-cresol levels. The lack of similar detailed studies for o-cresol represents a significant knowledge gap.

Conclusion and Future Directions

References

Assessing Toluene Exposure: A Comparative Guide to Urinary Biomarkers, Focusing on o-Cresol Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurate assessment of toluene exposure is critical for both occupational safety and toxicological studies. This guide provides a comprehensive comparison of urinary o-Cresol, encompassing its sulfate conjugate, with other key biomarkers of toluene exposure. It includes a detailed analysis of their sensitivity and specificity, supported by experimental data and protocols.

Toluene is a widely used industrial solvent, and monitoring exposure is essential to mitigate potential health risks. The body metabolizes toluene into various compounds that can be measured in urine, serving as biomarkers of exposure. Among these, o-Cresol, excreted as o-Cresol glucuronide and o-Cresol sulfate, is a recognized indicator. In practice, the standard analytical approach involves the hydrolysis of these conjugates to measure "total o-Cresol." This guide will, therefore, refer to the performance of total o-Cresol as the scientifically established biomarker, which includes the sulfate form.

The Metabolic Fate of Toluene

Upon entering the body, toluene is primarily metabolized in the liver. A minor metabolic pathway involves the oxidation of the aromatic ring to form cresols, including o-Cresol. This o-Cresol is then conjugated with sulfate or glucuronic acid to facilitate its excretion in the urine. The following diagram illustrates this metabolic process.

Toluene_Metabolism Toluene Toluene Arene_Oxide Toluene Epoxide (Arene Oxide) Toluene->Arene_Oxide CYP450 o_Cresol o-Cresol Arene_Oxide->o_Cresol Epoxide Hydrolase Conjugation Conjugation (Sulfation/Glucuronidation) o_Cresol->Conjugation o_Cresol_Sulfate This compound Conjugation->o_Cresol_Sulfate o_Cresol_Glucuronide o-Cresol Glucuronide Conjugation->o_Cresol_Glucuronide Urine Urinary Excretion o_Cresol_Sulfate->Urine o_Cresol_Glucuronide->Urine

Caption: Metabolic pathway of toluene to urinary o-Cresol conjugates.

Comparative Performance of Toluene Biomarkers

The selection of an appropriate biomarker for toluene exposure depends on several factors, including the expected concentration range, the desired sensitivity and specificity, and the analytical resources available. The following table summarizes the key performance characteristics of total urinary o-Cresol and its main alternatives.

BiomarkerSensitivitySpecificityCorrelation with Airborne TolueneAdvantagesDisadvantages
Total o-Cresol Good, especially at low exposure levels (<50 ppm)[1][2]. Can distinguish exposed from non-exposed individuals at toluene concentrations as low as 2-3 ppm[3].High. Not significantly present in the urine of non-exposed individuals[4][5].Good correlation (r ≈ 0.7-0.9).More sensitive than hippuric acid for low-level exposure.Smoking can slightly increase o-Cresol levels.
Hippuric Acid Low, particularly at toluene concentrations below 50 ppm. Not suitable for low-level exposure monitoring.Low. Significant background levels from diet (e.g., benzoates in food and drinks).Good at high exposure levels (r ≈ 0.6-0.9), but poor at low levels (r ≈ 0.24).Historically the most frequently used biomarker.High background levels can mask occupational exposure.
Unmetabolized Toluene in Urine (TOL-U) High. Considered superior to o-Cresol for low-level exposure.Very High. Not influenced by smoking.Excellent correlation (r ≈ 0.84).Higher specificity and sensitivity than o-Cresol.Requires specific analytical techniques to handle volatile compounds.
S-benzylmercapturic acid (SBMA) High. Can separate exposed from non-exposed individuals at toluene levels < 1 ppm.Very High. Levels in non-exposed individuals are typically below the detection limit.Good correlation (r ≈ 0.7).Considered superior to hippuric acid and o-Cresol in some studies.More complex and costly analysis (LC-MS/MS).
S-p-toluylmercapturic acid (p-TMA) High. Not detectable in the urine of non-exposed individuals.Very High. Considered diagnostically sensitive and specific.Highly significant correlation with other exposure parameters.High specificity.Less commonly used and analyzed than other biomarkers.

Experimental Protocols

Accurate and reproducible quantification of toluene biomarkers is essential for reliable exposure assessment. The following sections provide detailed methodologies for the analysis of total o-Cresol, hippuric acid, and unmetabolized toluene in urine.

Analysis of Total o-Cresol in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)

This method determines the total concentration of o-Cresol following acid hydrolysis of its sulfate and glucuronide conjugates.

  • Sample Preparation (Hydrolysis):

    • Pipette a known volume of urine (e.g., 1-5 mL) into a screw-cap glass tube.

    • Add a volume of concentrated hydrochloric acid (HCl) to achieve a final concentration of approximately 2N.

    • Heat the sealed tube in a water bath at 100°C for 10-90 minutes to hydrolyze the conjugates.

    • Allow the sample to cool to room temperature.

  • Extraction:

    • Adjust the pH of the hydrolyzed urine to approximately 2 with a suitable buffer or base.

    • Add an internal standard (e.g., 3,4-dimethylphenol).

    • Add an organic extraction solvent (e.g., methylene chloride or methyl tert-butyl ether) and vortex for 1-2 minutes.

    • Centrifuge to separate the phases.

    • Transfer the organic layer to a clean vial.

  • Analysis by GC-MS:

    • Concentrate the organic extract under a gentle stream of nitrogen if necessary.

    • Inject an aliquot of the extract into a GC-MS system.

    • GC Column: DB-5 or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm).

    • Oven Temperature Program: Start at a low temperature (e.g., 30°C) and ramp up to a final temperature that allows for the elution of o-Cresol and the internal standard.

    • MS Detection: Operate in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity, monitoring characteristic ions for o-Cresol and the internal standard.

  • Quantification:

    • Generate a calibration curve using standards prepared in a similar matrix.

    • Calculate the concentration of o-Cresol in the urine sample based on the peak area ratio to the internal standard.

Analysis of Hippuric Acid in Urine by High-Performance Liquid Chromatography (HPLC)

This method quantifies hippuric acid in urine, often with minimal sample preparation.

  • Sample Preparation:

    • Thaw frozen urine samples and bring them to room temperature.

    • Vortex the samples to ensure homogeneity.

    • Filter an aliquot of the urine through a 0.45 µm syringe filter to remove particulates. Dilution with the mobile phase may be necessary for highly concentrated samples.

  • Analysis by HPLC:

    • HPLC System: An isocratic or gradient HPLC system with a UV detector.

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer or water with acetic acid) and an organic solvent (e.g., methanol or acetonitrile).

    • Flow Rate: Typically 0.8-1.2 mL/min.

    • Detection: UV detection at a wavelength of approximately 228-254 nm.

  • Quantification:

    • Prepare a series of calibration standards of hippuric acid in a suitable solvent or synthetic urine.

    • Inject the standards and samples onto the HPLC system.

    • Quantify the hippuric acid concentration in the samples by comparing the peak area to the calibration curve.

Analysis of Unmetabolized Toluene in Urine by Headspace-Gas Chromatography-Mass Spectrometry (HS-GC-MS)

This method is highly specific and sensitive for the direct measurement of toluene in urine.

  • Sample Preparation:

    • Collect a urine sample in a vial with minimal headspace.

    • Transfer a precise volume of urine (e.g., 5-10 mL) into a headspace vial.

    • Add an internal standard (e.g., deuterated toluene).

    • Optionally, add a salt (e.g., sodium chloride) to increase the volatility of toluene.

    • Seal the vial immediately with a septum cap.

  • Analysis by HS-GC-MS:

    • Place the vial in the headspace autosampler and incubate at a controlled temperature (e.g., 60-80°C) for a specific time to allow toluene to partition into the headspace.

    • Automatically inject a sample of the headspace gas into the GC-MS system.

    • GC Column: A column suitable for volatile organic compounds (e.g., a low- to mid-polarity column).

    • Oven Temperature Program: An appropriate temperature program to separate toluene from other volatile compounds.

    • MS Detection: Operate in SIM mode, monitoring the characteristic ions of toluene and the internal standard.

  • Quantification:

    • Prepare calibration standards by spiking known amounts of toluene into a blank urine matrix and analyzing them under the same conditions.

    • Calculate the concentration of toluene in the urine samples based on the calibration curve.

General Experimental Workflow

The following diagram provides a generalized workflow for the analysis of urinary biomarkers of toluene exposure.

Experimental_Workflow cluster_Sample_Collection Sample Collection cluster_Sample_Preparation Sample Preparation cluster_Analysis Analysis cluster_Data_Processing Data Processing Urine_Collection Urine Sample Collection Hydrolysis Hydrolysis (for o-Cresol) Extraction Extraction / Dilution / Headspace Preparation Urine_Collection->Extraction Hydrolysis->Extraction Instrumentation Instrumental Analysis (GC-MS, HPLC, LC-MS/MS) Extraction->Instrumentation Quantification Quantification (Calibration Curve) Instrumentation->Quantification Reporting Reporting Results Quantification->Reporting

Caption: A generalized workflow for urinary biomarker analysis.

Conclusion

The selection of a biomarker for assessing toluene exposure requires careful consideration of the specific research or monitoring objectives. While historically, hippuric acid was commonly used, its low specificity makes it unsuitable for low-level exposure assessment. Total urinary o-Cresol, which includes the sulfate conjugate, offers a more sensitive and specific alternative, particularly for exposures below 50 ppm. For the highest sensitivity and specificity, especially at very low exposure levels, unmetabolized toluene in urine and S-benzylmercapturic acid (SBMA) are superior choices, although they may require more specialized analytical instrumentation. This guide provides the necessary comparative data and experimental frameworks to assist researchers in selecting and implementing the most appropriate biomarker for their needs.

References

Unraveling the Variability in Toluene Exposure Assessment: A Comparative Guide to o-Cresol Sulfate and Alternative Biomarkers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate assessment of toluene exposure is critical. While urinary o-cresol sulfate has been a commonly used biomarker, significant inter-individual variability in its excretion poses challenges for precise exposure monitoring. This guide provides a comprehensive comparison of this compound with alternative biomarkers, supported by experimental data, to aid in the selection of the most appropriate tool for specific research and clinical needs.

Toluene, a widely used industrial solvent, is metabolized in the body into various compounds that can be measured to estimate exposure levels. One of the main metabolic pathways involves the formation of o-cresol, which is then conjugated to form this compound before being excreted in the urine.[1] However, the relationship between toluene exposure and urinary this compound levels can be influenced by a range of factors, leading to significant differences in excretion rates among individuals.[2][3] This variability has prompted the investigation of other metabolites and unmetabolized toluene as potentially more reliable biomarkers.

This guide delves into the performance of this compound in comparison to other key biomarkers of toluene exposure: hippuric acid (HA), benzylmercapturic acid (BMA), and unmetabolized toluene in urine (TOL-U).

Comparative Performance of Toluene Biomarkers

The effectiveness of a biomarker is determined by its correlation with exposure levels, sensitivity, specificity, and the influence of confounding factors. The following table summarizes the performance of this compound and its alternatives based on these metrics.

BiomarkerCorrelation with Airborne Toluene (r-value)Key AdvantagesKey Disadvantages
This compound 0.57 - 0.89[2][4]Good correlation at low exposure levels.Significant inter-individual variation; influenced by smoking.
Hippuric Acid (HA) 0.6 - 0.85Historically widely used; good correlation at high exposure.Poor correlation at low exposure levels (<50 ppm); influenced by diet and alcohol consumption.
Benzylmercapturic Acid (BMA) ~0.7Superior to HA and o-cresol in separating exposed from non-exposed individuals; not present in non-exposed subjects.May have lower correlation than HA and TOL-U at higher exposures.
Unmetabolized Toluene in Urine (TOL-U) ~0.844Higher specificity and sensitivity than o-cresol; not influenced by smoking; better correlation with airborne exposure.Requires sensitive analytical methods for detection at low levels.
Factors Contributing to Inter-individual Variability

Several factors can influence the metabolism of toluene and the subsequent excretion of its biomarkers, leading to the observed inter-individual variability.

  • Genetic Polymorphisms: Variations in the genes encoding metabolic enzymes, such as sulfotransferases (SULTs) that are responsible for the sulfation of o-cresol, can lead to differences in metabolic rates. For instance, the polymorphic variant SULT1A1*2 has been shown to have reduced enzyme activity compared to the wild type.

  • Smoking: Cigarette smoking has been shown to significantly increase the excretion of o-cresol, independent of toluene exposure, making it a significant confounding factor.

  • Alcohol Consumption: Alcohol consumption has been associated with variations in hippuric acid excretion.

  • Co-exposure to Other Solvents: While some studies suggest that co-exposure to other solvents does not significantly affect the levels of o-cresol, hippuric acid, or unmetabolized toluene, this remains a potential source of variability.

  • Individual Physiology: Factors such as sex, body size, and age can also influence the metabolism and excretion of toluene metabolites.

Experimental Protocols

Accurate and reproducible measurement of toluene biomarkers is essential for reliable exposure assessment. Below are summaries of typical experimental protocols used in the cited studies.

Personal Exposure Monitoring
  • Method: Time-weighted average (TWA) exposure to airborne toluene is typically monitored over an 8-hour work shift using personal diffusive samplers containing an appropriate sorbent material (e.g., charcoal).

  • Analysis: The collected samples are then desorbed and analyzed by gas chromatography (GC) to determine the concentration of toluene in the air.

Urine Sample Collection and Analysis
  • Sample Collection: End-of-shift urine samples are collected from participants.

  • o-Cresol and Hippuric Acid Analysis:

    • Urine samples are often subjected to acid hydrolysis to deconjugate the sulfate and glucuronide forms of o-cresol.

    • The free o-cresol and hippuric acid are then extracted using an organic solvent.

    • Analysis is performed using high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).

  • Benzylmercapturic Acid (BMA) Analysis:

    • BMA is typically analyzed using HPLC.

  • Unmetabolized Toluene in Urine (TOL-U) Analysis:

    • A sensitive method such as solid-phase microextraction (SPME) followed by GC-MS is used to measure the low concentrations of unmetabolized toluene in urine.

Visualizing Toluene Metabolism and Experimental Workflow

To better understand the processes involved, the following diagrams illustrate the metabolic pathway of toluene and a typical experimental workflow for biomarker assessment.

Toluene_Metabolism cluster_urine Urinary Biomarkers Toluene Toluene Benzyl_Alcohol Benzyl_Alcohol Toluene->Benzyl_Alcohol CYP450 Toluene_Epoxide Toluene_Epoxide Toluene->Toluene_Epoxide CYP450 Benzyl_Glutathione Benzyl_Glutathione Toluene->Benzyl_Glutathione GST Benzaldehyde Benzaldehyde Benzyl_Alcohol->Benzaldehyde Benzoic_Acid Benzoic_Acid Benzaldehyde->Benzoic_Acid Hippuric_Acid Hippuric_Acid Benzoic_Acid->Hippuric_Acid Glycine Conjugation o_Cresol o_Cresol Toluene_Epoxide->o_Cresol o_Cresol_Sulfate o_Cresol_Sulfate o_Cresol->o_Cresol_Sulfate Sulfation (SULT) Benzylmercapturic_Acid Benzylmercapturic_Acid Benzyl_Glutathione->Benzylmercapturic_Acid

Caption: Metabolic pathways of toluene leading to the formation of urinary biomarkers.

Experimental_Workflow cluster_analysis Biomarker Analysis Start Study Initiation Recruitment Participant Recruitment & Informed Consent Start->Recruitment Exposure_Monitoring Personal Airborne Toluene Monitoring (8-hr TWA) Recruitment->Exposure_Monitoring Urine_Collection End-of-Shift Urine Sample Collection Recruitment->Urine_Collection Data_Analysis Data Analysis & Statistical Correlation Exposure_Monitoring->Data_Analysis Sample_Processing Sample Preparation (e.g., Hydrolysis, Extraction) Urine_Collection->Sample_Processing GC_MS GC-MS Analysis (o-Cresol, TOL-U) Sample_Processing->GC_MS HPLC HPLC Analysis (HA, BMA) Sample_Processing->HPLC GC_MS->Data_Analysis HPLC->Data_Analysis Conclusion Conclusion & Reporting Data_Analysis->Conclusion

Caption: A typical experimental workflow for assessing toluene exposure biomarkers.

Conclusion

While urinary this compound is a valuable biomarker for toluene exposure, particularly at lower concentrations, its utility is hampered by significant inter-individual variability and confounding factors like smoking. For a more robust and reliable assessment of toluene exposure, a multi-biomarker approach is recommended. Unmetabolized toluene in urine (TOL-U) and benzylmercapturic acid (BMA) emerge as superior alternatives, offering higher specificity and less susceptibility to confounding factors. The choice of biomarker should be guided by the specific research question, the anticipated exposure levels, and the characteristics of the study population. Future research should continue to explore the genetic and environmental factors that contribute to the variability in toluene metabolism to further refine exposure assessment strategies.

References

Cross-Species Comparison of o-Cresol Metabolism and o-Cresol Sulfate Formation: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of o-cresol metabolism, with a focus on the formation of o-cresol sulfate, across different species. Understanding these species-specific differences is crucial for the accurate extrapolation of toxicological and pharmacological data from preclinical animal models to humans. This document summarizes key metabolic pathways, presents available quantitative data, details relevant experimental protocols, and provides visual diagrams to illustrate these complex processes.

Introduction to o-Cresol Metabolism

o-Cresol (2-methylphenol) is a phenolic compound to which humans and animals are exposed from both environmental and endogenous sources. It is a metabolite of toluene and is also produced by gut microbiota.[1] The primary routes of o-cresol metabolism involve conjugation reactions, specifically sulfation and glucuronidation, which facilitate its detoxification and excretion.[1] Additionally, oxidative metabolism mediated by cytochrome P450 (CYP) enzymes can occur.[2][3]

The balance between these metabolic pathways can vary significantly between species, leading to differences in the pharmacokinetic profile and toxic potential of o-cresol. This guide will delve into these differences, providing a framework for cross-species comparison.

Key Metabolic Pathways and Enzymes

The metabolism of o-cresol predominantly follows two major conjugation pathways, with a minor contribution from oxidative pathways.

1. Sulfation: This reaction is catalyzed by sulfotransferases (SULTs), which transfer a sulfonate group from the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of o-cresol, forming this compound.[4] In humans, the SULT1A1 enzyme is primarily responsible for the sulfation of simple phenols.

2. Glucuronidation: This pathway involves the transfer of glucuronic acid from the cofactor uridine 5'-diphosphoglucuronic acid (UDPGA) to o-cresol, resulting in the formation of o-cresol glucuronide. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs). For the closely related isomer p-cresol, UGT1A6 and UGT1A9 are the major isoforms involved in its glucuronidation in human liver microsomes.

3. Oxidative Metabolism: Cytochrome P450 enzymes can hydroxylate the aromatic ring or the methyl group of cresols. For instance, p-cresol can be oxidized to 4-hydroxybenzyl alcohol and further to 4-hydroxybenzaldehyde, or to a reactive quinone methide. While less characterized for o-cresol, similar oxidative pathways are plausible.

Significant species differences in the expression and activity of SULT and UGT enzymes have been documented for various phenolic compounds, which can lead to different metabolic profiles in humans, non-human primates, and rodents.

Data Presentation: In Vitro Metabolism of Cresols and Related Phenols

Directly comparable in vitro kinetic data for o-cresol metabolism across multiple species is limited in publicly available literature. Therefore, data for the closely related isomer, p-cresol, and other simple phenols are presented below to provide insights into expected species differences.

Table 1: Comparative Enzyme Kinetics of p-Cresol Glucuronidation in Human Liver Microsomes

ParameterValueEnzyme(s)Reference
Km (µM)67.3 ± 17.3UGT1A6
Ki (µM)5.2 (competitive inhibition of MPA glucuronidation)UGT1A9

Table 2: Comparative Intrinsic Clearance (CLint) for Glucuronidation of S-Equol (a phenolic compound) in Liver and Intestinal Microsomes

SpeciesLiver Microsomes CLint (relative value)Intestinal Microsomes CLint (relative value)Reference
Human1.01.0
Monkey5.81.2
Dog2.81.3
Rat7.69.6
Mouse4.92.8

Table 3: In Vivo Pharmacokinetic Parameters of o-Cresol in Rats

ParameterValueRoute of AdministrationReference
DistributionDetected in blood, brain, kidney, liver, lung, muscle, and spleenGavage
Primary MetabolitesThis compound and o-cresol glucuronideGavage

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of metabolic studies. Below are representative protocols for in vitro and in vivo assessment of o-cresol metabolism.

In Vitro Metabolism of o-Cresol in Liver Microsomes

This protocol is designed to determine the kinetic parameters (Km and Vmax) of o-cresol sulfation and glucuronidation.

1. Materials:

  • Liver microsomes from human, rat, and monkey (e.g., from a commercial supplier)

  • o-Cresol

  • Cofactors:

    • For sulfation: 3'-Phosphoadenosine-5'-phosphosulfate (PAPS)

    • For glucuronidation: Uridine 5'-diphosphoglucuronic acid (UDPGA)

  • Alamethicin (to activate UGTs)

  • Incubation buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard for LC-MS/MS analysis

  • LC-MS/MS system

2. Incubation Conditions:

  • Microsomal protein concentration: 0.1 - 0.5 mg/mL

  • o-Cresol concentrations: A range of concentrations, typically from 0.1 µM to 500 µM, to encompass the Km value.

  • Cofactor concentrations:

    • PAPS: 100 µM

    • UDPGA: 2 mM (in the presence of 50 µg/mg protein alamethicin)

  • Incubation temperature: 37°C

  • Incubation time: A time course experiment should be performed to ensure linearity of metabolite formation (e.g., 5, 10, 15, 30 minutes).

3. Procedure:

  • Prepare a stock solution of o-cresol in a suitable solvent (e.g., methanol or DMSO) and make serial dilutions.

  • Pre-incubate liver microsomes, buffer, and o-cresol at 37°C for 5 minutes. For glucuronidation assays, also include alamethicin in the pre-incubation.

  • Initiate the reaction by adding the respective cofactor (PAPS or UDPGA).

  • At designated time points, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples at 10,000 x g for 10 minutes to pellet the protein.

  • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

4. Data Analysis:

  • Quantify the formation of this compound and o-cresol glucuronide using a validated LC-MS/MS method.

  • Calculate the rate of metabolite formation (pmol/min/mg protein).

  • Plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation (or other appropriate models if atypical kinetics are observed) to determine Km and Vmax.

  • Calculate intrinsic clearance (CLint) as Vmax/Km.

In Vivo Pharmacokinetic Study of o-Cresol in a Non-Human Primate Model (e.g., Cynomolgus Monkey)

This protocol outlines a typical in vivo study to determine the pharmacokinetic profile of o-cresol.

1. Animals:

  • Adult, healthy male or female cynomolgus monkeys.

  • Animals should be fasted overnight before dosing.

2. Dosing and Sample Collection:

  • Dose: A single oral or intravenous dose of o-cresol (e.g., 1-10 mg/kg). The dose can be adjusted based on preliminary toxicity data.

  • Formulation: o-Cresol can be formulated in a suitable vehicle (e.g., saline for intravenous administration, or a suspension in 0.5% methylcellulose for oral administration).

  • Blood Sampling: Collect blood samples (e.g., 1 mL) from a peripheral vein at pre-dose and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).

  • Urine and Feces Collection: If desired, collect urine and feces at timed intervals to determine the extent of excretion of o-cresol and its metabolites.

3. Sample Processing and Analysis:

  • Process blood samples to obtain plasma.

  • Analyze plasma, urine, and feces for concentrations of o-cresol, this compound, and o-cresol glucuronide using a validated LC-MS/MS method. For urine and feces, a hydrolysis step may be required to measure total o-cresol.

4. Pharmacokinetic Analysis:

  • Use non-compartmental analysis to determine the following pharmacokinetic parameters:

    • Maximum plasma concentration (Cmax)

    • Time to reach maximum plasma concentration (Tmax)

    • Area under the plasma concentration-time curve (AUC)

    • Clearance (CL)

    • Volume of distribution (Vd)

    • Terminal half-life (t1/2)

  • Calculate the bioavailability (F) if both intravenous and oral data are available.

Visualizations

The following diagrams illustrate the key concepts discussed in this guide.

o_cresol_metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism (Conjugation) o_cresol o-Cresol oxidative_metabolites Oxidative Metabolites o_cresol->oxidative_metabolites CYP450 Enzymes o_cresol_sulfate This compound o_cresol->o_cresol_sulfate SULTs (e.g., SULT1A1) o_cresol_glucuronide o-Cresol Glucuronide o_cresol->o_cresol_glucuronide UGTs (e.g., UGT1A6, UGT1A9) Further Conjugation or Excretion Further Conjugation or Excretion oxidative_metabolites->Further Conjugation or Excretion Excretion Excretion o_cresol_sulfate->Excretion o_cresol_glucuronide->Excretion

Caption: Metabolic pathways of o-cresol.

experimental_workflow cluster_invitro In Vitro Metabolism cluster_invivo In Vivo Pharmacokinetics microsomes Liver Microsomes (Human, Monkey, Rat) incubation Incubation with o-Cresol and Cofactors (PAPS/UDPGA) microsomes->incubation analysis_invitro LC-MS/MS Analysis incubation->analysis_invitro kinetics Determine Km, Vmax, CLint analysis_invitro->kinetics comparison Cross-Species Comparison kinetics->comparison Compare Metabolic Rates dosing Dosing (Oral or IV) sampling Blood/Urine/Feces Collection dosing->sampling analysis_invivo LC-MS/MS Analysis sampling->analysis_invivo pk_params Determine PK Parameters (Cmax, AUC, CL) analysis_invivo->pk_params pk_params->comparison Compare Systemic Exposure start Start start->microsomes start->dosing

Caption: Experimental workflow for cross-species comparison.

logical_relationship enzyme_expression Species-Specific Enzyme (SULT, UGT) Expression & Activity metabolic_profile Different Metabolic Profiles (Sulfate vs. Glucuronide Ratio) enzyme_expression->metabolic_profile pk_profile Altered Pharmacokinetic Profile (Clearance, Half-life) metabolic_profile->pk_profile toxicological_outcome Varying Toxicological Outcomes pk_profile->toxicological_outcome extrapolation Challenges in Human Risk/Efficacy Extrapolation toxicological_outcome->extrapolation

Caption: Logical relationship of species differences.

References

o-Cresol Sulfate: A More Specific Biomarker for Toluene Exposure than Hippuric Acid

Author: BenchChem Technical Support Team. Date: November 2025

For decades, urinary hippuric acid has been the conventional biomarker for monitoring occupational exposure to toluene. However, its reliability, particularly at low exposure levels, is compromised by significant dietary and metabolic interferences. Emerging evidence strongly supports urinary o-cresol, measured as its sulfate and glucuronide conjugates, as a more specific and sensitive biomarker for assessing toluene exposure. This guide provides a comprehensive comparison of these two biomarkers, supported by experimental data and detailed methodologies, to assist researchers, scientists, and drug development professionals in making informed decisions for biomonitoring studies.

Metabolic Pathways of Toluene

Toluene is primarily metabolized in the liver through two main pathways. The major pathway, accounting for approximately 80% of absorbed toluene, involves the oxidation of the methyl group, leading to the formation of benzoic acid, which is then conjugated with glycine to form hippuric acid. A minor, but highly specific, pathway involves the oxidation of the aromatic ring by cytochrome P450 enzymes to form cresols. The ortho-isomer, o-cresol, is almost exclusively derived from toluene metabolism and is subsequently conjugated with sulfate or glucuronic acid to form water-soluble compounds that are excreted in the urine.

Toluene Metabolism cluster_major Major Pathway (~80%) cluster_minor Minor Pathway (<1%) Toluene Toluene Benzyl_Alcohol Benzyl Alcohol Toluene->Benzyl_Alcohol Arene_Oxide Arene Oxide Intermediate Toluene->Arene_Oxide Benzaldehyde Benzaldehyde Benzyl_Alcohol->Benzaldehyde Benzoic_Acid Benzoic Acid Benzaldehyde->Benzoic_Acid Hippuric_Acid Hippuric Acid Benzoic_Acid->Hippuric_Acid Glycine Glycine Glycine->Hippuric_Acid Urine_Excretion1 Urine Excretion Hippuric_Acid->Urine_Excretion1 o_Cresol o-Cresol Arene_Oxide->o_Cresol o_Cresol_Sulfate o-Cresol Sulfate o_Cresol->o_Cresol_Sulfate Sulfation o_Cresol_Glucuronide o-Cresol Glucuronide o_Cresol->o_Cresol_Glucuronide Glucuronidation Sulfotransferase Sulfotransferase UGT UGT Urine_Excretion2 Urine Excretion o_Cresol_Sulfate->Urine_Excretion2 o_Cresol_Glucuronide->Urine_Excretion2

Figure 1. Metabolic pathways of toluene.

Comparison of Biomarker Performance

The superiority of this compound (measured as total o-cresol after hydrolysis) over hippuric acid as a biomarker for toluene exposure is evident in its greater specificity and sensitivity, especially at low concentrations.

Data Presentation
ParameterHippuric Acido-Cresol (Total)Key Findings
Specificity LowHighHippuric acid is a natural component of urine and its levels are significantly influenced by the consumption of foods and beverages containing benzoic acid (e.g., fruits, coffee, and tea)[1]. o-Cresol is not significantly found in the urine of unexposed individuals[1].
Sensitivity at Low Exposure PoorGoodHippuric acid levels often do not significantly differ from background levels at airborne toluene concentrations below 30-50 ppm[2][3]. o-Cresol can distinguish exposed from non-exposed individuals at toluene concentrations as low as 2-3 ppm[4].
Correlation with Airborne Toluene Moderate to Good (r ≈ 0.6-0.85)Good to Excellent (r ≈ 0.6-0.89)While hippuric acid shows good correlation at higher exposures, its correlation weakens significantly at lower levels (r ≈ 0.12-0.24 below 50 ppm). o-Cresol maintains a stronger correlation across a wider range of exposure levels.
Interferences Diet (benzoic acid), alcohol consumption, co-exposure to xylene and styrene.Smoking can increase o-cresol levels, but to a lesser extent than dietary influences on hippuric acid.The impact of smoking on o-cresol is a consideration, but the high variability of background hippuric acid presents a greater challenge for accurate exposure assessment.

Experimental Protocols

Accurate quantification of these biomarkers is crucial. The following sections detail common methodologies for their analysis in urine.

Experimental Workflow for Urinary o-Cresol Analysis

The standard method for quantifying urinary o-cresol involves the hydrolysis of its sulfate and glucuronide conjugates to free o-cresol, followed by extraction and instrumental analysis.

Experimental Workflow for o-Cresol start Urine Sample Collection hydrolysis Acid Hydrolysis (e.g., HCl, 95°C, 1.5h) start->hydrolysis extraction Liquid-Liquid Extraction (e.g., with MTBE) hydrolysis->extraction derivatization Derivatization (Optional) (e.g., with Dansyl Chloride for LC-MS) extraction->derivatization analysis Instrumental Analysis derivatization->analysis gcms GC-MS analysis->gcms Gas Chromatography uplcmsms UPLC-MS/MS analysis->uplcmsms Liquid Chromatography quantification Data Analysis and Quantification gcms->quantification uplcmsms->quantification

Figure 2. Workflow for urinary o-cresol analysis.

1. Determination of Total Urinary o-Cresol by GC-MS

This method is adapted from the NIOSH 8321 protocol and is suitable for quantifying o-cresol after hydrolysis.

  • Sample Preparation (Hydrolysis):

    • Pipette 5 mL of urine into a 15-mL centrifuge tube.

    • Add 1 mL of concentrated hydrochloric acid (HCl).

    • Cap the tube and shake vigorously for 1 minute.

    • Place the tube in a water bath at 95°C for 1.5 hours to hydrolyze the o-cresol conjugates.

    • Allow the tube to cool to room temperature.

  • Extraction:

    • Add an internal standard (e.g., nitrobenzene) and 2 mL of methyl tert-butyl ether (MTBE).

    • Shake vigorously for 2 minutes.

    • Centrifuge to separate the phases.

    • Transfer the upper organic layer to a clean vial.

    • Add approximately 0.2 g of anhydrous sodium sulfate to dry the extract.

  • Instrumental Analysis (GC-MS):

    • Column: Fused silica capillary column (e.g., 5% phenyl arylene).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.3 mL/min).

    • Injection: 2 µL of the extract.

    • Temperature Program: Initial temperature of 50°C (hold for 2 min), then ramp to 150°C at 10°C/min.

    • MS Detection: Selected Ion Monitoring (SIM) mode. Quantifying ion for o-cresol: m/z 108. Confirming ions: m/z 107, 77.

2. Determination of Urinary Hippuric Acid by HPLC-UV

This method is a common approach for the quantification of hippuric acid.

  • Sample Preparation:

    • Thaw frozen urine samples and centrifuge to remove any precipitate.

    • Dilute the urine sample (e.g., 1:5 or 1:10) with the mobile phase or high-purity water.

    • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

  • Instrumental Analysis (HPLC-UV):

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., methanol or acetonitrile). An example is a 20:80:0.2 mixture of methanol, water, and acetic acid.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5-20 µL.

    • Detection: UV detector set at 207 nm or 254 nm.

    • Quantification: Based on a calibration curve prepared from hippuric acid standards.

Conclusion

While hippuric acid has been historically used for biomonitoring of toluene exposure, its utility is limited by low specificity and poor sensitivity at exposure levels relevant to current occupational health standards. Urinary o-cresol, measured as total o-cresol after hydrolysis of its conjugates, offers a significantly more specific and reliable alternative. Its concentration in urine is less affected by confounding factors and shows a stronger correlation with low-level toluene exposure. For researchers, scientists, and drug development professionals conducting studies on toluene exposure and its effects, the adoption of urinary o-cresol as the primary biomarker is strongly recommended for more accurate and reliable data.

References

Limitations of o-Cresol Sulfate as a Biomarker at Very Low Toluene Concentrations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate assessment of exposure to low levels of toluene is a critical aspect of occupational health and environmental toxicology. For years, urinary o-cresol, excreted primarily as o-cresol sulfate and o-cresol glucuronide, has been utilized as a biomarker for toluene exposure. However, emerging evidence highlights significant limitations of this biomarker, particularly at very low toluene concentrations encountered in the general environment or in well-controlled occupational settings. This guide provides a comprehensive comparison of this compound with alternative biomarkers, supported by experimental data, to aid researchers in selecting the most appropriate tools for their studies.

Key Limitations of this compound

At low toluene exposure levels, the utility of this compound as a reliable biomarker is hampered by several factors:

  • Background Levels: o-Cresol is naturally present in the urine of the general population due to dietary sources and metabolic processes, leading to background levels that can mask the contribution from low-level toluene exposure.[1][2][3]

  • Interference from Smoking: Cigarette smoking has been shown to significantly increase the excretion of o-cresol, independent of toluene exposure, complicating the interpretation of results in smokers.[1][4]

  • Lower Sensitivity and Specificity: Compared to other biomarkers, o-cresol shows a weaker correlation with low airborne toluene concentrations and a partial overlap in its distribution between exposed and control groups.

  • Minor Metabolic Pathway: The conversion of toluene to o-cresol represents a minor metabolic pathway, which may not be sensitive enough to reflect very light exposure.

Comparative Analysis of Toluene Biomarkers

The selection of an appropriate biomarker is crucial for the accurate assessment of toluene exposure. Below is a comparison of o-cresol with other key biomarkers.

Quantitative Data Summary

The following table summarizes the performance of urinary o-cresol compared to urinary toluene (TOL-U) and hippuric acid in assessing toluene exposure.

BiomarkerCorrelation with Airborne Toluene (TOL-A)Influence of SmokingBackground Levels in Unexposed IndividualsNotes
o-Cresol (o-C) r = 0.704 (Weaker correlation at low levels, r = 0.17 at ~2 ppm TOL-A)Significantly increased excretionPresent and can overlap with exposed individuals' levelsDistribution in exposed and control groups can partially overlap.
Urinary Toluene (TOL-U) r = 0.844 (Stronger correlation at low levels, r = 0.79 at ~2 ppm TOL-A)Not influenced by smokingLower background values with no overlap between exposed and control groupsConsidered to have higher specificity and sensitivity.
Hippuric Acid (HA) r = 0.67 (Poor correlation at low levels, r = 0.24 below 50 ppm and r = 0.12 at ~2 ppm TOL-A)Not a significant confounderAffected by diet and medications containing benzoic acid.Less sensitive index for low toluene concentrations.
Benzylmercapturic Acid (BMA) Good correlation (r=0.7) (Better correlation at low levels, r=0.61 at ~2 ppm TOL-A)Not a significant confounderBelow the limit of detection in unexposed individuals.Can separate exposed from non-exposed at toluene concentrations <1 ppm.

Signaling Pathways and Experimental Workflows

Metabolic Pathway of Toluene

The metabolism of toluene in the human body primarily occurs in the liver. The major pathway leads to the formation of hippuric acid. A minor pathway involves the oxidation of the aromatic ring to form cresols, which are then conjugated with sulfate or glucuronic acid before excretion in the urine.

Toluene Toluene Arene_Oxide Arene Oxide Intermediate Toluene->Arene_Oxide CYP450 (minor pathway) Benzyl_Alcohol Benzyl Alcohol Toluene->Benzyl_Alcohol CYP450 (major pathway) o_Cresol o-Cresol Arene_Oxide->o_Cresol o_Cresol_Sulfate This compound o_Cresol->o_Cresol_Sulfate Sulfotransferase o_Cresol_Glucuronide o-Cresol Glucuronide o_Cresol->o_Cresol_Glucuronide UDP-glucuronosyltransferase Benzaldehyde Benzaldehyde Benzyl_Alcohol->Benzaldehyde Alcohol Dehydrogenase Benzoic_Acid Benzoic Acid Benzaldehyde->Benzoic_Acid Aldehyde Dehydrogenase Hippuric_Acid Hippuric Acid Benzoic_Acid->Hippuric_Acid Glycine N-acyltransferase

Metabolic pathway of toluene.
Experimental Workflow for Urinary o-Cresol Analysis

The determination of total urinary o-cresol (including the sulfate conjugate) typically involves acid hydrolysis to release the free cresol from its conjugates, followed by extraction and chromatographic analysis.

cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Urine_Sample Urine Sample Collection Acid_Hydrolysis Acid Hydrolysis (e.g., HCl, 95°C) Urine_Sample->Acid_Hydrolysis Extraction Liquid-Liquid or Solid Phase Extraction Acid_Hydrolysis->Extraction GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) Extraction->GC_MS UPLC_MS_MS Ultra-Performance Liquid Chromatography- Tandem Mass Spectrometry (UPLC-MS/MS) Extraction->UPLC_MS_MS Quantification Quantification against Calibration Curve GC_MS->Quantification UPLC_MS_MS->Quantification Normalization Creatinine Normalization Quantification->Normalization

Urinary o-cresol analysis workflow.

Experimental Protocols

Determination of Urinary o-Cresol by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from established methods for the analysis of total o-cresol in urine.

1. Sample Preparation (Acid Hydrolysis):

  • Pipette 5 mL of urine into a 15-mL screw-cap glass tube.

  • Add an internal standard (e.g., nitrobenzene).

  • Add 1 mL of concentrated hydrochloric acid.

  • Securely cap the tube and vortex for 1 minute.

  • Incubate the tube in a water bath at 95°C for 1.5 hours to hydrolyze the o-cresol conjugates.

  • Allow the sample to cool to room temperature.

2. Extraction:

  • Add 2 mL of an organic solvent (e.g., methyl tert-butyl ether) to the hydrolyzed urine sample.

  • Vortex vigorously for 2 minutes to extract the o-cresol.

  • Centrifuge to separate the organic and aqueous phases.

  • Transfer the upper organic layer to a clean vial containing a drying agent (e.g., anhydrous sodium sulfate).

3. GC-MS Analysis:

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A suitable capillary column for separating phenolic compounds (e.g., DB-5ms).

  • Injection: Inject 1-2 µL of the organic extract into the GC.

  • Temperature Program: An appropriate temperature gradient to ensure separation of o-cresol from other urinary components and isomers.

  • Mass Spectrometry: Operate in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity. Monitor characteristic ions for o-cresol and the internal standard.

4. Quantification:

  • Prepare a calibration curve using standard solutions of o-cresol in a urine matrix.

  • Calculate the concentration of o-cresol in the samples by comparing the peak area ratio of o-cresol to the internal standard against the calibration curve.

  • Normalize the results to urinary creatinine concentration to account for variations in urine dilution.

Determination of Urinary o-Cresol by UPLC-MS/MS

This method offers high sensitivity and specificity for the quantification of o-cresol.

1. Sample Preparation (Acid Hydrolysis and Derivatization):

  • To 100 µL of urine, add an internal standard (e.g., o-Cresol-13C6).

  • Add concentrated HCl and heat to hydrolyze the conjugates.

  • After cooling, perform a derivatization step (e.g., with dansyl chloride) to improve chromatographic retention and ionization efficiency.

  • Dilute the sample appropriately.

2. UPLC-MS/MS Analysis:

  • Instrumentation: Ultra-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.

  • Column: A reverse-phase column suitable for separating the derivatized o-cresol (e.g., BEH Phenyl).

  • Mobile Phase: A gradient of aqueous and organic solvents (e.g., water with formic acid and acetonitrile).

  • Mass Spectrometry: Operate in multiple reaction monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for the derivatized o-cresol and the internal standard.

3. Quantification:

  • Generate a calibration curve by analyzing standard solutions of derivatized o-cresol.

  • Quantify the o-cresol concentration in the samples based on the peak area ratios relative to the internal standard and the calibration curve.

  • Adjust for urinary creatinine concentration.

Conclusion and Recommendations

While urinary this compound has been a long-standing biomarker for toluene exposure, its limitations at very low concentrations are significant. The presence of background levels in the general population and interference from smoking can lead to ambiguous results, particularly when assessing environmental or low-level occupational exposures.

For studies requiring high sensitivity and specificity, especially at low exposure levels, urinary toluene (TOL-U) and benzylmercapturic acid (BMA) are superior biomarkers. TOL-U demonstrates a stronger correlation with airborne toluene and is not affected by smoking. BMA offers the advantage of being virtually absent in unexposed individuals, providing a clear distinction between exposed and non-exposed populations.

Researchers and drug development professionals should carefully consider the expected range of toluene exposure and the characteristics of the study population (e.g., smoking status) when selecting a biomarker. For low-level exposure assessment, moving beyond this compound to more sensitive and specific biomarkers like urinary toluene or benzylmercapturic acid is strongly recommended.

References

A comparative study of different analytical platforms for o-Cresol sulfate measurement

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Analytical Platforms for o-Cresol Sulfate Measurement

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common analytical platforms for the quantification of this compound in biological matrices. o-Cresol, a metabolite of toluene, is conjugated in the body to form this compound and o-Cresol glucuronide before being excreted in urine.[1] The measurement of these conjugates, typically after hydrolysis to free o-Cresol, serves as a critical biomarker for assessing toluene exposure.[1] This document details the experimental protocols for key methods and presents a comparative summary of their performance to aid in the selection of the most appropriate analytical technique.

Metabolic Pathway of Toluene

The metabolic conversion of toluene to its excretable conjugated forms is a key process in toxicology and occupational health monitoring. Toluene is first oxidized to o-Cresol, which is then rapidly conjugated to form this compound and o-Cresol glucuronide.

cluster_0 Toluene Toluene oCresol o-Cresol Toluene->oCresol Metabolism (Oxidation) oCresol->Conjugates Conjugation Sulfate This compound Conjugates->Sulfate Glucuronide o-Cresol Glucuronide Conjugates->Glucuronide

Fig. 1: Metabolic conversion of toluene to o-Cresol conjugates.

Comparative Analysis of Analytical Platforms

The selection of an analytical platform for this compound measurement depends on the required sensitivity, specificity, throughput, and available instrumentation. The most prevalent techniques include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography (GC) with Flame Ionization Detection (FID) or Mass Spectrometry (MS), and Capillary Electrophoresis (CE).

Data Presentation: Performance Comparison

The following table summarizes the quantitative performance of different analytical platforms based on published data. Note that most methods measure total o-Cresol after a hydrolysis step to cleave the sulfate conjugate.

ParameterUPLC-MS/MSGC-FIDGC-MSCapillary Electrophoresis
Principle Chromatographic separation followed by mass-based detection of parent and fragment ions.Chromatographic separation followed by detection of ions produced in a flame.Chromatographic separation followed by mass-based detection.Separation based on electrophoretic mobility in a capillary.
Sample Type Urine, Serum, Plasma[1][2]Urine[3]UrineAqueous standards
LOD 0.06 µMGenerally higher than LC-MS/MSNot specifiedNot specified
LOQ 0.21 µM< 0.21 µg/mL (~1.9 µM)Not specifiedNot specified
Linearity Range 0.4 µM to 40 µM0.2–3.0 µg/mL (~1.9-27.7 µM)Not specifiedNot specified
Intra-day Precision 3.2%2.4 - 5.4%Not specifiedNot specified
Inter-day Precision 4.4%2.4 - 5.4%Not specifiedNot specified
Accuracy / Recovery 99%98%Not specifiedNot specified
Analysis Time ~14 min (Isocratic)< 5 minVariable< 5 min
Specificity Very High (MRM)Moderate (Prone to interference)HighHigh
Key Advantage Highest sensitivity and specificity. Considered the gold standard.Good resolution of isomers, robust.High specificity.Fast separation of isomers.
Key Disadvantage Requires derivatization for o-Cresol, high instrument cost.Lower sensitivity, potential for interference.Sample preparation can be sensitive to water.Limited quantitative data in biological matrices.

Experimental Protocols & Workflows

Detailed methodologies are crucial for reproducing experimental results and ensuring data quality. Below are protocols for the most prominent analytical techniques.

UPLC-MS/MS Method for Total o-Cresol

This method is recognized for its high sensitivity and robustness, making it ideal for quantifying low levels of o-Cresol in biological samples. A derivatization step is essential as o-Cresol ionizes poorly by electrospray.

Experimental Workflow Diagram

cluster_0 Sample Urine Sample Hydrolysis Acid Hydrolysis (Cleave Conjugates) Sample->Hydrolysis Derivatization Derivatization (Dansyl Chloride) Hydrolysis->Derivatization Separation UPLC Separation (BEH Phenyl Column) Derivatization->Separation Detection MS/MS Detection (MRM Mode) Separation->Detection Analysis Data Analysis Detection->Analysis

Fig. 2: Workflow for UPLC-MS/MS analysis of total o-Cresol.

Protocol Details:

  • Sample Hydrolysis:

    • To a 5 mL urine sample, add 1 mL of concentrated sulfuric acid.

    • Stopper the tube and heat in a water bath at 100°C for 45-60 minutes to form free o-Cresol.

  • pH Adjustment and Derivatization:

    • Raise the pH by adding 200 μL of 10N NaOH solution, followed by 500 μL of sodium bicarbonate (100 mM, pH 10.5).

    • Mix 150 μL of the diluted sample with 150 μL of dansyl chloride solution (1 mg/mL in acetone).

    • Heat the mixture at 60°C for three minutes on a dry block heater.

  • UPLC-MS/MS Analysis:

    • Column: Waters BEH Phenyl column.

    • Mobile Phase: Isocratic program with 85% Solvent B (Acetonitrile) and 15% Solvent A (Aqueous buffer).

    • Flow Rate: As specified by the instrument method.

    • Injection Volume: 20 µL.

    • MS Detection: Waters Xevo TQ-XS triple quadrupole mass spectrometer in electrospray positive ion mode (ESI+).

    • MRM Transitions: Monitor m/z 342.1→171.0 for the o-Cresol derivative.

    • Source Parameters: Capillary voltage 1.0 kV, cone voltage 40 V, desolvation temperature 500°C.

Gas Chromatography (GC-FID) Method for Total o-Cresol

GC-FID offers a robust and cost-effective alternative, providing excellent resolution for cresol isomers.

Protocol Details:

  • Sample Hydrolysis:

    • Follow the same acid hydrolysis procedure as described for the UPLC-MS/MS method (Step 1).

  • Extraction:

    • Saturate the hydrolyzed sample with ammonium sulfate.

    • Add an internal standard (e.g., 20 µL of 0.75 mg/mL tridecane in ethyl acetate).

    • Extract the sample with 1 mL of ethyl acetate by vortexing for 10 minutes, followed by centrifugation.

  • GC-FID Analysis:

    • Column: Glass column (1.8 m x 1/8 in) packed with 3% OV-17 on Chromosorb WPH, 80/100 mesh.

    • Carrier Gas: Nitrogen at a flow rate of 30 mL/min.

    • Temperatures:

      • Injector: 225°C.

      • Detector (FID): 250°C.

      • Oven Program: Initial 110°C for 10 min, ramp at 10°C/min to 170°C, hold for 5 min.

    • Injection Volume: 4 µL of the supernatant.

Platform Comparison Logic

Choosing the right platform involves a trade-off between performance and resources. LC-MS/MS provides unparalleled sensitivity for detecting low-level exposure, while GC-based methods offer a reliable workhorse for routine analysis with good isomeric separation.

cluster_0 cluster_1 Key Attributes Platform Analytical Platforms LCMS LC-MS/MS Sensitivity Sensitivity LCMS->Sensitivity Very High Specificity Specificity LCMS->Specificity Very High Cost Instrument Cost LCMS->Cost High Throughput Throughput LCMS->Throughput High GCMS GC-MS / GC-FID GCMS->Sensitivity Moderate GCMS->Specificity High GCMS->Cost Moderate IsomerSep Isomer Separation GCMS->IsomerSep Excellent CE Capillary Electrophoresis CE->Cost Low CE->Throughput Very High CE->IsomerSep Good

References

Establishing a Biological Exposure Index for Toluene: A Comparative Guide to Urinary Biomarkers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of urinary biomarkers for monitoring occupational exposure to toluene, with a focus on establishing a Biological Exposure Index (BEI) for urinary o-Cresol. The content is intended for researchers, scientists, and drug development professionals involved in occupational health and safety.

Introduction to Toluene Exposure and Biomonitoring

Toluene, a widely used industrial solvent, poses potential health risks upon exposure, primarily affecting the central nervous system.[1] Biological monitoring is crucial for assessing worker exposure and implementing preventive measures. This involves measuring toluene or its metabolites in biological samples, such as urine. Several biomarkers have been proposed and evaluated for their effectiveness in indicating toluene exposure levels. This guide compares the performance of urinary o-cresol with other key biomarkers, providing experimental data and detailed methodologies to aid in the establishment and application of a BEI.

Comparison of Urinary Biomarkers for Toluene Exposure

The selection of an appropriate biomarker is critical for accurate exposure assessment. The ideal biomarker should be sensitive, specific, and have a strong correlation with airborne toluene levels. Here, we compare urinary o-cresol with two other prominent biomarkers: urinary toluene and hippuric acid.

BiomarkerCorrelation with Airborne Toluene (TOL-A)AdvantagesDisadvantages
Urinary o-Cresol (o-C) Good (r = 0.704 - 0.89)[2][3]- Non-invasive sample collection.[2] - Good indicator of exposure to low levels of toluene.[3]- Smoking habits can significantly increase excretion. - Partial overlap in distribution between exposed and control groups.
Urinary Toluene (TOL-U) Excellent (r = 0.83 - 0.844)- Higher specificity and sensitivity than o-C. - Not influenced by cigarette smoking. - Lower background values.- Requires careful sample handling to avoid evaporation.
Hippuric Acid (HA) Good (r = 0.67 - 0.85)- Historically a widely used biomarker.- Background levels from diet can mask occupational exposure, especially at low toluene concentrations. - Weaker correlation than o-C at low exposure levels.

Table 1: Comparison of Urinary Biomarkers for Toluene Exposure. This table summarizes the correlation with airborne toluene and the key advantages and disadvantages of urinary o-cresol, urinary toluene, and hippuric acid as biomarkers for toluene exposure.

Experimental Protocols

Accurate and reliable measurement of urinary biomarkers is fundamental to establishing a BEI. Below are detailed methodologies for the analysis of urinary o-cresol.

Determination of Urinary o-Cresol

The measurement of urinary o-cresol typically involves the hydrolysis of its conjugates (sulfate and glucuronide) to liberate free o-cresol, followed by extraction and chromatographic analysis.

1. Sample Preparation (Acid Hydrolysis):

  • Pipette a known volume (e.g., 5 mL) of urine into a centrifuge tube.

  • Add a strong acid, such as concentrated hydrochloric acid (e.g., 1 mL), to the urine sample.

  • Heat the sample in a water bath at approximately 95-100°C for a specified time (e.g., 10 minutes to 1.5 hours) to ensure complete hydrolysis of the o-cresol conjugates.

  • Allow the sample to cool to room temperature.

2. Extraction:

  • Perform a liquid-liquid extraction by adding an organic solvent (e.g., methylene chloride or methyl tert-butyl ether) to the hydrolyzed urine sample.

  • Vigorously shake the mixture to transfer the o-cresol into the organic phase.

  • Separate the organic layer containing the o-cresol.

3. Analytical Quantification:

  • Analyze the extracted o-cresol using gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS).

  • Alternatively, high-performance liquid chromatography (HPLC) can be used for quantification.

  • An internal standard (e.g., 3,4-dimethylphenol) is typically used to improve the accuracy and precision of the measurement.

Visualizing the Workflow and Metabolic Pathway

To further clarify the processes involved, the following diagrams illustrate the experimental workflow for BEI establishment and the metabolic pathway of toluene.

Experimental_Workflow cluster_0 Phase 1: Data Collection cluster_1 Phase 2: Laboratory Analysis cluster_2 Phase 3: Data Analysis & BEI Establishment A Worker Recruitment & Consent B Airborne Toluene (TOL-A) Monitoring A->B C Urine Sample Collection (End of Shift) A->C H Statistical Correlation (o-C vs. TOL-A) B->H D Acid Hydrolysis of Urine C->D Sample Prep E Extraction of o-Cresol D->E F GC-MS or HPLC Analysis E->F G Quantification of Urinary o-Cresol F->G G->H I BEI Recommendation H->I

Caption: Experimental workflow for establishing a BEI for urinary o-cresol.

Toluene_Metabolism Toluene Toluene AreneOxide Arene Oxide Intermediate Toluene->AreneOxide CYP450 oCresol o-Cresol AreneOxide->oCresol Conjugation Conjugation (Sulfation/Glucuronidation) oCresol->Conjugation oCresolSulfate o-Cresol Sulfate / Glucuronide Conjugation->oCresolSulfate Excretion Urinary Excretion oCresolSulfate->Excretion

References

O-Cresol Sulfate Levels: A Comparative Analysis in Smokers and Non-Smokers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – New comparative analysis reveals significantly elevated levels of o-Cresol sulfate, a metabolite of the toxic compound o-Cresol found in tobacco smoke, in smokers compared to their non-smoking counterparts. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the quantitative differences in this compound levels, detailed experimental methodologies for its detection, and insights into the potential biological pathways affected.

Executive Summary

Cigarette smoking is a major source of exposure to a myriad of harmful chemicals, including o-Cresol. Once inhaled, o-Cresol is metabolized in the body and excreted, in part, as this compound. Emerging research has identified this compound as a key biomarker of exposure to tobacco smoke. Studies have demonstrated a substantial increase in the circulating and excreted levels of this metabolite in smokers. One study highlighted that this compound levels were 4- to 11-fold higher in current smokers, with concentrations correlating with the number of cigarettes smoked per day. Another study focusing on urinary excretion found that smoking habits significantly increased the levels of o-Cresol. This guide synthesizes the available data to provide a clear comparison of this compound levels between smokers and non-smokers, outlines the sophisticated analytical methods used for its quantification, and explores its potential role in smoking-induced pathology.

Data Presentation: Quantitative Comparison of o-Cresol Levels

The following table summarizes the urinary concentrations of o-Cresol in smokers versus non-smokers, providing a quantitative snapshot of the impact of smoking on the levels of this biomarker. It is important to note that many studies measure total o-Cresol after a hydrolysis step, which cleaves the sulfate group. Therefore, these values are representative of the total o-Cresol burden, of which this compound is a major component.

BiomarkerPopulationMatrixMedian Concentration (µg/L)Study
o-CresolSmokers (n=13)Urine33Fustinoni et al. (2007)[1][2]
o-CresolNon-smokers (n=17)Urine23Fustinoni et al. (2007)[1][2]

Note: The data from Fustinoni et al. (2007) reflects total urinary o-Cresol concentrations after hydrolysis.

Further supporting the significant impact of smoking, a metabolomics study observed a decrease of over 80% in both plasma and urinary this compound levels in smokers who switched to electronic nicotine delivery systems for just five days.

Experimental Protocols

The quantification of o-Cresol and its sulfate conjugate in biological matrices such as urine and plasma requires sensitive and specific analytical methods. The most common techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Method 1: Urinary o-Cresol Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is widely used for the determination of total urinary o-Cresol, which includes the amount present as this compound.

1. Sample Preparation:

  • Enzymatic or Acid Hydrolysis: A urine sample (typically 1-5 mL) is subjected to enzymatic (e.g., using β-glucuronidase/arylsulfatase) or strong acid (e.g., hydrochloric acid) hydrolysis at an elevated temperature (e.g., 95-100°C) for a defined period (e.g., 30-60 minutes). This step is crucial to cleave the sulfate and glucuronide conjugates, liberating free o-Cresol.
  • Extraction: After cooling, the pH of the hydrolyzed sample is adjusted, and o-Cresol is extracted into an organic solvent (e.g., methylene chloride or ethyl acetate) through liquid-liquid extraction. Alternatively, solid-phase microextraction (SPME) can be used for a solventless approach.
  • Derivatization: To improve volatility and chromatographic properties, the extracted o-Cresol is often derivatized. A common derivatizing agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the hydroxyl group of o-Cresol to a trimethylsilyl ether.

2. GC-MS Analysis:

  • Gas Chromatograph (GC): The derivatized extract is injected into a GC equipped with a capillary column (e.g., DB-5ms). The oven temperature is programmed to ramp up, allowing for the separation of o-Cresol from other components in the sample based on their boiling points and interactions with the column's stationary phase.
  • Mass Spectrometer (MS): As the separated compounds elute from the GC column, they enter the MS. The molecules are ionized (typically by electron ionization), and the resulting charged fragments are separated based on their mass-to-charge ratio. The mass spectrometer is often operated in selected ion monitoring (SIM) mode, where only specific ions characteristic of derivatized o-Cresol are monitored, enhancing the sensitivity and selectivity of the analysis.

Method 2: Plasma this compound Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method allows for the direct quantification of the intact this compound conjugate without the need for hydrolysis.

1. Sample Preparation:

  • Protein Precipitation: Plasma or serum samples (typically 50-100 µL) are treated with a cold organic solvent, such as acetonitrile or methanol, to precipitate proteins. This is a critical step as proteins can interfere with the analysis.
  • Centrifugation and Supernatant Collection: The mixture is centrifuged at high speed to pellet the precipitated proteins. The clear supernatant, containing this compound and other small molecules, is carefully collected.
  • Dilution: The supernatant is often diluted with a suitable solvent (e.g., a mixture of water and mobile phase) before injection into the LC-MS/MS system.

2. LC-MS/MS Analysis:

  • Liquid Chromatograph (LC): The prepared sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A reversed-phase column (e.g., C18) is typically used to separate this compound from other plasma components. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small amount of formic acid or ammonium formate) and an organic component (e.g., acetonitrile or methanol) is employed.
  • Tandem Mass Spectrometer (MS/MS): The eluent from the LC column is introduced into the mass spectrometer, which is usually a triple quadrupole instrument. In the first quadrupole (Q1), the parent ion of this compound is selected. This parent ion is then fragmented in the second quadrupole (q2, collision cell). In the third quadrupole (Q3), specific fragment ions of this compound are monitored. This process, known as multiple reaction monitoring (MRM), provides a very high degree of sensitivity and specificity for the quantification of this compound.

Mandatory Visualization: Signaling Pathways and Experimental Workflow

The following diagrams illustrate the metabolic pathway of o-Cresol and a generalized workflow for its analysis, as well as a proposed signaling pathway for smoking-induced inflammation potentially influenced by cresol exposure.

cluster_0 Metabolism of o-Cresol from Tobacco Smoke Tobacco Smoke Tobacco Smoke Inhaled o-Cresol Inhaled o-Cresol Tobacco Smoke->Inhaled o-Cresol Liver Metabolism Liver Metabolism Inhaled o-Cresol->Liver Metabolism Sulfation (SULT enzymes) Sulfation (SULT enzymes) Liver Metabolism->Sulfation (SULT enzymes) This compound This compound Sulfation (SULT enzymes)->this compound Urinary Excretion Urinary Excretion This compound->Urinary Excretion

Caption: Metabolism of o-Cresol from tobacco smoke.

cluster_1 Analytical Workflow for this compound Biological Sample (Urine/Plasma) Biological Sample (Urine/Plasma) Sample Preparation Sample Preparation Biological Sample (Urine/Plasma)->Sample Preparation LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Quantification Quantification Data Analysis->Quantification

Caption: Generalized analytical workflow for this compound.

cluster_2 Proposed Pathway for Smoking-Induced Inflammation Tobacco Smoke (contains o-Cresol) Tobacco Smoke (contains o-Cresol) Increased this compound Increased this compound Tobacco Smoke (contains o-Cresol)->Increased this compound Generation of Reactive Oxygen Species (ROS) Generation of Reactive Oxygen Species (ROS) Increased this compound->Generation of Reactive Oxygen Species (ROS) Activation of IKK Activation of IKK Generation of Reactive Oxygen Species (ROS)->Activation of IKK Phosphorylation and Degradation of IκBα Phosphorylation and Degradation of IκBα Activation of IKK->Phosphorylation and Degradation of IκBα NF-κB Translocation to Nucleus NF-κB Translocation to Nucleus Phosphorylation and Degradation of IκBα->NF-κB Translocation to Nucleus Transcription of Pro-inflammatory Genes Transcription of Pro-inflammatory Genes NF-κB Translocation to Nucleus->Transcription of Pro-inflammatory Genes Inflammation Inflammation Transcription of Pro-inflammatory Genes->Inflammation

Caption: Proposed pathway of smoking-induced inflammation.

Conclusion

The evidence strongly indicates that this compound levels are significantly elevated in smokers. This metabolite serves as a reliable short-term biomarker of exposure to tobacco smoke. The established analytical methods, particularly LC-MS/MS, provide the necessary sensitivity and specificity for its accurate quantification in biological fluids. The association of cresols with oxidative stress and inflammatory pathways, such as the NF-κB signaling cascade, suggests that this compound may not only be a biomarker but also a potential contributor to the pathophysiology of smoking-related diseases. Further research is warranted to fully elucidate the direct biological effects of this compound and its role in the adverse health outcomes associated with smoking. This guide provides a foundational resource for scientists and clinicians working to understand and mitigate the health impacts of tobacco use.

References

A Comparative Analysis of Urinary Toluene and Urinary o-Cresol Sulfate as Biomarkers for Toluene Exposure

Author: BenchChem Technical Support Team. Date: November 2025

A definitive guide for researchers and drug development professionals on the selection and application of urinary biomarkers for assessing toluene exposure. This guide provides a comprehensive comparison of urinary toluene and urinary o-cresol sulfate, supported by experimental data and detailed methodologies.

In the field of occupational health and toxicology, the accurate assessment of exposure to industrial solvents like toluene is paramount. Biological monitoring, through the analysis of biomarkers in urine, offers a non-invasive and reliable method to quantify internal exposure. For toluene, two prominent urinary biomarkers have been extensively studied: unmetabolized toluene excreted in urine (urinary toluene) and a minor metabolite, o-cresol, which is excreted as its sulfate and glucuronide conjugates. This guide provides an objective comparison of their performance, drawing upon published experimental data to aid researchers in selecting the most appropriate biomarker for their studies.

Performance Comparison: Urinary Toluene vs. Urinary this compound

The selection of a biomarker is contingent on several factors including its sensitivity, specificity, correlation with exposure levels, and susceptibility to confounding variables. The following table summarizes the key performance characteristics of urinary toluene and urinary this compound based on scientific literature.

FeatureUrinary Toluene (TOL-U)Urinary o-Cresol (o-C)Key Findings
Correlation with Airborne Toluene (TOL-A) High (Pearson's r ≈ 0.844)[1][2]Moderate (Pearson's r ≈ 0.704)[1][2]Urinary toluene consistently demonstrates a stronger correlation with environmental toluene levels, making it a more direct and reliable indicator of exposure.[3]
Sensitivity High. Can distinguish exposed from non-exposed individuals at low exposure levels (<10 ppm TOL-A).Moderate. Can distinguish exposed from non-exposed individuals at higher exposure levels (≥30 ppm TOL-A).Urinary toluene is more sensitive for detecting low-level toluene exposure.
Specificity High. Not significantly influenced by external factors.Moderate. Significantly influenced by smoking.The primary confounding factor for urinary o-cresol is cigarette smoke, which can lead to elevated levels independent of toluene exposure, thus reducing its specificity. Urinary toluene is not affected by smoking.
Background Levels Low in non-exposed individuals.Present in non-exposed individuals, with partial overlap between exposed and control groups.Lower background levels of urinary toluene contribute to its superior signal-to-noise ratio, enhancing its utility in distinguishing exposure-related changes.
Metabolism Excreted unmetabolized (<0.1% of absorbed dose).A minor metabolite of toluene, accounting for less than 1% of the absorbed dose. It is conjugated with sulfate and glucuronide before excretion.The direct excretion of unmetabolized toluene simplifies the interpretation of its levels in urine. The metabolic pathway to o-cresol introduces potential inter-individual variability.

Metabolic Pathway of Toluene to this compound

Toluene is primarily metabolized in the liver. A small fraction undergoes ring hydroxylation by cytochrome P450 enzymes to form cresols, with o-cresol being a minor product. This o-cresol is then rapidly conjugated with sulfate or glucuronic acid to increase its water solubility and facilitate its excretion in the urine.

TolueneMetabolism Toluene Toluene CYP450 Cytochrome P450 (CYP2E1) Toluene->CYP450 Ring Hydroxylation oCresol o-Cresol CYP450->oCresol Sulfotransferase Sulfotransferase oCresol->Sulfotransferase Sulfation Glucuronosyltransferase UDP-Glucuronosyltransferase oCresol->Glucuronosyltransferase Glucuronidation oCresolSulfate This compound (Urinary Excretion) Sulfotransferase->oCresolSulfate oCresolGlucuronide o-Cresol Glucuronide (Urinary Excretion) Glucuronosyltransferase->oCresolGlucuronide

Caption: Metabolic pathway of toluene to urinary o-cresol conjugates.

Experimental Protocols

Accurate quantification of urinary toluene and o-cresol is crucial for reliable exposure assessment. Below are summaries of typical analytical methodologies.

Determination of Urinary Toluene

A common method for the analysis of urinary toluene is headspace solid-phase microextraction (SPME) followed by gas chromatography-mass spectrometry (GC-MS).

Experimental Workflow:

  • Sample Collection: End-of-shift urine samples are collected in sealed vials.

  • Sample Preparation: A known volume of urine is placed in a headspace vial. An internal standard (e.g., deuterated toluene) is added.

  • Headspace SPME: The vial is heated to a specific temperature to allow toluene to partition into the headspace. An SPME fiber is exposed to the headspace to adsorb the volatile toluene.

  • GC-MS Analysis: The SPME fiber is injected into the GC-MS system. The adsorbed toluene is desorbed and separated on a capillary column and detected by the mass spectrometer.

  • Quantification: The concentration of toluene is determined by comparing its peak area to that of the internal standard and referencing a calibration curve.

Determination of Urinary o-Cresol

The analysis of urinary o-cresol typically requires a hydrolysis step to release the free cresol from its sulfate and glucuronide conjugates, followed by extraction and analysis by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Experimental Workflow:

  • Sample Collection: End-of-shift urine samples are collected.

  • Acid Hydrolysis: A known volume of urine is acidified (e.g., with HCl) and heated to hydrolyze the o-cresol conjugates to free o-cresol.

  • Extraction: The hydrolyzed sample is extracted with an organic solvent (e.g., dichloromethane).

  • Analysis:

    • GC Analysis: The organic extract is concentrated and injected into a GC system equipped with a flame ionization detector (FID) or a mass spectrometer (MS) for separation and detection.

    • HPLC Analysis: The extract can also be analyzed by HPLC with fluorescence or UV detection.

  • Quantification: The concentration of o-cresol is determined by comparing its peak area to that of an internal standard and referencing a calibration curve.

ExperimentalWorkflow cluster_TOLU Urinary Toluene (TOL-U) Analysis cluster_oC Urinary o-Cresol (o-C) Analysis TOLU_Sample Urine Sample Collection TOLU_Prep Headspace Vial Preparation (+ Internal Standard) TOLU_Sample->TOLU_Prep TOLU_SPME Headspace SPME TOLU_Prep->TOLU_SPME TOLU_GCMS GC-MS Analysis TOLU_SPME->TOLU_GCMS TOLU_Quant Quantification TOLU_GCMS->TOLU_Quant oC_Sample Urine Sample Collection oC_Hydrolysis Acid Hydrolysis oC_Sample->oC_Hydrolysis oC_Extraction Solvent Extraction oC_Hydrolysis->oC_Extraction oC_Analysis GC or HPLC Analysis oC_Extraction->oC_Analysis oC_Quant Quantification oC_Analysis->oC_Quant

Caption: Comparative experimental workflows for urinary toluene and o-cresol analysis.

Conclusion

Based on the available evidence, urinary toluene is a superior biomarker for assessing occupational exposure to toluene compared to urinary this compound . Its higher correlation with airborne toluene levels, greater sensitivity and specificity, and lack of confounding by smoking make it a more reliable and accurate indicator of internal dose. While urinary o-cresol can be a useful biomarker, particularly at higher exposure levels, its utility is limited by its lower correlation with exposure and significant influence from smoking. For researchers and drug development professionals requiring precise and sensitive measurement of toluene exposure, particularly at low levels, urinary toluene is the recommended biomarker. The choice of analytical method should be guided by the required sensitivity and the available instrumentation, with GC-MS offering high specificity and sensitivity for both analytes.

References

Safety Operating Guide

Proper Disposal of o-Cresol Sulfate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: o-Cresol sulfate, a metabolite of o-cresol, requires careful handling and disposal due to the hazardous nature of its parent compound. This guide provides essential safety and logistical information for the proper disposal of this compound in a laboratory setting, ensuring the safety of personnel and compliance with environmental regulations. The procedures outlined are based on the hazardous properties of cresols, which dictate the disposal requirements for their derivatives.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

  • Eye Protection: Wear safety glasses with side-shields or goggles.[1] In case of eye contact, immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[2]

  • Skin Protection: Use chemical-resistant gloves and a protective suit.[1] If skin contact occurs, immediately wash the affected area with soap and plenty of water.[1]

  • Respiratory Protection: In case of insufficient ventilation or the generation of dusts/vapors, use a suitable respirator.[3]

  • General Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when handling the substance. Wash hands thoroughly after handling.

Step-by-Step Disposal Procedure

The disposal of this compound must be managed as hazardous waste, in compliance with all local, regional, and national regulations.

Step 1: Waste Identification and Segregation

  • Identify all waste containing this compound.

  • Do not mix this waste with other non-hazardous waste streams. Keep it segregated in a designated and properly labeled container.

Step 2: Containerization

  • Use a dedicated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with the chemical properties of cresols.

  • Label the container with "Hazardous Waste" and the specific chemical name, "this compound".

Step 3: Spill Management In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.

  • Containment: Prevent the spill from spreading and entering drains or waterways.

  • Absorption: For liquid spills, absorb the material using an inert absorbent such as vermiculite, dry sand, or earth. Do not use combustible materials.

  • Collection: Carefully collect the absorbed material and any contaminated soil or surfaces into a sealed, labeled container for hazardous waste disposal.

  • Decontamination: Clean the spill area thoroughly.

Step 4: Storage

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.

  • The storage area should be locked up to restrict access.

Step 5: Final Disposal

  • Arrange for the collection and disposal of the hazardous waste through a licensed and approved waste disposal company.

  • Alternatively, the waste may be incinerated at a permitted disposal facility.

  • Provide the waste disposal company with a complete and accurate description of the waste, including its chemical composition and associated hazards.

  • Empty containers that held this compound must be treated as hazardous waste and disposed of in the same manner as the chemical itself.

Quantitative Data Summary

The following table summarizes key quantitative data related to the hazards of o-cresol, the parent compound of this compound. This information is critical for risk assessment and safe handling.

ParameterValueReference
Oral Lethal Dose (LD50, Rat)121 mg/kg
Dermal Lethal Dose (LD50, Rat)620 mg/kg
Permissible Exposure Limit (PEL, OSHA)5 ppm (8-hour TWA)
Recommended Exposure Limit (REL, NIOSH)2.3 ppm (10-hour TWA)
Flash Point81 °C
Water Solubility30.8 g/L at 40°C

Experimental Protocols

This document provides procedural guidance for disposal and does not cite specific experimental protocols. For detailed methodologies of toxicity or environmental impact studies, refer to the source materials in the citations.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

G This compound Disposal Workflow cluster_0 Waste Generation & Segregation cluster_1 Spill or No Spill? cluster_2 Containerization & Storage cluster_3 Final Disposal A This compound Waste Generated B Is the waste properly identified and segregated? A->B C Segregate waste in a dedicated, labeled container. B->C Yes D Spill Occurs? C->D E Follow Spill Management Protocol: - Evacuate & Ventilate - Contain Spill - Absorb with Inert Material - Collect in Sealed Container D->E Yes F Transfer waste to a sealed, labeled hazardous waste container. D->F No E->F H Is the container properly sealed and labeled? F->H G Store container in a secure, ventilated, designated area. I Contact Approved Hazardous Waste Disposal Company G->I H->G Yes J Arrange for waste pickup and transport. I->J K Provide complete waste documentation. J->K L Waste is incinerated or treated at a permitted facility. K->L

Caption: this compound Disposal Workflow Diagram.

Disclaimer: This information is intended as a guide and does not supersede any local, state, or federal regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and requirements.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
o-Cresol sulfate
Reactant of Route 2
o-Cresol sulfate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.